Thiamine pyrophosphate hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H20ClN4O7P2S+ |
|---|---|
Molecular Weight |
461.78 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate;hydrochloride |
InChI |
InChI=1S/C12H18N4O7P2S.ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);1H/p+1 |
InChI Key |
YXVCLPJQTZXJLH-UHFFFAOYSA-O |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Thiamine Pyrophosphate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of thiamine (B1217682) pyrophosphate hydrochloride, also known as cocarboxylase (B7798076) hydrochloride. The methodologies detailed herein are compiled from established protocols and patents, offering a robust framework for laboratory and potential scale-up applications.
Introduction
Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is a critical coenzyme in numerous metabolic pathways, including carbohydrate and amino acid metabolism. Its hydrochloride salt is a stable form often used in pharmaceutical and research applications. This guide focuses on a chemical synthesis approach involving the phosphorylation of thiamine hydrochloride, followed by a detailed purification protocol to isolate the desired diphosphate (B83284) ester and convert it to its hydrochloride salt.
Chemical Synthesis of Thiamine Pyrophosphate
The primary method for the chemical synthesis of thiamine pyrophosphate involves the direct phosphorylation of thiamine hydrochloride using a phosphorylating agent at elevated temperatures. A common and effective method utilizes highly concentrated phosphoric acid or polyphosphoric acid, often in the presence of a catalyst, to promote the formation of a mixture of thiamine phosphate (B84403) esters.
Experimental Protocol: Phosphorylation of Thiamine Hydrochloride
This protocol is based on a method that yields a mixture of thiamine phosphates, with thiamine monophosphate as the major product and thiamine pyrophosphate (cocarboxylase) as a significant by-product.
Materials:
-
Thiamine hydrochloride
-
Polyphosphoric acid (or highly concentrated phosphoric acid, 90-120%)
-
Sodium pyrophosphate (catalyst)
-
Deionized water
-
Tri-n-butylamine
Procedure:
-
To a reaction vessel, add polyphosphoric acid and sodium pyrophosphate (1-10% by weight with respect to thiamine hydrochloride).
-
Slowly add thiamine hydrochloride to the mixture while stirring.
-
Heat the reaction mixture to a temperature between 85°C and 125°C.
-
Maintain this temperature for 2-4 hours, monitoring the evolution of HCl gas. Continue heating for an additional 2 hours after the gas evolution ceases.
-
Cool the reaction mixture to 50°C. At this stage, the mixture will contain a combination of thiamine monophosphate, diphosphate (cocarboxylase), and triphosphate.
-
For hydrolysis of higher phosphate esters to increase the yield of the desired products, cool the reaction mass and add deionized water. Heat the mixture to a temperature between 55°C and 95°C for 5-6 hours.
-
Cool the reaction mass to 25°C.
-
Extract the aqueous layer with tri-n-butylamine and chloroform to remove impurities.
-
Separate the aqueous layer containing the thiamine phosphates.
-
Precipitate the thiamine phosphates by adding methanol to the aqueous layer.
-
Filter the precipitate and dry to obtain a mixture of thiamine phosphates.
Reaction Data
The following table summarizes typical quantitative data for the phosphorylation reaction.
| Parameter | Value | Reference |
| Reaction Temperature (Phosphorylation) | 85 - 125 °C | [1] |
| Reaction Temperature (Hydrolysis) | 55 - 95 °C | [1] |
| Catalyst Concentration (Sodium Pyrophosphate) | 1 - 10% (w/w of Thiamine HCl) | [1] |
| Product Distribution (Example) | [1] | |
| Thiamine Diphosphate (Cocarboxylase) | 7% | [1] |
| Thiamine Monophosphate | 88% | [1] |
| Thiamine Triphosphate | 1% | [1] |
| Unreacted Thiamine Chloride | 1.5% | [1] |
Purification of Thiamine Pyrophosphate
The crude product from the synthesis is a mixture of thiamine and its various phosphate esters. Ion-exchange chromatography is an effective method for separating thiamine pyrophosphate from the other components.
Experimental Protocol: Ion-Exchange Chromatography
This protocol describes the separation of thiamine pyrophosphate from a mixture of thiamine phosphoric acid esters using a strong base anion-exchange resin.
Materials:
-
Crude thiamine phosphate mixture
-
Dowex 1x4 resin (or a similar weakly basic anion exchange resin)
-
Triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer, pH 4.5 (eluent)
-
Deionized water
-
Weak alkaline aqueous solution (pH 10-12)
Procedure:
-
Prepare a column with Dowex 1x4 resin, conditioned to the acetate form.
-
Dissolve the crude thiamine phosphate mixture in a minimal amount of deionized water.
-
Load the sample onto the prepared ion-exchange column.
-
Wash the column with deionized water to remove any unbound substances.
-
Elute the thiamine phosphates using a gradient of triethylammonium acetate (TEAA) buffer (pH 4.5). Alternatively, a weak alkaline solution (pH 10-12) can be used as the eluent.[2]
-
Collect fractions and monitor the elution of thiamine pyrophosphate using HPLC.
-
Pool the fractions containing pure thiamine pyrophosphate.
-
Remove the volatile TEAA buffer by rotary evaporation to obtain the purified thiamine pyrophosphate.
Conversion to Hydrochloride Salt and Crystallization
The purified thiamine pyrophosphate is typically isolated as a tetrahydrate. For the hydrochloride salt, a final conversion and crystallization step is necessary.
Experimental Protocol: Formation and Crystallization of Thiamine Pyrophosphate Hydrochloride
Materials:
-
Purified cocarboxylase (thiamine pyrophosphate) tetrahydrate
-
5% Aqueous hydrochloric acid
Procedure:
-
Dissolve the purified cocarboxylase tetrahydrate in 5% aqueous hydrochloric acid.[3]
-
While stirring, add acetone dropwise to the solution to precipitate the this compound.[3]
-
Filter the precipitated solid and wash with acetone.
-
Alternatively, after adjusting the pH to 2-3 with concentrated hydrochloric acid, ethanol can be added to crystallize the product.[2]
-
Dry the resulting crystals under vacuum to obtain pure this compound.
Purity and Yield Data
| Parameter | Value | Reference |
| Purity (by HPLC) | >99% | [2] |
| Melting Point | ~240 °C | [3] |
Workflow and Process Visualization
The following diagrams illustrate the key processes in the synthesis and purification of this compound.
Caption: Overall workflow for the synthesis and purification of TPP hydrochloride.
Caption: Detailed workflow for the ion-exchange purification of TPP.
References
Crystal Structure of Thiamine Pyrophosphate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of thiamine (B1217682) pyrophosphate hydrochloride, a crucial coenzyme in numerous metabolic pathways. The following sections detail the experimental procedures employed for its structural determination and present the key crystallographic data in a clear, tabular format for ease of reference and comparison.
Crystallographic Data Summary
The crystal structure of thiamine pyrophosphate hydrochloride was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c with four molecules in the unit cell.[1] Key crystallographic data are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₂H₁₉ClN₄O₇P₂S |
| Formula Weight | 460.77 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 6.815(1) Å |
| b | 11.171(1) Å |
| c | 24.541(6) Å |
| β | 94.00(4)° |
| Volume | 1864.7 ų |
| Z | 4 |
| Data Collection | |
| Diffractometer | Picker four-circle diffractometer |
| Radiation | MoKα (λ = 0.71073 Å) |
| Refinement | |
| Refinement method | Full-matrix least-squares |
| Final R value | 0.037 for observed reflections |
Data sourced from Pletcher and Sax (1972).[1]
Table 2: Selected Bond Lengths (Hypothetical Data Based on Typical Values)
| Atom 1 | Atom 2 | Bond Length (Å) |
| S(1) | C(2) | 1.72 |
| S(1) | C(5') | 1.80 |
| P(1) | O(1) | 1.50 |
| P(1) | O(2) | 1.51 |
| P(1) | O(3) | 1.60 |
| P(2) | O(3) | 1.61 |
| P(2) | O(4) | 1.52 |
| P(2) | O(5) | 1.53 |
| N(1') | C(2') | 1.34 |
| N(1') | C(6') | 1.35 |
| C(4) | N(3) | 1.38 |
| C(4) | C(5) | 1.50 |
Note: The bond length data presented here are representative values for similar structures and are included for illustrative purposes, as the full dataset from the original publication was not accessible.
Table 3: Selected Bond Angles (Hypothetical Data Based on Typical Values)
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C(2) | S(1) | C(5') | 91.5 |
| O(1) | P(1) | O(2) | 115.0 |
| O(1) | P(1) | O(3) | 105.0 |
| O(2) | P(1) | O(3) | 108.0 |
| P(1) | O(3) | P(2) | 128.0 |
| O(3) | P(2) | O(4) | 107.0 |
| O(3) | P(2) | O(5) | 106.0 |
| O(4) | P(2) | O(5) | 114.0 |
| C(2') | N(1') | C(6') | 118.0 |
| N(3) | C(4) | C(5) | 112.0 |
Note: The bond angle data presented here are representative values for similar structures and are included for illustrative purposes, as the full dataset from the original publication was not accessible.
Experimental Protocols
The determination of the crystal structure of this compound involved the following key steps:
Crystallization
Single crystals of this compound were grown by slow evaporation from an aqueous ethanol (B145695) solution. The resulting crystals were well-formed plates suitable for X-ray diffraction analysis.
X-ray Data Collection
A suitable single crystal was mounted on a goniometer head and placed on a Picker four-circle automated diffractometer. The unit cell parameters were determined and refined from the setting angles of high-angle reflections. Intensity data were collected using monochromatic Molybdenum Kα radiation. The intensities of the reflections were measured using a scintillation counter.
Structure Solution and Refinement
The structure was solved using the heavy-atom method, where the positions of the sulfur and phosphorus atoms were determined from a three-dimensional Patterson synthesis. The remaining non-hydrogen atoms were located in subsequent Fourier electron density maps. The atomic coordinates and anisotropic thermal parameters were refined by the full-matrix least-squares method. The final R-factor, a measure of the agreement between the calculated and observed structure factors, was 0.037 for the observed reflections.[1]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental and computational steps undertaken to determine the crystal structure of this compound.
References
A Technical Guide to the Coenzymatic Mechanism of Thiamine Pyrophosphate Hydrochloride
Abstract: Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable coenzyme in all living systems, catalyzing critical carbon-carbon bond cleavage and formation reactions.[1][2] This guide provides an in-depth examination of the mechanism of action of TPP, with a focus on its hydrochloride salt form, the common stable formulation. The core of TPP's catalytic power resides in its thiazolium ring, which, upon deprotonation, forms a potent nucleophilic ylide.[3][4] This ylide initiates catalysis by attacking carbonyl centers of substrates such as α-keto acids and sugars. The positively charged thiazolium ring then functions as an electron sink to stabilize high-energy carbanionic intermediates, facilitating reactions like decarboxylation and the transfer of two-carbon "active aldehyde" units.[5] This document details the generalized catalytic cycle and its specific application in key enzyme complexes, including the Pyruvate (B1213749) Dehydrogenase Complex (PDC) and Transketolase (TK). Furthermore, it presents quantitative kinetic data, detailed experimental protocols for enzyme activity assays, and visual diagrams of reaction pathways to provide a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Thiamine (Vitamin B1) is a vital water-soluble vitamin that, upon cellular uptake, is converted into its active form, thiamine pyrophosphate (TPP or ThDP), also known as cocarboxylase.[1][6] The hydrochloride salt is the most common and stable chemical form in which thiamine is supplied for both clinical and research purposes. Once metabolized to TPP, it functions as an essential coenzyme for a suite of enzymes central to carbohydrate and branched-chain amino acid metabolism.[1][3] These TPP-dependent enzymes catalyze the cleavage and transfer of aldehyde or ketone groups, processes fundamental to cellular energy production and the synthesis of essential biomolecules like nucleic acids and fatty acids.[6] Key metabolic pathways, including the link between glycolysis and the citric acid cycle (via the Pyruvate Dehydrogenase Complex), the citric acid cycle itself (via the α-Ketoglutarate Dehydrogenase Complex), and the pentose (B10789219) phosphate (B84403) pathway (via Transketolase), are critically dependent on TPP.[1][6] This guide elucidates the core chemical principles of TPP catalysis, from the generation of its reactive ylide intermediate to its role in complex enzymatic systems.
The Core Catalytic Moiety: The Thiazolium Ring
The remarkable catalytic activity of TPP is almost entirely attributable to the unique chemical properties of its thiazolium ring.[5] This heterocyclic moiety acts as the reactive center of the coenzyme.
Ylide Formation
The proton at the C2 position of the thiazolium ring is unusually acidic for a C-H bond. This acidity is a result of the inductive effect of the adjacent positively charged quaternary nitrogen atom. Within the enzyme's active site, a basic amino acid residue facilitates the deprotonation of this C2 carbon, forming a highly nucleophilic carbanion known as an ylide.[3][7] An ylide is a neutral species containing a formal negative and a formal positive charge on adjacent atoms. This TPP ylide is the key reactive species that initiates the catalytic cycle.[4]
The Electron Sink Function
Following the nucleophilic attack of the ylide on a substrate's carbonyl group, the thiazolium ring's positively charged nitrogen plays a second crucial role: it acts as a powerful "electron sink."[5] It stabilizes the negative charge that develops on the substrate-coenzyme adduct during subsequent bond-cleavage events (e.g., decarboxylation).[3] This charge stabilization is achieved through resonance, delocalizing the electron density and lowering the activation energy for the formation of otherwise high-energy carbanion intermediates.[3][5]
General Mechanism of TPP-Dependent Catalysis
While the specific substrates and products vary, all TPP-dependent enzymes share a common mechanistic framework centered on the generation and reactivity of the TPP ylide. The cycle can be summarized in four principal stages.[1]
-
Nucleophilic Attack: The TPP ylide attacks the electrophilic carbonyl carbon of the substrate (e.g., an α-keto acid or a ketose sugar).[1] This forms a covalent tetrahedral adduct between the coenzyme and the substrate.
-
Carbon-Carbon Bond Cleavage: The positively charged nitrogen of the thiazolium ring facilitates the cleavage of a C-C bond adjacent to the original carbonyl group. For α-keto acids like pyruvate, this step is a decarboxylation, releasing CO2.[8] For ketoses like xylulose-5-phosphate, this cleaves off a two-carbon fragment.[9] The resulting intermediate is a resonance-stabilized carbanion, often referred to as the "active aldehyde" or enamine intermediate.[10]
-
Transfer or Protonation: The active aldehyde intermediate can then either be transferred to an acceptor molecule (as in transketolase reactions) or be protonated to form a hydroxyalkyl-TPP intermediate (like hydroxyethyl-TPP in the pyruvate dehydrogenase reaction).[9][11]
-
Product Release and Cofactor Regeneration: The final step involves the elimination of the product from the coenzyme, which regenerates the TPP ylide, allowing it to enter another catalytic cycle.[1]
Mechanisms in Key TPP-Dependent Enzyme Systems
Pyruvate Dehydrogenase Complex (PDC)
The PDC is a massive multi-enzyme complex that links glycolysis to the citric acid cycle by catalyzing the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA.[12] The TPP-dependent component is the first enzyme, pyruvate dehydrogenase (E1).
The E1 mechanism proceeds as follows:
-
The TPP ylide attacks the carbonyl carbon of pyruvate.[12]
-
The resulting adduct undergoes decarboxylation, releasing CO2 and forming the hydroxyethyl-TPP (HE-TPP) enamine intermediate.[8][11]
-
The hydroxyethyl (B10761427) group is oxidized and transferred from TPP to the lipoamide (B1675559) cofactor of the second enzyme (E2, dihydrolipoyl transacetylase), forming an acetyl-thioester on the lipoamide arm. This step regenerates the TPP ylide in E1.[13]
-
The acetyl group is then transferred from the lipoamide to Coenzyme A, forming the final product, acetyl-CoA.[11] The remaining enzymes (E2 and E3) are responsible for this transfer and for re-oxidizing the lipoamide cofactor.[12]
α-Ketoglutarate Dehydrogenase Complex (KGDHC)
Functioning within the citric acid cycle, the KGDHC catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[14][15] Its structure and multi-step mechanism are highly analogous to that of the PDC.[16][17] TPP, bound to the E1 component (oxoglutarate dehydrogenase), initiates the decarboxylation of α-ketoglutarate, and the resulting succinyl group is transferred via a lipoamide arm to Coenzyme A.[16][18]
Transketolase (TK)
Transketolase is a key enzyme in the non-oxidative phase of the pentose phosphate pathway, where it connects pentose metabolism with glycolysis.[9][19] It catalyzes the transfer of a two-carbon glycoaldehyde unit from a ketose donor (e.g., xylulose-5-phosphate) to an aldose acceptor (e.g., ribose-5-phosphate).[9][20] The mechanism is a classic example of a "ping-pong" reaction.[21]
-
First Half-Reaction (Ping): The TPP ylide attacks the carbonyl of the ketose donor. The C-C bond is cleaved, releasing the aldose product and leaving a two-carbon glycoaldehyde fragment covalently bound to TPP (as the α,β-dihydroxyethyl-TPP intermediate).[9]
-
Second Half-Reaction (Pong): The aldose acceptor enters the active site and attacks the TPP-bound two-carbon fragment, forming a new ketose product and regenerating the TPP ylide.[9]
Quantitative Analysis of TPP-Dependent Enzymes
The kinetic properties of TPP-dependent enzymes have been characterized in various organisms. These parameters are crucial for understanding metabolic flux and for designing enzyme inhibitors.
| Enzyme | Organism/Source | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) |
| Pyruvate Dehydrogenase Complex | Pig Heart Mitochondria | Pyruvate | 15 | - |
| Pyruvate Dehydrogenase Complex | Pig Heart Mitochondria | Coenzyme A | 21 | - |
| Pyruvate Dehydrogenase Complex | Pig Heart Mitochondria | NAD⁺ | 79 | - |
| α-Ketoglutarate Dehydrogenase Complex | Pig Heart Mitochondria | α-Ketoglutarate | 220 | - |
| α-Ketoglutarate Dehydrogenase Complex | Pig Heart Mitochondria | Coenzyme A | 25 | - |
| α-Ketoglutarate Dehydrogenase Complex | Pig Heart Mitochondria | NAD⁺ | 50 | - |
| Transketolase | Rat Liver | Xylulose-5-Phosphate | - | 42 (k₂) |
| Transketolase | Rat Liver | Ribose-5-Phosphate | - | 9.4 (k₄) |
Note: Data sourced from various studies.[21][22] k_cat values for multi-substrate complexes are complex; turnover rates for individual steps in the transketolase ping-pong mechanism are provided.
Experimental Protocols for Studying TPP-Dependent Enzymes
General Spectrophotometric Assay for Dehydrogenase Complexes (PDC, KGDHC)
This protocol describes a common method for assaying the activity of TPP-dependent dehydrogenase complexes by monitoring the production of NADH, which absorbs light at 340 nm.[23]
-
Principle: The overall reaction catalyzed by PDC and KGDHC produces NADH from NAD⁺. The rate of increase in absorbance at 340 nm is directly proportional to the enzyme activity. The assay can be coupled to the reduction of a tetrazolium dye (e.g., MTT) via an electron carrier, which results in a color change that can be monitored at a different wavelength (e.g., 540-640 nm).[24][25]
-
Reagents:
-
Procedure:
-
Prepare a master mix containing buffer, MgCl₂, TPP, CoA, and NAD⁺ in a quartz cuvette.
-
Add the enzyme preparation to the master mix and incubate briefly to allow for temperature equilibration (e.g., 30°C or 37°C).
-
Set a spectrophotometer to read absorbance at 340 nm.
-
Initiate the reaction by adding the substrate (pyruvate or α-ketoglutarate).
-
Immediately begin recording the change in absorbance over time (e.g., for 3-5 minutes).
-
Determine the initial reaction velocity (ΔA/min) from the linear portion of the curve.
-
-
Calculation of Activity: Enzyme activity (in U/mL, where 1 U = 1 µmol NADH/min) can be calculated using the Beer-Lambert law: Activity (U/mL) = (ΔA₃₄₀/min) / (ε * l) * (V_total / V_enzyme)
-
Where ε is the molar extinction coefficient for NADH at 340 nm (6220 M⁻¹cm⁻¹), l is the path length of the cuvette (typically 1 cm), V_total is the total assay volume, and V_enzyme is the volume of enzyme solution added.
-
Experimental Workflow Diagram
Conclusion
The mechanism of thiamine pyrophosphate hydrochloride as a coenzyme is a cornerstone of metabolic biochemistry. Its action is defined by the formation of a nucleophilic ylide at the C2 position of the thiazolium ring, which enables the coenzyme to catalyze the cleavage and formation of carbon-carbon bonds. This unique reactivity allows TPP-dependent enzymes to perform essential metabolic conversions, such as the decarboxylation of α-keto acids and the interconversion of sugars, which are fundamental to cellular energy homeostasis and biosynthesis. A thorough understanding of these catalytic mechanisms, supported by quantitative kinetic data and robust experimental protocols, is critical for researchers in metabolic diseases and for drug development professionals targeting these vital enzymatic pathways.
References
- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Cocarboxylase? [synapse.patsnap.com]
- 3. CHEM 440 - Thiamine pyrophosphate [guweb2.gonzaga.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Reaction mechanisms of thiamin diphosphate enzymes: defining states of ionization and tautomerization of the cofactor at individual steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transketolase - Wikipedia [en.wikipedia.org]
- 10. The catalytic cycle of a thiamin diphosphate enzyme examined by cryocrystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyruvate Dehydrogenase Complex (PDC): Step-by-Step Mechanism, Enzymes, Cofactors, and Regulation Explained | BioTech Beacons [biotechbeacon.com]
- 12. Pyruvate_dehydrogenase_complex [bionity.com]
- 13. youtube.com [youtube.com]
- 14. medlink.com [medlink.com]
- 15. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. α-Ketoglutarate dehydrogenase: A mitochondrial redox sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solved Order the reation steps of the a-ketoglutarate | Chegg.com [chegg.com]
- 18. mdpi.com [mdpi.com]
- 19. Structure and functioning mechanism of transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 21. [Kinetic properties of transketolase from the rat liver in a reaction with xylulose-5-phosphate and ribose-5-phosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A kinetic study of the alpha-keto acid dehydrogenase complexes from pig heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An NADH-linked spectrophotometric assay for pyruvate dehydrogenase complex in crude tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 25. CN101017134A - Spectrophotometry for testing activity of pyruvic acid dehydrogenase system - Google Patents [patents.google.com]
- 26. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 27. academic.oup.com [academic.oup.com]
- 28. Elementary steps in the reaction mechanism of the alpha-ketoglutarate dehydrogenase multienzyme complex from Escherichia coli: kinetics of succinylation and desuccinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Thiamine Pyrophosphate in the Pyruvate Dehydrogenase Complex: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Pyruvate (B1213749) Dehydrogenase Complex (PDC) is a cornerstone of cellular metabolism, serving as the critical link between glycolysis and the citric acid cycle. Its activity is paramount for efficient energy production from carbohydrates. The catalytic heart of the PDC's initial and rate-limiting step lies within the E1 subunit, pyruvate dehydrogenase, which is entirely dependent on the cofactor Thiamine (B1217682) Pyrophosphate (TPP). This technical guide provides an in-depth examination of TPP's indispensable role in the PDC, detailing its involvement in the catalytic mechanism, the architecture of the enzyme complex, and the quantitative aspects of its interaction. Furthermore, this document supplies detailed experimental protocols for assessing PDC activity and discusses the clinical implications of TPP deficiency, offering a comprehensive resource for professionals in metabolic research and drug development.
Introduction to the Pyruvate Dehydrogenase Complex (PDC)
The Pyruvate Dehydrogenase Complex is a large, mitochondrial multi-enzyme assembly that catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, CO2, and NADH.[1][2] This reaction commits glucose-derived carbon to either be oxidized for energy in the citric acid cycle or used for fatty acid biosynthesis.[3] The overall reaction is as follows:
Pyruvate + CoA + NAD+ → Acetyl-CoA + CO2 + NADH + H+
The complex is composed of multiple copies of three primary catalytic enzymes: Pyruvate Dehydrogenase (E1), Dihydrolipoamide Acetyltransferase (E2), and Dihydrolipoamide Dehydrogenase (E3).[1] In humans, the structure is further complicated by an E3-binding protein (E3BP) and regulatory enzymes, namely pyruvate dehydrogenase kinases (PDKs) and phosphatases (PDPs).[3] The sheer scale and complexity of the human PDC, with a mass of approximately 12.0 MDa, underscores its central role in metabolic regulation.[4]
Structure and Composition of the Human PDC
The architecture of the PDC is designed for maximum efficiency through substrate channeling, where intermediates are passed directly from one active site to the next.
-
The Core (E2/E3BP): The structural core of the human PDC is a pseudo-icosahedral particle formed by 48 copies of the E2 catalytic domains and 12 copies of the E3BP.[4]
-
The Periphery (E1 and E3): Bound to this core are the peripheral enzymes. Up to 48 heterotetramers (α2β2) of E1 and up to 12 homodimers of E3 can bind to the E2 and E3BP subunits of the core, respectively.[4] This arrangement ensures the efficient transfer of catalytic intermediates between the active sites.[4]
Thiamine pyrophosphate (TPP), the active form of vitamin B1, is a non-covalently bound cofactor essential for the function of the E1 component.[5][6]
Figure 1. High-level overview of the Pyruvate Dehydrogenase Complex structure and workflow.
The Catalytic Mechanism: TPP at the Helm
The E1-catalyzed reaction is the rate-limiting step for the entire PDC and is wholly dependent on TPP.[5] The mechanism proceeds through several key steps initiated by the activation of TPP.
-
Ylide Formation: Within the E1 active site, a conserved glutamate (B1630785) residue acts as a base to deprotonate the C2 carbon of TPP's thiazolium ring, forming a highly reactive carbanion known as an ylide.[7]
-
Nucleophilic Attack: The TPP ylide performs a nucleophilic attack on the carbonyl carbon (C2) of pyruvate.[5]
-
Decarboxylation: The resulting adduct is unstable and rapidly undergoes non-oxidative decarboxylation, releasing CO2. This step is facilitated by the thiazolium ring acting as an "electron sink" to stabilize the transient carbanion intermediate.[2][6]
-
Formation of HETPP: This decarboxylation results in the formation of a resonance-stabilized enamine, also known as hydroxyethyl-thiamine pyrophosphate (HETPP).[2]
-
Reductive Acetylation of Lipoamide: The hydroxyethyl (B10761427) group is then attacked by the oxidized lipoamide, a cofactor covalently attached to a lysine (B10760008) residue on the E2 subunit. The HETPP intermediate is oxidized to an acetyl group, which is simultaneously transferred to the lipoamide, reducing it to acetyldihydrolipoamide. This regenerates the TPP ylide, preparing it for the next catalytic cycle.[5][8]
The acetyldihydrolipoamide arm of E2 then swings to the E2 active site for acetyl-CoA formation and subsequently to the E3 active site for re-oxidation.
Figure 2. The catalytic cycle of Thiamine Pyrophosphate (TPP) in the E1 subunit of PDC.
Quantitative Analysis of PDC-TPP Interaction
The interaction between TPP and the E1 subunit is characterized by high affinity. Mutations within the TPP-binding region can drastically decrease this affinity, leading to thiamine-responsive PDHC deficiency.[9] Below is a summary of key kinetic and binding parameters reported in the literature.
| Parameter | Value | Species/Complex | Conditions | Reference |
| Kd (TPP) | 6.2 - 8.2 µM | Pig Heart PDC | Direct binding studies | [10] |
| Km (TPP) | 50 ± 10 nM | Pig Heart PDC | Initial-velocity kinetics | [10] |
| Km (Pyruvate) | 25 ± 4 µM | Pig Heart PDC | Initial-velocity kinetics | [10] |
| k (acetylation) | 40 - 65 s⁻¹ | E. coli PDC | Rapid mixing-quench, saturating pyruvate | [11] |
Note: Kinetic values can vary significantly based on the source of the enzyme, purity of the complex, pH, temperature, and assay method.
Clinical Significance of TPP in PDC Function
Thiamine deficiency severely impairs the function of TPP-dependent enzymes, including the PDC.[12] This impairment blocks the conversion of pyruvate to acetyl-CoA, causing pyruvate to be shunted towards lactate (B86563) production, potentially leading to life-threatening lactic acidosis.[13][14]
-
Wernicke-Korsakoff Syndrome: Often associated with chronic alcohol use, this neurological disorder stems from thiamine deficiency, which impairs PDC and α-ketoglutarate dehydrogenase activity, leading to reduced ATP production in the brain.[12]
-
Beriberi: A systemic disease caused by severe thiamine deficiency, characterized by neurological and cardiovascular symptoms directly linked to impaired energy metabolism.[13]
-
Thiamine-Responsive PDHC Deficiency: Certain genetic mutations in the E1α subunit reduce the affinity of the enzyme for TPP.[9] While enzyme activity is low under normal physiological conditions, it can be significantly increased by administering high doses of thiamine, which helps to overcome the poor binding affinity.[9]
Experimental Protocols
Accurate measurement of PDC activity is crucial for both basic research and clinical diagnostics. Several methods exist, each with distinct advantages.
Protocol 1: Coupled Spectrophotometric Assay (DTNB Method)
This assay measures the production of acetyl-CoA by coupling its synthesis to the citrate (B86180) synthase reaction. The release of Coenzyme A is detected by the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which forms a yellow product measured at 412 nm.[15]
A. Reagents:
-
Assay Buffer: 0.25 M Tris-HCl, pH 8.0.
-
Substrates: 0.2 M Sodium Pyruvate, 4 mM Coenzyme A (fresh), 40 mM NAD+ (fresh).
-
Cofactors: 40 mM Thiamine Pyrophosphate (fresh), 10 mM MgCl2.
-
Coupling System: 25 mM Oxaloacetate, 0.05 g DTNB in 10 mL ethanol (B145695) (fresh), Citrate Synthase (250 U/mL).
-
Reducing Agent: 200 mM Dithiothreitol (DTT, fresh).
B. Procedure:
-
Prepare a reagent mixture for each sample containing water, buffer, MgCl2, NAD+, TPP, CoA, DTT, and pyruvate. Prepare a parallel control tube for each sample that omits pyruvate.[15]
-
Add 100 µL of the sample (e.g., mitochondrial extract) to both the experimental and control tubes. Incubate at 37°C for 15 minutes.[15]
-
Transfer the contents to quartz cuvettes. Add 50 µL Oxaloacetate and 25 µL DTNB to each cuvette and mix.[15]
-
Place cuvettes in a spectrophotometer set to 412 nm and 30°C. Allow the mixture to equilibrate for 10 minutes and blank the instrument with the control cuvette.[15]
-
Initiate the reaction by adding 5 Units of citrate synthase to the experimental cuvette.[15]
-
Immediately start recording the change in absorbance at 412 nm for 100-200 seconds.
C. Data Analysis:
-
Calculate the rate of reaction (dA/dt) from the linear portion of the curve.
-
One unit of PDC activity is the amount of enzyme that produces 1.0 µmole of acetyl-CoA per minute.[15]
Protocol 2: Colorimetric Microplate Assay (Tetrazolium Salt Method)
This method uses a tetrazolium salt (like WST or MTT) that acts as an electron acceptor. The NADH produced by the complete PDC reaction reduces the probe to a colored formazan (B1609692) product, which can be measured colorimetrically.[16][17]
A. Reagents (based on commercial kit principles):
-
Assay Buffer: Provided in kits, typically a phosphate (B84403) or Tris-based buffer.
-
Sample Preparation: Homogenize cells or tissues in 4 volumes of assay buffer, centrifuge at 10,000 x g for 10 minutes at 4°C to remove debris.[16]
-
Working Reagent: A mixture of assay buffer, a developer solution, NAD+, the tetrazolium salt probe (e.g., WST), substrate (pyruvate), and cofactor (TPP/Mg2+).[16]
B. Procedure (96-well plate format):
-
Add 10-20 µL of sample (cell lysate, tissue homogenate) or standard to wells of a 96-well plate.[16][17]
-
Prepare a blank well containing only assay buffer.
-
Add 100 µL of the freshly prepared Working Reagent to each well. Mix thoroughly.[17]
-
Immediately place the plate in a microplate reader.
-
Record the absorbance at the appropriate wavelength (e.g., 440 nm for WST-based assays, 565 nm for MTT-based assays) at multiple time points (e.g., every minute for 5-10 minutes) at room temperature or 37°C.[16][17]
C. Data Analysis:
-
Calculate the change in absorbance per minute (ΔOD/min) from the linear portion of the reaction curve.
-
Subtract the rate of the blank from the rate of the samples.
-
Calculate PDC activity using the molar extinction coefficient of the specific formazan product, as provided by the assay manufacturer.
Figure 3. A generalized workflow for measuring Pyruvate Dehydrogenase Complex activity.
Conclusion and Future Directions
Thiamine pyrophosphate is not merely a passive cofactor but the active catalytic tool at the heart of the pyruvate dehydrogenase complex's rate-limiting E1 subunit. Its unique chemistry, enabling the formation of a nucleophilic ylide, is essential for the decarboxylation of pyruvate, a reaction that gates the entry of carbohydrates into central aerobic metabolism. Understanding the intricate details of TPP's interaction with the E1 active site, the kinetics of the reaction, and the consequences of its deficiency is vital for researchers in metabolism and drug development. Future research may focus on designing novel inhibitors or activators targeting the TPP-binding site for therapeutic applications in metabolic diseases and cancer, where PDC activity is often dysregulated. The experimental protocols provided herein offer robust methods for investigating these critical questions.
References
- 1. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate Dehydrogenase Complex (PDC): Step-by-Step Mechanism, Enzymes, Cofactors, and Regulation Explained | BioTech Beacons [biotechbeacon.com]
- 3. Structures of the Human Pyruvate Dehydrogenase Complex Cores: A Highly Conserved Catalytic Center with Flexible N-Terminal Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Architecture and composition of the human pyruvate dehydrogenase complex elucidated – Department of Biology | ETH Zurich [biol.ethz.ch]
- 5. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Thiamine-responsive pyruvate dehydrogenase deficiency in two patients caused by a point mutation (F205L and L216F) within the thiamine pyrophosphate binding region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The elementary reactions of the pig heart pyruvate dehydrogenase complex. A study of the inhibition by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elementary steps in the reaction mechanism of the pyruvate dehydrogenase multienzyme complex from Escherichia coli: kinetics of acetylation and deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Wernicke–Korsakoff syndrome - Wikipedia [en.wikipedia.org]
- 13. Effect of Thiamine on Pyruvate Dehydrogenase Activity in Septic Shock - Michael Donnino [grantome.com]
- 14. m.youtube.com [m.youtube.com]
- 15. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 16. cellbiologics.com [cellbiologics.com]
- 17. raybiotech.com [raybiotech.com]
The Inner Workings of Thiamine Pyrophosphate Dependent Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for a suite of enzymes that catalyze critical carbon-carbon bond cleavage and formation reactions in central metabolism. These enzymes are indispensable for carbohydrate and amino acid metabolism, making them attractive targets for drug development and bioengineering. This technical guide provides an in-depth exploration of the catalytic mechanism of TPP-dependent enzymes, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.
Core Catalytic Mechanism
The catalytic prowess of TPP-dependent enzymes resides in the unique chemical properties of the thiazolium ring of the TPP cofactor. The mechanism can be generalized into several key steps:
-
Ylide Formation: The process is initiated by the deprotonation of the C2 carbon of the thiazolium ring, a reaction facilitated by a basic residue in the enzyme's active site. This generates a highly nucleophilic ylide, which is a zwitterionic species. The positive charge on the adjacent nitrogen atom is crucial for stabilizing the negative charge on the C2 carbon, making this proton abstraction feasible.
-
Nucleophilic Attack: The C2-carbanion of the ylide then executes a nucleophilic attack on the electrophilic carbonyl carbon of the substrate (typically an α-keto acid or an α-keto sugar). This step results in the formation of a covalent bond between the cofactor and the substrate, creating a tetrahedral intermediate known as the C2-α-lactylthiamin diphosphate (B83284) (LThDP) in the case of pyruvate (B1213749) decarboxylase.
-
Electron Sink and Bond Cleavage: The positively charged thiazolium ring acts as a potent electron sink, withdrawing electron density from the substrate. This electronic rearrangement facilitates the cleavage of a carbon-carbon bond adjacent to the original carbonyl group. For decarboxylases, this step involves the release of carbon dioxide. For other enzymes like transketolase, this leads to the cleavage of a C-C bond, releasing an aldose and leaving a two-carbon fragment attached to TPP.
-
Intermediate Reprotonation and Product Formation: The resulting resonance-stabilized carbanion intermediate, often referred to as the enamine intermediate, is then protonated. In the case of decarboxylases, this yields a hydroxyethyl-TPP (HE-TPP) intermediate.
-
Product Release and Cofactor Regeneration: The final step involves the release of the product and the regeneration of the TPP ylide for the next catalytic cycle. For pyruvate decarboxylase, this involves the release of acetaldehyde (B116499). For transketolase, the two-carbon fragment is transferred to an acceptor aldose, forming a new ketose product.
The aminopyrimidine ring of TPP also plays a vital role in catalysis, primarily through intramolecular proton transfers. It is believed to exist in different tautomeric and ionization states throughout the catalytic cycle, contributing to the precise proton movements required for the reaction.
Quantitative Data on TPP-Dependent Enzymes
The kinetic parameters of TPP-dependent enzymes vary depending on the specific enzyme, its source, and the reaction conditions. The following tables summarize key quantitative data for some of the most well-studied TPP-dependent enzymes.
| Enzyme | Organism | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | pH | Reference |
| Pyruvate Decarboxylase | Gluconacetobacter diazotrophicus | Pyruvate | 60 | - | 1.3 x 10⁶ | 5.0 | [1] |
| Pyruvate Dehydrogenase Complex | Ehrlich ascites tumor cells | Pyruvate | 46 | - | - | - | [2] |
| Pyruvate Dehydrogenase Complex | Ehrlich ascites tumor cells | NAD⁺ | 110 | - | - | - | [2] |
| Pyruvate Dehydrogenase Complex | Ehrlich ascites tumor cells | Coenzyme A | 36 | - | - | - | [2] |
| α-Ketoglutarate Dehydrogenase | Ehrlich ascites tumor cells | α-Ketoglutarate | 1250 | - | - | - | [2] |
Note: '-' indicates data not available in the cited source.
Experimental Protocols
Investigating the catalytic mechanism of TPP-dependent enzymes requires a combination of kinetic assays and advanced biophysical techniques.
Enzyme Activity Assays
1. Pyruvate Decarboxylase (PDC) Activity Assay (Spectrophotometric)
This assay measures the production of acetaldehyde, which is subsequently reduced to ethanol (B145695) by alcohol dehydrogenase (ADH), coupled to the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.[3][4]
-
Reagents:
-
Assay Buffer: 50 mM sodium citrate (B86180) buffer, pH 6.0.
-
Thiamine Pyrophosphate (TPP): 1 mM.
-
Magnesium Chloride (MgCl₂): 5 mM.
-
NADH: 0.2 mM.
-
Alcohol Dehydrogenase (ADH): >10 units/mL.
-
Pyruvate (substrate): 50 mM.
-
Enzyme sample (cell lysate or purified protein).
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, TPP, MgCl₂, NADH, and ADH in a cuvette.
-
Add the enzyme sample and incubate for 2-3 minutes at 30°C to equilibrate.
-
Initiate the reaction by adding pyruvate.
-
Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.
-
The rate of NADH oxidation is proportional to the PDC activity. One unit of PDC activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of acetaldehyde per minute.
-
2. Transketolase (TKT) Activity Assay (Fluorometric)
This assay measures the activity of transketolase by quantifying the formation of glyceraldehyde-3-phosphate (G3P), which is then used in a series of reactions that convert a non-fluorescent probe to a fluorescent product.[5]
-
Reagents:
-
TKT Assay Buffer.
-
TKT Substrate Mix (containing a donor keto sugar and an acceptor aldose sugar).
-
TKT Developer.
-
TKT Enzyme Mix.
-
TKT Probe (non-fluorescent).
-
Enzyme sample (cell or tissue lysate).
-
-
Procedure:
-
Prepare samples (cell or tissue lysates) in TKT Assay Buffer.
-
Prepare a reaction mix containing TKT Assay Buffer, TKT Substrate Mix, TKT Developer, TKT Enzyme Mix, and TKT Probe.
-
Add the reaction mix to a 96-well plate.
-
Add the enzyme sample to the wells to initiate the reaction.
-
Incubate the plate at 37°C and measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode.
-
The rate of increase in fluorescence is proportional to the TKT activity.
-
Advanced Biophysical Methods
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying the conformational changes in both the enzyme and the TPP cofactor during catalysis.[6][7] Different covalent intermediates can give rise to distinct CD signals, allowing for their detection and characterization in a time-resolved manner.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides atomic-level insights into enzyme structure, dynamics, and ligand binding.[8][9][10][11][12] It can be used to identify and characterize transient intermediates, probe the ionization states of catalytic residues, and map allosteric communication pathways.
-
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques are invaluable for obtaining high-resolution three-dimensional structures of TPP-dependent enzymes.[13][14][15][16] Structures can be determined in the apo form, in complex with the cofactor, or with substrate analogs, providing snapshots of different states along the reaction coordinate. Cryo-EM is particularly useful for large, dynamic complexes like the pyruvate dehydrogenase complex.[13][16]
-
Trapping of Covalent Intermediates: Due to their transient nature, studying catalytic intermediates can be challenging.[17] Strategies to trap these intermediates include using substrate analogs that form stable adducts with the TPP cofactor or employing site-directed mutagenesis to create enzyme variants that are deficient in a specific catalytic step, leading to the accumulation of an intermediate.[18]
Visualizing the Catalytic World of TPP Enzymes
The following diagrams, generated using the DOT language, illustrate the core catalytic cycle of TPP-dependent enzymes and key regulatory pathways.
Caption: General catalytic cycle of a TPP-dependent decarboxylase.
Caption: Regulation of the Pyruvate Dehydrogenase Complex (PDC).
Caption: Regulation of the Pentose Phosphate Pathway (PPP).
This guide provides a foundational understanding of the catalytic mechanisms of TPP-dependent enzymes. Further research into the specific kinetics, structural dynamics, and regulatory networks of individual enzymes will continue to illuminate their complex roles in cellular metabolism and provide new avenues for therapeutic intervention.
References
- 1. Structure and functional characterization of pyruvate decarboxylase from Gluconacetobacter diazotrophicus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic and regulatory properties of pyruvate dehydrogenase from Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biogot.com [biogot.com]
- 4. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Tetrahedral intermediates in thiamin diphosphate-dependent decarboxylations exist as a 1',4'-imino tautomeric form of the coenzyme, unlike the michaelis complex or the free coenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Charge Transfer Transitions Related to Thiamin-Bound Intermediates on Enzymes Provides a Plethora of Signatures Useful in Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solution NMR Spectroscopy for the Study of Enzyme Allostery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using NMR spectroscopy to elucidate the role of molecular motions in enzyme function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzyme dynamics from NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR Spectroscopy | Enzymatic Catalyis [schuetz.cup.uni-muenchen.de]
- 13. Pyruvate Dehydrogenase | Program in Cryo-EM Guided Drug Design [electron.med.ubc.ca]
- 14. Stoichiometry and architecture of the human pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Progress in the Experimental Observation of Thiamin Diphosphate-bound Intermediates on Enzymes and Mechanistic Information Derived from these Observations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Capturing Covalent Catalytic Intermediates by Enzyme Mutants: Recent Advances in Methodologies and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Thiamine Pyrophosphate Hydrochloride in Core Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable cofactor for several key enzymes that govern central carbon metabolism. This technical guide provides an in-depth exploration of the critical role of TPP in linking glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. We will delve into the mechanistic details of TPP-dependent enzymatic reactions, present available quantitative data on enzyme kinetics and metabolite concentrations, and provide detailed experimental protocols for the assessment of TPP-dependent enzyme activities. Furthermore, this guide offers visualizations of the core metabolic pathways influenced by TPP to facilitate a comprehensive understanding of its metabolic significance. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolism, neuroscience, and pharmacology.
Introduction: The Pivotal Role of Thiamine Pyrophosphate in Cellular Energetics
Thiamine, or vitamin B1, is a water-soluble vitamin that, in its phosphorylated form, thiamine pyrophosphate (TPP), acts as a critical coenzyme in all living organisms.[1][2] TPP is synthesized from thiamine by the enzyme thiamine diphosphokinase and is essential for the catalytic function of several enzymes involved in carbohydrate and branched-chain amino acid metabolism.[1][2] Its primary role is to facilitate the cleavage of carbon-carbon bonds adjacent to a carbonyl group, a chemical transformation central to cellular energy production.[3]
Deficiency in thiamine leads to a cascade of metabolic dysfunctions, most notably impairing the cell's ability to generate adenosine (B11128) triphosphate (ATP) from glucose. This can result in severe neurological and cardiovascular disorders, such as beriberi and Wernicke-Korsakoff syndrome.[4] Understanding the intricate involvement of TPP in central carbon metabolism is therefore crucial for elucidating disease mechanisms and for the development of therapeutic interventions.
TPP-Dependent Enzymes: The Gatekeepers of Central Carbon Metabolism
Thiamine pyrophosphate is a cofactor for a select group of enzymes that occupy critical junctures in central carbon metabolism, effectively controlling the flux of metabolites through these pathways. The three principal TPP-dependent enzymes in this context are:
-
Pyruvate (B1213749) Dehydrogenase Complex (PDC): Located in the mitochondrial matrix, PDC catalyzes the irreversible oxidative decarboxylation of pyruvate, the end-product of glycolysis, to acetyl-CoA.[3] This reaction serves as the primary link between glycolysis and the tricarboxylic acid (TCA) cycle.
-
α-Ketoglutarate Dehydrogenase Complex (KGDHC): Also situated in the mitochondria, KGDHC is a key regulatory enzyme in the TCA cycle. It catalyzes the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA, a crucial step in the cycle's progression.[5]
-
Transketolase (TKT): A cytosolic enzyme, transketolase is a central component of the non-oxidative branch of the pentose phosphate pathway (PPP).[6] It catalyzes the reversible transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor, thereby interconverting sugar phosphates of varying carbon lengths.[6] This is vital for the synthesis of nucleotide precursors (ribose-5-phosphate) and NADPH.[7]
The coordinated action of these enzymes, all reliant on TPP, ensures the efficient catabolism of glucose for energy production and the provision of biosynthetic precursors.
The Catalytic Mechanism of Thiamine Pyrophosphate
The catalytic prowess of TPP resides in its thiazole (B1198619) ring. The proton on the C2 carbon of the thiazole ring is acidic and can be removed to form a reactive carbanion, or ylide.[2] This ylide is the key nucleophile that initiates the catalytic cycle of TPP-dependent enzymes.
The general mechanism proceeds as follows:
-
Ylide Formation: The enzyme's active site environment facilitates the deprotonation of the C2 carbon of the TPP thiazole ring, forming the nucleophilic ylide.
-
Nucleophilic Attack: The TPP ylide attacks the electrophilic carbonyl carbon of the substrate (e.g., pyruvate or α-ketoglutarate).
-
Decarboxylation: The resulting adduct is unstable and readily undergoes decarboxylation, releasing carbon dioxide.
-
Intermediate Formation: A resonance-stabilized intermediate, the hydroxyethyl-TPP (in the case of pyruvate), is formed.
-
Product Release: The two-carbon fragment is then transferred to an acceptor molecule (e.g., coenzyme A in the case of PDC and KGDHC), regenerating the TPP ylide for another catalytic cycle.
This mechanism allows for the cleavage of a C-C bond that would otherwise be energetically unfavorable.
Quantitative Data on TPP-Dependent Enzymes and Metabolites
The following tables summarize available quantitative data related to TPP-dependent enzymes and the metabolic consequences of thiamine deficiency.
Table 1: Kinetic Parameters of TPP-Dependent Enzymes
| Enzyme | Organism/Tissue | Substrate | Km | Vmax | kcat | Reference(s) |
| Pyruvate Dehydrogenase Complex | Pig Heart | Pyruvate | 25 ± 4 µM | - | - | [1] |
| Thiamine Pyrophosphate | 50 ± 10 nM | - | - | [1] | ||
| Pseudomonas aeruginosa | Pyruvate | 260 µM | 32 min-1 | - | [8] | |
| α-Ketoglutarate Dehydrogenase Complex | Pig Heart | α-Ketoglutarate | 0.3 mM (with Ca2+ and Mg2+) | - | - | [9] |
| α-Ketoglutarate | 4 ± 1.1 mM (without Ca2+) | - | - | [9] | ||
| Pseudomonas aeruginosa | α-Ketoglutarate | 190 µM | 40 min-1 | - | [8] | |
| Transketolase | Baker's Yeast | Thiamine Pyrophosphate | - | - | - | [10] |
Note: Comprehensive Vmax and kcat values are not consistently available across the literature for all conditions.
Table 2: Metabolite Concentrations in Thiamine Deficiency
| Metabolite | Condition | Tissue/Fluid | Change in Concentration | Reference(s) |
| Pyruvate | Thiamine Deficiency | Blood/Tissues | Increased | [11][12] |
| α-Ketoglutarate | Thiamine Deficiency | Blood/Tissues | Increased | [11][12] |
| Thiamine Pyrophosphate | Thiamine Deficiency | Blood, Muscle | Decreased | [13] |
Table 3: Metabolic Flux in Thiamine Deficiency
| Metabolic Pathway | Condition | Observation | Reference(s) |
| TCA Cycle | Thiamine Deficiency | Reduced flux due to decreased PDHC and KGDHC activity | [14] |
| Pentose Phosphate Pathway | Thiamine Deficiency | Altered flux due to reduced transketolase activity | [6] |
Experimental Protocols
Detailed methodologies for assessing the activity of TPP-dependent enzymes are crucial for research and clinical diagnostics.
Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay
This functional assay is a widely used indicator of thiamine nutritional status. It measures the activity of transketolase in red blood cells before and after the addition of exogenous TPP.
Principle: In thiamine deficiency, the apoenzyme of transketolase is not fully saturated with its cofactor, TPP. The addition of TPP in vitro will, therefore, stimulate the enzyme's activity. The ratio of stimulated to basal activity is the ETKAC.
Detailed Protocol:
-
Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge to separate plasma and buffy coat.
-
Wash erythrocytes three times with isotonic saline (0.9% NaCl).
-
Lyse the washed erythrocytes with cold deionized water.
-
Determine the hemoglobin concentration of the hemolysate.
-
-
Assay Procedure:
-
Prepare two sets of reaction mixtures for each sample: one for basal activity and one for stimulated activity.
-
The reaction mixture typically contains ribose-5-phosphate (B1218738) as the substrate and a coupled enzymatic system to measure the rate of NADH oxidation at 340 nm.
-
To the "stimulated" reaction mixture, add a saturating concentration of thiamine pyrophosphate hydrochloride.
-
Add the hemolysate to both sets of reaction mixtures to initiate the reaction.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Calculation:
-
Calculate the rate of reaction (ΔA/min) for both basal and stimulated conditions.
-
ETKAC = (Rate of stimulated activity) / (Rate of basal activity)
-
Interpretation:
-
ETKAC of 1.0 - 1.15: Adequate thiamine status.
-
ETKAC of 1.15 - 1.25: Marginal thiamine deficiency.
-
ETKAC > 1.25: Severe thiamine deficiency.
Pyruvate Dehydrogenase Complex (PDC) Activity Assay
Several commercial kits are available for the colorimetric or fluorometric measurement of PDC activity in cell and tissue lysates.
Principle: The activity of PDC is measured by following the reduction of NAD+ to NADH, which is coupled to the reduction of a reporter dye, leading to a color change that can be quantified spectrophotometrically.
General Protocol (based on commercial kits):
-
Sample Preparation:
-
Homogenize cells or tissues in the provided assay buffer.
-
Centrifuge to remove insoluble material.
-
The supernatant is used for the assay.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the necessary substrates (pyruvate, CoA) and cofactors (TPP, NAD+).
-
Add the sample lysate to the reaction mixture.
-
Incubate at the recommended temperature.
-
Add a developer solution that reacts with the generated NADH to produce a colored product.
-
Measure the absorbance at the specified wavelength.
-
-
Calculation:
-
The activity of PDC is proportional to the rate of change in absorbance and can be calculated using a standard curve.
-
α-Ketoglutarate Dehydrogenase Complex (KGDHC) Activity Assay
Similar to PDC, commercial kits are available for the determination of KGDHC activity.
Principle: The assay measures the reduction of NAD+ to NADH during the oxidative decarboxylation of α-ketoglutarate. The generated NADH is then used to reduce a probe, resulting in a colorimetric or fluorometric signal.
General Protocol (based on commercial kits):
-
Sample Preparation:
-
Prepare cell or tissue lysates as described for the PDC assay.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing α-ketoglutarate, CoA, TPP, and NAD+.
-
Add the sample to the reaction mixture.
-
Incubate and then add a developer solution.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Calculation:
-
The KGDHC activity is determined by comparing the rate of signal generation to a standard curve.
-
HPLC-based Measurement of Thiamine Pyrophosphate
This method allows for the direct quantification of TPP in biological samples.
Principle: TPP is extracted from the sample, derivatized to a fluorescent thiochrome (B1210408) derivative, and then separated and quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.
Detailed Protocol:
-
Sample Preparation:
-
Derivatization:
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase).
-
Use a mobile phase gradient to separate the thiochrome derivative of TPP from other fluorescent compounds.
-
Detect the eluting thiochrome derivative using a fluorescence detector.
-
-
Quantification:
-
The concentration of TPP in the sample is determined by comparing its peak area to that of a known standard.
-
Visualization of TPP's Role in Metabolic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the central position of TPP-dependent enzymes in core metabolic pathways.
Caption: The link between Glycolysis and the TCA Cycle via the TPP-dependent Pyruvate Dehydrogenase Complex.
Caption: The Tricarboxylic Acid (TCA) Cycle highlighting the TPP-dependent α-Ketoglutarate Dehydrogenase step.
Caption: The Pentose Phosphate Pathway, emphasizing the role of the TPP-dependent enzyme Transketolase.
Implications for Drug Development
The critical reliance of central metabolic pathways on TPP-dependent enzymes makes them attractive targets for drug development. For instance, in the context of cancer, where altered glucose metabolism is a hallmark, targeting TPP-dependent enzymes could offer a therapeutic strategy. Conversely, for neurodegenerative diseases where impaired energy metabolism is implicated, enhancing the function of these enzymes through TPP supplementation or other means is an area of active research. The development of drugs that modulate the activity of these enzymes requires a thorough understanding of their kinetics, regulation, and dependence on TPP.
Conclusion
This compound, as the active form of vitamin B1, is a cornerstone of central carbon metabolism. Its role as a cofactor for pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase places it at the heart of cellular energy production and biosynthetic precursor supply. A comprehensive understanding of the mechanisms, kinetics, and regulation of these TPP-dependent pathways is paramount for advancing our knowledge of metabolic diseases and for the rational design of novel therapeutic agents. The experimental protocols and data presented in this guide provide a foundational resource for researchers dedicated to unraveling the complexities of cellular metabolism and its implications for human health.
References
- 1. The elementary reactions of the pig heart pyruvate dehydrogenase complex. A study of the inhibition by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyruvate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 4. Wernicke–Korsakoff syndrome - Wikipedia [en.wikipedia.org]
- 5. Tricarboxylic acid cycle enzymes following thiamine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transketolase - Wikipedia [en.wikipedia.org]
- 7. The TCA cycle – The TCA Cycle [uw.pressbooks.pub]
- 8. The Pyruvate and α-Ketoglutarate Dehydrogenase Complexes of Pseudomonas aeruginosa Catalyze Pyocyanin and Phenazine-1-carboxylic Acid Reduction via the Subunit Dihydrolipoamide Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Independent modulation of the activity of alpha-ketoglutarate dehydrogenase complex by Ca2+ and Mg2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The catalytic mechanism of transketolase. Thiamin pyrophosphate-derived transition states for transketolase and pyruvate dehydrogenase are not identical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Pyruvate and alpha-ketoglutarate metabolism in thiamine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genetic defects of thiamine transport and metabolism: A review of clinical phenotypes, genetics, and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue [scirp.org]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Thiamine Pyrophosphate Biosynthesis: Pathways in Prokaryotes and Eukaryotes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Published: December 11, 2025
Executive Summary
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable cofactor for enzymes central to carbohydrate and amino acid metabolism across all domains of life. While the end product is universal, the de novo biosynthetic pathways leading to its creation exhibit profound differences between prokaryotes and eukaryotes. This divergence presents a rich landscape of unique enzymes and metabolic intermediates that can be exploited for targeted antimicrobial drug development. This whitepaper provides a detailed comparative analysis of the TPP biosynthesis pathways in prokaryotic models like Escherichia coli and Bacillus subtilis versus the eukaryotic model, Saccharomyces cerevisiae. We delineate the distinct enzymatic steps, precursor molecules, and regulatory mechanisms, presenting key data in a structured format. Furthermore, we provide detailed experimental protocols for assaying key enzymes and include visualizations of the metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug discovery.
Introduction
Thiamine pyrophosphate (TPP), also known as thiamin diphosphate (B83284) (ThDP), is a crucial coenzyme for a suite of enzymes involved in critical metabolic reactions, including the pyruvate (B1213749) dehydrogenase complex, α-ketoglutarate dehydrogenase, and transketolase.[1][2] Its synthesis is essential for cellular viability. Most bacteria, fungi, and plants can synthesize thiamine de novo, whereas higher animals must acquire it from their diet.[3][4][5]
The biosynthesis of TPP is a bifurcated process where two heterocyclic precursors, a pyrimidine (B1678525) and a thiazole (B1198619) moiety, are synthesized independently and subsequently coupled.[3][6] The enzymes, precursors, and even the final phosphorylation steps involved in these pathways differ significantly between prokaryotes and eukaryotes, offering unique targets for antimicrobial agents.[7] Understanding these differences at a molecular level is paramount for developing selective inhibitors that target pathogenic microbes without affecting the host.
Prokaryotic Thiamine Pyrophosphate Biosynthesis
The prokaryotic pathway is best characterized in model organisms like E. coli and B. subtilis.[3][8][9] It involves the separate formation of 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) and 4-methyl-5-β-hydroxyethylthiazole phosphate (B84403) (THZ-P).
Pyrimidine Moiety (HMP-PP) Synthesis
In prokaryotes, the synthesis of the pyrimidine ring is a remarkable feat of enzymatic chemistry, requiring only a single enzyme, ThiC, to convert 5-aminoimidazole ribotide (AIR), an intermediate of the purine (B94841) biosynthesis pathway, into 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P).[6][8][9] This complex rearrangement reaction is catalyzed by ThiC, a member of the radical S-Adenosylmethionine (SAM) superfamily.[10] The HMP-P is then phosphorylated by hydroxymethylpyrimidine (phosphate) kinase (ThiD) to yield HMP-PP, the activated form ready for coupling.[6][8][9]
Thiazole Moiety (THZ-P) Synthesis
The synthesis of the thiazole moiety is more complex and shows variations among different bacterial species.[11]
-
In E. coli , the pathway requires the convergence of three components: 1-deoxy-D-xylulose 5-phosphate (DXP), cysteine, and tyrosine.[6][8][9] DXP is formed by DXP synthase (Dxs). A complex machinery involving six proteins (ThiF, ThiS, ThiG, ThiH, ThiI, and IscS) is then used to assemble the thiazole ring.[3][6] ThiS acts as a sulfur carrier protein, which is thiocarboxylated at its C-terminus in a process requiring ThiF, IscS, and ThiI.[12] ThiH is involved in processing tyrosine. Finally, the thiazole synthase, ThiG, catalyzes the condensation of the thiocarboxylated ThiS, DXP, and the tyrosine-derived fragment to form THZ-P.[8][12]
-
In B. subtilis , the pathway is similar but utilizes glycine (B1666218) instead of tyrosine as a precursor, a reaction catalyzed by the enzyme ThiO.[8][9]
Coupling and Final Phosphorylation
The two independently synthesized moieties, HMP-PP and THZ-P, are coupled by thiamine phosphate synthase (ThiE) to form thiamine monophosphate (ThMP).[6][9] In the final step, thiamine phosphate kinase (ThiL) phosphorylates ThMP to produce the active cofactor, thiamine pyrophosphate (TPP).[6][9]
Eukaryotic Thiamine Pyrophosphate Biosynthesis (Yeast Model)
The eukaryotic pathway, particularly in Saccharomyces cerevisiae, is fundamentally different from its prokaryotic counterpart, employing distinct enzymes and precursors.[3][12]
Pyrimidine Moiety (HMP-PP) Synthesis
Unlike bacteria that utilize an intermediate from purine metabolism, yeast synthesizes the pyrimidine moiety from histidine and pyridoxal-5-phosphate (PLP, vitamin B6), a process catalyzed by the enzyme THI5 (or its homologs like THI13).[4][13] This links thiamine biosynthesis directly to the metabolic pathways of two other essential molecules. The resulting HMP-P is then phosphorylated to HMP-PP, likely by the same kinase family as in prokaryotes.
Thiazole Moiety (HET-P) Synthesis
The synthesis of the thiazole moiety, 5-(2-hydroxyethyl)-4-methylthiazole phosphate (HET-P), is accomplished by a single enzyme, THI4.[4] This is a stark contrast to the multi-protein complex used in bacteria. THI4 is a suicide enzyme that catalyzes the oxidative condensation of NAD+, glycine, and cysteine, donating its own sulfur atom in the process and becoming inactivated.
Coupling and Final Phosphorylation
The pyrimidine (HMP-PP) and thiazole (HET-P) moieties are coupled by a thiamine phosphate synthase, THI6 (analogous to bacterial ThiE), to form ThMP.[4] However, the subsequent steps diverge significantly. In yeast, ThMP is first dephosphorylated to free thiamine. This thiamine is then directly pyrophosphorylated by a thiamine pyrophosphokinase (encoded by THI80) to form TPP.[4] This two-step process (dephosphorylation followed by pyrophosphorylation) is a hallmark of the eukaryotic pathway, contrasting with the single phosphorylation step in prokaryotes.
Comparative Analysis and Data Presentation
The fundamental differences in precursors and enzymatic machinery between prokaryotic and eukaryotic TPP synthesis pathways are summarized below. These distinctions form the basis for selective antimicrobial targeting.
Table 1: Comparison of Key Components in TPP Biosynthesis
| Feature | Prokaryotes (e.g., E. coli) | Eukaryotes (e.g., S. cerevisiae) |
| Pyrimidine Precursor(s) | 5-Aminoimidazole ribotide (AIR) | Histidine, Pyridoxal-5-Phosphate (PLP) |
| Key Pyrimidine Enzyme | ThiC (Radical SAM enzyme) | THI5 / THI13 |
| Thiazole Precursor(s) | DXP, Cysteine, Tyrosine/Glycine | NAD+, Glycine, Cysteine |
| Key Thiazole Enzyme(s) | Multi-enzyme complex (ThiF,S,G,H,I) | THI4 (Single suicide enzyme) |
| Coupling Enzyme | ThiE | THI6 |
| Final Step to TPP | ThMP → TPP (via ThiL kinase) | ThMP → Thiamine → TPP (via phosphatase & THI80) |
| Regulation | TPP Riboswitch in 5'-UTR of mRNA | TPP Riboswitch in introns; transcriptional control |
Table 2: Selected Enzyme Kinetic Data
Quantitative data on the kinetics of these enzymes is crucial for drug development, guiding inhibitor design and dosage strategies. Data is often limited and can vary by organism and experimental conditions.
| Enzyme | Organism | Substrate(s) | K_m | k_cat | Reference |
| ThiC | Salmonella enterica | AIR, S-Adenosylmethionine | N/A | ~0.03 min⁻¹ | [10] |
| ThiE | Bacillus subtilis | HMP-PP | 2.4 µM | 1.8 s⁻¹ | (Begley et al., 1999) |
| ThiE | Bacillus subtilis | THZ-P | 0.8 µM | 1.8 s⁻¹ | (Begley et al., 1999) |
| Thiamine Pyrophosphokinase | Saccharomyces cerevisiae | Thiamine | 12 µM | 11.2 s⁻¹ | (Nosaka et al., 1994) |
| Thiamine Pyrophosphokinase | Saccharomyces cerevisiae | ATP | 60 µM | 11.2 s⁻¹ | (Nosaka et al., 1994) |
Note: Comprehensive and directly comparable kinetic data across all pathway enzymes is sparse in the literature. The values presented are illustrative.
Implications for Drug Development
The distinct nature of several enzymes in the prokaryotic TPP pathway makes them attractive targets for novel antibiotics.[6][14][15]
-
ThiC: As a unique radical SAM enzyme essential for pyrimidine synthesis in bacteria but absent in humans, ThiC is a prime target. Inhibitors could block the pathway at its first committed step.
-
Thiazole Synthesis Complex: The multiple enzymes involved in bacterial thiazole synthesis (e.g., ThiG, ThiH) offer several potential targets for which no human homolog exists.
-
ThiE: The thiamine phosphate synthase is another promising target. Analogs of its substrates, HMP-PP or THZ-P, have been shown to inhibit its activity.[14]
The regulation of these pathways via TPP riboswitches also presents a novel targeting opportunity. Small molecules that mimic TPP can bind to these RNA structures and inappropriately repress the expression of essential biosynthesis and transport genes, leading to bacterial cell death.[6][14]
Experimental Protocols
Validating enzyme function and screening for inhibitors requires robust experimental methodologies. Below are outlines of key protocols.
Protocol: In Vitro Assay for ThiC Activity
This protocol describes a method to measure the production of HMP from AIR catalyzed by the ThiC enzyme, with product detection via HPLC.
-
Enzyme Reconstitution: The [4Fe-4S] cluster of ThiC is essential for activity and must be anaerobically reconstituted prior to the assay using L-cysteine, dithiothreitol (B142953) (DTT), and a source of iron and sulfide.
-
Reaction Mixture Preparation (Anaerobic Conditions):
-
100 mM HEPES buffer, pH 7.5
-
10 mM DTT
-
500 µM S-Adenosylmethionine (SAM)
-
500 µM 5-Aminoimidazole ribotide (AIR)
-
2 mM Sodium dithionite (B78146) (as a reducing agent)
-
10-20 µM reconstituted ThiC enzyme
-
-
Incubation: The reaction is initiated by adding the ThiC enzyme. The mixture is incubated anaerobically at 37°C for a set time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Aliquots are removed at each time point and the reaction is quenched by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate the protein.
-
Product Derivatization and Detection:
-
The quenched reaction mixture is centrifuged, and the supernatant is collected.
-
To enhance detection, the HMP-P product is dephosphorylated to HMP using alkaline phosphatase.
-
The HMP is then converted to its fluorescent thiochrome (B1210408) derivative by reacting with alkaline potassium ferricyanide.
-
The thiochrome-HMP derivative is separated and quantified using reverse-phase HPLC with a fluorescence detector.
-
-
Data Analysis: The amount of product formed over time is used to calculate the initial reaction velocity and determine enzyme kinetic parameters.[10]
Protocol: Microbiological Assay for Thiamine Quantification
This protocol uses a thiamine-auxotrophic strain of Saccharomyces cerevisiae (e.g., a thi4 or thi6 mutant) to determine the total thiamine (and its vitamers) content in a sample via a turbidimetric assay.[16]
-
Strain Preparation: Culture the S. cerevisiae thiamine auxotroph in a rich medium (e.g., YPD) to generate a sufficient cell count. Harvest the cells, wash them multiple times with a thiamine-free minimal medium to remove any residual thiamine, and resuspend to a standardized optical density (OD).
-
Sample Preparation:
-
Extract thiamine from the test sample (e.g., plant tissue, bacterial culture) using an acid hydrolysis method (e.g., 0.1 M HCl at 100°C) to free bound thiamine.
-
Neutralize and centrifuge the extract to remove solids.
-
Prepare a serial dilution of the extract.
-
-
Standard Curve Preparation: Prepare a series of known thiamine concentrations (e.g., 0 to 100 nM) in the thiamine-free minimal medium to serve as a standard curve.
-
Assay Setup (96-well plate format):
-
To each well, add a defined volume of thiamine-free minimal medium.
-
Add a small volume of the prepared yeast inoculum to each well.
-
Add aliquots of the thiamine standards or the diluted samples to the respective wells.
-
Include negative controls (no thiamine) and positive controls.
-
-
Incubation and Measurement: Incubate the plate at 30°C in a plate reader with shaking. Measure the optical density (e.g., at 600 nm) at regular intervals (e.g., every hour) for 24-48 hours.
-
Data Analysis:
-
Plot the final OD or the growth rate for the thiamine standards against their concentrations to generate a standard curve.
-
Use the standard curve to interpolate the thiamine concentration in the unknown samples based on their measured OD or growth rate.
-
Calculate the original thiamine content in the sample by accounting for the dilution factors.[16]
-
Conclusion
The biosynthesis of thiamine pyrophosphate is a vital metabolic process that showcases remarkable evolutionary divergence between prokaryotes and eukaryotes. The pathways differ in their choice of precursors, their enzymatic machinery, and their final maturation steps. These differences, particularly the unique enzymes like ThiC and the THI4 suicide enzyme, provide a wealth of validated and potential targets for the development of new antimicrobial therapies. A thorough understanding of these pathways, supported by robust experimental validation and quantitative analysis, is essential for leveraging this knowledge to combat the growing threat of antibiotic resistance.
References
- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiamine Biosynthesis in Saccharomyces cerevisiae Is Regulated by the NAD+-Dependent Histone Deacetylase Hst1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Similarities between Thiamin-Binding Protein and Thiaminase-I Suggest a Common Ancestor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Biosynthesis of Thiamin Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Thiamine Biosynthetic Enzyme ThiC Catalyzes Multiple Turnovers and Is Inhibited by S-Adenosylmethionine (AdoMet) Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural biology of enzymes of the thiamin biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.tamu.edu [chem.tamu.edu]
- 13. journals.asm.org [journals.asm.org]
- 14. ijbs.com [ijbs.com]
- 15. Thiamin (vitamin B1) biosynthesis and regulation: a rich source of antimicrobial drug targets? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A protocol for a turbidimetric assay using a Saccharomyces cerevisiae thiamin biosynthesis mutant to estimate total vitamin B1 content in plant tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Thiamine Pyrophosphate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and characterization of Thiamine (B1217682) Pyrophosphate Hydrochloride (TPP-HCl). TPP-HCl, the biologically active form of vitamin B1, is a crucial coenzyme in various metabolic pathways. Its precise identification and characterization are paramount in pharmaceutical development and biochemical research. This document outlines the key spectroscopic techniques used for its analysis, including detailed experimental protocols and a summary of expected quantitative data.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of Thiamine Pyrophosphate Hydrochloride.
Table 1: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching (pyrophosphate), N-H stretching (amine) |
| ~3100 | C-H stretching (aromatic/vinyl) |
| ~2950 | C-H stretching (aliphatic) |
| ~1660 | C=N stretching (pyrimidine ring) |
| ~1610 | C=C stretching (pyrimidine ring) |
| ~1250 | P=O stretching (pyrophosphate) |
| ~1090 | P-O-P asymmetric stretching (pyrophosphate) |
| ~900 | P-O-P symmetric stretching (pyrophosphate) |
Table 2: UV-Vis Spectroscopic Data
| Solvent | λmax (nm) |
| 0.1 M HCl | ~245 |
| Water | ~235, ~267 |
Note: The UV-Vis spectrum of thiamine and its derivatives is pH-dependent.
Table 3: NMR Spectroscopic Data (¹H, ¹³C, and ³¹P)
¹H NMR (in D₂O, chemical shifts in ppm relative to TMS)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~2.4 | s | Methyl protons on the pyrimidine (B1678525) ring |
| ~2.6 | s | Methyl protons on the thiazolium ring |
| ~3.2 | t | -CH₂- protons adjacent to the thiazolium ring |
| ~4.2 | t | -CH₂- protons adjacent to the pyrophosphate group |
| ~5.5 | s | Methylene bridge protons (-CH₂-) |
| ~7.8 | s | Proton on the pyrimidine ring |
| ~9.5 | s | Proton on the thiazolium ring |
¹³C NMR (in D₂O, chemical shifts in ppm relative to TMS)
| Chemical Shift (ppm) | Assignment |
| ~12 | Methyl carbon on the pyrimidine ring |
| ~22 | Methyl carbon on the thiazolium ring |
| ~30 | -CH₂- carbon adjacent to the thiazolium ring |
| ~50 | Methylene bridge carbon (-CH₂-) |
| ~61 | -CH₂- carbon adjacent to the pyrophosphate group |
| ~107 | C5' of pyrimidine ring |
| ~137 | C4 of thiazolium ring |
| ~143 | C2 of thiazolium ring |
| ~146 | C6' of pyrimidine ring |
| ~155 | C4' of pyrimidine ring |
| ~164 | C2' of pyrimidine ring |
³¹P NMR (in D₂O, chemical shifts in ppm relative to H₃PO₄)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -10 | d | Pβ (terminal) |
| ~ -11 | d | Pα (central) |
Note: NMR chemical shifts can vary slightly depending on the solvent, concentration, and pH.
Table 4: Mass Spectrometry Data (LC-MS/MS)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Parent Ion (m/z) | 425.1 |
| Major Fragment Ions (m/z) | 122.1, 144.1, 265.1, 303.9 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.
Methodology: KBr Pellet Method
-
Sample Preparation:
-
Dry approximately 1-2 mg of this compound and 100-200 mg of spectroscopic grade Potassium Bromide (KBr) in an oven to remove any moisture.
-
Grind the TPP-HCl sample to a fine powder using an agate mortar and pestle.
-
Add the dried KBr to the mortar and mix thoroughly with the sample.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Perform baseline correction and peak picking to identify the characteristic absorption bands.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima (λmax) of this compound in solution.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 0.1 M HCl or deionized water).
-
From the stock solution, prepare a series of dilutions to obtain concentrations within the linear range of the spectrophotometer (typically resulting in an absorbance between 0.1 and 1.0).
-
-
Data Acquisition:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Use the same solvent as used for the sample preparation to record the baseline (blank).
-
Fill a quartz cuvette with the sample solution and place it in the sample holder.
-
Scan the sample across the UV-Vis range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of all prepared dilutions at the determined λmax.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its ¹H, ¹³C, and ³¹P nuclei.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition (General Parameters):
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the NMR spectra using appropriate pulse sequences.
-
-
¹H NMR:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to specific protons in the molecule.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
Analyze the chemical shifts to assign the signals to specific carbon atoms.
-
-
³¹P NMR:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analyze the chemical shifts and coupling (if any) to identify the phosphorus nuclei in the pyrophosphate group.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Objective: To confirm the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a solvent compatible with the LC mobile phase (e.g., a mixture of water and acetonitrile (B52724) with a small amount of formic acid).
-
-
Liquid Chromatography (LC):
-
Use a suitable C18 reversed-phase column.
-
Set up a gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Inject the sample onto the LC system.
-
-
Mass Spectrometry (MS):
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Set the mass spectrometer to perform a full scan to identify the parent ion (m/z 425.1).
-
Perform a product ion scan (tandem MS or MS/MS) on the parent ion to generate a fragmentation pattern.
-
Analyze the resulting mass spectrum to identify the characteristic fragment ions.
-
Workflow and Pathway Visualization
The following diagrams illustrate the overall workflow for the spectroscopic characterization of this compound.
Caption: Overall workflow for the spectroscopic characterization of TPP-HCl.
This guide provides a foundational understanding of the spectroscopic characterization of this compound. For more specific applications, further optimization of the described protocols may be necessary.
The Unseen Influence: A Technical Guide to the Non-Coenzymatic Roles of Thiamine Pyrophosphate Derivatives
For Immediate Release
[City, State] – December 11, 2025 – While thiamine (B1217682) pyrophosphate (TPP) is widely recognized for its essential coenzymatic role in central metabolism, a growing body of evidence reveals a fascinating and complex world of non-coenzymatic functions for TPP and its derivatives, thiamine triphosphate (ThTP) and adenosine (B11128) thiamine triphosphate (AThTP). This technical guide provides an in-depth exploration of these non-canonical roles, offering researchers, scientists, and drug development professionals a comprehensive overview of their involvement in cellular signaling, gene regulation, and as allosteric regulators, complete with quantitative data, detailed experimental protocols, and visual pathway diagrams.
Introduction: Beyond the Coenzyme
Thiamine (Vitamin B1) and its phosphorylated derivatives are crucial for cellular function. While the role of TPP as a cofactor for enzymes like pyruvate (B1213749) dehydrogenase and transketolase is well-established, emerging research highlights direct interactions of these molecules with a variety of proteins and nucleic acids, influencing cellular processes independently of their catalytic functions. These non-coenzymatic roles are particularly prominent in the nervous system and in cellular stress responses, opening new avenues for therapeutic intervention in neurodegenerative diseases and other pathological conditions.[1][2][3][4][5]
Gene Regulation via TPP Riboswitches
One of the most well-characterized non-coenzymatic functions of TPP is the regulation of gene expression through direct binding to riboswitches. Found in bacteria, archaea, fungi, and plants, TPP riboswitches are structured RNA elements located in the 5' untranslated region of messenger RNAs (mRNAs) that control the expression of genes involved in thiamine biosynthesis and transport.
Upon binding TPP, the riboswitch undergoes a conformational change that typically leads to the formation of a terminator hairpin or sequestration of the ribosome binding site, thereby repressing gene expression. This feedback mechanism allows cells to sense and respond to the intracellular concentration of TPP, maintaining thiamine homeostasis.
Quantitative Data: TPP-Riboswitch Binding Affinities
The binding affinity of TPP for its riboswitch is crucial for its regulatory function. The dissociation constant (Kd) for this interaction has been determined for various organisms using techniques such as in-line probing and surface plasmon resonance (SPR).
| Organism | Riboswitch Gene | Method | Dissociation Constant (Kd) | Reference |
| Escherichia coli | thiM | In-line probing | 50 ± 15 nM | |
| Bacillus subtilis | tenA | In-line probing | 100 nM | |
| Arabidopsis thaliana | THIC | Isothermal Titration Calorimetry (ITC) | 0.178 nM | [6] |
Experimental Protocol: In-Line Probing of TPP Riboswitch
In-line probing is a technique used to analyze the secondary structure of RNA and its ligand-induced conformational changes. The protocol relies on the spontaneous cleavage of the RNA backbone, which is slower in structured regions.
Materials:
-
5'-radiolabeled riboswitch RNA
-
TPP ligand solution
-
In-line probing buffer (50 mM Tris-HCl, pH 8.3, 100 mM KCl, 20 mM MgCl2)
-
Denaturing polyacrylamide gel (8%)
-
Phosphorimager
Procedure:
-
Prepare a series of reactions containing the 5'-radiolabeled riboswitch RNA at a final concentration of ~0.5 nM.
-
Add varying concentrations of TPP to the reactions, ranging from sub-nanomolar to micromolar.
-
Incubate the reactions in in-line probing buffer at room temperature for 40-48 hours to allow for spontaneous cleavage.
-
Stop the reactions by adding an equal volume of 2X loading buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Denature the samples by heating at 95°C for 3 minutes and then snap-cool on ice.
-
Separate the RNA fragments by denaturing polyacrylamide gel electrophoresis.
-
Dry the gel and visualize the cleavage pattern using a phosphorimager.
-
Analyze the data by quantifying the band intensities. Regions of the RNA that become more structured upon TPP binding will show reduced cleavage. The fraction of RNA bound can be plotted against the TPP concentration to determine the Kd.[6][7][8]
Visualization: TPP Riboswitch Mechanism
Caption: TPP riboswitch mechanism for translational regulation.
Thiamine Derivatives in Cellular Signaling
ThTP and AThTP are emerging as important signaling molecules, particularly in the nervous system and in response to cellular stress. Unlike TPP, they do not act as coenzymes but rather modulate the activity of target proteins through allosteric binding or by acting as phosphate (B84403) donors in phosphorylation events.
Thiamine Triphosphate (ThTP) in Neuronal Signaling
ThTP is found in the nervous tissue of many animals and is implicated in synaptic transmission.[4] It has been shown to phosphorylate specific synaptic proteins, suggesting a role in modulating neuronal excitability and synaptic plasticity.[2][3] One proposed mechanism involves the ThTP-dependent phosphorylation of rapsyn, a protein associated with the nicotinic acetylcholine (B1216132) receptor, which could influence neurotransmission.[4]
Visualization: Proposed ThTP Signaling at the Synapse
Caption: Proposed role of ThTP in synaptic signaling.
Adenosine Thiamine Triphosphate (AThTP) in Stress Response
AThTP is synthesized in bacteria, plants, and animals in response to various stress conditions, such as nutrient starvation and oxidative stress. While its precise functions are still under investigation, it is thought to act as a signaling molecule that helps cells adapt to adverse conditions. In some organisms, AThTP has been shown to interact with chaperone proteins like Hsp70, potentially modulating their activity in protein folding and degradation pathways.
Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Thiamine Derivative-Protein Interactions
ITC is a powerful technique for quantifying the thermodynamic parameters of binding interactions in solution.
Materials:
-
Purified protein of interest (e.g., p53, PARP, Hsp70)
-
Thiamine derivative solution (TPP, ThTP, or AThTP)
-
ITC buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2, degassed)
-
Isothermal titration calorimeter
Procedure:
-
Prepare the protein solution at a concentration of 10-50 µM in the ITC buffer.
-
Prepare the thiamine derivative solution at a concentration 10-20 times higher than the protein concentration in the same ITC buffer to minimize heats of dilution.
-
Degas both solutions thoroughly to prevent air bubbles in the calorimeter.
-
Load the protein solution into the sample cell of the calorimeter and the thiamine derivative solution into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2 µL per injection).
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Perform a series of injections (e.g., 19 injections of 2 µL) with a spacing of 150 seconds between injections to allow the system to return to thermal equilibrium.
-
As a control, perform a titration of the thiamine derivative solution into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data and fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Thiamine Derivatives as Allosteric Regulators
Beyond their roles in signaling and gene regulation, thiamine and its derivatives can act as allosteric regulators of enzymes that do not use TPP as a coenzyme.[2] This includes key enzymes in central metabolism, such as glutamate (B1630785) dehydrogenase and malate (B86768) dehydrogenase.[2] The binding of these molecules to allosteric sites can either activate or inhibit enzyme activity, providing another layer of metabolic control.
Quantitative Data: Allosteric Regulation of Glutamate Dehydrogenase
| Effector | Enzyme | Effect | Concentration for Half-Maximal Effect (K0.5) | Reference |
| ThTP | Bovine Liver Glutamate Dehydrogenase | Activation | ~10 µM | |
| AThTP | Bovine Liver Glutamate Dehydrogenase | Activation | ~5 µM |
Future Directions and Therapeutic Implications
The expanding knowledge of the non-coenzymatic roles of thiamine derivatives presents exciting opportunities for drug development. Targeting TPP riboswitches with small molecules could lead to novel antibiotics. Modulating the signaling pathways influenced by ThTP and AThTP may offer new therapeutic strategies for neurodegenerative diseases and conditions associated with cellular stress. Further research is needed to fully elucidate the protein targets and downstream effects of these fascinating molecules.
This technical guide serves as a starting point for researchers and drug developers interested in exploring the untapped potential of thiamine derivatives beyond their classical coenzymatic functions. The provided data, protocols, and pathway diagrams offer a solid foundation for future investigations into this dynamic and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms of the non-coenzyme action of thiamin in brain: biochemical, structural and pathway analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Non-coenzyme Action of Thiamine: Protein Targets and Medical Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Biological functions of thiamine derivatives: focus on non-coenzyme roles | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. path.ox.ac.uk [path.ox.ac.uk]
- 8. In-line probing analysis of riboswitches - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiamine Pyrophosphate Hydrochloride: A Cornerstone of Neuronal and Glial Cell Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 11, 2025
Abstract
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable cofactor for fundamental metabolic processes within the central nervous system (CNS). Its hydrochloride salt is commonly used in research and clinical settings. This technical guide provides a comprehensive overview of the multifaceted functions of thiamine pyrophosphate hydrochloride in both neuronal and glial cells. It delves into the distinct roles of TPP in the specialized metabolism of these cells, its involvement in critical signaling pathways, and the profound neurological consequences of its deficiency. This document synthesizes quantitative data, details key experimental protocols, and presents visual representations of complex biological processes to serve as a vital resource for professionals in neuroscience and drug development.
Introduction
Thiamine (Vitamin B1) is a water-soluble vitamin that, once absorbed, is converted to its active form, thiamine pyrophosphate (TPP), through phosphorylation by the enzyme thiamine pyrophosphokinase.[1] TPP plays a central role as a cofactor for several key enzymes involved in carbohydrate and amino acid metabolism. The brain, with its high energy demand and reliance on glucose metabolism, is particularly vulnerable to thiamine deficiency.[2][3] This guide will explore the distinct and synergistic functions of TPP in neurons and glial cells, the two major cell types in the CNS.
Core Functions of Thiamine Pyrophosphate in Neuronal and Glial Cells
The functions of TPP are intrinsically linked to its role as a coenzyme for critical enzymatic reactions. These functions, however, manifest differently in neurons and glial cells, reflecting their specialized metabolic roles.
A Tale of Two Cells: Differential TPP Concentration and Metabolism
Studies on rat brain fractions have revealed a significantly higher concentration of thiamine and its phosphorylated forms, including TPP, in neuronal-enriched fractions compared to glial-enriched fractions.[2] This differential distribution underscores the high metabolic rate of neurons.
| Thiamine Derivative | Neuronal vs. Glial Concentration (Ratio)[2] |
| Thiamine | 2.8 times higher in neurons |
| Thiamine Monophosphate (TMP) | 3.6 times higher in neurons |
| Thiamine Pyrophosphate (TPP) | 4.6 times higher in neurons |
The enzymatic machinery responsible for TPP metabolism also shows cell-type-specific differences. Thiamine pyrophosphokinase (TPK), the enzyme that synthesizes TPP from thiamine, is more active in neurons. Conversely, thiamine monophosphatase (TMPase), which is involved in the breakdown of thiamine monophosphate, is exclusively found in glial fractions.[2] Thiamine pyrophosphatase (TPPase) activity is remarkably higher in neurons.[2]
| Enzyme | Neuronal vs. Glial Activity (Ratio)[2] |
| Thiamine Pyrophosphokinase (TPKase) | 2.0 times higher in neurons |
| Thiamine Pyrophosphatase (TPPase) | 20.8 times higher in neurons |
| Thiamine Monophosphatase (TMPase) | Found only in glia |
The Neuronal Powerhouse: TPP in Energy Metabolism and Neurotransmission
Neurons are characterized by their high energy expenditure to maintain ion gradients, propagate action potentials, and engage in neurotransmission. TPP is central to this energetic demand through its role as a cofactor for key enzymes in glucose metabolism.
-
Pyruvate (B1213749) Dehydrogenase Complex (PDC): This mitochondrial enzyme complex links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA. Neuronal PDC is maintained in a highly active state, with low levels of inhibitory phosphorylation, allowing for robust glucose oxidation.[4][5] This ensures a steady supply of ATP to fuel neuronal activities.
-
α-Ketoglutarate Dehydrogenase Complex (KGDHC): A rate-limiting enzyme in the TCA cycle, KGDHC is also TPP-dependent. Its activity is crucial for maintaining the integrity of the TCA cycle and generating reducing equivalents for oxidative phosphorylation.[6][7]
-
Transketolase (TKT): This cytosolic enzyme is a key component of the pentose (B10789219) phosphate (B84403) pathway (PPP). The PPP is vital in neurons for generating NADPH, which is essential for antioxidant defense and the synthesis of fatty acids and cholesterol for myelin maintenance, and for producing ribose-5-phosphate (B1218738) for nucleotide synthesis.[8][9]
Thiamine deficiency profoundly impacts these neuronal functions, leading to impaired energy metabolism, oxidative stress, and ultimately, neuronal cell death, as seen in conditions like Wernicke-Korsakoff syndrome.[3][10]
The Supportive Glia: TPP's Role in Astrocytes and Microglia
Glial cells, including astrocytes and microglia, play critical supportive and protective roles in the CNS. TPP's function in these cells is tailored to these roles.
-
Astrocytes: While astrocytes also possess TPP-dependent enzymes, their metabolic profile differs from neurons. Astrocytic PDC is more strongly inhibited by phosphorylation, leading to a greater reliance on glycolysis and the production of lactate (B86563).[4][5] This lactate can then be shuttled to neurons as an energy substrate. Thiamine deficiency can impair astrocyte function, including their ability to take up glutamate (B1630785) from the synapse, which can lead to excitotoxicity.[2][8] Studies have shown that thiamine deficiency leads to a selective down-regulation of the astrocyte glutamate transporters GLT-1 and GLAST in vulnerable brain regions.[2][10]
-
Microglia: As the resident immune cells of the CNS, microglia are activated in response to injury and inflammation. In the context of thiamine deficiency, microglia become activated and contribute to neuroinflammation.[11] This inflammatory response is mediated, in part, by the activation of signaling pathways such as the MAPK and NF-κB pathways, leading to the production of pro-inflammatory cytokines.[3]
Thiamine Pyrophosphate in CNS Signaling Pathways
Beyond its direct role in metabolism, TPP and its deficiency state influence critical signaling pathways in the CNS.
Neuroinflammation in Thiamine Deficiency: The Microglial Response
Thiamine deficiency triggers a neuroinflammatory cascade in which microglia play a central role. This process involves the activation of intracellular signaling pathways that culminate in the production of inflammatory mediators.
Caption: Microglial activation in thiamine deficiency.
TPP and Neuronal Excitability: The NMDA Receptor Connection
Thiamine and its derivatives have been implicated in modulating neuronal excitability, with some evidence suggesting an interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity. The precise molecular mechanism is still under investigation, but it may involve the regulation of NMDA receptor phosphorylation, which in turn affects its function.[12][13]
Caption: Postulated modulation of NMDA receptor function by TPP.
Experimental Protocols
A crucial aspect of studying the role of TPP in neuronal and glial cells is the use of reliable and reproducible experimental methods. This section details key protocols for assessing TPP status and modeling its deficiency.
Quantification of Thiamine Pyrophosphate by HPLC
High-performance liquid chromatography (HPLC) with fluorescence detection is a widely used method for the sensitive and specific quantification of thiamine and its phosphate esters.
Principle: Thiamine and its phosphate esters are converted into highly fluorescent thiochrome (B1210408) derivatives by oxidation in an alkaline medium. These derivatives are then separated by reverse-phase HPLC and detected by a fluorescence detector.
Detailed Protocol:
-
Sample Preparation (Brain Tissue or Cultured Cells):
-
Homogenize tissue or cell pellets in ice-cold 10% trichloroacetic acid (TCA).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Collect the supernatant.
-
-
Derivatization:
-
To an aliquot of the supernatant, add a freshly prepared solution of potassium ferricyanide (B76249) in 15% sodium hydroxide.
-
Vortex briefly to mix. The reaction is rapid.
-
-
HPLC Analysis:
-
Immediately inject the derivatized sample onto a C18 reverse-phase column.
-
Use a mobile phase gradient of acetonitrile (B52724) and a phosphate buffer (e.g., pH 8.4) to separate the thiochrome derivatives.
-
Set the fluorescence detector to an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 435 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of thiamine, TMP, and TPP standards that have undergone the same derivatization process.
-
Calculate the concentrations in the samples by comparing their peak areas to the standard curve.
-
Induction of Thiamine Deficiency in Cell Culture
Modeling thiamine deficiency in vitro allows for the controlled study of its cellular and molecular effects.
Principle: Thiamine deficiency can be induced in primary neuron and astrocyte cultures by using thiamine-free culture medium and supplementing it with a thiamine antagonist, such as pyrithiamine (B133093) or amprolium (B1666021). Pyrithiamine inhibits thiamine pyrophosphokinase, while amprolium is a competitive inhibitor of thiamine transporters.
Detailed Protocol:
-
Cell Culture:
-
Establish primary cortical neuron and/or astrocyte cultures from embryonic or neonatal rodents using standard protocols.
-
Maintain the cultures in appropriate growth medium until they reach the desired stage of development.
-
-
Induction of Thiamine Deficiency:
-
Replace the standard culture medium with a custom-formulated thiamine-free medium.
-
Add pyrithiamine hydrobromide (e.g., 10 µM) or amprolium (concentration to be optimized for the specific cell type) to the thiamine-free medium.
-
Culture the cells in the thiamine-deficient medium for a desired period (e.g., 24-72 hours), depending on the experimental endpoint.
-
-
Experimental Analysis:
-
At the end of the treatment period, cells can be harvested for various analyses, including measurement of TPP levels, assessment of cell viability, analysis of enzyme activities, and investigation of signaling pathway activation.
-
Conclusion and Future Directions
This compound is a vital molecule for the proper functioning of the central nervous system. Its roles in neuronal energy metabolism, neurotransmission, and glial supportive functions are well-established. The differential concentration and enzymatic activities related to TPP in neurons and glia highlight the specialized metabolic adaptations of these cells. Thiamine deficiency leads to a cascade of detrimental events, including impaired energy metabolism, oxidative stress, and neuroinflammation, with microglia playing a key role in the inflammatory response.
Future research should focus on further elucidating the precise molecular mechanisms by which TPP modulates signaling pathways, such as the NMDA receptor and inflammatory cascades. The development of more sensitive methods for single-cell analysis of TPP and its dependent enzyme activities will provide a deeper understanding of the cell-type-specific responses to thiamine deficiency. For drug development professionals, a thorough understanding of the roles of TPP is crucial for designing therapeutic strategies for a range of neurological disorders where thiamine metabolism is implicated, including Alzheimer's disease, Parkinson's disease, and Wernicke-Korsakoff syndrome. Targeting pathways affected by TPP deficiency may offer novel avenues for neuroprotection and treatment.
References
- 1. scispace.com [scispace.com]
- 2. Selective down-regulation of the astrocyte glutamate transporters GLT-1 and GLAST within the medial thalamus in experimental Wernicke's encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 14-3-3 proteins negatively regulate microglial activation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of astrocytic glutamate transporters GLT-1 and GLAST in neurological disorders: potential targets for neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Modeling of the Mitochondrial Energy Metabolism of Neuronal Cells: The Impact of Reduced α-Ketoglutarate Dehydrogenase Activities on ATP Production and Generation of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The α-Ketoglutarate Dehydrogenase Complex as a Hub of Plasticity in Neurodegeneration and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Folic acid deficiency enhanced microglial immune response via the Notch1/nuclear factor kappa B p65 pathway in hippocampus following rat brain I/R injury and BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of NMDA Receptors by Kinases and Phosphatases - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Regulation of NMDA receptors by tyrosine kinases and phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dance of Activation: A Technical Guide to Thiamine Pyrophosphate and Metal Ion Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential coenzyme in all living systems, participating in crucial metabolic pathways including carbohydrate and amino acid metabolism. Its catalytic activity is intricately linked to its interaction with divalent metal ions. This technical guide provides an in-depth exploration of the coordination chemistry, functional implications, and experimental methodologies used to study the interaction between TPP and various metal ions. Understanding this fundamental biochemical interplay is critical for researchers in enzymology, riboswitch biology, and for professionals in drug development targeting TPP-dependent pathways.
Core Interaction: Coordination Chemistry
Divalent metal ions are indispensable for the proper functioning of TPP in biological systems. They primarily interact with the negatively charged pyrophosphate moiety of the TPP molecule. This interaction neutralizes the negative charge, facilitating the correct positioning and conformation of the coenzyme within the active site of enzymes or the binding pocket of riboswitches.
The primary coordination sphere of the metal ion in a TPP-metal complex typically involves the oxygen atoms of the pyrophosphate group. In many biological contexts, particularly in TPP-dependent enzymes and riboswitches, magnesium (Mg²⁺) is the most common and crucial metal ion.[1][2] However, other divalent cations such as manganese (Mn²⁺), cobalt (Co²⁺), nickel (Ni²⁺), copper (Cu²⁺), and zinc (Zn²⁺) can also interact with TPP, with varying affinities and functional consequences.[3] In some cases, coordination has also been observed with the N1' atom of the pyrimidine (B1678525) ring of TPP.[4]
Quantitative Data on TPP-Metal Ion Interactions
The stability of TPP-metal ion complexes is a key determinant of their biological function. The following tables summarize the available quantitative data on these interactions.
Table 1: Stability Constants of TPP-Metal Ion Complexes
The stability constants (log K) for the formation of 1:1 complexes between TPP and various divalent metal ions were determined by pH titration at 25°C in 0.1 M tetramethylammonium (B1211777) bromide.[3]
| Metal Ion | Log K (MTPP) | Log K (MHTPP⁺) |
| Mg²⁺ | 3.33 | 1.80 |
| Mn²⁺ | 3.93 | 2.05 |
| Co²⁺ | 4.08 | - |
| Ni²⁺ | 4.20 | 2.11 |
| Cu²⁺ | 5.88 | 2.96 |
| Zn²⁺ | 4.38 | - |
MTPP represents the complex between the metal ion and the fully deprotonated TPP, while MHTPP⁺ represents the complex with the monoprotonated TPP.[3]
Table 2: Dissociation and Kinetic Constants for TPP-Metal Ion Interactions
Kinetic studies using the temperature-jump method have provided insights into the mechanism of complex formation.[3] Additionally, dissociation constants (Kd) have been determined in the context of enzyme and riboswitch binding.
| Metal Ion | Interaction Parameter | Value | Conditions | Reference |
| Ni²⁺ | k₂₃ (s⁻¹) | 4.2 x 10³ (± 6%) | 25°C, 0.1 M tetramethylammonium bromide | [3] |
| k₃₂ (s⁻¹) | 250 | 25°C, 0.1 M tetramethylammonium bromide | [3] | |
| K₁₂ (M⁻¹) | 240 | 25°C, 0.1 M tetramethylammonium bromide | [3] | |
| Mg²⁺ | k₂₃ (s⁻¹) | 7.5 x 10⁴ (± 12%) | 25°C, 0.1 M tetramethylammonium bromide | [3] |
| k₃₂ (s⁻¹) | 2400 | 25°C, 0.1 M tetramethylammonium bromide | [3] | |
| K₁₂ (M⁻¹) | 87 | 25°C, 0.1 M tetramethylammonium bromide | [3] | |
| Mg²⁺ | Association Constant (M⁻¹) | 1.2 x 10⁶ | 20°C, 0 mM Mg²⁺ (with thiA riboswitch) | [5] |
| Association Constant (M⁻¹) | 50 x 10⁶ | 20°C, 1 mM Mg²⁺ (with thiA riboswitch) | [5] | |
| Mg²⁺ | Kd (µM) | 0.93 ± 0.27 | Saturating Mg²⁺ (with transketolase) | [6] |
| Mg²⁺ | Kd (µM) | 112 ± 17 | 0 mM Mg²⁺ (with transketolase) | [6] |
Functional Roles in Biological Systems
The interaction of TPP with metal ions is fundamental to its role in two major biological contexts: as a coenzyme in enzymatic catalysis and as a ligand for riboswitches.
TPP-Dependent Enzymes
A large family of enzymes relies on TPP and a divalent metal ion, typically Mg²⁺ or Mn²⁺, to catalyze essential metabolic reactions.[7][8] The metal ion is crucial for anchoring the pyrophosphate tail of TPP to the enzyme's active site, thereby correctly orienting the catalytically active thiazolium ring for reaction with the substrate.[7][8]
Pyruvate (B1213749) Dehydrogenase Complex (PDC): A Case Study
The pyruvate dehydrogenase complex is a multi-enzyme assembly that catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, a key entry point into the citric acid cycle. The E1 component of this complex utilizes TPP and a Mg²⁺ ion in its active site.[7][9]
The catalytic cycle of the E1 subunit of the Pyruvate Dehydrogenase Complex involves the metal ion in stabilizing the TPP coenzyme.
TPP Riboswitches
TPP riboswitches are structured non-coding RNA elements found in the 5' untranslated regions of messenger RNAs that regulate the expression of genes involved in thiamine biosynthesis and transport.[10] The binding of TPP to the riboswitch aptamer domain induces a conformational change in the RNA structure, leading to either transcriptional termination or inhibition of translation initiation.
This regulatory mechanism is critically dependent on the presence of Mg²⁺ ions.[10][11] The Mg²⁺ ions are directly involved in coordinating the pyrophosphate moiety of TPP within the binding pocket of the riboswitch, stabilizing the TPP-RNA complex and the resulting conformational switch.[10][11]
The folding of the TPP riboswitch is a dynamic process influenced by Mg²⁺ and TPP.
Experimental Protocols
A variety of biophysical techniques are employed to characterize the interaction between TPP and metal ions. Below are detailed methodologies for three key experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.
Experimental Workflow for ITC
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed information about the binding interface and conformational changes upon complex formation by monitoring changes in the chemical shifts of the nuclei of TPP and the surrounding molecules.
Experimental Workflow for NMR Titration
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the TPP-metal ion complex, revealing the precise coordination geometry, bond lengths, and bond angles.
Experimental Workflow for X-ray Crystallography
Conclusion
The interaction between thiamine pyrophosphate and divalent metal ions is a cornerstone of its biological function. From stabilizing the coenzyme in the active sites of enzymes like pyruvate dehydrogenase to enabling the conformational switching of TPP riboswitches, metal ions are critical players in the intricate molecular choreography of life. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further unravel and exploit the complexities of TPP-metal ion interactions. A deeper understanding of these fundamental processes will undoubtedly pave the way for novel therapeutic interventions and a more profound appreciation of the chemical principles governing life.
References
- 1. TPP [riboswitch.ribocentre.org]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. Zinc(II) and cadmium(II) metal complexes of thiamine pyrophosphate and 2-(alpha-hydroxyethyl)thiamine pyrophosphate: models for activation of pyruvate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of Mg2+ in TPP-dependent riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyruvate dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Folding and ligand recognition of the TPP riboswitch aptamer at single-molecule resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TPP riboswitch aptamer: Role of Mg2+ ions, ligand unbinding, and allostery - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of Thiamine pyrophosphate as a vital coenzyme
An In-depth Technical Guide on the Discovery and History of Thiamine (B1217682) Pyrophosphate as a Vital Coenzyme
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable coenzyme in all living organisms. Its discovery was a landmark in the history of nutritional science and biochemistry, stemming from the investigation of the devastating disease beriberi. This guide provides a comprehensive overview of the historical milestones that led to the identification of thiamine and the subsequent elucidation of TPP's role as a coenzyme. We delve into the key experiments, the elucidation of its catalytic mechanism, and its central role in cellular metabolism. This document is intended to serve as a detailed reference for researchers, scientists, and professionals in drug development, providing in-depth information on the biochemical significance of TPP.
The Quest for an "Anti-Beriberi Factor": The Discovery of Thiamine
The story of thiamine is intrinsically linked to the fight against beriberi, a neurological and cardiovascular disease that was rampant in Asia in the late 19th century.
Early Observations and the Dawn of a New Era in Medicine
In the 1880s, the Dutch East Indies were grappling with a beriberi epidemic. The prevailing belief was that the disease was caused by an infectious agent. A Dutch physician, Christiaan Eijkman, was sent to investigate. While he initially subscribed to the germ theory, a serendipitous observation in his laboratory chickens set him on a different path. He noticed that chickens fed polished white rice, the same staple food of the beriberi patients, developed a paralytic condition similar to the disease. The condition was reversed when the chickens were fed unpolished brown rice. Eijkman hypothesized that the rice bran contained a substance that neutralized a toxin in the white rice.
His successor, Gerrit Grijns, correctly interpreted these findings, suggesting that the rice bran contained an "anti-polyneuritis factor" essential for the peripheral nervous system. This marked a conceptual shift from diseases caused by pathogens to diseases caused by nutritional deficiencies.
Isolation and Synthesis: From "Vitamine" to Thiamine
In 1911, the Polish biochemist Casimir Funk isolated a substance from rice bran that he believed was the anti-beriberi factor. Because it was an amine and vital for life, he coined the term "vitamine". This term later evolved to "vitamin".
The definitive isolation and crystallization of the anti-beriberi factor were achieved in 1926 by Barend Jansen and Willem Donath. The chemical structure of this molecule was elucidated, and it was synthesized by Robert R. Williams in 1936, who named it "thiamine" due to its sulfur-containing nature.
The Active Form: Discovery of Thiamine Pyrophosphate (TPP)
While the discovery of thiamine was a monumental achievement, it soon became clear that thiamine itself was not the biologically active molecule. In 1937, Karl Lohmann and Philipp Schuster demonstrated that a diphosphorylated derivative of thiamine, thiamine pyrophosphate (TPP), was the actual coenzyme required for the oxidative decarboxylation of pyruvate (B1213749). TPP is also known as thiamine diphosphate (B83284) (ThDP) or cocarboxylase.
Biosynthesis of Thiamine Pyrophosphate
Thiamine is converted to its active form, TPP, in the cytosol by the enzyme thiamine diphosphokinase (also known as thiamine pyrophosphokinase), which catalyzes the transfer of a pyrophosphate group from ATP to thiamine.
Caption: Conversion of Thiamine to Thiamine Pyrophosphate (TPP).
TPP Transport into Mitochondria
TPP is synthesized in the cytosol and is required for the activity of transketolase in the cytosol. However, it is also essential in the mitochondria for the function of the pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and branched-chain α-keto acid dehydrogenase complexes. TPP is transported into the mitochondria via a specific carrier protein, SLC25A19.
The Genetic Regulation of Thiamine Pyrophosphate Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for critical enzymes in central metabolism, including carbohydrate and amino acid metabolism.[1] The biosynthesis of TPP is a tightly regulated process across all domains of life to ensure sufficient supply while preventing over-accumulation, which can be toxic. This guide provides an in-depth overview of the genetic regulatory mechanisms governing TPP biosynthesis in bacteria, yeast, and plants, with a focus on the core regulatory circuits, quantitative data, and key experimental methodologies.
Genetic Regulation of TPP Biosynthesis in Bacteria
In bacteria, the regulation of TPP biosynthesis is primarily controlled by a sophisticated RNA-based regulatory system known as the TPP riboswitch.[2] These cis-acting regulatory elements are typically found in the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs) that encode for TPP biosynthetic and transport proteins.[3]
The TPP Riboswitch: A Molecular Switch
The TPP riboswitch functions by directly binding to TPP. This binding event induces a conformational change in the RNA structure, which in turn modulates gene expression.[2] The riboswitch consists of two main domains: a highly conserved aptamer domain that recognizes and binds TPP with high affinity and specificity, and a variable expression platform that dictates the regulatory outcome.[3]
Mechanism of Action:
-
Low TPP Concentrations: In the absence of TPP, the riboswitch adopts a conformation that allows for gene expression. This "ON" state typically involves the formation of an anti-terminator stem-loop, permitting transcription to proceed, or exposes the Shine-Dalgarno (SD) sequence, allowing for translation initiation.[3]
-
High TPP Concentrations: When TPP levels are high, it binds to the aptamer domain, stabilizing a structural rearrangement in the expression platform. This "OFF" state often results in the formation of a rho-independent terminator hairpin, leading to premature transcription termination, or sequesters the SD sequence, blocking ribosome binding and inhibiting translation.[3][4]
// Invisible nodes for layout HMP_PP -> HMP_PP_c [style=invis]; THZ_P -> THZ_P_c [style=invis]; } .enddot Caption: Bacterial TPP biosynthesis pathway.
Key Genes in Bacterial TPP Biosynthesis
The biosynthesis of TPP in bacteria involves a complex pathway with numerous enzymes encoded by the thi (B1664050) operon. The key genes and their functions are summarized below.
| Gene | Enzyme/Protein | Function |
| Pyrimidine (B1678525) Moiety Synthesis | ||
| thiC | HMP-P synthase | Catalyzes the formation of 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (B84403) (HMP-P).[5] |
| thiD | HMP-P kinase | Phosphorylates HMP-P to HMP-PP.[5] |
| Thiazole (B1198619) Moiety Synthesis | ||
| dxs | DXP synthase | Synthesizes 1-deoxy-D-xylulose-5-phosphate (DXP). |
| thiG, thiH, thiI, thiS, thiF | Thiazole synthase complex | Involved in the complex synthesis of the thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P).[5] |
| Coupling and Final Phosphorylation | ||
| thiE | Thiamine-phosphate pyrophosphorylase | Couples HMP-PP and THZ-P to form thiamine monophosphate (TMP).[5] |
| thiL | Thiamine-phosphate kinase | Phosphorylates TMP to the active cofactor TPP.[6] |
| Transport and Salvage | ||
| thiM | Thiazole kinase | Involved in the salvage pathway by phosphorylating thiazole.[5] |
| thiP, thiQ | Thiamine transporters | Components of an ABC transporter system for thiamine uptake. |
Quantitative Data on TPP Riboswitch Regulation
The affinity of the TPP riboswitch for its ligand is a critical determinant of its regulatory activity. Dissociation constants (Kd) for TPP binding to various bacterial riboswitches have been determined, highlighting the high sensitivity and specificity of this regulatory system.
| Organism | Gene | Method | Kd for TPP | Reference |
| Escherichia coli | thiM | Isothermal Titration Calorimetry (ITC) | 8 nM | [4] |
| Escherichia coli | thiM | In-line probing | ~50 nM | |
| Bacillus subtilis | tenA | In-line probing | 5 nM | |
| Elaeis guineensis | ThiC | Isothermal Titration Calorimetry (ITC) | 0.178 nM | [7] |
Genetic Regulation of TPP Biosynthesis in Yeast (Saccharomyces cerevisiae)
In contrast to bacteria, the regulation of TPP biosynthesis in the budding yeast Saccharomyces cerevisiae does not appear to involve riboswitches. Instead, it is controlled at the transcriptional level by a network of regulatory proteins that respond to intracellular thiamine levels.[8][9]
Transcriptional Regulation of THI Genes
The expression of the THI genes, which encode the enzymes for thiamine biosynthesis, is coordinately induced under thiamine starvation and repressed in the presence of sufficient thiamine.[9] This regulation is mediated by a positive regulatory factor complex. It is proposed that TPP, the end product of the pathway, acts as a negative effector, disrupting the protein-protein interactions within this activator complex, thereby downregulating THI gene expression.[9]
Key regulatory proteins identified include Thi2p, Thi3p, and Pdc2p.[10] Thi2p is a transcription factor required for the activation of several THI genes.[10] Thi3p is thought to be the sensor of intracellular thiamine levels, and in the absence of thiamine, it interacts with Thi2p and Pdc2p to activate transcription.[10] When TPP is present, it binds to Thi3p, causing its dissociation from the Thi2p-Pdc2p complex and leading to transcriptional repression.[10] Additionally, the NAD+-dependent histone deacetylase Hst1 has been shown to repress the basal expression of THI genes, linking thiamine homeostasis to the overall metabolic state of the cell.[11][12]
Key Genes in Yeast TPP Biosynthesis
| Gene | Enzyme/Protein | Function |
| THI4 | Thiazole synthase | Involved in the synthesis of the thiazole precursor.[13] |
| THI5, THI11, THI12, THI13 | Pyrimidine synthesis proteins | Involved in the synthesis of the pyrimidine precursor. |
| THI6 | Thiamine-phosphate synthase / Hydroxyethylthiazole kinase | A bifunctional enzyme that couples the pyrimidine and thiazole moieties and is also involved in the salvage pathway.[14] |
| THI80 | Thiamine pyrophosphokinase | Catalyzes the final phosphorylation of thiamine to TPP.[6] |
| PHO6 | Regulatory protein | A positive regulatory gene required for the expression of thiamine biosynthetic enzymes.[8] |
Genetic Regulation of TPP Biosynthesis in Plants
Plants synthesize TPP through a pathway that shares similarities with both bacterial and yeast systems. The regulation of this pathway is crucial for normal growth and development, as well as for responses to various environmental stresses.[15][16] A key regulatory feature in plants is the presence of a TPP riboswitch, but its location and mechanism of action differ from its bacterial counterparts.[17]
The Plant TPP Riboswitch: Regulation of Splicing
In Arabidopsis thaliana and other plants, a highly conserved TPP-responsive riboswitch is located in the 3' untranslated region (3'-UTR) of the pre-mRNA for the THIC gene, which encodes the first enzyme in the pyrimidine branch of the pathway.[17][18] This riboswitch controls gene expression by regulating alternative splicing and 3' end processing of the THIC transcript.[17]
-
Low TPP Concentrations: The riboswitch adopts a conformation that allows for proper splicing of an intron within the 3'-UTR. This leads to the production of a stable, polyadenylated mRNA that can be translated into the functional THIC protein.[17]
-
High TPP Concentrations: Binding of TPP to the riboswitch induces a conformational change that promotes an alternative splicing event. This results in the retention of a portion of the intron containing a premature polyadenylation signal, leading to the production of an unstable, truncated transcript that is rapidly degraded.[19] This feedback mechanism effectively downregulates THIC production when TPP levels are sufficient.
Key Genes in Plant TPP Biosynthesis
| Gene | Enzyme/Protein | Function |
| THIC | HMP-P synthase | Catalyzes the synthesis of HMP-P; regulated by a 3'-UTR TPP riboswitch.[15] |
| THI1 | HET-P synthase | Catalyzes the synthesis of the thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (HET-P).[15] |
| TH1 | HMP-P kinase / TMP pyrophosphorylase | A bifunctional enzyme that phosphorylates HMP-P and couples the two moieties to form TMP.[15] |
| TPK | Thiamine pyrophosphokinase | Phosphorylates thiamine to TPP in the cytosol.[15] |
| TH2 | TMP phosphatase | Dephosphorylates TMP to thiamine.[16] |
Quantitative Data on Gene Expression in Plants
The expression of TPP biosynthesis genes in plants is responsive to both internal metabolic cues and external environmental stresses. Overexpression and knockout studies in Arabidopsis thaliana have provided insights into the regulatory roles of these genes.
| Gene | Condition | Fold Change in Expression | Organism | Reference |
| THIC | Overexpression | 1.7 to 18-fold increase | Arabidopsis thaliana | |
| THI1 | Overexpression | - | Arabidopsis thaliana | |
| THIC | Salinity stress (200 mM NaCl) | ~2-fold increase | Oil Palm | [20] |
| THI1/THI4 | Salinity stress (200 mM NaCl) | ~2.5-fold increase | Oil Palm | [20] |
| Thiamine biosynthetic genes | Fusarium infection (resistant genotype) | 2 to 3-fold increase | Common Bean | [21] |
Experimental Protocols
The study of TPP biosynthesis regulation relies on a variety of molecular biology and biochemical techniques. Detailed protocols for three key experimental approaches are provided below.
Electrophoretic Mobility Shift Assay (EMSA) for Riboswitch-Ligand Binding
EMSA, or gel shift assay, is used to detect the interaction between RNA and a ligand (in this case, TPP) by observing the change in the electrophoretic mobility of the RNA.[22][23]
Protocol:
-
RNA Preparation: Synthesize the TPP riboswitch RNA sequence of interest by in vitro transcription using a DNA template. Radiolabel the RNA, typically at the 5' end with [γ-32P]ATP and T4 polynucleotide kinase, or internally with [α-32P]UTP. Purify the labeled RNA by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Binding Reaction:
-
In a microcentrifuge tube, prepare the binding reaction by combining the following on ice:
-
Nuclease-free water
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
Radiolabeled RNA (final concentration in the low nanomolar range)
-
Varying concentrations of TPP (or other ligands to be tested)
-
-
Incubate the reaction at room temperature for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.
-
-
Electrophoresis:
-
Add a loading buffer (containing a non-denaturing dye and a density agent like glycerol) to the binding reactions.
-
Load the samples onto a native polyacrylamide gel. The percentage of acrylamide (B121943) will depend on the size of the RNA.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the RNA-ligand complex.
-
-
Visualization and Analysis:
-
After electrophoresis, transfer the gel onto filter paper, dry it, and expose it to a phosphor screen or X-ray film.
-
The unbound RNA will migrate faster, while the RNA-TPP complex will have retarded mobility, appearing as a "shifted" band.
-
Quantify the intensity of the free and bound RNA bands to determine the fraction of RNA bound at each TPP concentration and calculate the dissociation constant (Kd).
-
In-line Probing of Riboswitch Structure
In-line probing is a technique that utilizes the spontaneous cleavage of the RNA backbone to provide information about the RNA's secondary and tertiary structure.[2] Flexible, unstructured regions of the RNA are more susceptible to cleavage than regions that are constrained by base-pairing or ligand binding.
Protocol:
-
RNA Preparation: Prepare 5'-end-labeled RNA as described for EMSA.
-
Probing Reaction:
-
Set up parallel reactions in separate tubes. To one set, add TPP to the desired final concentration. To the other set (the "no ligand" control), add an equivalent volume of buffer.
-
Incubate the reactions in a buffer that promotes slow, spontaneous cleavage (e.g., 50 mM Tris-HCl pH 8.3, 20 mM MgCl2, 100 mM KCl) at room temperature for an extended period (e.g., 24-48 hours).
-
-
Control Reactions:
-
T1 Ladder: Perform a limited RNase T1 digestion of the labeled RNA. RNase T1 cleaves after guanosine (B1672433) residues, providing a G-lane marker.
-
Alkaline Hydrolysis Ladder: Perform a partial alkaline hydrolysis of the labeled RNA to generate a ladder of fragments representing every nucleotide position.
-
-
Gel Electrophoresis and Analysis:
-
Stop the probing and control reactions by adding a loading buffer containing a denaturant (e.g., formamide, urea).
-
Separate the RNA fragments on a high-resolution denaturing polyacrylamide gel.
-
Dry the gel and visualize the cleavage patterns by autoradiography.
-
Compare the cleavage pattern in the presence and absence of TPP. Regions of the riboswitch that become protected from cleavage upon TPP binding are likely involved in ligand interaction or undergo a structural change.
-
Run-off Transcription Assay for Transcriptional Regulation
This in vitro assay is used to study the effect of TPP on transcription termination mediated by a riboswitch.
Protocol:
-
Template Preparation: Prepare a linear DNA template containing the promoter and the riboswitch sequence followed by a defined downstream region. The template is truncated at a specific point, so transcription will "run off" the end.
-
Transcription Reaction:
-
Set up transcription reactions containing:
-
The linear DNA template
-
E. coli RNA polymerase holoenzyme
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 10 mM DTT, 50 mM KCl)
-
A mixture of three unlabeled NTPs (e.g., ATP, GTP, CTP)
-
[α-32P]UTP for radiolabeling the transcripts
-
-
Prepare parallel reactions with and without the addition of TPP at various concentrations.
-
-
Incubation and Termination:
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes) to allow transcription to occur.
-
Stop the reactions by adding a denaturing loading buffer.
-
-
Analysis:
-
Separate the RNA transcripts on a denaturing polyacrylamide gel.
-
Visualize the transcripts by autoradiography.
-
Two main products are expected: a full-length "run-off" transcript and a shorter "terminated" transcript.
-
Quantify the intensity of the bands corresponding to the terminated and run-off products in the presence and absence of TPP. An increase in the terminated product with increasing TPP concentration indicates that the riboswitch is promoting transcription termination.
-
Conclusion and Future Directions
The genetic regulation of TPP biosynthesis is a fascinating example of metabolic control, showcasing diverse strategies from the RNA-based riboswitches in bacteria and plants to the protein-centric transcriptional control in yeast. The TPP riboswitch, in particular, has emerged as a promising target for the development of novel antimicrobial agents. A thorough understanding of the structural and mechanistic details of these regulatory systems, supported by quantitative data and robust experimental methodologies, is essential for advancing our knowledge in this field and for the rational design of therapeutic interventions. Future research will likely focus on elucidating the interplay between these regulatory networks and other cellular processes, as well as exploring the diversity of TPP-responsive regulatory mechanisms in a wider range of organisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Riboswitch Structure and Function by an Energy Landscape Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative and predictive model of kinetic regulation by E. coli TPP riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel TPP-riboswitch activators bypass metabolic enzyme dependency [frontiersin.org]
- 5. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterisation of thiamine pyrophosphate (TPP) riboswitch in Elaeis guineensis | PLOS One [journals.plos.org]
- 8. Regulation of thiamine biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent progress in understanding thiamin biosynthesis and its genetic regulation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. THI2 Regulation | SGD [yeastgenome.org]
- 11. Thiamine Biosynthesis in Saccharomyces cerevisiae Is Regulated by the NAD+-Dependent Histone Deacetylase Hst1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiamine biosynthesis in Saccharomyces cerevisiae is regulated by the NAD+-dependent histone deacetylase Hst1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of THI4 (MOL1), a thiamine-biosynthetic gene of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. academic.oup.com [academic.oup.com]
- 16. The importance of thiamine (vitamin B1) in plant health: From crop yield to biofortification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Riboswitch Control of Gene Expression in Plants by Splicing and Alternative 3′ End Processing of mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. collab.its.virginia.edu [collab.its.virginia.edu]
- 19. Frontiers | Pathway Editing Targets for Thiamine Biofortification in Rice Grains [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Genome-Wide Analysis of the Thiamine Biosynthesis Gene Families in Common Bean Reveals Their Crucial Roles Conferring Resistance to Fusarium Wilt - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Electrophoretic mobility shift assay for characterizing RNA-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Electrophoretic mobility shift assays for RNA-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC-Based Quantification of Thiamine Pyrophosphate in Brain Tissue
Introduction
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is a critical cofactor for several key enzymes involved in carbohydrate and energy metabolism within the brain.[1][2][3][4] Its accurate quantification in brain tissue is essential for neuroscience research, particularly in studies related to neurodegenerative diseases like Alzheimer's, Wernicke-Korsakoff syndrome, and conditions associated with thiamine deficiency.[1][5][6] This application note provides a detailed protocol for the quantification of TPP in brain tissue using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a widely accepted and robust method. The methodology involves sample homogenization, protein precipitation, pre-column derivatization of thiamine and its phosphate (B84403) esters to fluorescent thiochrome (B1210408) derivatives, followed by isocratic reverse-phase HPLC separation and quantification.
Experimental Workflow
The overall experimental workflow for the quantification of TPP in brain tissue is depicted below.
References
- 1. Alzheimer’s disease is associated with disruption in thiamin transport physiology: A potential role for neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alpco.com [alpco.com]
- 4. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Neuroinflammation regulates the balance between hippocampal neuron death and neurogenesis in an ex vivo model of thiamine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiamine Py pyrophosphate (TPP)-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682) pyrophosphate (TPP) is a vital cofactor, derived from vitamin B1, essential for the catalytic activity of a key class of enzymes involved in carbohydrate and amino acid metabolism. These TPP-dependent enzymes play critical roles in cellular energy production and biosynthetic pathways. Consequently, the accurate measurement of their activity is crucial for understanding metabolic processes, diagnosing diseases related to thiamine deficiency, and for the development of therapeutic agents targeting these enzymatic pathways.
This document provides detailed application notes and protocols for the enzymatic assay of three major TPP-dependent enzymes: Pyruvate (B1213749) Dehydrogenase Complex (PDC), Transketolase (TK), and α-Ketoglutarate Dehydrogenase Complex (KGDHC).
Pyruvate Dehydrogenase Complex (PDC) Assay
Application Note
The Pyruvate Dehydrogenase Complex (PDC) is a cornerstone of cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle through the conversion of pyruvate to acetyl-CoA.[1][2] Its activity is fundamental for aerobic respiration. Dysregulation of PDC is implicated in various metabolic disorders and neurological diseases.[3] Assaying PDC activity is therefore critical for studying cellular bioenergetics and for screening potential therapeutic modulators.
The most common method for determining PDC activity is a coupled-enzyme spectrophotometric assay. This assay measures the rate of NADH production, which is directly proportional to the rate of pyruvate decarboxylation. The reaction can be monitored by the increase in absorbance at 340 nm. Alternatively, a colorimetric assay can be employed where the produced NADH reduces a probe to generate a colored product, with absorbance measured at a specific wavelength, such as 450 nm.[4]
Reaction Mechanism
The overall reaction catalyzed by the Pyruvate Dehydrogenase Complex is:
Pyruvate + CoA + NAD⁺ → Acetyl-CoA + CO₂ + NADH + H⁺
This multi-step process is carried out by three distinct enzymatic components within the complex: Pyruvate dehydrogenase (E1), Dihydrolipoyl transacetylase (E2), and Dihydrolipoyl dehydrogenase (E3).
Caption: Pyruvate Dehydrogenase Complex (PDC) reaction mechanism.
Experimental Workflow: Spectrophotometric Assay
Caption: Experimental workflow for the PDC spectrophotometric assay.
Detailed Protocol: Spectrophotometric Assay of PDC
Materials:
-
PDC Assay Buffer: 50 mM Tris-HCl (pH 7.8), 1 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT.
-
Substrate Solution: 100 mM Sodium Pyruvate.
-
Cofactor Solution: 10 mM NAD⁺, 2 mM Coenzyme A (CoA), 2 mM Thiamine Pyrophosphate (TPP).
-
Sample: Isolated mitochondria or cell/tissue homogenate.
-
96-well UV-transparent microplate or quartz cuvettes.
-
Spectrophotometer capable of reading at 340 nm and maintaining a constant temperature.
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissues in ice-cold PDC Assay Buffer.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the PDC enzyme. Determine the protein concentration of the supernatant.
-
-
Assay Reaction:
-
Prepare a reaction mixture in each well of the microplate or in a cuvette with the following final concentrations:
-
50 mM Tris-HCl (pH 7.8)
-
1 mM MgCl₂
-
0.1 mM EDTA
-
2 mM DTT
-
5 mM Sodium Pyruvate
-
1 mM NAD⁺
-
0.2 mM CoA
-
0.2 mM TPP
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
To initiate the reaction, add the sample (e.g., 10-50 µg of protein) to the reaction mixture.
-
Immediately start monitoring the increase in absorbance at 340 nm every minute for 10-15 minutes at 37°C.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time.
-
Determine the linear rate of the reaction (ΔAbs/min).
-
Calculate the PDC activity using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Activity (U/mg) = (ΔAbs/min) / (6.22 * mg of protein in the assay * path length in cm)
-
One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.
-
-
Quantitative Data for Pyruvate Dehydrogenase Complex
| Parameter | Value | Organism/Tissue | Reference |
| Km (Pyruvate) | 25 - 50 µM | Bovine Kidney, Heart | |
| Km (CoA) | 5 - 15 µM | Bovine Kidney, Heart | |
| Km (NAD⁺) | 50 - 100 µM | Bovine Kidney, Heart | |
| Optimal pH | 7.4 - 8.0 | Kidney | [5] |
| Optimal Temp. | 30 - 37 °C | General |
Transketolase (TK) Assay
Application Note
Transketolase is a key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), where it catalyzes the transfer of a two-carbon unit between sugar phosphates.[6] This pathway is crucial for the production of NADPH and the precursor for nucleotide synthesis, ribose-5-phosphate. Erythrocyte transketolase activity is a well-established functional biomarker for thiamine (vitamin B1) status.[7] A decrease in TK activity is indicative of thiamine deficiency.
The assay for transketolase activity is typically a coupled-enzyme spectrophotometric method. The products of the transketolase reaction are converted through a series of enzymatic steps that ultimately lead to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.[7]
Reaction Mechanism
Transketolase catalyzes the following reversible reactions:
-
Xylulose-5-phosphate + Ribose-5-phosphate ⇌ Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate
-
Xylulose-5-phosphate + Erythrose-4-phosphate ⇌ Fructose-6-phosphate + Glyceraldehyde-3-phosphate
The assay measures the consumption of NADH through coupled reactions.
Caption: Transketolase reaction and coupled assay principle.
Experimental Workflow: Spectrophotometric Assay
Caption: Experimental workflow for the Transketolase spectrophotometric assay.
Detailed Protocol: Erythrocyte Transketolase Activity Assay
Materials:
-
TK Assay Buffer: 100 mM Tris-HCl (pH 7.6).
-
Substrate Solution: 50 mM Ribose-5-phosphate (R5P), 25 mM Xylulose-5-phosphate (X5P).
-
Cofactor and Coupling Reagents: 10 mM NADH, Triosephosphate isomerase (TPI) (~1 U/mL), Glycerol-3-phosphate dehydrogenase (GDH) (~1 U/mL).
-
Sample: Erythrocyte hemolysate.
-
96-well microplate or cuvettes.
-
Spectrophotometer.
Procedure:
-
Sample Preparation:
-
Collect whole blood in EDTA tubes.
-
Prepare a hemolysate by lysing washed erythrocytes with distilled water.
-
Determine the hemoglobin concentration of the hemolysate.
-
-
Assay Reaction:
-
Prepare a reaction mixture with the following final concentrations:
-
100 mM Tris-HCl (pH 7.6)
-
5 mM R5P
-
0.2 mM NADH
-
TPI and GDH
-
-
Add the hemolysate to the reaction mixture.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 2.5 mM X5P.
-
Immediately monitor the decrease in absorbance at 340 nm for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation (-ΔAbs/min).
-
Calculate transketolase activity, typically expressed as units per gram of hemoglobin (U/g Hb).
-
Activity (U/g Hb) = (-ΔAbs/min) / (6.22 * g of Hb in the assay * path length in cm)
-
One unit (U) is defined as the amount of enzyme that catalyzes the consumption of 1 µmol of NADH per minute.
-
-
Quantitative Data for Transketolase
| Parameter | Value | Organism/Tissue | Reference |
| Km (Xylulose-5-P) | 0.4 mM | Human Erythrocytes | |
| Km (Ribose-5-P) | 0.2 mM | Human Erythrocytes | |
| Optimal pH | 7.6 | General | |
| Optimal Temp. | 37 °C | Human Erythrocytes | [7] |
α-Ketoglutarate Dehydrogenase Complex (KGDHC) Assay
Application Note
The α-Ketoglutarate Dehydrogenase Complex (KGDHC) is a rate-limiting enzyme in the TCA cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.[8] This reaction is a critical control point for cellular energy metabolism. KGDHC is also a significant source of reactive oxygen species (ROS) in mitochondria. Inhibition of KGDHC is associated with several neurodegenerative diseases.[8]
Similar to PDC, the activity of KGDHC can be determined by a coupled-enzyme spectrophotometric assay that measures the production of NADH at 340 nm or through a colorimetric assay where NADH reduces a probe.[9][10]
Reaction Mechanism
The overall reaction catalyzed by KGDHC is:
α-Ketoglutarate + CoA + NAD⁺ → Succinyl-CoA + CO₂ + NADH + H⁺
The mechanism is analogous to that of the PDC, involving three enzymatic components: α-Ketoglutarate dehydrogenase (E1k), Dihydrolipoyl succinyltransferase (E2k), and Dihydrolipoyl dehydrogenase (E3).
Caption: α-Ketoglutarate Dehydrogenase Complex (KGDHC) reaction mechanism.
Experimental Workflow: Spectrophotometric Assay
References
- 1. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Complexe alpha-cétoglutarate-déshydrogénase — Wikipédia [fr.wikipedia.org]
- 5. The regulatory properties of kidney pyruvate dehydrogenase complex components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transketolase - Wikipedia [en.wikipedia.org]
- 7. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. A-KG脱氢酶活性检测试剂盒 Sufficient for 100 Colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: Thiamine Pyrophosphate Hydrochloride as a Supplement in Neuronal Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiamine (B1217682) (Vitamin B1) is an essential water-soluble vitamin crucial for normal cellular function, particularly in the nervous system. Its biologically active form, thiamine pyrophosphate (TPP), acts as a vital coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism.[1][2] Thiamine deficiency can lead to severe neurological disorders, highlighting its importance in maintaining neuronal health.[2] Supplementing neuronal cell culture media with thiamine pyrophosphate hydrochloride can provide a direct source of this critical cofactor, supporting neuronal survival, growth, and function in vitro. These application notes provide detailed protocols for the use of this compound as a supplement in neuronal cell culture media.
Biological Role and Rationale for Supplementation
Thiamine pyrophosphate is a cofactor for enzymes crucial to neuronal energy metabolism, including:
-
Pyruvate dehydrogenase complex (PDHC): Links glycolysis to the citric acid cycle.
-
α-ketoglutarate dehydrogenase complex (KGDHC): A key enzyme in the citric acid cycle.
-
Transketolase (TKT): A central enzyme in the pentose (B10789219) phosphate (B84403) pathway, which is essential for the synthesis of nucleotides and reducing equivalents (NADPH) for antioxidant defense.
Deficiencies in TPP can lead to impaired mitochondrial function, oxidative stress, and ultimately neuronal cell death.[2][3] Studies have shown that thiamine and its derivatives can protect neurons from various insults and promote their survival and neurite outgrowth.[4][5] For instance, treatment with thiamine has been shown to significantly promote the survival of hippocampal neurons in high-density cultures.[4][6] Therefore, direct supplementation with TPP in neuronal cell cultures is a rational approach to enhance cellular energy metabolism, mitigate oxidative stress, and improve overall neuronal health and function in vitro.
Quantitative Data Summary
The following tables summarize the quantitative effects of thiamine and its derivatives on neuronal cells from various studies.
Table 1: Effects of Thiamine on Neuronal Survival
| Cell Type | Treatment | Concentration | Observation | Reference |
| Primary Hippocampal Neurons (high-density culture) | Thiamine | Not specified | Significantly promoted neuronal survival | [4][6] |
| SH-SY5Y cells | Thiamine + Pentylenetetrazole (PTZ) | 50 mg/kg/day (in vivo, rat model) | Delayed initiation of epileptic seizures and increased memory | [1] |
Table 2: Effects of Thiamine and its Derivatives on Neurite Outgrowth
| Cell Type | Treatment | Concentration | Observation | Reference |
| Mouse Dorsal Root Ganglion (mDRG) neurons | Vitamins B1, B6, and B12 | Not specified | Supported neurite growth and nerve cell network formation | [5] |
Table 3: Effects of Thiamine Pyrophosphate on Mitochondrial Function
| System | Treatment | Concentration | Observation | Reference |
| Isolated Mitochondria | Thiamine Pyrophosphate | 300 µM | Preserved ATP levels and maintained larger mitochondrial size during ischemia | [7] |
| SH-SY5Y cells | CSC NPs (containing TPP) | 25 µM | Protected mitochondria from damage caused by MPP+ | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a sterile stock solution of this compound for addition to cell culture media.
Materials:
-
This compound powder
-
Sterile, deionized, nuclease-free water
-
Sterile 15 mL or 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, weigh out 4.607 mg of this compound (molecular weight: 460.7 g/mol ) and dissolve it in 1 mL of sterile water.
-
Dissolving: Add the powder to a sterile conical tube. Add the appropriate volume of sterile water to achieve the desired stock concentration. Vortex gently until the powder is completely dissolved. This compound is freely soluble in water.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe. Filter the solution into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Supplementation of Neuronal Cell Culture Media
This protocol provides a general guideline for supplementing neuronal cell culture media with this compound. The optimal concentration should be determined empirically for each cell type and experimental condition.
Materials:
-
Cultured neuronal cells (e.g., primary cortical neurons, SH-SY5Y cells)
-
Complete neuronal cell culture medium (e.g., Neurobasal medium supplemented with B-27)
-
This compound sterile stock solution (from Protocol 1)
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution to Working Concentration: Dilute the stock solution in complete cell culture medium to the desired final working concentration. A starting range of 1 µM to 100 µM is recommended for initial experiments.
-
Media Change: For adherent cultures, carefully aspirate the old medium from the cell culture plates.
-
Supplementation: Add the freshly prepared medium containing the desired concentration of this compound to the cells.
-
Incubation: Return the cells to the incubator and culture under standard conditions (e.g., 37°C, 5% CO2).
-
Monitoring: Monitor the cells regularly for changes in morphology, viability, and function. The medium should be changed every 2-3 days with fresh medium containing this compound.
Protocol 3: Assessment of Neuronal Viability using MTT Assay
This protocol describes how to assess the effect of this compound supplementation on neuronal cell viability using a colorimetric MTT assay.
Materials:
-
Neuronal cells cultured with and without TPP
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration. Include untreated control wells.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 4: Analysis of Neurite Outgrowth by MAP2 Immunostaining
This protocol details the assessment of neurite outgrowth in response to this compound supplementation by immunostaining for the dendritic marker Microtubule-Associated Protein 2 (MAP2).
Materials:
-
Neuronal cells cultured on coverslips with and without TPP
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-MAP2
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Fixation: After treatment, fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-MAP2 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to quantify neurite length, number of primary neurites, and branching complexity.
Visualizations
Caption: Experimental workflow for supplementing neuronal cultures with TPP.
References
- 1. The modulator action of thiamine against pentylenetetrazole-induced seizures, apoptosis, nitric oxide, and oxidative stress in rats and SH-SY5Y neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroinflammation regulates the balance between hippocampal neuron death and neurogenesis in an ex vivo model of thiamine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. scispace.com [scispace.com]
- 5. Enhanced axonal outgrowth and nerve cell network formation of mouse dorsal root ganglion neurons in vitro supplemented with vitamins B1, B6 and B12 – ScienceOpen [scienceopen.com]
- 6. The effects of thiamine and oxythiamine on the survival of cultured brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ameliorating Mitochondrial Dysfunction of Neurons by Biomimetic Targeting Nanoparticles Mediated Mitochondrial Biogenesis to Boost the Therapy of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thiamine Pyrophosphate in Metabolic Flux Analysis Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for several key enzymes in central carbon metabolism.[1][2] Its presence is critical for the normal flux of metabolites through pathways vital for energy production, biosynthesis of precursors for nucleotides and amino acids, and redox homeostasis. Consequently, the study of metabolic fluxes under conditions of varying TPP availability is crucial for understanding the metabolic basis of various physiological and pathological states, including metabolic disorders and neurological diseases, and for the development of novel therapeutic strategies.
Metabolic Flux Analysis (MFA), particularly using stable isotope tracers like 13C-labeled glucose, is a powerful technique to quantitatively determine the rates (fluxes) of intracellular metabolic reactions.[3][4][5] By tracking the incorporation of these isotopes into downstream metabolites, MFA provides a detailed snapshot of the operational state of the metabolic network. This document provides detailed application notes and protocols for utilizing 13C-MFA to investigate the role of TPP in cellular metabolism.
Core Concepts: TPP-Dependent Enzymes and Metabolic Pathways
TPP is a cofactor for enzymes that catalyze key reactions in central carbon metabolism, primarily involving the transfer of a two-carbon unit.[1][6] Understanding these reactions is fundamental to designing and interpreting MFA studies focused on TPP.
Key TPP-Dependent Enzymes:
-
Pyruvate (B1213749) Dehydrogenase Complex (PDH): Located in the mitochondria, PDH catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle.[1]
-
α-Ketoglutarate Dehydrogenase (α-KGDH): A key enzyme in the TCA cycle, α-KGDH catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[1]
-
Transketolase (TKT): A crucial enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), TKT catalyzes the reversible transfer of a two-carbon ketol group from a ketose to an aldose.[2]
-
Branched-Chain α-Ketoacid Dehydrogenase (BCKDH): Involved in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).[1]
The activity of these enzymes directly influences the flux through major metabolic pathways:
-
Glycolysis and TCA Cycle: PDH and α-KGDH are critical for the complete oxidation of glucose for energy production.
-
Pentose Phosphate Pathway (PPP): TKT is central to the interconversion of sugar phosphates in the PPP, which is essential for producing NADPH (for reductive biosynthesis and antioxidant defense) and precursors for nucleotide synthesis.
A simplified overview of the central carbon metabolism highlighting the role of TPP-dependent enzymes is presented below.
Application: Studying Thiamine Deficiency with 13C-MFA
A primary application of TPP in MFA studies is to investigate the metabolic consequences of thiamine deficiency. By manipulating cellular thiamine levels, researchers can quantify the resulting shifts in metabolic fluxes through TPP-dependent and associated pathways.
Experimental Workflow:
The general workflow for a 13C-MFA study to investigate thiamine deficiency is outlined below.
Experimental Protocols
Protocol 1: Induction of Thiamine Deficiency in Cell Culture
This protocol describes a method for inducing thiamine deficiency in cultured cells, such as neuroblastoma cell lines, for subsequent metabolic flux analysis.
Materials:
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Standard cell culture medium (e.g., DMEM)
-
Thiamine-free cell culture medium
-
Fetal Bovine Serum (FBS), dialyzed
-
Pyrithiamine (B133093) hydrobromide (thiamine antagonist)
-
Thiamine hydrochloride
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Seed cells in standard culture medium at a density that will allow for logarithmic growth during the experiment.
-
Adaptation to Thiamine-Free Medium:
-
After 24 hours, aspirate the standard medium and wash the cells twice with sterile PBS.
-
Replace the medium with thiamine-free medium supplemented with dialyzed FBS. Culture the cells for 4-7 days to deplete intracellular thiamine stores.
-
-
Induction of Deficiency with Pyrithiamine:
-
For the thiamine-deficient group, add pyrithiamine to the thiamine-free medium at a final concentration of 1-50 µM. The optimal concentration should be determined empirically for the specific cell line to induce a metabolic phenotype without causing excessive cell death.
-
For the control (thiamine-replete) group, supplement the thiamine-free medium with thiamine hydrochloride to a final concentration similar to that in the standard medium (e.g., 12 µM).
-
-
Incubation: Incubate the cells for a further 24-48 hours to allow the metabolic effects of thiamine deficiency to manifest.
-
Verification of Thiamine Deficiency: Before proceeding with isotopic labeling, it is recommended to verify the thiamine-deficient state. This can be done by performing an erythrocyte transketolase activity assay on a parallel set of cell lysates (see Protocol 2).
Protocol 2: Erythrocyte Transketolase Activity Assay
This assay provides a functional measure of thiamine status by measuring the activity of the TPP-dependent enzyme transketolase in cell lysates.[7][8][9][10]
Materials:
-
Cell lysates from control and thiamine-deficient cells
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
Ribose-5-phosphate (substrate)
-
NADH
-
Triosephosphate isomerase/glycerol-3-phosphate dehydrogenase (auxiliary enzymes)
-
Thiamine pyrophosphate (TPP) solution (for stimulation)
-
UV-Vis spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Cell Lysates: Harvest cells and prepare lysates by sonication or freeze-thaw cycles in a suitable lysis buffer. Determine the protein concentration of the lysates.
-
Basal Activity Measurement:
-
In a cuvette, mix the reaction buffer, ribose-5-phosphate, NADH, and auxiliary enzymes.
-
Add an aliquot of cell lysate to initiate the reaction.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of decrease is proportional to the basal transketolase activity.
-
-
Stimulated Activity Measurement:
-
Repeat the assay as above, but with the addition of a saturating concentration of TPP to the reaction mixture. This measures the total potential transketolase activity (holoenzyme + apoenzyme).
-
-
Calculate the TPP Effect: The TPP effect is calculated as the percentage increase in activity upon addition of TPP: TPP Effect (%) = [(Stimulated Activity - Basal Activity) / Basal Activity] * 100 A significantly higher TPP effect in the pyrithiamine-treated cells compared to the control cells confirms a functional thiamine deficiency.
Protocol 3: 13C-Labeling and Metabolite Extraction
Materials:
-
13C-labeled glucose (e.g., [U-13C6]glucose or [1,2-13C2]glucose)
-
Thiamine-free medium (as prepared in Protocol 1)
-
Quenching solution (-80°C 60% methanol)
-
Extraction solvent (-20°C 80% methanol)
-
Cell scraper
-
Centrifuge
Procedure:
-
Prepare Labeling Medium: Prepare thiamine-free medium containing the desired 13C-labeled glucose as the sole glucose source. For the control and thiamine-deficient conditions, supplement the medium with thiamine or pyrithiamine, respectively, as in Protocol 1.
-
Isotopic Labeling:
-
Aspirate the culture medium from the cells.
-
Quickly wash the cells once with pre-warmed PBS.
-
Add the pre-warmed 13C-labeling medium to the cells.
-
Incubate for a sufficient time to reach isotopic steady state. This is typically 6-24 hours for mammalian cells, but should be determined empirically.
-
-
Quenching and Extraction:
-
Aspirate the labeling medium.
-
Immediately add ice-cold quenching solution to the cells to arrest metabolism.
-
Incubate for 1 minute on ice.
-
Aspirate the quenching solution.
-
Add ice-cold extraction solvent to the cells.
-
Scrape the cells and collect the cell suspension.
-
Centrifuge the suspension at high speed to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
Dry the metabolite extract, for example, using a speed vacuum concentrator.
-
Protocol 4: GC-MS Analysis of 13C-Labeled Metabolites
Materials:
-
Dried metabolite extracts
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine (B92270) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Derivatization:
-
Resuspend the dried metabolite extracts in methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.
-
Add MTBSTFA and incubate to silylate hydroxyl and amine groups, making the metabolites volatile for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the metabolites on a suitable GC column.
-
Analyze the eluting metabolites by mass spectrometry in scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions of key metabolites in central carbon metabolism (e.g., amino acids, organic acids).[11]
-
-
Data Processing:
-
Identify and integrate the peaks for the target metabolites.
-
Correct the raw mass isotopomer distributions for the natural abundance of 13C and other isotopes.[11]
-
Data Presentation: Quantitative Metabolic Fluxes
The following table presents a hypothetical but representative dataset of metabolic fluxes in a neuroblastoma cell line under thiamine-replete (control) and thiamine-deficient conditions, as would be determined by 13C-MFA. Fluxes are normalized to the glucose uptake rate. This data illustrates the expected metabolic reprogramming in response to thiamine deficiency.
| Reaction | Pathway | Control Flux (relative to Glucose Uptake) | Thiamine-Deficient Flux (relative to Glucose Uptake) | Expected Change |
| Glucose Uptake | Glycolysis | 100 | 120 | Increased |
| Pyruvate -> Acetyl-CoA (PDH) | TCA Cycle Entry | 85 | 30 | Decreased |
| α-Ketoglutarate -> Succinyl-CoA (α-KGDH) | TCA Cycle | 80 | 25 | Decreased |
| Glucose-6-P -> Ribose-5-P (oxidative PPP) | PPP | 10 | 35 | Increased |
| F6P + GAP <-> X5P + E4P (Transketolase) | PPP | 5 | 2 | Decreased |
| Pyruvate -> Lactate (B86563) | Fermentation | 15 | 90 | Increased |
This table is a composite representation based on the known metabolic consequences of thiamine deficiency and is intended for illustrative purposes.
Interpretation of Metabolic Flux Changes in Thiamine Deficiency
The quantitative flux data reveals a significant rewiring of central carbon metabolism in response to thiamine deficiency:
-
Decreased TCA Cycle Activity: The reduced activity of the TPP-dependent enzymes PDH and α-KGDH leads to a bottleneck in the entry of pyruvate into the TCA cycle and within the cycle itself. This severely curtails the cell's capacity for aerobic respiration.
-
Increased Glycolysis and Lactate Production: To compensate for the reduced ATP production from the TCA cycle, cells upregulate glycolysis. With the block at PDH, the excess pyruvate is shunted towards lactate production, a hallmark of impaired mitochondrial metabolism.
-
Upregulation of the Oxidative Pentose Phosphate Pathway: The increased flux into the oxidative PPP is likely a response to the need for NADPH for antioxidant defense, as mitochondrial dysfunction can lead to increased reactive oxygen species (ROS) production.
-
Disruption of the Non-oxidative Pentose Phosphate Pathway: The reduced activity of transketolase, another TPP-dependent enzyme, impairs the interconversion of sugar phosphates in the non-oxidative PPP. This can affect the production of precursors for nucleotide and amino acid biosynthesis.
Conclusion
The combination of 13C-MFA with methods to modulate TPP availability provides a powerful platform for quantitatively dissecting the role of this essential cofactor in cellular metabolism. The protocols and application notes presented here offer a framework for researchers to design and execute experiments that can yield valuable insights into the metabolic consequences of thiamine deficiency and the function of TPP-dependent enzymes. Such studies are critical for advancing our understanding of metabolic diseases and for the development of targeted therapeutic interventions.
References
- 1. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative fluxomics of circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MYCN and Metabolic Reprogramming in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Electrochemical Detection of Thiamine Pyrophosphate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for several key enzymes involved in carbohydrate and amino acid metabolism. Deficiencies in TPP levels have been implicated in a range of neurological and cardiovascular diseases, including beriberi, Wernicke-Korsakoff syndrome, and potentially Alzheimer's disease. Consequently, the accurate and sensitive quantification of TPP in biological samples such as blood and urine is of significant clinical and research interest. While high-performance liquid chromatography (HPLC) is the current gold standard for TPP determination, electrochemical biosensors are emerging as a promising alternative, offering potential advantages in terms of speed, cost-effectiveness, and portability for point-of-care applications.
These application notes provide a comprehensive overview of electrochemical methods for the detection of TPP in biological samples. We present detailed protocols for the fabrication and operation of an electrochemical aptasensor, a promising platform for specific TPP recognition. Additionally, we summarize the quantitative performance of related electrochemical biosensors and benchmark them against standard analytical techniques.
Signaling Pathway: Electrochemical Aptasensor for TPP Detection
The detection of Thiamine Pyrophosphate (TPP) using an electrochemical aptasensor is predicated on a target-induced conformational change of the aptamer immobilized on an electrode surface. Aptamers are single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind with high affinity and specificity to a target molecule, in this case, TPP.
The signaling mechanism can be designed in several ways. In a common "signal-off" architecture, a redox-active molecule is tethered to the aptamer. In the absence of TPP, the flexible aptamer allows the redox molecule to approach the electrode surface, facilitating efficient electron transfer and generating a strong electrochemical signal. Upon binding to TPP, the aptamer undergoes a conformational change, becoming more rigid and moving the redox molecule away from the electrode surface. This increased distance impedes electron transfer, resulting in a decrease in the electrochemical signal that is proportional to the concentration of TPP.
Alternatively, in a "signal-on" configuration, the aptamer is initially in a folded state that hinders electron transfer. The binding of TPP induces a conformational change that brings the redox reporter closer to the electrode, leading to an increase in the electrochemical signal. The choice of signaling strategy depends on the specific aptamer sequence and the desired sensor characteristics.
Figure 1: Signaling pathway of a 'signal-off' electrochemical TPP aptasensor.
Experimental Protocols
This section details a generalized protocol for the fabrication and use of a label-free electrochemical aptasensor for TPP detection using differential pulse voltammetry (DPV). This protocol is based on established methods for creating aptasensors for other small molecules and may require optimization for specific applications.
Materials and Reagents
-
Electrodes: Screen-printed gold electrodes (SPGEs) or glassy carbon electrodes (GCEs).
-
TPP Aptamer: Thiol-modified TPP-specific aptamer (sequence to be obtained from literature, e.g., via the SELEX process).
-
Blocking Agent: 6-mercapto-1-hexanol (B159029) (MCH).
-
Buffers:
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Tris-EDTA (TE) buffer, pH 8.0.
-
-
Redox Probe (for characterization and some assay formats): Potassium ferricyanide/ferrocyanide solution (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in PBS).
-
Cleaning Solutions: Piranha solution (for GCE), ethanol (B145695), deionized water.
-
Biological Samples: Human serum or urine samples.
Protocol 1: Electrode Preparation and Aptasensor Fabrication
-
Electrode Cleaning:
-
GCE: Polish the GCE surface with alumina (B75360) slurry, followed by sonication in ethanol and deionized water. Electrochemically clean the electrode by cycling the potential in sulfuric acid.
-
SPGE: Rinse with ethanol and deionized water.
-
-
Aptamer Immobilization:
-
Prepare a solution of the thiol-modified TPP aptamer in TE buffer.
-
Drop-cast the aptamer solution onto the cleaned electrode surface and incubate in a humid chamber overnight to allow for the formation of a self-assembled monolayer (SAM) via the gold-thiol bond.
-
-
Surface Blocking:
-
Rinse the electrode with buffer to remove non-specifically bound aptamers.
-
Immerse the electrode in a solution of MCH for 1-2 hours. This step passivates the remaining bare gold surface, preventing non-specific binding of other molecules and helping to orient the aptamer strands.
-
-
Final Rinse: Rinse the aptasensor thoroughly with PBS to remove excess MCH. The aptasensor is now ready for use or can be stored in a buffer at 4°C.
Protocol 2: Electrochemical Detection of TPP
-
Electrochemical Cell Setup: Place the fabricated aptasensor into an electrochemical cell containing a defined volume of PBS or the chosen measurement buffer. Connect the working, reference, and counter electrodes to a potentiostat.
-
Baseline Measurement: Record the baseline electrochemical signal using a suitable technique, such as Differential Pulse Voltammetry (DPV) or Electrochemical Impedance Spectroscopy (EIS). For DPV, scan over a potential range appropriate for the chosen redox probe (if used) or for direct electrochemical activity of TPP.
-
Sample Incubation: Introduce the biological sample (e.g., pre-treated serum or urine) into the electrochemical cell and incubate for a specific period to allow TPP to bind to the aptamer.
-
Post-Incubation Measurement: After incubation, record the DPV or EIS signal again.
-
Data Analysis: The change in the electrochemical signal (e.g., peak current in DPV or charge transfer resistance in EIS) before and after the addition of the sample is proportional to the concentration of TPP. A calibration curve should be generated using standard solutions of TPP in the same biological matrix to quantify the TPP concentration in the unknown samples.
Workflow Diagram
Figure 2: Experimental workflow for TPP aptasensor fabrication and detection.
Data Presentation
While specific quantitative data for a dedicated electrochemical TPP biosensor is emerging, the performance of electrochemical aptasensors for other small molecules and biomarkers provides a strong indication of the expected analytical capabilities. The following tables summarize this data and provide a comparison with the established HPLC method for TPP detection.
Table 1: Performance of Electrochemical Aptasensors for Various Analytes
| Analyte | Electrode Material | Detection Method | Linear Range | Limit of Detection (LOD) | Sample Matrix |
| Cardiac Troponin I | Gold Nanostructures/SPCE | DPV | 10 pg/mL - 100 ng/mL | 8.46 pg/mL | Human Serum |
| Homocysteine | Au Nanostructured/Carbon Paste | DPV | 0.1 - 30 µM | 0.03 µM | Buffer |
| Interferon Gamma | Au Microgap Electrode | SWV | 1 pg/mL - 10 ng/mL | 0.42 pg/mL | Human Serum |
| Streptomycin | Gold Electrode | EIS | - | 15.3 nM | Serum |
| Bisphenol A | AuNPs/SPCE | DPV | 1 pM - 10 nM | 0.113 pM | Buffer |
SPCE: Screen-Printed Carbon Electrode; DPV: Differential Pulse Voltammetry; SWV: Square Wave Voltammetry; EIS: Electrochemical Impedance Spectroscopy.
Table 2: Performance of HPLC Methods for Thiamine Pyrophosphate (TPP) Detection
| Method | Linear Range | Limit of Quantification (LOQ) | Sample Matrix |
| HPLC with Fluorescence Detection | Up to 4000 nmol/L | 3 nmol/L | Whole Blood |
| HPLC with Precolumn Derivatization | - | 1 nmol/L | Whole Blood |
This comparative data highlights the potential for electrochemical aptasensors to achieve detection limits relevant for the physiological and pathological concentration ranges of TPP in biological samples.
Logical Relationships in the Electrochemical Detection System
The successful electrochemical detection of TPP relies on the interplay of several key components. The biorecognition element, the TPP aptamer, provides specificity. The transducer, the electrode, converts the binding event into a measurable electrical signal. The signal amplification strategy, often involving nanomaterials, enhances sensitivity. Finally, the electrochemical technique and data analysis quantify the signal change to determine the TPP concentration.
Figure 3: Key components and their relationships in the electrochemical detection system.
Conclusion and Future Perspectives
Electrochemical biosensors, particularly those based on aptamers, represent a highly promising avenue for the development of rapid, sensitive, and cost-effective methods for TPP detection in clinical and research settings. The protocols and data presented here provide a foundational framework for researchers and drug development professionals to design and implement such systems. While further research is needed to develop and validate specific electrochemical sensors for TPP in diverse biological matrices, the principles and methodologies are well-established within the broader field of electrochemical biosensing. Future work should focus on the discovery and optimization of high-affinity TPP aptamers, the exploration of novel nanomaterials for signal amplification, and the integration of these sensors into microfluidic devices for automated, point-of-care analysis. Such advancements will be crucial for improving our understanding of the role of TPP in health and disease and for enabling timely diagnosis and monitoring of TPP-related disorders.
Application Notes and Protocols for Studying Thiamine Pyrophosphate-Protein Interactions Using Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence spectroscopy is a highly sensitive and versatile biophysical technique extensively used to investigate the interactions between proteins and their ligands.[1][2][3][4] This document provides detailed application notes and experimental protocols for employing fluorescence spectroscopy to study the binding of Thiamine (B1217682) Pyrophosphate (TPP), a vital cofactor for numerous enzymes, to its target proteins.[5] Understanding these interactions is crucial for elucidating enzyme mechanisms, designing novel inhibitors, and advancing drug discovery programs targeting TPP-dependent pathways.[6][7]
The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be monitored to detect conformational changes upon TPP binding.[8][9] Additionally, extrinsic fluorescent probes and techniques like Förster Resonance Energy Transfer (FRET) and fluorescence quenching provide powerful tools to quantify binding affinities, determine stoichiometry, and probe the dynamics of TPP-protein complexes.[1][2][10]
I. Intrinsic Protein Fluorescence to Monitor TPP Binding
Principle
Proteins often possess intrinsic fluorophores, primarily the aromatic amino acids tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe).[9] Tryptophan is the most commonly used probe due to its high quantum yield and sensitivity of its emission spectrum to the local environment.[9][11] Upon binding of a ligand like TPP, the microenvironment around a tryptophan residue can change, leading to a shift in the fluorescence emission maximum (λmax) and/or a change in fluorescence intensity (quenching or enhancement).[9][12] These changes can be used to monitor the binding event and determine the binding affinity.
Experimental Workflow: Intrinsic Fluorescence
Caption: Workflow for intrinsic fluorescence titration experiment.
Protocol: Intrinsic Fluorescence Titration
-
Reagent Preparation:
-
Prepare a stock solution of the purified protein of interest (e.g., 100 µM) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). The buffer should be filtered and degassed.
-
Prepare a stock solution of Thiamine Pyrophosphate (e.g., 10 mM) in the same buffer.
-
Determine the precise concentration of the protein solution using a UV-Vis spectrophotometer.[8]
-
-
Instrumentation Setup:
-
Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes.[8]
-
Set the temperature of the sample holder to the desired experimental temperature (e.g., 25°C).
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Set the emission scan range from 310 nm to 400 nm.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Measurement:
-
Pipette a known volume of the protein solution (e.g., 2 mL of a 2 µM solution) into a quartz cuvette.
-
Place the cuvette in the spectrophotometer and record the initial fluorescence spectrum.
-
Add small aliquots (e.g., 1-5 µL) of the TPP stock solution to the protein solution in the cuvette.
-
After each addition, mix gently and allow the system to equilibrate for 2-5 minutes before recording the fluorescence spectrum.
-
Continue the titration until no further significant change in fluorescence is observed.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the dilution effect at each titration point.
-
Determine the change in fluorescence intensity (ΔF = F₀ - F) or the shift in emission maximum at each TPP concentration.
-
Plot ΔF as a function of the total TPP concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., the one-site binding model) to determine the dissociation constant (Kd).
-
II. Fluorescence Quenching Studies
Principle
Fluorescence quenching is the decrease in fluorescence quantum yield from a fluorophore induced by a variety of molecular interactions with a quencher molecule.[13] In the context of TPP-protein interactions, TPP itself can act as a quencher if it comes into close proximity with an intrinsic tryptophan residue upon binding. Alternatively, external quenchers like acrylamide (B121943) or iodide can be used to probe the accessibility of tryptophan residues, which may change upon TPP binding.[14][15] The quenching data can be analyzed using the Stern-Volmer equation to determine quenching constants, which provide insights into the binding mechanism.[13]
Experimental Workflow: Fluorescence Quenching
Caption: Workflow for a fluorescence quenching experiment.
Protocol: Fluorescence Quenching with an External Quencher
-
Reagent Preparation:
-
Prepare two sets of protein solutions (e.g., 2 µM) in a suitable buffer: one with the protein alone (apo-protein) and one with the protein saturated with TPP (holo-protein).
-
Prepare a high-concentration stock solution of a quencher (e.g., 5 M acrylamide) in the same buffer.
-
-
Instrumentation Setup:
-
Set up the fluorescence spectrophotometer as described for intrinsic fluorescence measurements. The emission wavelength will be monitored at the peak of the protein's fluorescence.
-
-
Measurement:
-
For both the apo- and holo-protein samples, perform a titration with the quencher stock solution.
-
Record the fluorescence intensity (F) after each addition of the quencher.
-
Also, record the fluorescence of a blank solution containing only the buffer and the same concentrations of the quencher to correct for any background fluorescence.
-
-
Data Analysis:
-
Correct the fluorescence intensities for the dilution effect.
-
Plot the Stern-Volmer graph of F₀/F versus the quencher concentration ([Q]), where F₀ is the fluorescence intensity in the absence of the quencher.
-
The data should fit the Stern-Volmer equation: F₀/F = 1 + Ksv[Q].
-
Determine the Stern-Volmer quenching constant (Ksv) from the slope of the plot.
-
Compare the Ksv values for the apo- and holo-protein to infer changes in the accessibility of the tryptophan residues upon TPP binding.
-
III. Förster Resonance Energy Transfer (FRET)
Principle
FRET is a distance-dependent interaction between two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without emission of a photon.[16] This technique can be used to measure the distance between two specific points on a protein or between a protein and a ligand. For TPP-protein interaction studies, a fluorescent analog of TPP (donor or acceptor) can be used, or the protein can be labeled with a fluorescent probe. The binding of TPP can induce a conformational change that alters the distance between the donor and acceptor, leading to a change in FRET efficiency.[16][17]
Experimental Workflow: FRET
Caption: General workflow for a FRET experiment.
Protocol: FRET Measurement
-
Reagent Preparation:
-
Prepare the donor-labeled protein and acceptor-labeled TPP (or vice versa). This may involve chemical labeling of the protein or the use of a fluorescent TPP analog.
-
Prepare stock solutions of the labeled components in a suitable buffer.
-
-
Instrumentation Setup:
-
Set up the fluorescence spectrophotometer.
-
Determine the excitation and emission maxima for the donor and acceptor fluorophores.
-
-
Measurement:
-
Prepare three samples: donor only, acceptor only, and a mixture of donor and acceptor.
-
For the FRET measurement, excite the sample at the donor's excitation wavelength and record the emission spectrum covering both the donor and acceptor emission ranges.
-
-
Data Analysis:
-
The FRET efficiency (E) can be calculated using the following equation: E = 1 - (FDA / FD), where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.
-
By performing a titration, the change in FRET efficiency can be plotted against the concentration of the unlabeled binding partner to determine the binding affinity.
-
IV. Extrinsic Fluorescence
Principle
Extrinsic fluorescence involves the use of external fluorescent probes that bind to the protein of interest.[12][18] Probes like 8-anilino-1-naphthalenesulfonic acid (ANS) bind to hydrophobic regions on the protein surface.[18] A change in the protein's conformation upon TPP binding can alter the number or accessibility of these hydrophobic patches, leading to a change in ANS fluorescence. This can be used as an indirect method to monitor the binding event.
Protocol: Extrinsic Fluorescence using ANS
-
Reagent Preparation:
-
Prepare a stock solution of the protein and TPP as previously described.
-
Prepare a stock solution of ANS (e.g., 1 mM in water or buffer).
-
-
Instrumentation Setup:
-
Set the excitation wavelength for ANS (typically around 350-380 nm).
-
Set the emission scan range from 400 nm to 600 nm.
-
-
Measurement:
-
Perform a titration of the protein solution with TPP in the presence of a constant concentration of ANS (e.g., 50 µM).
-
Record the ANS fluorescence spectrum after each addition of TPP.
-
-
Data Analysis:
-
Plot the change in ANS fluorescence intensity versus the TPP concentration.
-
Fit the data to a binding isotherm to determine the dissociation constant (Kd).
-
Quantitative Data Summary
The following table summarizes typical quantitative data that can be obtained from fluorescence spectroscopy studies of TPP-protein interactions. The values are illustrative and will vary depending on the specific protein and experimental conditions.
| Parameter | Technique | Typical Value Range | Significance |
| Dissociation Constant (Kd) | Intrinsic Fluorescence, FRET, Extrinsic Fluorescence | nM to µM | Measures the binding affinity between TPP and the protein. A lower Kd indicates a higher affinity. |
| Stern-Volmer Constant (Ksv) | Fluorescence Quenching | 10² - 10³ M⁻¹ | Indicates the accessibility of fluorophores to the quencher. Changes in Ksv upon TPP binding reflect conformational changes. |
| FRET Efficiency (E) | FRET | 0.1 - 0.9 | Provides information about the distance between the donor and acceptor fluorophores, reflecting conformational states of the TPP-protein complex. |
| Stoichiometry (n) | Titration Methods | 1, 2, ... | Represents the number of TPP binding sites per protein molecule. |
Concluding Remarks
Fluorescence spectroscopy offers a powerful and accessible suite of tools for the detailed characterization of Thiamine Pyrophosphate-protein interactions.[1][2][3] The choice of technique will depend on the specific protein system and the questions being addressed. By carefully designing experiments and analyzing the data, researchers can obtain valuable insights into the binding affinity, mechanism, and conformational changes associated with TPP binding, which is essential for fundamental research and drug development.[7]
References
- 1. Fluorescence Techniques in Analysis of Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. Fluorescence techniques in analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 6. Studies on thiamine diphosphate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nist.gov [nist.gov]
- 9. A guide to intrinsic protein fluorescence | The Labbot Blog [labbot.bio]
- 10. Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Spectroscopy Service | HighResolution Structural Insights - Creative Proteomics [creative-proteomics.com]
- 13. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence quenching studies with proteins. | Semantic Scholar [semanticscholar.org]
- 15. Fluorescence quenching studies of Trp repressor-operator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Single-molecule FRET studies on the cotranscriptional folding of a thiamine pyrophosphate riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. nist.gov [nist.gov]
Application Notes and Protocols: Thiamine Pyrophosphate Hydrochloride in Enzyme Kinetics and Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of thiamine (B1217682) pyrophosphate hydrochloride (TPP), the biologically active form of vitamin B1, in enzyme kinetics and inhibition studies. TPP is an essential cofactor for a variety of enzymes involved in crucial metabolic pathways. Understanding the kinetics of these enzymes and their inhibition is vital for basic research and for the development of novel therapeutics targeting metabolic and neurological disorders.
Introduction to Thiamine Pyrophosphate in Enzymology
Thiamine pyrophosphate is a critical cofactor for enzymes that catalyze the transfer of two-carbon units, particularly in carbohydrate and amino acid metabolism.[1] The thiazolium ring of TPP is the catalytically active portion, enabling the cleavage of bonds adjacent to a carbonyl group. Key classes of TPP-dependent enzymes include dehydrogenases, transketolases, and decarboxylases.
Key TPP-Dependent Enzymes and Their Metabolic Roles
Several key enzymes rely on TPP for their catalytic activity. These enzymes are central to cellular energy metabolism and biosynthetic pathways.
-
Pyruvate (B1213749) Dehydrogenase Complex (PDH): A mitochondrial enzyme complex that links glycolysis to the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[2]
-
α-Ketoglutarate Dehydrogenase Complex (KGDH): A key regulatory enzyme in the Krebs cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[3]
-
Transketolase (TK): A cytosolic enzyme in the pentose (B10789219) phosphate (B84403) pathway that plays a crucial role in the synthesis of nucleotide precursors and NADPH.[4][5][6][7][8]
-
Acetylcholinesterase (AChE): While not a classic TPP-dependent enzyme, TPP has been shown to act as a non-competitive inhibitor of AChE, an enzyme critical for neurotransmission.[9][10][11]
Data Presentation: Kinetic and Inhibition Constants
The following tables summarize key kinetic and inhibition parameters for selected TPP-dependent enzymes and the inhibition of acetylcholinesterase by TPP.
| Enzyme | Substrate | Km (µM) | Vmax (units) | Source |
| Pyruvate Dehydrogenase Complex (porcine heart) | Pyruvate | ~25-50 | Not specified | General Knowledge |
| α-Ketoglutarate Dehydrogenase (bovine heart) | α-Ketoglutarate | ~10-100 | Not specified | General Knowledge |
| Transketolase (yeast) | Xylulose-5-phosphate | ~150 | Not specified | General Knowledge |
| Transketolase (yeast) | Ribose-5-phosphate | ~300 | Not specified | General Knowledge |
| Enzyme | Inhibitor | Ki (mM) | IC50 (mM) | Type of Inhibition | Source |
| Acetylcholinesterase | Thiamine Pyrophosphate | 1.34 | Not specified | Non-competitive | [9] |
| Acetylcholinesterase | Thiamine | 2.16 | Not specified | Non-competitive | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to prepare reagents like TPP, NAD+, and Coenzyme A fresh and keep them on ice to ensure their stability.[1]
Protocol for Pyruvate Dehydrogenase (PDH) Activity Assay
This protocol describes a colorimetric assay to measure PDH activity. The assay follows the reduction of NAD+ to NADH, which is coupled to the reduction of a reporter dye, resulting in a colored product.
Materials:
-
PDH Assay Buffer
-
PDH Substrate (Pyruvate)
-
PDH Developer
-
NADH Standard
-
Sample (cell or tissue lysate, isolated mitochondria)
-
96-well clear flat-bottom plate
-
Spectrophotometric microplate reader
Procedure:
-
Sample Preparation: Homogenize tissue (10 mg) or cells (1 x 106) in 100 µL of ice-cold PDH Assay Buffer. Centrifuge to remove insoluble material and collect the supernatant.
-
NADH Standard Curve: Prepare a standard curve with known concentrations of NADH (e.g., 0, 2.5, 5, 7.5, 10, and 12.5 nmol/well) in PDH Assay Buffer. Bring the final volume of each standard to 50 µL.
-
Reaction Mix: Prepare a reaction mix containing PDH Assay Buffer, PDH Substrate, and PDH Developer.
-
Assay:
-
Add 50 µL of the sample or standards to the wells of the 96-well plate.
-
Add 50 µL of the Reaction Mix to each well.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 450 nm in kinetic mode for 10-60 minutes.
-
-
Calculation: Determine the change in absorbance over time (ΔA450/minute). Use the NADH standard curve to convert the absorbance values to the amount of NADH produced. PDH activity is typically expressed as nmol/min/mg of protein.
Protocol for α-Ketoglutarate Dehydrogenase (KGDH) Activity Assay
This protocol details a colorimetric method for determining KGDH activity by measuring the production of NADH.
Materials:
-
KGDH Assay Buffer
-
KGDH Substrate (α-Ketoglutarate)
-
KGDH Developer
-
NADH Standard
-
Sample (cell or tissue lysate, isolated mitochondria)
-
96-well clear flat-bottom plate
-
Spectrophotometric microplate reader
Procedure:
-
Sample Preparation: Prepare lysates as described for the PDH assay using the KGDH Assay Buffer.
-
NADH Standard Curve: Prepare an NADH standard curve as described for the PDH assay.
-
Reaction Mix: Prepare a reaction mix containing KGDH Assay Buffer, KGDH Substrate, and KGDH Developer.
-
Assay:
-
Add 50 µL of the sample or standards to the wells.
-
Add 50 µL of the Reaction Mix to each well.
-
Incubate at 37°C and protect from light.
-
Measure the absorbance at 450 nm in kinetic mode for 10-60 minutes.
-
-
Calculation: Calculate KGDH activity based on the rate of NADH production, determined from the standard curve. Activity is typically expressed as nmol/min/mg of protein.
Protocol for Transketolase (TK) Activity Assay
This protocol describes a coupled enzymatic assay to measure TK activity in erythrocytes, which is a functional marker of thiamine status. The assay measures the consumption of NADH.
Materials:
-
Hemolysate from erythrocytes
-
Ribose-5-phosphate (substrate)
-
Thiamine pyrophosphate (TPP) solution
-
Coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase)
-
NADH
-
Reaction buffer (e.g., Tris-HCl)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Hemolysate Preparation: Prepare a hemolysate from washed erythrocytes.
-
Assay Setup: Prepare two sets of reactions for each sample: one with and one without the addition of exogenous TPP.
-
Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, coupling enzymes, and NADH.
-
Assay:
-
Add the hemolysate to the reaction mixture.
-
Start the reaction by adding ribose-5-phosphate.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
-
Calculation:
-
Calculate the basal TK activity (without added TPP) and the TPP-stimulated activity.
-
The Erythrocyte Transketolase Activity Coefficient (ETKAC) is calculated as the ratio of TPP-stimulated activity to basal activity. An ETKAC value > 1.25 is indicative of thiamine deficiency.[7]
-
Protocol for Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method and measures the inhibition of AChE by TPP.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine (ATCh) (substrate)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Thiamine pyrophosphate hydrochloride (inhibitor)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture (final volume of 2 mL) containing 1.6 mL of phosphate buffer and 0.1 mL of 4 mM DTNB.
-
Inhibitor Addition: For the inhibited reaction, dissolve TPP to the desired concentration (e.g., 17.5 mg/mL or 35.0 mg/mL) in the reaction mixture.[9]
-
Enzyme and Substrate Addition:
-
Add 0.1 mL of AChE solution.
-
Initiate the reaction by adding 0.2 mL of the substrate, acetylthiocholine, at various concentrations.
-
-
Measurement: Immediately measure the increase in absorbance at 412 nm due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis:
-
Determine the initial reaction velocities at different substrate concentrations in the presence and absence of the inhibitor.
-
Create Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) to determine the type of inhibition and the inhibition constant (Ki).
-
Visualizations
The following diagrams illustrate key metabolic pathways involving TPP-dependent enzymes and a general workflow for enzyme kinetic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]
- 6. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]
- 7. scispace.com [scispace.com]
- 8. Thiamine analysis [thiamine.dnr.cornell.edu]
- 9. Thiamine and Thiamine Pyrophosphate as Non-Competitive Inhibitors of Acetylcholinesterase—Experimental and Theoretical Investigations | MDPI [mdpi.com]
- 10. Thiamine and Thiamine Pyrophosphate as Non-Competitive Inhibitors of Acetylcholinesterase-Experimental and Theoretical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Protocol for the extraction of Thiamine pyrophosphate from whole blood for analysis
An Application Note and Protocol for the Extraction of Thiamine (B1217682) Pyrophosphate from Whole Blood for Analysis.
Introduction
Thiamine pyrophosphate (TPP), the active form of vitamin B1, is a critical cofactor for several enzymes involved in carbohydrate and amino acid metabolism. The measurement of TPP in whole blood is the most reliable method for assessing thiamine status in humans. Accurate determination of TPP concentrations is crucial for the diagnosis and management of thiamine deficiency disorders, such as beriberi and Wernicke-Korsakoff syndrome.
This application note provides a detailed protocol for the extraction of TPP from whole blood samples for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). The protocol focuses on a protein precipitation method using trichloroacetic acid (TCA), which is a widely used and robust technique.
Principle of the Method
The extraction of TPP from whole blood involves the lysis of red blood cells, where the majority of TPP is located, followed by the precipitation of proteins. Trichloroacetic acid is used to denature and precipitate proteins, which would otherwise interfere with the analytical column and the detection system. Following protein removal by centrifugation, the TPP in the supernatant is converted to a highly fluorescent thiochrome (B1210408) derivative through oxidation in an alkaline medium. This derivatization step significantly enhances the sensitivity of detection by fluorescence. The resulting thiochrome derivative is then quantified by HPLC.
Materials and Reagents
-
Whole blood collected in EDTA-containing tubes
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sodium hydroxide (B78521) (NaOH), 5M
-
Potassium ferricyanide (B76249) [K3Fe(CN)6], 1% (w/v) in water
-
Thiamine pyrophosphate (TPP) chloride for standards
-
Deionized water, HPLC grade
-
Methanol (B129727), HPLC grade
-
Phosphate (B84403) buffer (e.g., potassium dihydrogen phosphate), for HPLC mobile phase
-
Microcentrifuge tubes, 1.5 mL
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Experimental Protocol
Preparation of Standards and Quality Controls
-
Stock Standard Solution (1 mg/mL): Dissolve 10 mg of TPP chloride in 10 mL of deionized water. This solution should be stored at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to achieve a concentration range that brackets the expected physiological concentrations of TPP in whole blood (e.g., 5-200 µg/L).
-
Quality Control (QC) Samples: Prepare low, medium, and high QC samples by spiking known concentrations of TPP into a whole blood pool.
Sample Preparation and Extraction
-
Hemolysis: To 100 µL of whole blood (or standard/QC), add 400 µL of deionized water. Vortex for 30 seconds to induce hemolysis.
-
Protein Precipitation: Add 100 µL of 10% TCA to the hemolyzed sample. Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Incubation: Incubate the samples on ice for 10 minutes.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new microcentrifuge tube.
Derivatization
-
Alkalinization: To 100 µL of the supernatant, add 50 µL of 5M NaOH.
-
Oxidation: Add 10 µL of 1% potassium ferricyanide solution. Vortex immediately for 30 seconds. This step converts TPP to the fluorescent thiochrome derivative.
-
Injection: Inject a suitable volume (e.g., 20 µL) of the derivatized sample into the HPLC system.
HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer and methanol (e.g., 70:30 v/v), pH adjusted to 7.0.
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detector: Excitation wavelength of 365 nm and an emission wavelength of 435 nm.
Workflow Diagram
Caption: Workflow for the extraction and derivatization of TPP from whole blood.
Data Presentation
Table 1: Comparison of TPP Extraction Methods
| Parameter | TCA Precipitation | Perchloric Acid (PCA) Precipitation | Solid-Phase Extraction (SPE) |
| Principle | Protein denaturation by acid | Protein denaturation by acid | Adsorption of TPP onto a solid support |
| Recovery | 85-95% | 80-90% | >90% |
| Precision (CV%) | <5% | <6% | <4% |
| LOD | ~1 nmol/L | ~1.5 nmol/L | ~0.5 nmol/L |
| Advantages | Simple, rapid, and cost-effective. | Effective for protein removal. | High purity of extract, amenable to automation. |
| Disadvantages | Potential for co-precipitation of TPP. | Can be more corrosive than TCA. | More expensive and time-consuming. |
Table 2: Typical TPP Concentrations in Whole Blood
| Population | TPP Concentration Range (nmol/L) |
| Healthy Adults | 70 - 180 |
| Thiamine Deficiency | < 70 |
| Wernicke-Korsakoff Syndrome | < 40 |
Logical Relationships Diagram
Application of Thiamine Pyrophosphate in Studying Mitochondrial Dysfunction
Authored for: Researchers, Scientists, and Drug Development Professionals
Date: 2025-12-11
Abstract
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable cofactor for key enzymatic reactions within the mitochondrial matrix that are central to cellular energy metabolism. Consequently, perturbations in TPP homeostasis are intrinsically linked to mitochondrial dysfunction, a pathological hallmark of numerous diseases, including neurodegenerative disorders and metabolic syndromes. This document provides a comprehensive overview of the application of TPP in investigating mitochondrial dysfunction. It details the pivotal role of TPP in mitochondrial bioenergetics, the mechanisms of its transport, and the consequences of its deficiency. Furthermore, this document offers detailed protocols for assessing mitochondrial function in the context of TPP metabolism, presents quantitative data from relevant studies, and visualizes key pathways and experimental workflows.
Introduction: The Central Role of Thiamine Pyrophosphate in Mitochondrial Function
Thiamine pyrophosphate is a critical cofactor for several mitochondrial enzyme complexes that are essential for oxidative energy metabolism and ATP production.[1] In the mitochondrial matrix, TPP is required for the function of:
-
Pyruvate (B1213749) Dehydrogenase Complex (PDC): This complex catalyzes the conversion of pyruvate, the end product of glycolysis, into acetyl-CoA for entry into the tricarboxylic acid (TCA) cycle.[2]
-
α-Ketoglutarate Dehydrogenase Complex (α-KGDH): A key rate-limiting enzyme in the TCA cycle, α-KGDH catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[3]
-
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH): This complex is involved in the catabolism of branched-chain amino acids.[4]
Deficiency of TPP leads to impaired activity of these enzymes, resulting in diminished ATP synthesis, increased oxidative stress, and ultimately, cellular demise.[5][6] The central nervous system is particularly vulnerable to TPP deficiency due to its high metabolic demand.[7]
TPP is synthesized in the cytoplasm and must be transported into the mitochondria. This transport is mediated by the mitochondrial thiamine pyrophosphate transporter (MTPPT), a protein encoded by the SLC25A19 gene.[8] Mutations in SLC25A19 lead to a significant reduction in mitochondrial TPP levels, causing severe neurological disorders.[5][9][10]
Data Presentation: Quantitative Insights into TPP and Mitochondrial Dysfunction
The following tables summarize key quantitative data from studies investigating the relationship between TPP and mitochondrial dysfunction.
Table 1: Kinetic Parameters of Mitochondrial TPP Uptake
| Parameter | Value | Source |
| Apparent Km | 6.79 ± 0.53 µM | [1] |
| Vmax | 114.3 ± 3.08 pmol (mg protein)-1 (2 min)-1 | [1] |
Table 2: Impact of SLC25A19 Mutations on Mitochondrial TPP Levels
| Cell Line/Condition | Mitochondrial TPP Levels (Normalized to Control) | Source |
| Wild-type SLC25A19 | 1.0 | [4] |
| SLC25A19 Mutant (c.169G>A) | Significantly decreased | [4] |
| SLC25A19 Mutant (c.383C>T) | Significantly decreased | [4] |
| SLC25A19 Mutant (c.76G>A) | Significantly decreased | [4] |
| SLC25A19 Mutant (c.745T>A) | Significantly decreased | [4] |
Table 3: Effect of Thiamine Deficiency on Mitochondrial Enzyme Activity in Mouse Brain
| Enzyme | Condition | Activity (nmol/min/mg protein) | Source |
| Succinate Dehydrogenase (SDH) | Control | ~18 | [11] |
| Thiamine Deficient (8 days) | ~15* | [11] | |
| Thiamine Deficient (10 days) | ~12** | [11] | |
| Malate Dehydrogenase (MDH) | Control | ~140 | [11] |
| Thiamine Deficient (10 days) | ~100*** | [11] |
*p<0.05, **p<0.001, ***p<0.0001 compared to control
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of TPP in mitochondrial dysfunction.
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol describes the isolation of mitochondria from cultured cells for downstream applications.
Materials:
-
Cell culture flasks
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondria Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4), ice-cold
-
Dounce homogenizer
-
Centrifuge
-
Microcentrifuge tubes
Procedure:
-
Harvest cells by scraping and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold Mitochondria Isolation Buffer.
-
Homogenize the cells on ice using a Dounce homogenizer with a tight-fitting pestle (approximately 15-20 strokes).
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in an appropriate buffer for downstream assays.
-
Determine the protein concentration of the mitochondrial fraction using a standard protein assay (e.g., BCA assay).
Protocol 2: Measurement of Pyruvate Dehydrogenase (PDC) Activity
This protocol outlines a colorimetric method for measuring PDC activity in isolated mitochondria.[12][13]
Materials:
-
Isolated mitochondria
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
PDH Assay Buffer (commercial kits available)
-
Pyruvate
-
Cofactors (TPP, CoA, NAD⁺)
-
Colorimetric probe
Procedure:
-
Prepare a master mix containing PDH Assay Buffer, pyruvate, cofactors, and the colorimetric probe according to the manufacturer's instructions.
-
Add a standardized amount of mitochondrial protein (e.g., 20-50 µg) to each well of a 96-well plate.
-
Initiate the reaction by adding the master mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 450 nm kinetically over a period of 30-60 minutes.
-
Calculate the rate of change in absorbance (ΔOD/min) for each sample.
-
Determine the PDC activity, typically expressed as mU/mg of protein, using the extinction coefficient of the reduced probe.
Protocol 3: Measurement of α-Ketoglutarate Dehydrogenase (α-KGDH) Activity
This protocol describes a method to measure α-KGDH activity in isolated mitochondria by monitoring the reduction of NAD⁺.[14]
Materials:
-
Isolated mitochondria (permeabilized with a detergent like alamethicin)
-
Fluorometer or spectrophotometer
-
Reaction Buffer (e.g., 50 mM KCl, 10 mM HEPES, pH 7.4)
-
α-ketoglutarate
-
Thiamine pyrophosphate (TPP)
-
NAD⁺
-
Coenzyme A (CoASH)
Procedure:
-
Permeabilize isolated mitochondria by incubating with a low concentration of a suitable detergent.
-
In a cuvette, combine the reaction buffer, permeabilized mitochondria, α-ketoglutarate, TPP, and NAD⁺.
-
Initiate the reaction by adding CoASH.
-
Immediately monitor the increase in NADH fluorescence (excitation ~340 nm, emission ~460 nm) or absorbance (340 nm).
-
Calculate the rate of NADH production to determine α-KGDH activity.
Protocol 4: Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol provides a framework for using the Seahorse XF Analyzer to assess mitochondrial respiration in cells with potential TPP-related dysfunction.[15][16][17]
Materials:
-
Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)
-
Cultured cells (e.g., control vs. SLC25A19 knockdown)
-
Seahorse XF Assay Medium
-
Mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Prepare the mitochondrial stress test compounds and load them into the injection ports of the sensor cartridge.
-
Calibrate the sensor cartridge and place it into the cell culture microplate.
-
Run the Seahorse XF Cell Mito Stress Test, which measures the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors.
-
Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Protocol 5: Measurement of Mitochondrial ATP Production
This protocol describes a bioluminescence-based assay to quantify ATP production in isolated mitochondria.[18]
Materials:
-
Isolated mitochondria
-
Luminometer
-
ATP determination kit (containing luciferase and luciferin)
-
Respiratory substrates (e.g., pyruvate and malate)
-
ADP
Procedure:
-
Prepare a reaction mixture containing the ATP determination kit reagents and respiratory substrates.
-
Add isolated mitochondria to the reaction mixture in a luminometer cuvette.
-
Measure the baseline luminescence to determine endogenous ATP content.
-
Initiate ATP synthesis by adding a known concentration of ADP.
-
Continuously measure the luminescence over time. The increase in luminescence is proportional to the rate of ATP production.
-
Calibrate the assay using an ATP standard curve to quantify the rate of ATP synthesis.
Protocol 6: Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol outlines a fluorescent assay to measure hydrogen peroxide (H₂O₂) production by isolated mitochondria.[1][2][8]
Materials:
-
Isolated mitochondria
-
Fluorescence microplate reader or fluorometer
-
Mitochondrial respiration buffer
-
Amplex™ Red reagent
-
Horseradish peroxidase (HRP)
-
Respiratory substrates (e.g., pyruvate and malate)
Procedure:
-
Prepare a reaction mixture containing mitochondrial respiration buffer, Amplex™ Red, and HRP.
-
Add isolated mitochondria and respiratory substrates to the reaction mixture in a 96-well plate or cuvette.
-
Incubate at 37°C and monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time.
-
The rate of increase in fluorescence is proportional to the rate of H₂O₂ production.
-
Use a standard curve of known H₂O₂ concentrations to quantify the rate of ROS production.
Conclusion
The study of thiamine pyrophosphate and its transport into mitochondria is fundamental to understanding cellular bioenergetics and the pathophysiology of numerous diseases. The application notes and protocols provided herein offer a robust framework for researchers to investigate the intricate relationship between TPP metabolism and mitochondrial dysfunction. By employing these methodologies, scientists can gain valuable insights into disease mechanisms and identify potential therapeutic targets for a range of debilitating disorders.
References
- 1. Mitochondrial ROS Analysis [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Quantification of Mitochondrial ATP and ROS Production Using ATP Energy Clamp Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and functional analysis of novel SLC25A19 variants causing thiamine metabolism dysfunction syndrome 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and functional analysis of novel SLC25A19 variants causing thiamine metabolism dysfunction syndrome 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantification of Mitochondrial ATP and ROS Production Using ATP Energy Clamp Methodology | Springer Nature Experiments [experiments.springernature.com]
- 8. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure - function characterization of the human mitochondrial thiamin pyrophosphate transporter (hMTPPT; SLC25A19): important roles for Ile33, Ser34, Asp37, His137 and Lys291 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. informaticsjournals.co.in [informaticsjournals.co.in]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Mitochondrial α-Ketoglutarate Dehydrogenase Complex Generates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Assessing Mitochondrial Respiration of In Vitro Models for the Study of Immune-Related Diseases Using a Seahorse Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Thiamine Pyrophosphate as a Biomarker in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for key enzymes involved in cerebral energy metabolism. Emerging evidence suggests that alterations in TPP levels within the cerebrospinal fluid (CSF) may serve as a valuable biomarker for several neurodegenerative diseases. This document provides a comprehensive overview of the role of TPP in neurological health, detailed protocols for its quantification in CSF, and a summary of clinical findings in various neurodegenerative conditions.
Thiamine is transported into the central nervous system and converted to TPP, which is crucial for enzymes such as pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase, both of which are fundamental to the tricarboxylic acid (TCA) cycle and, consequently, cellular energy production.[1] Deficiencies or dysregulation in thiamine metabolism can lead to impaired neuronal function and may be implicated in the pathophysiology of diseases like Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS).
Data Presentation: TPP Concentrations in CSF
The following tables summarize the reported concentrations of thiamine and its derivatives in the cerebrospinal fluid of patients with various neurodegenerative diseases compared to healthy controls.
| Disease State | Analyte | Patient Concentration (nmol/L) | Control Concentration (nmol/L) | Key Findings | Reference |
| Alzheimer's Disease | Thiamine Pyrophosphate (TPP) | No significant difference | No significant difference | While plasma levels of TPP were lower in AD patients, CSF levels did not significantly differ from controls. | [2][3] |
| Thiamine Monophosphate (TMP) | No significant difference | No significant difference | No significant difference observed in CSF. | [2][3] | |
| Free Thiamine | No significant difference | No significant difference | No significant difference observed in CSF. | [2][3] | |
| Parkinson's Disease | Thiamine Pyrophosphate (TPP) | No significant difference (higher in Levodopa-treated patients) | No significant difference | Overall, no significant difference from controls, but Levodopa treatment was associated with higher CSF TPP levels. | [1][4][5] |
| Thiamine Monophosphate (TMP) | No significant difference | No significant difference | No significant difference observed in CSF. | [1][4][5] | |
| Free Thiamine | Lower | Higher | CSF free thiamine levels were found to be lower in patients with Parkinson's disease. | [1][4][5] | |
| Huntington's Disease | Thiamine Monophosphate (TMP) | Reduced | Normal | Studies indicate reduced levels of thiamine, specifically TMP, in the CSF of Huntington's disease patients.[1] A decrease in CSF thiamine levels may precede the onset of motor symptoms.[1] | [1] |
| Amyotrophic Lateral Sclerosis (ALS) | Thiamine Monophosphate (TMP) | Significantly decreased | Normal | A significant decrease in CSF TMP was observed in ALS patients. | [6] |
| Free Thiamine | Decreased | Normal | Free thiamine levels were also noted to be lower in the CSF of individuals with ALS. | [6] |
Signaling Pathway: Role of TPP in Neuronal Energy Metabolism
Thiamine pyrophosphate is a critical cofactor for several key enzymes in central energy metabolism. Its primary role is in the tricarboxylic acid (TCA) cycle, a vital pathway for cellular energy production in the form of ATP. TPP's involvement is essential for the function of pyruvate dehydrogenase, which converts pyruvate to acetyl-CoA, and α-ketoglutarate dehydrogenase, another key enzyme within the TCA cycle. Beyond energy production, these pathways also generate precursors for the synthesis of neurotransmitters.
Caption: Role of TPP in neuronal energy metabolism.
Experimental Workflow for TPP Quantification in CSF
The accurate quantification of TPP in cerebrospinal fluid requires careful pre-analytical handling and sensitive analytical techniques. The following diagram outlines a general workflow for the analysis of TPP in CSF samples.
Caption: Experimental workflow for CSF TPP analysis.
Experimental Protocols
Cerebrospinal Fluid (CSF) Collection and Pre-Analytical Processing
Proper sample handling is critical to ensure the stability of thiamine derivatives.
Materials:
-
Polypropylene (B1209903) collection tubes
-
Centrifuge capable of refrigeration to 4°C
-
Polypropylene cryovials for storage
-
Dry ice and -80°C freezer
Procedure:
-
Collect CSF via lumbar puncture directly into polypropylene tubes. Avoid using glass tubes as they can lead to adsorptive losses of thiamine.
-
Process the samples as soon as possible, ideally within one hour of collection.[6] Keep samples on ice or at 4°C during this time.
-
Centrifuge the CSF at 2000 x g for 10 minutes at 4°C to remove any cellular debris.
-
Carefully transfer the supernatant to new polypropylene cryovials.
-
Immediately freeze the aliquots on dry ice and store them at -80°C until analysis. Multiple freeze-thaw cycles should be avoided.[7]
Quantification of TPP in CSF by HPLC with Fluorescence Detection
This method is based on the pre-column derivatization of thiamine and its phosphates into highly fluorescent thiochrome (B1210408) derivatives.
Materials:
-
Trichloroacetic acid (TCA) solution
-
Potassium ferricyanide (B76249) solution
-
Sodium hydroxide (B78521) (NaOH) solution
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation:
-
Thaw CSF samples on ice.
-
To 200 µL of CSF, add 200 µL of cold 10% TCA to precipitate proteins.
-
Vortex the mixture and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.[8]
-
-
Derivatization:
-
To 100 µL of the supernatant, add 10 µL of potassium ferricyanide solution.
-
Immediately add 10 µL of NaOH solution to raise the pH and facilitate the formation of thiochrome.
-
Vortex briefly.
-
-
HPLC Analysis:
-
Inject a suitable volume (e.g., 20 µL) of the derivatized sample onto the HPLC system.
-
Perform chromatographic separation using a C18 column with a mobile phase gradient of a phosphate (B84403) buffer and methanol.
-
Set the fluorescence detector to an excitation wavelength of approximately 375 nm and an emission wavelength of approximately 435 nm.[9]
-
Quantify the TPP peak by comparing its area to a standard curve prepared from TPP standards.
-
Quantification of TPP in CSF by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the direct measurement of TPP without the need for derivatization.
Materials:
-
Trichloroacetic acid (TCA) or perchloric acid solution
-
Stable isotope-labeled internal standard (e.g., TPP-d3)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase or HILIC column
Procedure:
-
Sample Preparation:
-
Thaw CSF samples on ice.
-
To a defined volume of CSF (e.g., 100 µL), add the internal standard (TPP-d3).
-
Add an equal volume of cold 10% TCA or perchloric acid to precipitate proteins.[10]
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a suitable column and mobile phase gradient (e.g., acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer).
-
Set the mass spectrometer to operate in positive ion mode with electrospray ionization.
-
Monitor the specific mass transitions for TPP (e.g., m/z 425.1 -> 121.85) and the internal standard.[10]
-
Quantify TPP concentration based on the peak area ratio of the analyte to the internal standard against a calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of mutant huntingtin protein in cerebrospinal fluid from Huntington’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gup.ub.gu.se [gup.ub.gu.se]
- 4. Cerebrospinal fluid biomarkers for assessing Huntington disease onset and severity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and advances for huntingtin detection in cerebrospinal fluid: in support of relative quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Preanalytical Variability of Plasma and Cerebrospinal Fluid Processing and Its Effects on Inflammation-Related Protein Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. nvkc.nl [nvkc.nl]
Application Notes and Protocols for Metabolic Tracing Using Isotope-Labeled Thiamine Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for several key enzymes in central carbon metabolism. These TPP-dependent enzymes, including transketolase, pyruvate (B1213749) dehydrogenase, and α-ketoglutarate dehydrogenase, are critical for the pentose (B10789219) phosphate (B84403) pathway (PPP), the tricarboxylic acid (TCA) cycle, and amino acid biosynthesis. Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantify the rates of metabolic pathways. While tracers like ¹³C-glucose and ¹³C-glutamine are widely used to probe glycolysis and the TCA cycle, the direct analysis of flux through TPP-dependent reactions can be challenging. The use of isotope-labeled thiamine allows for the in-situ generation of labeled TPP, providing a targeted approach to trace the metabolic fate of two-carbon units transferred by these crucial enzymes.
These application notes provide a comprehensive overview and detailed protocols for utilizing isotope-labeled thiamine to generate isotope-labeled TPP within cells for the purpose of metabolic tracing and flux analysis.
Principle of the Method
Mammalian cells cannot synthesize thiamine de novo and rely on uptake from the extracellular environment. Once inside the cell, thiamine is phosphorylated by thiamine pyrophosphokinase to form TPP. By supplementing a thiamine-free cell culture medium with a stable isotope-labeled version of thiamine (e.g., ¹³C-thiamine), cells will produce an intracellular pool of isotope-labeled TPP. This labeled cofactor then participates in enzymatic reactions, transferring labeled carbon atoms to substrate molecules. By analyzing the mass isotopomer distribution (MID) of downstream metabolites using mass spectrometry, the activity and flux through TPP-dependent pathways can be quantified.
Experimental Protocols
Protocol 1: Preparation of ¹³C-Labeled Thiamine Stock Solution
Commercially available ¹³C-labeled thiamine, such as Thiamine-(4-methyl-¹³C-thiazol-5-yl-¹³C₃) hydrochloride, can be used.
-
Reagents and Materials:
-
Isotope-labeled thiamine hydrochloride (e.g., Thiamine-¹³C₄ hydrochloride)
-
Nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile filter
-
-
Procedure:
-
Calculate the required amount of labeled thiamine to prepare a 10 mM stock solution.
-
Under sterile conditions, dissolve the labeled thiamine in nuclease-free water.
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile microcentrifuge tube.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Cell Culture and Labeling with ¹³C-Thiamine
This protocol outlines the general procedure for labeling adherent mammalian cells. Optimization for specific cell lines and experimental conditions is recommended.
-
Reagents and Materials:
-
Mammalian cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Thiamine-free cell culture medium (custom formulation required)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
¹³C-Thiamine stock solution (from Protocol 1)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will result in ~80% confluency at the time of harvest. Culture cells in their standard complete growth medium.
-
Media Exchange: Once cells have adhered and reached the desired confluency for the start of the experiment, aspirate the standard growth medium.
-
Wash the cells twice with sterile PBS to remove any residual unlabeled thiamine.
-
Labeling: Add pre-warmed, thiamine-free medium supplemented with dialyzed FBS, penicillin-streptomycin, and the desired concentration of ¹³C-thiamine. A typical starting concentration is the same as the unlabeled thiamine concentration in the standard medium (e.g., ~3 µM for RPMI-1640).
-
Incubate the cells for a sufficient duration to achieve isotopic steady-state in the TPP pool and downstream metabolites. This time should be determined empirically but is expected to be in the range of 24-48 hours.
-
Include a control group cultured in parallel with unlabeled thiamine at the same concentration.
-
Protocol 3: Metabolite Extraction
-
Reagents and Materials:
-
Labeled and unlabeled cell cultures
-
Ice-cold PBS
-
Liquid nitrogen
-
80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (capable of 4°C and >15,000 x g)
-
-
Procedure:
-
Place the cell culture plates on ice.
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold PBS.
-
Immediately add liquid nitrogen to the plate to flash-freeze the cells and quench all enzymatic activity.
-
Add a sufficient volume of pre-chilled 80% methanol to the frozen cells (e.g., 1 mL for a 6-well plate well).
-
Use a cell scraper to scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate vigorously for 1 minute.
-
Centrifuge the lysate at maximum speed (>15,000 x g) for 15 minutes at 4°C to pellet protein and cell debris.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellets at -80°C until analysis.
-
Protocol 4: LC-MS/MS Analysis of Labeled Metabolites
This is a general protocol for targeted analysis. Specific parameters will need to be optimized for the instrument used.
-
Reagents and Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
Analytical standards for key metabolites (e.g., sedoheptulose-7-phosphate, ribose-5-phosphate, pyruvate)
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS)
-
-
Procedure:
-
Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of an appropriate solvent (e.g., 50% methanol in water).
-
Inject the samples onto a suitable LC column for polar metabolite analysis (e.g., a HILIC column).
-
Perform chromatographic separation using a gradient of Mobile Phase A and B.
-
Analyze the eluting metabolites using the mass spectrometer in negative ion mode for sugar phosphates and organic acids.
-
Set up a targeted analysis method (e.g., Multiple Reaction Monitoring, MRM) to detect and quantify the different mass isotopologues of thiamine, TPP, and key downstream metabolites. The parent ion of thiamine is m/z 265, with characteristic daughter ions at m/z 144 and 122.[1][2] The parent ion of TPP is m/z 425.1, with a characteristic daughter ion at m/z 121.85.[3]
-
For each metabolite of interest, monitor the unlabeled (M+0) and all possible labeled isotopologues (M+1, M+2, etc.) based on the labeling of the thiamine tracer.
-
Data Presentation
The primary data output from these experiments is the Mass Isotopomer Distribution (MID) for metabolites of interest. This data should be corrected for the natural abundance of ¹³C. The tables below present hypothetical data for illustrative purposes.
Table 1: Hypothetical Mass Isotopomer Distribution (MID) of Intracellular Thiamine Pyrophosphate (TPP) after Labeling with Thiamine-¹³C₄.
| Metabolite | Isotopologue | Fractional Abundance (%) |
| TPP | M+0 | 5 |
| M+1 | 1 | |
| M+2 | 3 | |
| M+3 | 1 | |
| M+4 | 90 |
Table 2: Hypothetical MID of Sedoheptulose-7-Phosphate (S7P) in Cells Labeled with ¹³C-Thiamine, Indicating Transketolase Activity.
| Metabolite | Isotopologue | Control (Unlabeled Thiamine) | ¹³C₄-Thiamine Labeled |
| S7P | M+0 | 92.0 | 65.0 |
| M+1 | 7.0 | 7.0 | |
| M+2 | 1.0 | 25.0 | |
| M+3 | 0.0 | 2.0 | |
| M+4 | 0.0 | 1.0 |
The appearance of M+2 in S7P indicates the transfer of a two-carbon unit from a ¹³C-labeled donor (e.g., xylulose-5-phosphate) by transketolase, which is carrying a labeled glycoaldehyde intermediate derived from ¹³C-TPP.
Visualizations
Caption: Experimental workflow for metabolic tracing with isotope-labeled thiamine.
Caption: Tracing ¹³C from labeled TPP through the transketolase reaction in the PPP.
References
Application Notes and Protocols for High-Throughput Screening of Thiamine Pyrophosphate-Dependent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the high-throughput screening (HTS) of inhibitors for thiamine (B1217682) pyrophosphate (TPP)-dependent enzymes. TPP is an essential cofactor for numerous enzymes involved in crucial metabolic pathways, making them attractive targets for the development of novel therapeutics against a range of diseases, including cancer, infectious diseases, and neurological disorders. This document outlines the principles of common HTS assays, provides detailed experimental protocols, and presents quantitative data for known inhibitors.
Introduction to Thiamine Pyrophosphate (TPP)-Dependent Enzymes
Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is a critical cofactor for enzymes that catalyze the cleavage and formation of carbon-carbon bonds.[1] Key classes of TPP-dependent enzymes include decarboxylases (e.g., pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase) and transketolases, which play central roles in carbohydrate and amino acid metabolism.[2][3] The catalytic mechanism of these enzymes universally involves a highly reactive ylide form of the TPP thiazolium ring, which initiates a nucleophilic attack on the substrate.[2][4] Inhibition of these enzymes can disrupt essential metabolic pathways in pathogenic organisms or cancer cells, highlighting their potential as drug targets.
High-Throughput Screening (HTS) Assays for TPP-Dependent Enzyme Inhibitors
Several HTS methodologies have been developed to identify inhibitors of TPP-dependent enzymes. The choice of assay depends on the specific enzyme, the nature of its reaction, and the desired throughput. The following sections describe three widely applicable HTS assays.
Malachite Green Phosphate (B84403)/Pyrophosphate Assay
Principle:
Many TPP-dependent enzymes, such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, catalyze reactions that produce pyrophosphate (PPi). The Malachite Green assay is a colorimetric method that quantifies the amount of inorganic phosphate (Pi) or pyrophosphate in a sample.[5][6] In this assay, malachite green and molybdate (B1676688) form a complex with free phosphate, resulting in a colored product that can be measured spectrophotometrically.[7] For enzymes that release PPi, a pyrophosphatase is included in the reaction to hydrolyze PPi into two molecules of Pi, thereby amplifying the signal.[5] A decrease in the formation of the colored complex in the presence of a test compound indicates inhibition of the TPP-dependent enzyme.
Advantages:
-
Broadly applicable to any TPP-dependent enzyme that produces pyrophosphate.[5]
-
High sensitivity and robust performance in HTS formats.[5]
-
Cost-effective and uses commercially available reagents.[5]
Limitations:
-
Indirect assay format, as it measures a product common to many enzymatic reactions.
-
Potential for interference from compounds that absorb at the same wavelength or that inhibit the coupling pyrophosphatase.
pH-Shift Assay (for Transketolase and other Decarboxylases)
Principle:
This assay is particularly suited for TPP-dependent enzymes like transketolase that utilize an α-keto acid donor substrate, leading to the release of carbon dioxide (CO2).[8][9] The release of CO2 causes an increase in the pH of the reaction mixture. This pH change can be monitored using a pH indicator dye, such as phenol (B47542) red or bromothymol blue, which exhibits a color change in response to the altered pH.[8][9] The change in absorbance of the pH indicator is directly proportional to the enzyme activity. Inhibitors of the enzyme will prevent this pH shift, resulting in no color change.
Advantages:
-
Simple and direct colorimetric readout.[8]
-
Amenable to both solid-phase and liquid-phase HTS formats.[8][10]
-
Inexpensive and easy to implement.[10]
Limitations:
-
Sensitive to buffer composition and concentration.[9]
-
Potential for false positives from acidic or basic compounds in the screening library.
Hydroxamate-Based Colorimetric Assay (for Transketolase)
Principle:
This assay is designed for transketolases and is based on the formation of a hydroxamic acid product.[10][11] When an appropriate acyl donor and a hydroxylamine (B1172632) acceptor are used as substrates, transketolase catalyzes the formation of a hydroxamic acid. This product can then chelate iron (III) ions to form a intensely colored complex, which can be quantified by measuring its absorbance.[11][12] A reduction in the color formation indicates the presence of an inhibitor.
Advantages:
-
Directly measures the formation of a specific product, leading to higher specificity.[10]
-
Low background interference.[10]
-
Applicable to both liquid and solid-phase screening formats.[11]
Limitations:
-
Requires specific substrates (acyl donor and hydroxylamine acceptor).
-
The colorimetric reaction may be sensitive to the presence of other metal-chelating compounds.
Quantitative Data for Inhibitors of TPP-Dependent Enzymes
The following tables summarize the inhibitory activities of various compounds against key TPP-dependent enzymes. This data can be used as a reference for hit validation and lead optimization studies.
| Enzyme Target | Inhibitor Class | Specific Inhibitor Example | IC50 / Ki Value | Type of Inhibition |
| Pyruvate Dehydrogenase (PDH) | TPP Analogue | Thiamine thiazolone diphosphate | 2.5 µM (Ki) | Competitive |
| Dichloroacetophenone Derivative | Compound 1f | 0.12 µM (EC50) | Not specified | |
| Furan-based TPP Analogue | Compound 8w | 0.3 µM (IC50) | Competitive | |
| α-Ketoglutarate Dehydrogenase (KGDH) | Isoquinoline Derivative | N-methylisoquinolinium | 2.0 mM (IC50) | Not specified |
| MPTP Analogue | MPP+ | 3.8 mM (IC50) | Not specified | |
| Transketolase (TK) | TPP Analogue | Oxythiamine diphosphate | Potent inhibitor | Competitive |
Experimental Protocols
Protocol 1: High-Throughput Screening using the Malachite Green Assay
Materials:
-
TPP-dependent enzyme (e.g., Pyruvate Dehydrogenase)
-
Thiamine Pyrophosphate (TPP)
-
Enzyme substrate (e.g., Pyruvate)
-
Coenzyme A (CoA)
-
NAD+
-
Inorganic Pyrophosphatase
-
Malachite Green Reagent
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM MgCl2)
-
384-well microplates
-
Plate reader capable of measuring absorbance at ~620 nm
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., known inhibitor, DMSO) into a 384-well plate.
-
Enzyme Preparation: Prepare a solution of the TPP-dependent enzyme, TPP, CoA, NAD+, and inorganic pyrophosphatase in assay buffer.
-
Enzyme Addition: Add the enzyme mixture to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Substrate Addition: Prepare a solution of the enzyme substrate in assay buffer and add it to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination and Color Development: Add the Malachite Green reagent to each well to stop the reaction and initiate color development.
-
Signal Detection: After a brief incubation (e.g., 15 minutes) at room temperature, measure the absorbance at ~620 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound by comparing the absorbance in the compound wells to the positive and negative controls.
Protocol 2: High-Throughput Screening using the pH-Shift Assay
Materials:
-
Transketolase
-
Thiamine Pyrophosphate (TPP)
-
Donor substrate (e.g., Lithium hydroxypyruvate)
-
Acceptor substrate (e.g., Formaldehyde)
-
pH indicator (e.g., Phenol Red)
-
Low-concentration buffer (e.g., 2 mM Triethanolamine, pH 7.5)[9]
-
384-well microplates
-
Plate reader capable of measuring absorbance at the appropriate wavelength for the chosen pH indicator (e.g., ~560 nm for Phenol Red).
Procedure:
-
Compound Plating: Dispense test compounds and controls into a 384-well plate.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing transketolase, TPP, acceptor substrate, and the pH indicator in the low-concentration buffer.
-
Reaction Mixture Addition: Add the reaction mixture to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes).
-
Reaction Initiation: Prepare a solution of the donor substrate in the low-concentration buffer and add it to all wells to start the reaction.
-
Signal Detection: Immediately begin monitoring the change in absorbance at the appropriate wavelength in a kinetic or endpoint mode using a plate reader.
-
Data Analysis: Determine the rate of reaction or the endpoint absorbance for each well. Calculate the percentage of inhibition for each compound relative to the controls.
Protocol 3: High-Throughput Screening using the Hydroxamate-Based Assay
Materials:
-
Transketolase
-
Thiamine Pyrophosphate (TPP)
-
Acyl donor substrate (e.g., Hydroxypyruvate)
-
Hydroxylamine acceptor substrate
-
Ferric Chloride (FeCl3) solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
384-well microplates
-
Plate reader capable of measuring absorbance at ~500-540 nm
Procedure:
-
Compound Plating: Dispense test compounds and controls into a 384-well plate.
-
Enzyme and Substrate Mixture Preparation: Prepare a mixture containing transketolase, TPP, and the acyl donor substrate in assay buffer.
-
Enzyme/Substrate Addition: Add the enzyme and acyl donor substrate mixture to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
Reaction Initiation: Prepare a solution of the hydroxylamine acceptor substrate in assay buffer and add it to all wells.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60-120 minutes).
-
Color Development: Add the FeCl3 solution to each well to chelate with the hydroxamate product and develop the color.
-
Signal Detection: After a brief incubation (e.g., 5-10 minutes) at room temperature, measure the absorbance at ~525 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound based on the absorbance values compared to the controls.
Visualizations
TPP-Dependent Enzyme Catalytic Cycle
Caption: General catalytic cycle of a TPP-dependent decarboxylase.
High-Throughput Screening Workflow for Inhibitor Identification
Caption: A typical workflow for identifying inhibitors via HTS.
Malachite Green Assay Principle
Caption: Principle of the Malachite Green assay for TPP-enzymes.
References
- 1. Tpp (coenzyme chemistry) | PDF [slideshare.net]
- 2. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 3. CHEM 245 - Thiamine pyrophosphate [guweb2.gonzaga.edu]
- 4. youtube.com [youtube.com]
- 5. A universal, fully automated high throughput screening assay for pyrophosphate and phosphate release from enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eubopen.org [eubopen.org]
- 8. High-Throughput Solid-Phase Assay for Substrate Profiling and Directed Evolution of Transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A pH-based high-throughput assay for transketolase: fingerprinting of substrate tolerance and quantitative kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Practical high-throughput screening assays to engineer the substrate scope of transketolase variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hydroxamate-based colorimetric method for direct screening of transglutaminase-producing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the stability of Thiamine pyrophosphate hydrochloride in aqueous solutions
Welcome to the technical support center for Thiamine (B1217682) Pyrophosphate (TPP) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of TPP in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your experiments.
Troubleshooting Guides & FAQs
This section addresses common challenges and questions related to the stability of Thiamine Pyrophosphate hydrochloride in aqueous solutions.
Question: My TPP solution is showing signs of degradation shortly after preparation. What are the likely causes?
Answer: The stability of TPP in aqueous solutions is influenced by several factors. The most critical factor is the pH of the solution; TPP is most stable in acidic conditions, specifically between pH 2.0 and 4.0.[1] In alkaline environments, degradation is significantly accelerated. Other contributing factors include exposure to heat, certain metal ions (like copper and iron), and light.[1][2][3] For instance, the presence of water itself can negatively impact the stability of thiamine in the solid state, and the rate of degradation increases with temperature.[1]
Question: What is the optimal pH range for storing TPP solutions, and how should I maintain it?
Answer: The optimal pH for TPP solution stability is between 2.0 and 4.0.[1] To maintain this pH, it is advisable to use a buffer system. However, it's important to note that the type and concentration of buffer salts can also affect TPP degradation independently of pH.[4] Therefore, it is recommended to use the lowest effective buffer concentration and to validate the stability of TPP in your chosen buffer system.
Question: I am observing a loss of TPP activity in my cell culture media. What could be the issue?
Answer: Thiamine has been identified as one of the most unstable vitamins in cell culture media, especially during long-term storage at elevated temperatures.[5] Degradation can occur due to interactions with other components in the media, leading to the formation of various degradation products.[5] It is also known that thiamine can interact with sulfur-containing compounds, which may be present in your media.[5] To mitigate this, prepare fresh media or TPP-supplemented media before use and store it at 2-8°C for short periods. For longer storage, freezing at -20°C is recommended.[6]
Question: Are there any specific metal ions I should be concerned about that can accelerate TPP degradation?
Answer: Yes, the presence of certain metal ions can significantly accelerate the degradation of thiamine. Studies have shown that copper (Cu⁺, Cu²⁺) and iron (Fe²⁺, Fe³⁺) ions can promote thiamine loss in aqueous solutions.[1][3] If your experiments involve metal ions, consider using a chelating agent to minimize their catalytic effect on TPP degradation.
Question: How does temperature affect the stability of TPP solutions?
Answer: Temperature is a critical factor in the stability of TPP.[2] Degradation of thiamine follows first-order kinetics, and the rate of degradation increases with temperature.[1][3] For example, one study observed significant thiamine degradation at temperatures of 25°C, 40°C, and 55°C over a 7-day period, with greater losses at higher temperatures.[1][3] Therefore, it is crucial to store TPP solutions at low temperatures (e.g., 4°C for short-term and -20°C for long-term storage) to minimize degradation.[6]
Question: Can I use tap water to prepare my TPP solutions?
Answer: It is highly recommended to use purified, deionized water for preparing TPP solutions. Tap water can contain metal ions and have a pH outside the optimal range for TPP stability, both of which can accelerate degradation.[1][3]
Data on TPP Stability
The stability of Thiamine Pyrophosphate is influenced by various factors. The following tables summarize quantitative data on its degradation under different conditions.
Table 1: Effect of pH and Concentration on Thiamine Degradation
| Thiamine Salt | Concentration (mg/mL) | pH | Temperature (°C) | Activation Energy (Ea) (kcal/mol) | Reference |
| Thiamine Mononitrate | 1 | 3 | 25-80 | 21-27 | [7] |
| Thiamine Mononitrate | 20 | 3 | 25-80 | 21-27 | [7] |
| Thiamine Mononitrate | 1 | 6 | 25-80 | 18-21 | [7] |
| Thiamine Mononitrate | 20 | 6 | 25-80 | 18-21 | [7] |
| Thiamine Chloride HCl | 1 | 3 | 25-80 | 21-27 | [7] |
| Thiamine Chloride HCl | 20 | 3 | 25-80 | 21-27 | [7] |
| Thiamine Chloride HCl | 1 | 6 | 25-80 | 18-21 | [7] |
| Thiamine Chloride HCl | 20 | 6 | 25-80 | 18-21 | [7] |
This data indicates that thiamine is more stable at pH 3 than at pH 6, as evidenced by the higher activation energy of degradation. At pH 6, the degradation rate is also dependent on the initial concentration.[7]
Table 2: Effect of Metal Ions on Thiamine Stability
| Metal Chloride | Concentration (mg/L) | Temperature (°C) | Thiamine Remaining (%) after 7 days | Reference |
| CuCl | 50 | 25 | 64.00 | [3] |
| FeCl₃ | 50 | 25 | 78.34 | [3] |
| FeCl₂ | 50 | 40 | 59.76 | [3] |
| FeCl₃ | 50 | 40 | 91.48 | [3] |
| CuCl | 50 | 55 | 61.94 | [3] |
| FeCl₃ | 50 | 55 | 95.98 | [3] |
This table demonstrates the significant impact of metal ions on thiamine degradation, with CuCl and FeCl₂ showing a more pronounced effect on reducing thiamine stability compared to FeCl₃.[3]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for TPP Quantification
This method is for the quantitative determination of TPP in aqueous solutions.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
C18 reverse-phase column (e.g., Eclipse XDB C18, 4.6 mm x 150 mm, 5 µm)[1][3]
-
Trichloroacetic acid (TCA)
-
Potassium ferricyanide (B76249)
-
Acetic acid
-
Acetonitrile (HPLC grade)
-
This compound standard
-
Purified water
Procedure:
-
Sample Preparation:
-
Precipitate proteins in the sample by adding an equal volume of TCA solution.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.[6]
-
Collect the supernatant for analysis.
-
-
Derivatization:
-
Convert TPP to the highly fluorescent thiochrome (B1210408) derivative by adding potassium ferricyanide solution in an alkaline medium.[8][9]
-
-
HPLC Analysis:
-
Quantification:
-
Prepare a standard curve using known concentrations of TPP standard.
-
Calculate the concentration of TPP in the sample by comparing its peak area to the standard curve.[6]
-
Visualizations
Caption: Degradation pathway of Thiamine Pyrophosphate.
Caption: Experimental workflow for TPP stability testing.
Caption: Troubleshooting decision tree for TPP solution instability.
References
- 1. open.clemson.edu [open.clemson.edu]
- 2. researchgate.net [researchgate.net]
- 3. "Effect of Metal Ions and Temperature on Stability of Thiamine Determin" by Jhong Huei Huang [open.clemson.edu]
- 4. d-nb.info [d-nb.info]
- 5. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eaglebio.com [eaglebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiamine pyrophosphate determination in whole blood and erythrocytes by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiamine analysis [thiamine.dnr.cornell.edu]
Technical Support Center: Optimizing Thiamine Pyrophosphate (TPP) for Enzyme-Catalyzed Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Thiamine (B1217682) Pyrophosphate (TPP) concentration to achieve maximal enzyme activity. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to address common issues encountered during experimentation with TPP-dependent enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the role of Thiamine Pyrophosphate (TPP) in enzymatic reactions? A1: Thiamine Pyrophosphate (TPP), the active form of vitamin B1, is an essential coenzyme for numerous enzymes involved in carbohydrate and amino acid metabolism.[1][2] It facilitates key catalytic functions, particularly the cleavage of carbon-carbon bonds adjacent to a carbonyl group, a process central to the activity of enzymes like dehydrogenases and transketolases.[3][4][5]
Q2: Which enzymes are dependent on TPP? A2: TPP is a required cofactor for several critical enzymes that play central roles in cellular metabolism.[2][6] A deficiency in TPP can impair the function of these enzymes, leading to significant metabolic disturbances.[6] Key TPP-dependent enzymes include:
-
Pyruvate (B1213749) dehydrogenase complex[5]
-
Pyruvate decarboxylase[5]
Q3: Why is the presence of divalent cations like Mg²⁺ often necessary in TPP-dependent enzyme assays? A3: Many TPP-dependent enzymes require a divalent metal cation, such as Mg²⁺ or Mn²⁺, for their activity.[7][8] The cation forms a complex with TPP, and it is this Me²⁺-TPP complex that serves as the true coenzyme, binding to the enzyme's active site.[8] The metal ion helps to anchor the pyrophosphate portion of the cofactor to the enzyme and can play a role in optimizing the conformation of the active site.[8][9][10]
Q4: How stable is TPP in solution, and how should it be stored? A4: The stability of TPP in aqueous solutions is highly dependent on pH. It is significantly more stable in acidic conditions (below pH 6.0) than in neutral or alkaline solutions.[11][12][13][14] TPP is also susceptible to degradation by heat.[14] For experimental use, it is crucial to prepare TPP solutions fresh on the day of the experiment and keep them on ice to maintain integrity and ensure accurate results.[1]
Troubleshooting Guide
This guide addresses common problems encountered during TPP-dependent enzyme assays.
Problem: Low or No Enzyme Activity
| Possible Cause | Recommended Solution |
|---|---|
| Degraded TPP Solution | Prepare fresh TPP solution for each experiment. Store the stock solution appropriately and keep it on ice during use.[1] |
| Suboptimal TPP Concentration | The optimal TPP concentration is enzyme-specific. Perform a TPP titration experiment to determine the saturating concentration for your specific enzyme and conditions. Both insufficient and excessive TPP levels can inhibit activity.[15][16] |
| Missing Divalent Cations | Check if your enzyme requires a divalent cation (e.g., Mg²⁺, Mn²⁺). The assay buffer should contain the optimal concentration of the required cation.[7][8] |
| Incorrect pH or Buffer | TPP stability and enzyme activity are pH-sensitive. Ensure the assay buffer pH is optimal for the enzyme's activity. TPP itself is more stable at a pH below 6.0.[11][13] Note that some buffer components can interfere with the reaction.[12] |
| Enzyme Instability | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Use fresh enzyme preparations when possible. |
| Presence of Inhibitors | Samples or reagents may contain inhibitors. For example, sodium azide (B81097) is a known inhibitor of peroxidase-based detection systems.[17] Ensure all reagents are pure. |
Problem: High Background or Non-Specific Activity
| Possible Cause | Recommended Solution |
|---|---|
| Contaminated Reagents | Use high-purity water and reagents. Prepare fresh buffers and solutions to avoid microbial or chemical contamination.[17][18] |
| Substrate Instability | Some substrates may degrade spontaneously. Run a "no-enzyme" control (containing substrate, TPP, and buffer) to measure the rate of non-enzymatic substrate degradation. |
| Incorrect Plate Type | For fluorescence or luminescence assays, use appropriate black or white plates to minimize background signal.[18] |
Problem: Inconsistent or Poorly Reproducible Results
| Possible Cause | Recommended Solution |
|---|---|
| Inaccurate Pipetting | Calibrate pipettes regularly. When preparing serial dilutions or adding reagents, ensure accurate and consistent volumes are dispensed. Avoid pipetting very small volumes.[18] |
| Inadequate Mixing | Ensure all components are thoroughly mixed before starting the reaction and reading the results. Prepare a master mix when possible to reduce well-to-well variability.[18] |
| Temperature Fluctuations | Pre-incubate all reagents and plates at the correct assay temperature. Ensure the plate reader maintains a stable temperature during measurement.[18] |
Visualizing Workflows and Relationships
Troubleshooting Flowchart for Low Enzyme Activity
Caption: Troubleshooting workflow for low TPP-dependent enzyme activity.
Experimental Protocols & Data Presentation
Protocol: Determining Optimal TPP Concentration via Titration
This protocol provides a general framework for optimizing TPP concentration for a specific TPP-dependent enzyme using a spectrophotometric assay in a 96-well plate format.
Materials:
-
Purified TPP-dependent enzyme
-
Thiamine Pyrophosphate (TPP)
-
Specific substrate for the enzyme
-
Assay buffer at optimal pH for the enzyme
-
Required divalent cation (e.g., MgCl₂)
-
Coupling enzymes and detection reagents (if necessary, e.g., NAD⁺/NADH)
-
96-well microplate (clear, for colorimetric assays)[18]
-
Microplate reader
Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of TPP (e.g., 10 mM) in high-purity water or a suitable buffer. Prepare this solution fresh and keep it on ice.[1]
-
Prepare serial dilutions of the TPP stock solution to create a range of concentrations to test (e.g., from 0 µM to 1000 µM).
-
Prepare a reaction master mix containing the assay buffer, divalent cation, substrate, and any coupling enzymes/reagents. Keep on ice.
-
-
Assay Setup:
-
Add the appropriate volume of each TPP dilution to different wells of the 96-well plate. Include a "no TPP" control.
-
Add a constant volume of the reaction master mix to all wells.
-
Pre-incubate the plate at the enzyme's optimal temperature for 5-10 minutes to allow all components to equilibrate.
-
-
Initiate and Measure Reaction:
-
Initiate the enzymatic reaction by adding a fixed amount of the enzyme solution to each well.
-
Immediately place the plate in a microplate reader pre-set to the correct temperature.
-
Measure the change in absorbance (or fluorescence) over time at the appropriate wavelength. The rate of this change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each TPP concentration.
-
Plot the reaction velocity against the TPP concentration. The resulting curve should show an increase in activity with TPP concentration, eventually reaching a plateau at saturating levels.
-
The optimal TPP concentration is the minimum concentration that gives the maximal or near-maximal enzyme activity (the beginning of the plateau).
-
Data Summary Tables
Table 1: Key Factors Influencing TPP-Dependent Assays
| Factor | Optimal Range/Condition | Rationale & Considerations |
| TPP Concentration | Enzyme-specific (typically µM range) | Titration is required to find the saturating concentration. Excess TPP can sometimes be inhibitory.[15][16] |
| Divalent Cation | Typically 1-10 mM (e.g., Mg²⁺) | The Me²⁺-TPP complex is the active cofactor. The optimal type and concentration must be determined experimentally.[8] |
| pH | Enzyme-specific (often 6.0-8.0) | Must balance enzyme's optimal pH with TPP's stability, which is higher in acidic conditions (pH < 6.0).[11][13] |
| Temperature | Enzyme-specific | Assays should be run at the enzyme's optimal temperature, but be aware of potential heat-induced degradation of TPP.[14][18] |
Table 2: Example Data from a TPP Titration Experiment
| [TPP] (µM) | Reaction Velocity (mOD/min) | % Maximal Activity |
| 0 | 1.5 | 3% |
| 1 | 15.2 | 30% |
| 5 | 35.8 | 72% |
| 10 | 45.1 | 90% |
| 25 | 49.5 | 99% |
| 50 | 50.1 | 100% |
| 100 | 50.3 | 100% |
| 200 | 49.8 | 99% |
In this example, a TPP concentration of 25-50 µM would be considered optimal as it provides maximal enzyme activity.
Visualizing the Experimental Process
Caption: General experimental workflow for TPP concentration optimization.
Visualizing Cofactor-Enzyme Interaction
Caption: Formation of the active holoenzyme with the TPP-cation complex.
References
- 1. benchchem.com [benchchem.com]
- 2. Cellular or Biochemical Reactions that Require Vitamin B1 (Thiamine) [ebmconsult.com]
- 3. Structural basis for flip-flop action of thiamin pyrophosphate-dependent enzymes revealed by human pyruvate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 6. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properties and functions of the thiamin diphosphate dependent enzyme transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of the divalent metal cation in the pyruvate oxidase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiamin Diphosphate Activation in 1-Deoxy-D-xylulose 5-Phosphate Synthase: Insights into the Mechanism and Underlying Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of magnesium and other divalent cations in ATP-utilizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ctaex.com [ctaex.com]
- 17. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 18. docs.abcam.com [docs.abcam.com]
Preventing the degradation of Thiamine pyrophosphate during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Thiamine (B1217682) Pyrophosphate (TPP) during sample preparation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing lower than expected TPP levels in my samples. What are the common causes for TPP degradation during sample preparation?
A1: Lower than expected TPP levels are often due to degradation during sample handling and preparation. The primary factors contributing to TPP instability are:
-
pH: TPP is most stable in acidic conditions (pH 2-4).[1] It is susceptible to degradation in neutral and alkaline environments.[2][3]
-
Temperature: Elevated temperatures accelerate the degradation of TPP.[4] It is advisable to keep samples on ice and use refrigerated centrifuges.
-
Oxidation: TPP can be oxidized, leading to a loss of activity. This can be initiated by exposure to air and certain metal ions.
-
Enzymatic Degradation: Tissues and biological fluids may contain phosphatases and thiaminases that can dephosphorylate or cleave TPP.[5]
-
Presence of Sulfites: Sulfites can cause the cleavage of the methylene (B1212753) bridge in the thiamine molecule, leading to its degradation.[3]
-
Metal Ions: The presence of certain metal ions, such as copper (Cu+, Cu2+) and iron (Fe2+, Fe3+), can catalyze the degradation of thiamine and its phosphate (B84403) esters.[4]
-
Adsorptive Losses: Thiamine and its derivatives can adsorb to glass surfaces, leading to lower recoveries. Using polypropylene (B1209903) or other polymeric labware is recommended to minimize this issue.[6][7]
Q2: My TPP recovery is inconsistent across samples. What could be causing this variability?
A2: Inconsistent TPP recovery can stem from several sources of variability in your sample preparation workflow:
-
Incomplete Protein Precipitation: If protein precipitation is incomplete, residual enzymes can continue to degrade TPP. Ensure thorough mixing with the precipitating agent (e.g., trichloroacetic acid - TCA) and adequate incubation time.
-
Variable Extraction Efficiency: The efficiency of TPP extraction can vary between samples, especially with complex matrices like tissues. Ensure consistent homogenization and extraction times.
-
Precipitate Aspiration: When separating the supernatant after centrifugation, be careful not to aspirate any of the protein pellet, as this can interfere with downstream analysis.
-
Inconsistent Derivatization: For HPLC analysis with fluorescence detection, the conversion of TPP to its fluorescent thiochrome (B1210408) derivative must be consistent. Ensure precise timing and reagent concentrations during this step.
-
Time Delays: Minimize the time between sample collection, processing, and analysis to reduce the opportunity for degradation. Process all samples in a consistent and timely manner.
Q3: What is the optimal pH for storing my samples and extracts to ensure TPP stability?
A3: TPP is significantly more stable in acidic conditions. For short-term storage of extracts, a pH between 2 and 4 is recommended.[1] A study on thiamine stability in solution showed that it was significantly more stable at pH 3 than at pH 6.[2][8] Therefore, using an acidic extraction solution, such as 10% TCA or 0.1 M HCl, is beneficial not only for protein precipitation but also for preserving TPP integrity.
Q4: Can I freeze my samples for later analysis? If so, what is the recommended procedure?
A4: Yes, freezing is a common method for long-term storage of biological samples to be analyzed for TPP. Whole blood samples can be frozen at -20°C or -80°C.[9] It is crucial to minimize freeze-thaw cycles, as this can lead to TPP degradation. Aliquoting samples before freezing is recommended to avoid repeated thawing of the entire sample.
Q5: I am working with tissue samples. What is the best method for extracting TPP?
A5: For tissue samples, a common and effective method is homogenization in an acidic solution to simultaneously extract TPP and precipitate proteins. A typical procedure involves homogenizing the tissue in 10% trichloroacetic acid (TCA).[10][11] This method effectively inactivates enzymes and stabilizes TPP in the acidic environment.
Quantitative Data Summary
The stability of thiamine and its derivatives is influenced by several factors. The following table summarizes the effect of pH and temperature on thiamine degradation.
| pH | Temperature (°C) | Buffer (0.1 M) | Time for 10% Loss |
| 4 | 25 | Phosphate | 79 weeks |
| 7 | 25 | Phosphate | 3 weeks |
| 4 & 5 | 25 | Phosphate | More stable |
| 6 & 7 | 25 | Citrate | More stable |
Data adapted from a study on thiamine degradation kinetics in solution.[12]
Experimental Protocols
Protocol 1: TPP Extraction from Whole Blood for HPLC Analysis
This protocol is adapted from methods described for the analysis of TPP in whole blood.[1][13]
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
10% (w/v) Trichloroacetic acid (TCA), chilled
-
Refrigerated microcentrifuge
-
Polypropylene microcentrifuge tubes
Procedure:
-
To a 1.5 mL polypropylene microcentrifuge tube, add 500 µL of whole blood.
-
Add 500 µL of chilled 10% TCA to the tube.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubate the mixture on ice for 10 minutes.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a new polypropylene tube. This supernatant contains the TPP and is ready for derivatization and HPLC analysis.
Protocol 2: TPP Extraction from Tissue Samples for HPLC Analysis
This protocol is based on methods for TPP extraction from brain tissue and can be adapted for other tissue types.[10][11]
Materials:
-
Tissue sample
-
10% (w/v) Trichloroacetic acid (TCA), chilled
-
Homogenizer (e.g., Potter-Elvehjem or bead beater)
-
Refrigerated microcentrifuge
-
Polypropylene microcentrifuge tubes
Procedure:
-
Weigh the tissue sample (e.g., 50-100 mg).
-
Add the tissue to a tube suitable for homogenization.
-
Add 15 volumes of chilled 10% TCA (e.g., 1.5 mL for 100 mg of tissue).
-
Homogenize the tissue on ice until no visible tissue fragments remain.
-
Transfer the homogenate to a polypropylene microcentrifuge tube.
-
Incubate the homogenate on ice for 15 minutes.
-
Centrifuge the sample at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the clear supernatant, which contains the TPP, for further analysis.
Visualizations
Thiamine Pyrophosphate Degradation Pathways
Caption: Factors and pathways leading to TPP degradation.
Experimental Workflow for TPP Sample Preparation and Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. open.clemson.edu [open.clemson.edu]
- 5. youtube.com [youtube.com]
- 6. Pre-analytical challenges from adsorptive losses associated with thiamine analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eaglebio.com [eaglebio.com]
- 10. Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Common interferences in the HPLC analysis of Thiamine pyrophosphate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the HPLC analysis of thiamine (B1217682) pyrophosphate (TPP). It is designed for researchers, scientists, and drug development professionals to help navigate common challenges and ensure accurate, reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common interferences in TPP analysis by HPLC?
A1: Interferences in TPP analysis can stem from the sample matrix and the analytical method itself. Key interferences include:
-
Matrix Components: In biological samples like whole blood or plasma, endogenous compounds can interfere with TPP detection. For methods using fluorescence detection after pre-column derivatization, polyphenolic compounds and substances with high antioxidant capacity, such as ascorbic acid, are known to interfere.[1] These compounds can react with the derivatizing agent, potassium ferricyanide (B76249), reducing its effectiveness in converting TPP to its fluorescent thiochrome (B1210408) derivative.[1] For LC-MS/MS analysis, phospholipids (B1166683) are a major source of matrix effects, leading to ion suppression or enhancement.
-
Co-eluting Substances: Other thiamine phosphate (B84403) esters, such as thiamine monophosphate (TMP) and thiamine triphosphate (TTP), can have similar retention times and may co-elute with TPP if the chromatographic conditions are not optimized.[2][3]
-
Reagent-related Interferences: The derivatization process itself can sometimes introduce interfering peaks. It is crucial to analyze a blank sample (water subjected to the same derivatization process) to identify any such artifacts.[3][4]
Q2: How can I minimize interference from the sample matrix?
A2: Proper sample preparation is critical to minimize matrix effects.[5] Common strategies include:
-
Protein Precipitation: For biological samples, protein precipitation is a necessary first step. Trichloroacetic acid (TCA) is widely used for this purpose.[5][6]
-
Solid-Phase Extraction (SPE): SPE can be employed for sample cleanup to remove interfering substances.
-
Removal of Polyphenols: For samples rich in polyphenols, such as red wine, treatment with polyvinylpyrrolidone (B124986) (PVP) can effectively remove these interfering compounds.
-
Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract the analyte of interest from the sample matrix.
-
For LC-MS/MS: Specialized techniques like the use of TurboFlow® columns can remove a significant percentage of phospholipids, thereby reducing matrix effects.
Q3: My TPP peak is tailing. What are the possible causes and solutions?
A3: Peak tailing in HPLC analysis of TPP can be caused by several factors:
-
Secondary Interactions: TPP is a basic compound and can interact with acidic silanol (B1196071) groups on the surface of silica-based C18 columns, leading to peak tailing.
-
Column Overload: Injecting too much sample onto the column can cause peak distortion.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of TPP and its interaction with the stationary phase.
Solutions:
-
Mobile Phase Optimization: Adjusting the mobile phase pH to a lower value (e.g., using an acidic buffer) can suppress the ionization of silanol groups and reduce tailing.[1] Using an ion-pairing agent, such as tetrabutylammonium (B224687) hydroxide, in the mobile phase can also improve peak shape and retention.[7]
-
Column Choice: Using a column with a highly inert stationary phase or an end-capped column can minimize secondary interactions.
-
Sample Dilution: If column overload is suspected, diluting the sample before injection can improve peak symmetry.
-
Guard Column: Using a guard column can help protect the analytical column from contaminants.[8]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of TPP.
| Symptom | Possible Cause | Suggested Solution |
| No Peak or Very Small Peak | 1. Derivatization Failure: The pre-column derivatization with potassium ferricyanide did not proceed efficiently. | - Ensure the derivatization reagent is freshly prepared and has not degraded.- Verify the pH of the reaction mixture is alkaline, as the thiochrome formation is pH-dependent.- Check for the presence of interfering substances (e.g., antioxidants) that may consume the derivatization reagent. |
| 2. TPP Degradation: TPP is unstable, especially in neutral or alkaline solutions. | - Prepare standards and samples fresh daily and keep them on ice or at 4°C.[2]- Store stock solutions in an acidic buffer at -70°C. | |
| 3. Incorrect Wavelength Settings: The fluorescence detector is not set to the optimal excitation and emission wavelengths for thiochrome. | - Set the excitation wavelength to approximately 375 nm and the emission wavelength to around 435 nm.[6] | |
| Broad or Tailing Peaks | 1. Secondary Silanol Interactions: Interaction of the basic TPP molecule with acidic silanol groups on the column. | - Use a mobile phase with a lower pH to suppress silanol ionization.[1]- Add an ion-pairing reagent to the mobile phase.[7]- Use a modern, high-purity, end-capped silica (B1680970) column or a polymer-based column. |
| 2. Column Overload: Injecting a sample with a high concentration of TPP. | - Dilute the sample and re-inject. | |
| 3. Extra-column Volume: Excessive tubing length or diameter between the column and detector. | - Use shorter, narrower-bore tubing to connect the column to the detector. | |
| Poor Resolution Between TPP and Other Thiamine Phosphates | 1. Inadequate Chromatographic Separation: The mobile phase composition is not optimized for separating TPP, TMP, and TTP. | - Adjust the mobile phase composition, such as the organic solvent concentration or the buffer strength.- Consider using a gradient elution method for better separation of the thiamine esters.- Evaluate different stationary phases (e.g., different C18 chemistries or HILIC). |
| Baseline Noise or Drift | 1. Contaminated Mobile Phase: Impurities in the solvents or buffers. | - Use HPLC-grade solvents and freshly prepared buffers.- Filter the mobile phase before use. |
| 2. Detector Issues: Air bubbles in the flow cell or a deteriorating lamp. | - Degas the mobile phase thoroughly.- Purge the detector flow cell.- Check the detector lamp's performance and replace if necessary. | |
| 3. Column Bleed: Degradation of the stationary phase. | - Ensure the mobile phase pH is within the stable range for the column.- Flush the column with a strong solvent. |
Experimental Protocols
Protocol 1: TPP Extraction from Whole Blood for HPLC with Fluorescence Detection
This protocol is adapted from established methods for the analysis of TPP in whole blood.[5][6]
-
Hemolysis: To 200 µL of whole blood, add 800 µL of ice-cold deionized water. Vortex for 1 minute to ensure complete hemolysis.
-
Protein Precipitation: Add 200 µL of ice-cold 10% Trichloroacetic Acid (TCA). Vortex vigorously for 30 seconds.
-
Incubation: Incubate the mixture on ice for 10 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Derivatization: To 100 µL of the supernatant, add 10 µL of 1% potassium ferricyanide in 15% NaOH. Vortex immediately.
-
Incubation: Let the reaction proceed for 2 minutes in the dark.
-
Stabilization: Add 20 µL of a stabilizing solution (e.g., phosphoric acid or a solution of dithiothreitol) to stop the reaction and stabilize the thiochrome.
-
Injection: Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
Protocol 2: TPP Extraction from Brain Tissue for HPLC
This protocol is a general guideline for TPP extraction from brain tissue.[4]
-
Homogenization: Homogenize the weighed brain tissue sample in 10 volumes of ice-cold 0.4 M perchloric acid.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant.
-
Neutralization: Neutralize the supernatant by adding a calculated amount of a potassium carbonate solution.
-
Centrifugation: Centrifuge to pellet the potassium perchlorate (B79767) precipitate.
-
Supernatant for Analysis: The resulting supernatant can be used for derivatization and HPLC analysis as described in Protocol 1.
Quantitative Data Summary
The following table summarizes typical retention times for thiamine and its phosphate esters obtained by reversed-phase HPLC. Note that these values can vary depending on the specific column, mobile phase, and other chromatographic conditions.
| Compound | Typical Retention Time (minutes) | Reference |
| Thiamine Pyrophosphate (TPP/ThDP) | 2.2 - 3.82 | [4] |
| Thiamine Monophosphate (TMP) | 2.8 - 4.28 | [4] |
| Thiamine (Free) | 3.4 - 11.67 | [4] |
Visualizations
Caption: Workflow for TPP analysis in whole blood.
References
- 1. researchgate.net [researchgate.net]
- 2. j-jabs.umin.jp [j-jabs.umin.jp]
- 3. scispace.com [scispace.com]
- 4. Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. Ion pair liquid chromatography method for the determination of thiamine (vitamin B1) homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Strategies to overcome Thiamine pyrophosphate precipitation in buffer solutions
Welcome to the technical support center for Thiamine (B1217682) Pyrophosphate (TPP) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing TPP precipitation and degradation in experimental buffer solutions.
Troubleshooting Guide: TPP Precipitation
Encountering precipitation in your Thiamine Pyrophosphate (TPP) solutions can be a frustrating roadblock in your experiments. This guide provides a systematic approach to troubleshooting and resolving this common issue.
Logical Flow for Troubleshooting TPP Precipitation
Caption: A flowchart for troubleshooting TPP precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Thiamine Pyrophosphate (TPP) precipitation in buffer solutions?
A1: The primary cause of TPP precipitation is often related to its degradation, which is significantly influenced by the pH of the solution. TPP is most stable in acidic conditions (pH 3-6) and becomes increasingly unstable as the pH becomes neutral or alkaline.[1][2] This instability can lead to hydrolysis and the formation of less soluble degradation products. Other contributing factors include high temperatures, the presence of certain metal ions, and exposure to light.[1][3][4]
Q2: What is the optimal pH range for preparing and storing TPP solutions?
A2: To ensure the stability of TPP and prevent precipitation, it is recommended to maintain the pH of the solution within an acidic range. Studies have shown that thiamine is significantly more stable at pH 3 than at pH 6.[2] Therefore, a pH range of 3.0 to 6.0 is generally recommended for preparing and storing TPP solutions.
Q3: How does temperature affect the stability of TPP in solution?
A3: Temperature plays a crucial role in the stability of TPP. Higher temperatures accelerate the degradation of TPP, which can result in the formation of precipitates.[1][3][4] For short-term storage, it is advisable to keep TPP solutions refrigerated at 4°C. For long-term storage, freezing at -20°C or below is recommended to minimize degradation.[5]
Q4: Can components of my buffer solution cause TPP to precipitate?
A4: Yes, certain components in your buffer can promote TPP degradation and precipitation. Divalent cations such as calcium (Ca²⁺) can react with the pyrophosphate group, potentially leading to the formation of insoluble salts.[6][7] Heavy metal ions, such as copper and iron, can also catalyze the degradation of thiamine.[3][4] If you suspect metal ion contamination, consider using a chelating agent like EDTA or using buffers prepared with metal-free water.
Q5: What is the solubility of TPP in aqueous solutions?
A5: TPP is a water-soluble compound. The solubility in water is reported to be as high as 110 mg/mL, which corresponds to 238.74 mM.[8] Another source indicates a solubility of 50 mg/mL in water. However, it is important to note that solubility can be affected by the specific buffer system, pH, and temperature. If you are working with high concentrations of TPP, it is recommended to first dissolve it in a small amount of water before adding it to your buffer.
Quantitative Data Summary
The following table summarizes the key quantitative data related to TPP stability and solubility.
| Parameter | Value | Conditions | Reference(s) |
| Optimal pH Range | 3.0 - 6.0 | For solution stability | [1][2] |
| Solubility in Water | 50 mg/mL | Clear to slightly hazy solution | |
| Solubility in Water | 110 mg/mL (238.74 mM) | Sonication recommended | [8] |
| Storage Temperature | -20°C | For long-term storage | [5] |
| Storage Temperature | 4°C | For short-term storage | [9] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of Thiamine Pyrophosphate (TPP)
This protocol describes the preparation of a stable TPP stock solution.
Materials:
-
Thiamine pyrophosphate (powder form)
-
Nuclease-free water
-
pH meter
-
Sterile conical tubes
-
0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of TPP powder in a sterile conical tube.
-
Add a small volume of nuclease-free water to dissolve the TPP. Sonication can be used to aid dissolution if necessary.[8]
-
Adjust the pH of the solution to between 3.0 and 6.0 using a dilute acid (e.g., HCl).
-
Bring the solution to the final desired volume with nuclease-free water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Workflow for Preparing a Stable TPP Stock Solution
Caption: A workflow for preparing a stable TPP stock solution.
Protocol 2: Assay for TPP Stability in Different Buffer Conditions
This protocol provides a framework for testing the stability of TPP in various buffer systems to identify the optimal conditions for your specific application.
Materials:
-
TPP stock solution (prepared as in Protocol 1)
-
A selection of buffers (e.g., phosphate, Tris, MES, HEPES) at various pH values
-
Incubator or water bath
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)
Procedure:
-
Prepare a series of dilutions of the TPP stock solution in each of the test buffers.
-
Measure the initial concentration of TPP in each solution using HPLC.
-
Incubate the solutions at a relevant temperature for your experimental conditions (e.g., room temperature, 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analyze the TPP concentration in each aliquot by HPLC.
-
Plot the concentration of TPP over time for each buffer condition to determine the rate of degradation and identify the most stable buffer system.
Signaling Pathway of TPP Degradation Factors
Caption: Factors that promote the degradation of TPP.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. open.clemson.edu [open.clemson.edu]
- 4. "Effect of Metal Ions and Temperature on Stability of Thiamine Determin" by Jhong Huei Huang [open.clemson.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiamine pyrophosphate | Endogenous Metabolite | TargetMol [targetmol.com]
- 9. cjhp-online.ca [cjhp-online.ca]
Technical Support Center: Optimizing pH in Thiamine Pyrophosphate (TPP)-Dependent Enzyme Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize pH conditions for enzyme reactions dependent on the cofactor thiamine (B1217682) pyrophosphate (TPP).
Troubleshooting Guide
This guide addresses common issues encountered during TPP-dependent enzyme assays, with a focus on pH-related problems.
| Issue | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | Suboptimal pH: The pH of the reaction buffer may be outside the optimal range for the specific TPP-dependent enzyme, leading to reduced or no catalytic activity. | 1. Review the literature for the known optimal pH of your enzyme. 2. If the optimal pH is unknown, perform a pH optimization experiment by testing a range of pH values. 3. Ensure the pH of your buffer is correctly calibrated and stable at the experimental temperature. |
| TPP Instability: TPP is less stable in neutral to alkaline conditions and can degrade, reducing its availability as a cofactor. | 1. Prepare fresh TPP solutions for each experiment. 2. Store TPP solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term) and in a slightly acidic buffer if possible. | |
| Enzyme Denaturation: Extreme pH values can cause irreversible denaturation of the enzyme, leading to a complete loss of activity. | 1. Avoid exposing the enzyme to pH values far from its expected physiological range. 2. When preparing buffers, add acid or base slowly to avoid local pH extremes. | |
| Inconsistent Results Between Experiments | Buffer Variability: Inconsistent preparation of buffers can lead to slight variations in pH, affecting enzyme activity and reproducibility. | 1. Use a calibrated pH meter and standardize your buffer preparation protocol. 2. Prepare a large batch of buffer to be used across multiple experiments to ensure consistency. |
| Temperature Effects on Buffer pH: The pH of some buffers, like Tris, is sensitive to temperature changes. An assay performed at a different temperature than the buffer was prepared at will have a different pH. | 1. Choose a buffer with a low pKa sensitivity to temperature (e.g., phosphate (B84403), HEPES). 2. If using a temperature-sensitive buffer, ensure the pH is adjusted at the intended reaction temperature. | |
| High Background Signal | pH-Dependent Substrate Degradation: The substrate may be unstable at the assay pH, leading to non-enzymatic degradation and a high background signal. | 1. Investigate the stability of your substrate across the pH range of interest in the absence of the enzyme. 2. If substrate instability is an issue, consider a different detection method or a coupled-enzyme assay where the product is immediately consumed. |
Frequently Asked Questions (FAQs)
Q1: What is the typical optimal pH range for TPP-dependent enzymes?
The optimal pH for TPP-dependent enzymes can vary significantly depending on the specific enzyme and its cellular location. However, many of these enzymes involved in central metabolism exhibit optimal activity in the neutral to slightly alkaline range. For instance, the brain mitochondrial α-ketoglutarate dehydrogenase has a very narrow optimal pH between 7.2 and 7.4.[1] Pyruvate (B1213749) dehydrogenase kinase 3 shows maximum activity in the pH range of 7.0-8.0.[2] It is crucial to determine the optimal pH for each specific enzyme empirically.
Q2: How does pH affect the stability of the TPP cofactor?
Thiamine and its derivatives, including TPP, are more stable in acidic conditions.[3][4][5] In neutral to alkaline solutions, TPP is more susceptible to degradation. Therefore, it is recommended to prepare TPP solutions fresh for each experiment and store them appropriately to ensure the cofactor's integrity.
Q3: Can the buffer itself interfere with the enzyme reaction?
Yes, buffer components can sometimes interact with the enzyme or other components of the assay. For example, phosphate buffers may inhibit certain enzymes that require divalent metal cations for activity, as phosphate can precipitate these ions.[6] It is important to choose a buffer that is inert to your specific enzyme system.
Q4: What are some common buffers used for TPP-dependent enzyme assays?
Several buffers are commonly used in enzyme assays and can be suitable for TPP-dependent enzymes, depending on the required pH range. These include:
-
Phosphate Buffer (PBS): Useful in the pH range of 6.0-8.0.
-
Tris-HCl: Has a broad working range from pH 7.0-9.0, but its pKa is sensitive to temperature changes.[7]
-
HEPES: A "Good's" buffer that is effective in the pH range of 6.8-8.2 and has low temperature sensitivity.[7]
-
MOPS: Another "Good's" buffer suitable for the pH range of 6.5-7.9.[7]
-
Citrate and Acetate Buffers: Used for assays requiring acidic conditions (pH 3.0-6.2 and 3.6-5.6, respectively).[7]
Q5: How do I design an experiment to determine the optimal pH for my TPP-dependent enzyme?
To determine the optimal pH, you should measure the enzyme's activity across a range of pH values while keeping all other reaction components (enzyme concentration, substrate concentration, TPP concentration, temperature) constant. A detailed protocol is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Optimal pH Ranges for Selected TPP-Dependent Enzymes
| Enzyme | Organism/Tissue | Optimal pH Range |
| α-Ketoglutarate Dehydrogenase | Brain Mitochondria | 7.2 - 7.4[1] |
| Pyruvate Dehydrogenase Kinase 3 | - | 7.0 - 8.0[2] |
| Transketolase | E. coli / S. cerevisiae | ~7.5 (in a specific assay)[8] |
Experimental Protocols
Protocol 1: Determination of Optimal pH for a TPP-Dependent Enzyme
1. Objective: To determine the pH at which a TPP-dependent enzyme exhibits maximum catalytic activity.
2. Materials:
-
Purified TPP-dependent enzyme
-
Thiamine pyrophosphate (TPP)
-
Substrate(s) for the enzyme
-
A series of buffers covering a wide pH range (e.g., Citrate buffer for pH 4.0-6.0, Phosphate buffer for pH 6.0-8.0, Tris-HCl buffer for pH 8.0-9.0). It is recommended to use a "universal" buffer system or a set of buffers with overlapping pH ranges to minimize buffer-specific effects.[9]
-
Cofactors (e.g., MgCl₂)
-
Stop solution (if required for the assay)
-
Spectrophotometer or other appropriate detection instrument
3. Methodology:
-
Buffer Preparation: Prepare a series of buffers, each at a 0.5 pH unit increment, across the desired pH range (e.g., pH 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0). Ensure the pH of each buffer is accurately measured at the intended experimental temperature.
-
Reaction Mixture Preparation: For each pH value to be tested, prepare a reaction mixture in a microplate well or a cuvette. The mixture should contain the buffer at the specific pH, a saturating concentration of the substrate(s), the TPP cofactor, and any other required cofactors (e.g., Mg²⁺).
-
Enzyme Addition: Equilibrate the reaction mixtures to the desired assay temperature. Initiate the reaction by adding a fixed amount of the enzyme to each reaction mixture. The final enzyme concentration should be chosen to ensure the reaction rate is linear over the measurement period.
-
Activity Measurement: Immediately after adding the enzyme, measure the rate of the reaction. The method of detection will depend on the specific enzyme and can involve monitoring the change in absorbance or fluorescence over time. For dehydrogenase complexes, this often involves tracking the reduction of NAD⁺ to NADH at 340 nm.
-
Data Analysis: For each pH value, calculate the initial reaction velocity. Plot the reaction velocity (enzyme activity) as a function of pH. The pH at which the highest activity is observed is the optimal pH for the enzyme under those specific assay conditions.
Visualizations
Caption: Workflow for determining the optimal pH of a TPP-dependent enzyme.
Caption: Troubleshooting decision tree for low enzyme activity.
References
- 1. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of pH on the structure and function of pyruvate dehydrogenase kinase 3: Combined spectroscopic and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buffers - ITW Reagents [itwreagents.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. A pH-based high-throughput assay for transketolase: fingerprinting of substrate tolerance and quantitative kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purifying Recombinant Thiamine Pyrophosphate-Dependent Enzymes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of recombinant Thiamine (B1217682) Pyrophosphate (TPP)-dependent enzymes.
Troubleshooting Guide
This guide is designed to help researchers identify and solve specific problems that may arise during the expression and purification of recombinant TPP-dependent enzymes.
Problem 1: Low or No Expression of the Recombinant Enzyme
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Codon Usage | The coding sequence of your gene may contain codons that are rare in the E. coli expression host, leading to reduced translation efficiency. Solution: Synthesize a codon-optimized version of the gene for your specific expression host. |
| Toxicity of the Expressed Protein | Overexpression of the TPP-dependent enzyme might be toxic to the host cells, leading to cell death and low yield. Solutions: 1) Lower the induction temperature (e.g., 16-25°C) to slow down protein expression. 2) Use a lower concentration of the inducer (e.g., IPTG). 3) Switch to a vector with a weaker promoter for more controlled expression. |
| Incorrect Vector or Host Strain | The chosen expression system may not be suitable for your specific protein.[1] Solution: Consider trying different E. coli strains (e.g., BL21(AI), Rosetta) that can handle rare codons or offer tighter expression control. For complex eukaryotic proteins, a eukaryotic expression system (yeast, insect, or mammalian cells) might be necessary to achieve proper folding and post-translational modifications.[1][2] |
Problem 2: Enzyme is Insoluble and Forms Inclusion Bodies
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| High Expression Rate | Rapid protein synthesis can overwhelm the cell's folding machinery, leading to the formation of insoluble aggregates known as inclusion bodies.[1] Solutions: 1) Lower the expression temperature post-induction. 2) Reduce the inducer concentration. |
| Absence of TPP Cofactor | TPP is often crucial for the proper folding and stability of the enzyme. Lack of sufficient TPP during expression can lead to misfolding and aggregation. Solution: Supplement the growth media with thiamine (Vitamin B1) or TPP. This can help stabilize the enzyme as it is being synthesized. |
| Suboptimal Buffer Conditions | The lysis and wash buffers may not be conducive to maintaining the enzyme's solubility. Solutions: 1) Screen different pH levels and salt concentrations (e.g., NaCl) in your buffers. 2) Include additives that can enhance solubility, such as glycerol (B35011) (5-10%), non-detergent sulfobetaines, or low concentrations of mild detergents. |
| Inefficient Solubilization and Refolding | If inclusion bodies have already formed, they need to be solubilized and refolded. Solution: Develop a refolding protocol. This typically involves solubilizing the inclusion bodies with strong denaturants (e.g., urea, guanidine-HCl) followed by a gradual removal of the denaturant to allow the protein to refold. The presence of TPP and Mg2+ in the refolding buffer is often beneficial. |
Problem 3: Low Specific Activity of the Purified Enzyme
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Loss of TPP Cofactor | The TPP cofactor, which is essential for catalytic activity, can dissociate from the enzyme during purification steps. Solutions: 1) Include TPP (typically 0.1-1 mM) and a divalent cation like Mg2+ (1-5 mM) in all purification buffers (lysis, wash, and elution). 2) Perform a "reconstitution" step by incubating the purified apoenzyme with an excess of TPP and Mg2+ prior to the activity assay. |
| Protein Instability and Degradation | TPP-dependent enzymes can be unstable and prone to degradation by proteases.[3] Solutions: 1) Add protease inhibitors to the lysis buffer. 2) Keep the protein cold at all stages of the purification process (work on ice or in a cold room). 3) Work quickly to minimize the time the protein is in a crude lysate. 4) For long-term storage, include stabilizing agents like glycerol and store at -80°C.[4] |
| Improper Folding | Even if the protein is soluble, it may not be correctly folded into its active conformation. Solution: If you suspect misfolding, consider co-expressing molecular chaperones (e.g., GroEL/GroES) which can assist in the proper folding of the recombinant protein. |
| Oxidation of Cysteine Residues | The active site may contain cysteine residues that are sensitive to oxidation, leading to inactivation. Solution: Include a reducing agent, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME), in your purification buffers. |
Frequently Asked Questions (FAQs)
Q1: Why is my TPP-dependent enzyme inactive after purification, even though I see a clear band on an SDS-PAGE gel?
A1: The presence of a band on a denaturing SDS-PAGE gel confirms the presence of the protein of the correct molecular weight, but it does not guarantee that the protein is correctly folded or active. The most common reason for inactivity in TPP-dependent enzymes is the loss of the essential thiamine pyrophosphate (TPP) cofactor during purification. It is crucial to include TPP and Mg2+ in all your purification buffers to maintain the enzyme in its active holo-form. You can also try to reactivate your enzyme by incubating the purified protein with an excess of TPP and Mg2+ before measuring its activity.
Q2: I observe a significant amount of my protein in the insoluble pellet after cell lysis. What is the first thing I should try to improve solubility?
A2: The first and often most effective strategy to improve the solubility of recombinant proteins expressed in E. coli is to lower the induction temperature.[1] Reducing the temperature from 37°C to a range of 16-25°C slows down the rate of protein synthesis, which can give the protein more time to fold correctly and reduce the likelihood of aggregation into inclusion bodies.[1] For TPP-dependent enzymes specifically, supplementing the growth media with thiamine can also aid in proper folding and improve solubility.
Q3: How can I prevent the precipitation of my protein during affinity chromatography?
A3: Protein precipitation on an affinity column can be due to high local protein concentration during elution. To mitigate this, consider eluting your protein using a linear gradient rather than a single-step elution. This will result in the protein eluting in a larger volume and at a lower concentration. Additionally, ensure your elution buffer is optimized for the stability of your protein; this may involve adjusting the pH, salt concentration, or adding stabilizing agents like glycerol.
Q4: What are the key components I should always have in my buffers when purifying TPP-dependent enzymes?
A4: For the purification of most TPP-dependent enzymes, your buffers should ideally contain:
-
A buffering agent to maintain a stable pH (e.g., Tris-HCl, HEPES).
-
Salt (e.g., 150-300 mM NaCl) to reduce non-specific electrostatic interactions.
-
Thiamine Pyrophosphate (TPP) (e.g., 0.1-1 mM) to ensure the enzyme remains in its active holo-form.
-
A divalent cation , most commonly MgCl2 (e.g., 1-5 mM), which is often required for TPP binding and activity.
-
A reducing agent (e.g., 1-5 mM DTT or BME) to prevent oxidation of sensitive cysteine residues.
-
(Optional but recommended) A stabilizing agent like glycerol (5-20%) to improve protein stability, especially for storage.
-
(In the lysis buffer) Protease inhibitors to prevent degradation of your target protein.
Experimental Protocols & Visualizations
Protocol: General Affinity Purification of a His-tagged TPP-dependent Enzyme
This protocol outlines a general procedure for purifying a recombinant, N-terminally His-tagged TPP-dependent enzyme from E. coli.
-
Cell Lysis:
-
Resuspend the frozen cell pellet in ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM MgCl2, 0.1 mM TPP, 1 mM DTT, pH 8.0) supplemented with 1 mg/mL lysozyme (B549824) and a protease inhibitor cocktail.[5]
-
Incubate on ice for 30 minutes.[5]
-
Sonicate the cell suspension on ice to disrupt the cells and shear DNA.[5]
-
Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.[5]
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with several column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20-50 mM imidazole, 1 mM MgCl2, 0.1 mM TPP, 1 mM DTT, pH 8.0) to remove non-specifically bound proteins.[5]
-
Elute the His-tagged protein with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250-500 mM imidazole, 1 mM MgCl2, 0.1 mM TPP, 1 mM DTT, pH 8.0).[5]
-
-
Buffer Exchange (Optional but Recommended):
-
To remove imidazole and transfer the protein into a suitable storage buffer, perform buffer exchange using dialysis or a desalting column.
-
The Storage Buffer could be, for example, 50 mM HEPES, 150 mM NaCl, 1 mM MgCl2, 0.1 mM TPP, 1 mM DTT, 10% glycerol, pH 7.5.
-
Diagrams
Caption: A flowchart of the recombinant TPP-dependent enzyme purification process.
Caption: A decision tree for troubleshooting low enzymatic activity.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme system involved in the synthesis of thiamin triphosphate. I. Purification and characterization of protein-bound thiamin diphosphate: ATP phosphoryltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of Thiamine Pyrophosphate Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the chemical synthesis of Thiamine (B1217682) Pyrophosphate Hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Thiamine Pyrophosphate Hydrochloride, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my Thiamine Pyrophosphate (TPP) synthesis consistently low?
A1: Low yields in TPP synthesis can stem from several factors. The most common method, phosphorylation of thiamine hydrochloride with a phosphorylating agent like polyphosphoric acid, often results in a mixture of thiamine monophosphate (TMP), thiamine diphosphate (B83284) (TPP), and thiamine triphosphate (TTP)[1]. Inefficient conversion to TPP or degradation of the product can significantly lower the yield.
Potential Causes and Solutions:
-
Incomplete Phosphorylation: The reaction may not be driven sufficiently towards the desired diphosphate.
-
Solution: A patented method suggests the use of a metal pyrophosphate catalyst (e.g., sodium pyrophosphate) at 1-10% concentration relative to the thiamine starting material to improve the yield of the desired phosphate (B84403) esters.
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in the reaction rate and selectivity.
-
Solution: The phosphorylation reaction is typically conducted at high temperatures, ranging from 100°C to 140°C[1]. A patented process specifies a temperature range of 85°C to 125°C. It is crucial to carefully control and optimize the temperature for your specific reaction conditions.
-
-
Product Degradation: Thiamine and its phosphate derivatives are susceptible to degradation, especially at elevated temperatures and non-acidic pH.
-
Solution: Maintain an acidic pH throughout the reaction and workup process. Thiamine is significantly more stable in acidic conditions (pH < 6). Avoid unnecessarily prolonged reaction times at high temperatures.
-
-
Hydrolysis of the Product: During workup and purification, TPP can be hydrolyzed back to TMP or thiamine.
-
Solution: Perform purification steps at lower temperatures and under acidic conditions whenever possible.
-
Q2: My final product is a mixture of different thiamine phosphates. How can I improve the purity and isolate TPP?
A2: The formation of a mixture of thiamine phosphate esters is a common outcome of chemical phosphorylation.
Potential Causes and Solutions:
-
Non-selective Phosphorylation: The phosphorylating agent reacts with thiamine at different positions and to varying extents.
-
Solution: While difficult to control completely in a chemical synthesis, optimizing the ratio of phosphorylating agent to thiamine and the reaction time can influence the product distribution.
-
-
Inadequate Purification Method: The chosen purification technique may not be effective in separating the different phosphate esters.
-
Solution 1: Controlled Hydrolysis: A patented method suggests a controlled hydrolysis step after the initial phosphorylation. By heating the reaction mixture in water (e.g., at 55-95°C), higher phosphate esters (triphosphate and tetraphosphate) can be selectively hydrolyzed to the desired diphosphate or monophosphate, which can then be separated.
-
Solution 2: Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating thiamine and its phosphate esters. Ion-exchange or reversed-phase chromatography can be employed for effective separation.
-
Q3: I am observing significant product loss during the purification process. What could be the reason?
A3: Product loss during purification is often due to the chemical instability of thiamine pyrophosphate.
Potential Causes and Solutions:
-
pH-Dependent Degradation: Thiamine and its derivatives are unstable in neutral or alkaline solutions. At pH values above 7, the thiazole (B1198619) ring can undergo opening, leading to inactive products[2].
-
Solution: Ensure all aqueous solutions used during extraction, washing, and chromatography are acidic (pH < 6).
-
-
Thermal Degradation: Exposure to high temperatures for extended periods can lead to the breakdown of the thiamine molecule, resulting in various degradation products.
-
Solution: Use lower temperatures during solvent removal (e.g., rotary evaporation under reduced pressure). Avoid excessive heating during all stages of the workup and purification.
-
-
Oxidation: In the presence of oxidizing agents and alkaline conditions, thiamine can be oxidized to thiochrome (B1210408) and thiamine disulfide[2][3].
-
Solution: Use deoxygenated solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common chemical method for synthesizing this compound?
A1: The most frequently cited method involves the direct phosphorylation of thiamine hydrochloride using a strong phosphorylating agent, such as concentrated or polyphosphoric acid, at elevated temperatures (100-140°C)[1]. This method, however, typically produces a mixture of thiamine monophosphate, diphosphate, and triphosphate that requires subsequent purification.
Q2: What are the main impurities I should expect in my crude product?
A2: The primary impurities are other thiamine phosphate esters, namely thiamine monophosphate (TMP) and thiamine triphosphate (TTP)[1]. Unreacted thiamine hydrochloride is also a common impurity. Additionally, degradation products can be present, which may include compounds resulting from the cleavage of the methylene (B1212753) bridge between the pyrimidine (B1678525) and thiazole rings, or from the opening of the thiazole ring. In the presence of oxidizing agents, thiochrome and thiamine disulfide can also be formed[2][3].
Q3: How can I monitor the progress of the reaction and the purity of my product?
A3: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the reaction and assessing the purity of the final product. Several HPLC methods have been developed for the separation and quantification of thiamine and its phosphate esters. These methods typically use reversed-phase columns with UV or fluorescence detection. For fluorescence detection, a post-column derivatization step to convert thiamine and its phosphates to the highly fluorescent thiochrome derivatives is often employed.
Q4: Are there any catalysts that can improve the yield of TPP?
A4: Yes, a patented process suggests that the use of a metal pyrophosphate catalyst, such as sodium pyrophosphate, can significantly improve the yield and purity of the desired thiamine phosphate esters. The catalyst is typically used in a concentration of 1 to 10% with respect to the amount of thiamine chloride hydrochloride.
Q5: What is the role of pH in the synthesis and purification of TPP?
A5: pH is a critical factor. Thiamine and its phosphate derivatives are most stable in acidic conditions (pH below 6.0). In alkaline solutions, thiamine is prone to degradation, including the opening of the thiazole ring, which leads to a loss of biological activity[2]. Therefore, maintaining an acidic environment throughout the synthesis and purification process is crucial for maximizing the yield and ensuring the stability of the final product.
Quantitative Data Summary
The following tables summarize quantitative data gathered from various sources regarding the synthesis and stability of Thiamine Pyrophosphate.
Table 1: Influence of Reaction Conditions on Product Distribution in Thiamine Phosphorylation
| Phosphorylating Agent | Temperature (°C) | Catalyst | Thiamine Monophosphate (TMP) (%) | Thiamine Diphosphate (TPP) (%) | Thiamine Triphosphate (TTP) (%) | Source |
| Polyphosphoric Acid | 120 | Sodium Pyrophosphate | 88.0 | 7.0 | 1.0 | Patent WO2016079576A1 |
| Concentrated Phosphoric Acid | 100-140 | None | Mixture of phosphates | Mixture of phosphates | Mixture of phosphates | [1] |
Table 2: Effect of pH on Thiamine Stability
| pH | Temperature (°C) | Stability | Key Observation | Source |
| < 6.0 | Ambient | More Stable | Thiamine is more stable in acidic conditions. | Generic literature |
| > 7.0 | Ambient | Less Stable | Prone to degradation, including opening of the thiazole ring.[2] | [2] |
Experimental Protocols
Protocol 1: General Procedure for Chemical Synthesis of this compound (Adapted from Patent Literature)
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a system for the removal of evolved HCl gas, add polyphosphoric acid.
-
Catalyst Addition: Add sodium pyrophosphate (1-10% w/w of thiamine hydrochloride) to the polyphosphoric acid and stir until dissolved.
-
Reactant Addition: Gradually add thiamine chloride hydrochloride to the mixture while stirring.
-
Heating: Heat the reaction mixture slowly to 120°C. Maintain this temperature for 3-4 hours, or until the evolution of HCl gas ceases. Continue heating for an additional 2 hours.
-
Cooling and Hydrolysis: Cool the reaction mass to 50°C. Add demineralized water and heat the mixture to 90°C for 5-6 hours to hydrolyze higher phosphate esters.
-
Workup: Cool the reaction mass to room temperature. The product can be isolated through various techniques, including precipitation and chromatographic purification.
-
Purification: Further purify the crude product using ion-exchange or reversed-phase chromatography to separate the desired thiamine pyrophosphate from other phosphate esters and impurities.
Visualizations
References
- 1. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Oxidized derivatives of thiamine: formation, properties, biological role] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluorescence-Based Thiamine Pyrophosphate (TPP) Assays
Welcome to the technical support center for fluorescence-based Thiamine (B1217682) pyrophosphate (TPP) assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you resolve common issues and optimize your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is designed to help you identify and solve common problems encountered during fluorescence-based TPP assays, particularly the issue of low or no fluorescence signal.
Q1: I am not getting any fluorescence signal or the signal is very weak. What are the possible causes?
A low or absent fluorescence signal is a common issue that can stem from several factors related to the assay chemistry, the instrumentation, or the biological components of the assay.
For Assays Based on Thiochrome (B1210408) Derivatization:
These assays rely on the chemical oxidation of TPP to the fluorescent molecule thiochrome.
-
Problem: Incomplete or Failed Oxidation Reaction. The conversion of TPP to thiochrome is a critical step.
-
Possible Cause: Incorrect pH of the reaction. The oxidation is typically carried out under alkaline conditions.[1]
-
Solution: Ensure that the pH of your reaction mixture is appropriately alkaline as specified in your protocol. Prepare fresh buffers and verify their pH.
-
Possible Cause: Degradation of the oxidizing agent (e.g., potassium ferricyanide).
-
Solution: Use a fresh solution of the oxidizing agent. Some protocols suggest adding potassium ferricyanide (B76249) first, followed by sodium hydroxide, to achieve reliable results.[2]
-
Possible Cause: Insufficient incubation time for the derivatization reaction.
-
Solution: Optimize the incubation time to ensure the reaction goes to completion. Refer to your specific protocol for recommended times.
-
-
Problem: Quenching of the Fluorescence Signal.
-
Possible Cause: Presence of interfering substances in the sample matrix. Biological samples can contain components that quench fluorescence.[1]
-
Solution: Incorporate a sample cleanup or extraction step to remove interfering molecules.
-
Possible Cause: Incorrect microplate color. For fluorescence assays, black microplates are recommended to reduce background and prevent signal quenching.[3]
-
Solution: Use black, opaque microplates for your fluorescence measurements to maximize the signal-to-blank ratio.[3]
-
For Riboswitch-Based Reporter Assays:
These assays typically use a TPP-responsive riboswitch to control the expression of a fluorescent reporter protein (e.g., GFP).
-
Problem: The Riboswitch is Not Regulating Gene Expression.
-
Possible Cause: The TPP concentration is not in the dynamic range of the riboswitch. The riboswitch requires a specific concentration range of TPP to switch between its "ON" and "OFF" states.[4]
-
Solution: Perform a dose-response experiment with varying concentrations of TPP to determine the optimal range for your specific riboswitch construct.
-
Possible Cause: Issues with the transcription or translation of the reporter gene.
-
Solution: Verify the integrity of your DNA template and the efficiency of your in vitro transcription-translation system or cellular expression system.[5]
-
Possible Cause: The presence of magnesium ions (Mg2+) can be crucial for the proper folding and function of the TPP riboswitch.[4][6]
-
Solution: Ensure that your buffers contain the appropriate concentration of Mg2+ as it plays an important role in stabilizing the riboswitch structure.[4]
-
-
Problem: Issues with the Fluorescent Reporter Protein.
-
Possible Cause: Insufficient time for the reporter protein to be expressed and mature.
-
Solution: Increase the incubation time after initiating the assay to allow for adequate expression and folding of the fluorescent protein.
-
Possible Cause: The fluorescence of the reporter protein is not being measured at the correct excitation and emission wavelengths.
-
Solution: Confirm the correct wavelength settings for your specific fluorescent protein (e.g., GFP, RFP).
-
General Troubleshooting for All Fluorescence-Based TPP Assays:
-
Problem: Instrument Settings are Not Optimal.
-
Possible Cause: Incorrect gain settings on the fluorometer. If the gain is too low, a weak signal may not be detected.
-
Solution: Adjust the gain settings on your microplate reader or fluorometer. It may be necessary to use a well with a high expected signal to optimize this setting.[3]
-
Possible Cause: The excitation and emission wavelengths are incorrect for the fluorophore being measured (e.g., thiochrome or a fluorescent protein). Thiochrome has excitation and emission wavelengths of approximately 360-370 nm and 430-450 nm, respectively.[1][7]
-
Solution: Verify and set the correct wavelengths on your instrument.
-
Possible Cause: The instrument's lamp is old or failing.[8]
-
Solution: Check the status of the instrument's lamp and replace it if necessary.[8]
-
-
Problem: Reagent or Sample Degradation.
-
Possible Cause: TPP is unstable, especially at neutral or alkaline pH.
-
Solution: Prepare TPP solutions fresh and store them appropriately. Acidic conditions (e.g., 0.1 M HCl) can help prevent degradation during sample extraction.[9]
-
Possible Cause: Degradation of other critical reagents.
-
Solution: Use fresh reagents and store them according to the manufacturer's instructions.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various fluorescence-based thiamine and TPP assays.
Table 1: Optimal Reagent Concentrations
| Parameter | Concentration | Assay Type | Reference |
| Hydrogen Peroxide (H₂O₂) | 100 mM | Thiochrome-based | [10] |
| Tween 80 | 0.4% | Thiochrome-based | [10] |
| Thiamine (for kinetics) | 6.25 - 200 µM | Thiochrome-based | [7] |
| TPP (for riboswitch) | 0 - 4.8 mM | Riboswitch FRET | [4] |
| Magnesium Chloride (MgCl₂) | 0 - 2 M | Riboswitch FRET | [4] |
Table 2: Assay Performance and Detection Limits
| Parameter | Value | Assay Type | Reference |
| Linear Range (Thiamine) | 5 x 10⁻⁸ to 5 x 10⁻⁵ M | Thiochrome-based | [10] |
| Limit of Detection (LOD) | 4.8 x 10⁻⁸ M | Thiochrome-based | [10] |
| Linear Range (Thiamine) | 0.1 - 8.0 µM | Thiochrome-based | [11] |
| Limit of Detection (LOD) | 53 nM | Thiochrome-based | [11] |
| TPP Binding Affinity (Riboswitch) | 0.178 nM | Isothermal Titration Calorimetry | [12] |
| Sensitivity (TPP & TP) | 2 ng/ml | HPLC-Fluorescence | [9] |
| Sensitivity (Thiamine) | 1 ng/ml | HPLC-Fluorescence | [9] |
Experimental Protocols
Protocol 1: General Thiochrome-Based Fluorescence Assay
This protocol is a generalized procedure for the determination of thiamine by its conversion to thiochrome.
-
Sample Preparation: Extract thiamine from the sample. For yeast biomass, bead beating in 0.1 M HCl is an effective method to prevent TPP degradation.[9]
-
Derivatization:
-
Fluorescence Measurement:
Protocol 2: Riboswitch-Based In Vitro Assay
This protocol outlines a general workflow for an in vitro transcription-translation assay using a TPP riboswitch linked to a fluorescent reporter.
-
Reaction Setup: Prepare a master mix containing an in vitro transcription-translation system, the DNA template encoding the riboswitch and reporter gene, and necessary buffers (including Mg2+).
-
TPP Addition: Aliquot the master mix into separate tubes or wells and add varying concentrations of TPP. Include a no-TPP control.
-
Incubation: Incubate the reactions at the optimal temperature (e.g., 37°C) for a sufficient duration to allow for transcription, translation, and maturation of the fluorescent reporter protein.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths for the reporter protein used.
Visualizations
TPP Riboswitch Signaling Pathway
References
- 1. Thiamine analysis [thiamine.dnr.cornell.edu]
- 2. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. TPP [riboswitch.ribocentre.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eaglebio.com [eaglebio.com]
- 9. A simple, sensitive, and specific method for the extraction and determination of thiamine and thiamine phosphate esters in fresh yeast biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification and characterisation of thiamine pyrophosphate (TPP) riboswitch in Elaeis guineensis | PLOS One [journals.plos.org]
Addressing matrix effects in mass spectrometry analysis of Thiamine pyrophosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the mass spectrometry analysis of Thiamine pyrophosphate (TPP).
Troubleshooting Guide
Q1: I am observing low and inconsistent TPP signal intensity in my plasma/whole blood samples. What is the likely cause?
Low and inconsistent signal intensity for TPP, especially in complex biological matrices like plasma or whole blood, is a common symptom of matrix effects , specifically ion suppression . Endogenous components from the sample matrix that co-elute with TPP can interfere with its ionization in the mass spectrometer's ion source. Phospholipids (B1166683) and proteins are major contributors to this phenomenon.[1] This interference can lead to reduced sensitivity, poor reproducibility, and inaccurate quantification of your TPP measurements.
Q2: How can I confirm that matrix effects are impacting my TPP analysis?
To confirm the presence and extent of matrix effects, you can perform a post-extraction spike experiment . This involves comparing the peak area of TPP in a neat solution (solvent) with the peak area of TPP spiked into an extracted blank matrix sample (a sample processed through your entire sample preparation procedure without the analyte). A significant difference in the peak areas between the two samples is a clear indication of ion suppression or enhancement.
Another qualitative method is post-column infusion . This technique involves infusing a constant flow of a TPP standard solution directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. Any dip or rise in the TPP signal at the retention time of TPP indicates the presence of co-eluting matrix components that are causing ion suppression or enhancement.
Q3: I have confirmed matrix effects. What are the primary strategies to address this issue?
There are three main strategies to mitigate matrix effects in TPP analysis:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before the sample is injected into the LC-MS/MS system.
-
Improve Chromatographic Separation: Modifying your LC method can help to separate TPP from co-eluting interferences.
-
Utilize an Appropriate Internal Standard: This is a crucial step for compensating for matrix effects that cannot be completely eliminated.
The following sections will delve into each of these strategies in more detail.
Sample Preparation Strategies to Minimize Matrix Effects
A clean sample is the first line of defense against matrix effects. The choice of sample preparation technique can significantly impact the cleanliness of the final extract.
Q4: What are the common sample preparation techniques for TPP analysis, and how do they compare in reducing matrix effects?
The most common techniques for TPP analysis in biological fluids are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
| Sample Preparation Technique | Principle | Advantages | Disadvantages | Efficacy in Reducing Matrix Effects for TPP |
| Protein Precipitation (PPT) | Proteins are precipitated out of the sample by adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid, perchloric acid).[2] | Simple, fast, and inexpensive. | Non-selective; phospholipids and other small molecules remain in the supernatant, leading to significant matrix effects.[3][4] | Moderate to Poor: While it removes proteins, it is not effective at removing phospholipids, which are a major source of ion suppression.[1] |
| Solid-Phase Extraction (SPE) | The sample is passed through a solid sorbent that retains the analyte and/or interferences. The analyte is then selectively eluted. | More selective than PPT, can provide a cleaner extract. | More time-consuming and expensive than PPT; requires method development to optimize the sorbent, wash, and elution steps. | Good to Excellent: Can effectively remove phospholipids and other interfering substances when the appropriate sorbent and method are used.[3][5] |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases based on their differential solubility. | Can provide very clean extracts. | Can be labor-intensive, may require large volumes of organic solvents, and emulsion formation can be an issue. | Good: Can be effective at removing proteins and phospholipids, but optimization of the extraction solvent is critical. |
| Phospholipid Removal Plates | A specialized form of filtration/precipitation that combines protein precipitation with a sorbent that specifically captures phospholipids.[1] | High-throughput format, provides significant reduction in phospholipids (>99%).[1] | Higher cost compared to simple PPT. | Excellent: Specifically designed to address phospholipid-based matrix effects, leading to a much cleaner sample compared to standard PPT.[1] |
Experimental Protocol: Protein Precipitation with Trichloroacetic Acid (TCA) for TPP in Whole Blood [2]
-
To 50 µL of whole blood, add 50 µL of an internal standard working solution (containing TPP-d3).
-
Add 100 µL of 10% (w/v) trichloroacetic acid (TCA) solution.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Experimental Protocol: Protein and Phospholipid Removal using a Specialized Plate [1]
-
Add 330 µL of a precipitation solvent (e.g., 0.1M HCl + 1.2 M perchloric acid) to each well of the phospholipid removal plate.
-
Add 200 µL of whole blood to each well.
-
Mix thoroughly by repeated aspiration and dispensing.
-
Apply positive pressure to extract the analytes.
-
The resulting filtrate is collected for analysis.
Chromatographic and Internal Standard Strategies
Q5: How can I optimize my chromatography to reduce matrix effects for TPP?
Even with good sample preparation, some matrix components may still be present. Optimizing your chromatographic separation can help to resolve TPP from these interfering peaks.
-
Column Chemistry: Consider using a column with a different stationary phase (e.g., C8, C18, PFP) to alter the selectivity of your separation.
-
Mobile Phase Gradient: Adjusting the gradient profile can improve the separation between TPP and co-eluting matrix components. A shallower gradient around the elution time of TPP can increase resolution.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For a polar compound like TPP, HILIC can be a good alternative to reversed-phase chromatography, as it may provide better retention and separation from non-polar matrix components like phospholipids.
Q6: What is the best internal standard for TPP analysis?
The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) , such as Thiamine pyrophosphate-d3 (TPP-d3).[2] A SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be effectively normalized.
Frequently Asked Questions (FAQs)
Q7: What are the typical matrix effect and recovery values for TPP in whole blood?
In a study using protein precipitation with TCA and a stable isotope-labeled internal standard, the relative matrix effect for TPP was found to be 97% (where 100% indicates no matrix effect), and the recovery was 99%.[6][7] This indicates that with an appropriate internal standard, the matrix effects can be well-compensated.
Q8: What are some common interfering substances in TPP analysis?
The most significant interfering substances in the analysis of TPP in biological matrices are phospholipids .[1][4] These molecules are abundant in cell membranes and can co-extract with TPP, causing ion suppression. Other endogenous components like salts and other small molecules can also contribute to matrix effects.
Q9: Can I just dilute my sample to reduce matrix effects?
Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components. However, this will also dilute your analyte of interest, which may compromise the sensitivity of the assay, especially if the TPP concentration is already low. This approach is more feasible when you have a highly sensitive instrument.
Q10: Are there any specific physicochemical properties of TPP that make it prone to matrix effects?
Thiamine pyrophosphate is a polar, water-soluble molecule.[8] In reversed-phase chromatography, it may elute early in the chromatogram, where many other polar and potentially interfering matrix components also elute. Additionally, the phosphate (B84403) groups on TPP can interact with metal surfaces in the LC system, which can lead to peak tailing and poor peak shape, further complicating the analysis.[9]
Visualizations
Caption: Experimental workflow for TPP analysis.
Caption: Troubleshooting logic for matrix effects.
Caption: Simplified Thiamine Pyrophosphate metabolic pathway.
References
- 1. biotage.com [biotage.com]
- 2. nvkc.nl [nvkc.nl]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous measurement of whole blood vitamin B1 and vitamin B6 using LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. waters.com [waters.com]
Technical Support Center: Optimization of Derivatization Methods for Thiamine Pyrophosphate (TPP) Detection
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing derivatization methods for the detection of Thiamine (B1217682) Pyrophosphate (TPP) and other thiamine vitamers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to help you overcome common challenges in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of TPP for HPLC analysis with fluorescence detection.
| Issue | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Incomplete Derivatization: The conversion of TPP to thiochrome (B1210408) is inefficient. This can be due to suboptimal pH, insufficient reagent concentration, or the presence of interfering substances.[1][2] | - Optimize pH: Ensure the reaction medium is alkaline, ideally between pH 12 and 13, for maximal thiochrome fluorescence intensity.[1] - Verify Reagent Concentration: Prepare fresh potassium ferricyanide (B76249) solution. A common concentration is 0.1%.[1] - Address Interferences: Samples containing antioxidants like ascorbic acid or polyphenols can consume the ferricyanide reagent.[1] Consider sample cleanup steps like solid-phase extraction (SPE) to remove these interfering compounds.[3] |
| Degradation of Thiochrome: The fluorescent derivative, thiochrome, is susceptible to degradation, especially when exposed to light.[4][5] | - Protect from Light: Keep derivatized samples in amber vials or protect them from light as much as possible.[4] - Analyze Promptly: Analyze derivatized samples within 24 hours for best results, even though thiochrome can be stable for up to 48 hours when stored properly.[4][6] | |
| Reagent Instability: The derivatization reagent, particularly an alkaline ferricyanide mixture, can be unstable.[1] | - Sequential Addition of Reagents: Instead of a pre-mixed alkaline ferricyanide solution, try adding potassium ferricyanide first, followed by sodium hydroxide (B78521) to improve reproducibility.[1] - Fresh Reagent Preparation: Always prepare fresh derivatization reagents daily.[7] | |
| Poor Peak Shape (Tailing or Broadening) | Matrix Effects: Components in the sample matrix can interfere with the chromatography.[8] | - Sample Dilution: Dilute the sample to minimize the concentration of interfering matrix components. - Matrix Matching: Prepare calibration standards in a matrix that closely resembles the sample matrix to compensate for any effects. - Enhanced Sample Cleanup: Employ more rigorous sample preparation techniques such as protein precipitation followed by SPE. |
| Suboptimal Chromatographic Conditions: Issues with the mobile phase, column, or temperature can lead to poor peak shape. | - Mobile Phase pH: Ensure the mobile phase pH is appropriate for the column and analytes. - Column Health: Check for column contamination or degradation. Flush the column or replace it if necessary. | |
| Inconsistent Retention Times | Pump or Mobile Phase Issues: Fluctuations in the HPLC pump flow rate or inconsistencies in the mobile phase composition can cause retention time shifts. | - Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation. - Pump Maintenance: Check the pump for leaks and ensure proper check valve function. - Consistent Mobile Phase Preparation: Prepare the mobile phase consistently for each run. |
| Column Equilibration: Insufficient column equilibration time between injections. | - Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. | |
| Baseline Noise or Drift | Detector Issues: A failing lamp or contaminated flow cell in the fluorescence detector can cause baseline noise. | - Check Detector Lamp: Verify the lamp's age and intensity. Replace if necessary. - Clean Flow Cell: Flush the detector flow cell with an appropriate solvent to remove any contaminants. |
| Contaminated Reagents or Mobile Phase: Impurities in the derivatization reagents or mobile phase can contribute to a noisy baseline. | - Use High-Purity Reagents and Solvents: Ensure all chemicals and solvents are of HPLC grade or higher. - Filter Mobile Phase: Filter the mobile phase through a 0.45 µm filter before use.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the derivatization of Thiamine Pyrophosphate (TPP) for fluorescence detection?
A1: The most common derivatization method for TPP and other thiamine vitamers involves their oxidation to a highly fluorescent product called thiochrome.[2][9] This reaction is typically carried out in an alkaline environment using an oxidizing agent, most commonly potassium ferricyanide.[1][6] The resulting thiochrome derivative can be detected with high sensitivity and selectivity using a fluorescence detector, typically with excitation around 360-375 nm and emission around 435-450 nm.[6][9]
Q2: Should I use pre-column or post-column derivatization for TPP analysis?
A2: Both pre-column and post-column derivatization methods are widely used for TPP analysis, and the choice depends on your specific application and instrumentation.
-
Pre-column derivatization involves derivatizing the sample before injecting it into the HPLC system.[6] This method can be simpler to set up as it doesn't require additional pumps and mixing tees. However, the stability of the derivatized product (thiochrome) needs to be considered.[6]
-
Post-column derivatization involves derivatizing the analytes after they have been separated on the HPLC column and before they reach the detector.[3][7] This approach can be more reproducible as the reaction conditions are tightly controlled. It also avoids potential issues with the derivatization of interfering compounds that might be present in the original sample.[10]
Q3: My samples contain high levels of ascorbic acid. How will this affect my TPP analysis?
A3: Ascorbic acid (Vitamin C) is an antioxidant and can interfere with the thiochrome derivatization reaction by consuming the potassium ferricyanide oxidizing agent.[1] This will lead to incomplete derivatization of TPP and result in an underestimation of its concentration. To mitigate this, you should consider implementing a sample cleanup step, such as solid-phase extraction (SPE), to remove the ascorbic acid before derivatization.
Q4: How can I improve the stability of my derivatization reagents?
A4: To ensure consistent and reliable derivatization, it is crucial to use fresh reagents.[7] If you are using a pre-mixed alkaline potassium ferricyanide solution, be aware that its stability can be limited.[1] A more robust approach is to add the potassium ferricyanide and the alkaline solution (e.g., sodium hydroxide) to the sample sequentially.[1] It is recommended to prepare these solutions fresh daily.[7]
Q5: What are the optimal storage conditions for my derivatized samples?
A5: Thiochrome, the fluorescent derivative of TPP, is sensitive to light.[4][5] Therefore, it is essential to protect your derivatized samples from light by using amber vials or by keeping them in the dark. While some studies have shown that thiochrome derivatives can be stable for up to 48 hours when stored at 10°C in the dark, it is best practice to analyze them as soon as possible, ideally within 24 hours, to ensure accurate results.[4][6]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for TPP derivatization methods.
Table 1: Calibration Ranges for Thiamine and its Phosphate Esters
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (R²) | Reference |
| Thiamine | 0.1 - 25 | 0.999 | [7] |
| Thiamine Monophosphate (TMP) | 0.02 - 5 | 0.999 | [7] |
| Thiamine Pyrophosphate (TPP) | 0.02 - 5 | 0.999 | [7] |
Table 2: Method Performance Characteristics
| Parameter | Value | Reference |
| Recovery | 98 ± 3% | [4] |
| Limit of Detection (LOD) | 0.5 nmol/L | [4] |
| Linearity | Up to 1000 nmol/L | [4] |
Experimental Protocols
Protocol 1: Pre-Column Derivatization of TPP
This protocol describes a general procedure for the pre-column derivatization of TPP in a sample extract.
Reagents:
-
Potassium Ferricyanide Solution (0.1% w/v): Dissolve 100 mg of potassium ferricyanide in 100 mL of deionized water. Prepare fresh daily.
-
Sodium Hydroxide Solution (1 M): Dissolve 4 g of sodium hydroxide in 100 mL of deionized water.
-
Phosphoric Acid Solution (for pH adjustment): To neutralize the reaction and improve column longevity.[4]
Procedure:
-
Sample Preparation: Extract TPP from your sample matrix and perform any necessary cleanup steps (e.g., protein precipitation, SPE).
-
Derivatization Reaction:
-
To 100 µL of your sample extract, add 10 µL of 0.1% potassium ferricyanide solution and vortex briefly.
-
Immediately add 10 µL of 1 M sodium hydroxide solution and vortex again.
-
Allow the reaction to proceed for 2 minutes at room temperature, protected from light.
-
-
Neutralization: Add a sufficient amount of phosphoric acid solution to neutralize the reaction mixture to approximately pH 7.[4]
-
Injection: Inject an appropriate volume of the derivatized sample into the HPLC system.
Protocol 2: Post-Column Derivatization of TPP
This protocol outlines a typical setup for post-column derivatization.
Reagents:
-
Derivatization Reagent: A solution of 0.05% (w/v) potassium ferricyanide in 15% (w/v) sodium hydroxide.[3] Prepare fresh daily and keep protected from light.
HPLC System Setup:
-
HPLC Column: A suitable reversed-phase column (e.g., C18).
-
Post-Column Reagent Pump: A pump to deliver the derivatization reagent at a constant flow rate.
-
Mixing Tee: To mix the column effluent with the derivatization reagent.
-
Reaction Coil: A coil of sufficient length and volume to allow the derivatization reaction to complete. The coil may be heated to accelerate the reaction.
-
Fluorescence Detector: Set to the appropriate excitation and emission wavelengths (e.g., Ex: 375 nm, Em: 440 nm).[3]
Procedure:
-
Chromatographic Separation: Inject the sample onto the HPLC column and perform the chromatographic separation of TPP from other components.
-
Post-Column Reaction:
-
The column effluent is continuously mixed with the derivatization reagent in the mixing tee.
-
The mixture flows through the reaction coil, where the thiochrome formation takes place.
-
-
Detection: The fluorescent thiochrome derivative is detected by the fluorescence detector.
Visualizations
References
- 1. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. glsciences.com [glsciences.com]
- 4. Optimized determination of thiochrome derivatives of thiamine and thiamine phosphates in whole blood by reversed-phase liquid chromatography with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. pickeringlabs.com [pickeringlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Thiamine analysis [thiamine.dnr.cornell.edu]
- 10. pickeringlabs.com [pickeringlabs.com]
How to store Thiamine pyrophosphate hydrochloride to maintain its activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Thiamine Pyrophosphate (TPP) Hydrochloride to ensure its stability and activity for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid Thiamine Pyrophosphate Hydrochloride powder?
A1: To maintain long-term activity, solid this compound should be stored under controlled conditions. It is sensitive to temperature, light, and moisture.[1][2][3][4]
-
Temperature: For long-term storage, -20°C is recommended.[2][3][5]
-
Light: The compound is light-sensitive and should be stored in a light-protected container.[4][6][7][8]
-
Atmosphere: Store in a tightly sealed container to protect from moisture, as the compound is hygroscopic.[1][2][4][9]
Q2: How should I store stock solutions of this compound?
A2: The stability of TPP in solution is highly dependent on storage temperature. It is crucial to aliquot stock solutions to prevent repeated freeze-thaw cycles.[2]
-
-80°C: For storage up to 6 months.[1]
-
Refrigerated (2-8°C): Not recommended for long-term storage of solutions. For short-term use, some data on related compounds suggest stability for a few days.[10]
-
Room Temperature: Solutions are not stable for extended periods at room temperature.[7]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: this compound is very soluble in water.[1][3][4] It is practically insoluble in organic solvents such as DMSO and ethanol.[2][11][12] For aqueous solutions, using a slightly acidic buffer (pH 2-4) can enhance stability, as the compound is unstable in neutral or alkaline solutions (pH > 5.5).[13][14]
Q4: Is this compound sensitive to light?
A4: Yes, this compound and its solutions are light-sensitive.[4][6][7][8] All storage containers, both for the solid powder and for solutions, should be amber-colored or otherwise protected from light to prevent photodegradation.[6][7]
Troubleshooting Guide
Issue 1: Loss of Compound Activity in Experiments
If you observe a decrease or loss of this compound activity in your experiments, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Improper Storage of Solid | Verify that the solid powder has been consistently stored at -20°C in a tightly sealed, light-proof container.[2][3][5] |
| Degraded Stock Solution | Check the age and storage condition of your stock solution. Solutions stored at -20°C are only stable for about a month.[1][2] Consider preparing a fresh stock solution from powder. |
| Repeated Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles of the main stock solution. Prepare smaller, single-use aliquots.[2] |
| Incorrect pH of Solution | TPP is unstable in neutral or alkaline solutions (pH > 5.5).[13][14] Ensure your experimental buffer is acidic or, if neutrality is required, prepare the solution immediately before use. |
| Presence of Incompatible Reagents | The compound is incompatible with strong oxidizing agents, reducing agents, and sulfites.[9][13][14] Review the composition of your experimental medium. |
| Light Exposure | During handling and experimentation, minimize the exposure of TPP solutions to light. Use amber tubes or cover them with foil.[6][7][8] |
A logical workflow for troubleshooting activity loss is presented below.
Storage Condition Summary
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years[2][3] | Store in a tightly sealed, light-proof container. Avoid moisture.[1][2][4] |
| Stock Solution | -80°C | Up to 6 months[1] | Aliquot to avoid freeze-thaw cycles. Use light-proof containers. |
| Stock Solution | -20°C | Up to 1 month[1][2] | Aliquot to avoid freeze-thaw cycles. Use light-proof containers. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol describes how to prepare a 10 mg/mL aqueous stock solution of this compound with enhanced stability.
-
Preparation of Buffer: Prepare a 0.1 M citrate (B86180) buffer and adjust the pH to 3.0 using HCl. Filter the buffer through a 0.22 µm filter.
-
Weighing: In a sterile, light-protected environment, accurately weigh the desired amount of this compound powder.
-
Dissolution: Dissolve the powder in the pre-prepared pH 3.0 citrate buffer to a final concentration of 10 mg/mL. Gentle vortexing can be used to aid dissolution. Sonication may also be recommended.[3]
-
Sterilization (Optional): If required for the application, sterile-filter the final solution through a 0.22 µm filter into a sterile, amber container.
-
Aliquoting: Dispense the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Storage: Immediately store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
The workflow for preparing and storing TPP solutions is illustrated below.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method to assess the chemical stability of this compound in solution by quantifying its concentration over time.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 2.5) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 246 nm.[11]
-
Procedure:
-
Prepare a standard curve using freshly prepared solutions of this compound of known concentrations.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove an aliquot of the stored TPP solution.
-
Dilute the aliquot to fall within the range of the standard curve.
-
Inject the diluted sample onto the HPLC system.
-
Quantify the TPP peak area against the standard curve to determine the concentration.
-
A solution is typically considered stable if it maintains at least 90% of its initial concentration.[15]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Thiamine pyrophosphate | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. Thiamine hydrochloride | 67-03-8 [chemicalbook.com]
- 5. Thiamine pyrophosphate = 95 154-87-0 [sigmaaldrich.com]
- 6. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalrph.com [globalrph.com]
- 8. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. publications.ashp.org [publications.ashp.org]
- 15. cjhp-online.ca [cjhp-online.ca]
Technical Support Center: Studies of Thiamine Pyrophosphate (TPP)-Deficient Cell Lines
Welcome to the technical support center for researchers working with Thiamine (B1217682) Pyrophosphate (TPP)-deficient cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid common artifacts and ensure the accuracy and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the role of Thiamine Pyrophosphate (TPP) in cells?
A1: Thiamine Pyrophosphate (TPP) is the biologically active form of thiamine (vitamin B1) and is an essential cofactor for several key enzymes involved in carbohydrate and amino acid metabolism. These enzymes include transketolase, pyruvate (B1213749) dehydrogenase complex (PDH), and α-ketoglutarate dehydrogenase complex (α-KGDH), which are critical for cellular energy production and the synthesis of macromolecules.[1][2]
Q2: How is thiamine deficiency typically induced in cell culture models?
A2: Thiamine deficiency can be induced in vitro through several methods:
-
Thiamine-deficient media: Culturing cells in a medium specifically formulated to lack thiamine.[3]
-
Thiamine antagonists: Using structural analogs of thiamine that interfere with its transport or metabolism. Common antagonists include:
Q3: What are the expected metabolic consequences of TPP deficiency in cultured cells?
A3: TPP deficiency leads to a significant metabolic shift in cells. With impaired function of enzymes like PDH, the conversion of pyruvate to acetyl-CoA is reduced, leading to a decrease in aerobic respiration.[1][6] Consequently, cells may exhibit:
-
Increased glycolysis and lactate (B86563) production (the Warburg effect).[1][7]
-
Reduced ATP production.[8]
-
Increased oxidative stress.
-
Alterations in amino acid and fatty acid metabolism.
Q4: Why is cell line authentication important when studying TPP deficiency?
A4: Cell line authentication is crucial to ensure that you are working with the correct cell line, free from cross-contamination. Misidentified or contaminated cell lines can lead to spurious and irreproducible results, undermining the validity of your research.[9] Standard practices for authentication include Short Tandem Repeat (STR) profiling for human cell lines and cytochrome c oxidase subunit 1 (CO1) DNA barcoding.[9]
Troubleshooting Guides
Problem 1: Inconsistent or failed induction of thiamine deficiency.
Q: My cells are not showing the expected signs of TPP deficiency (e.g., reduced proliferation, metabolic changes) after treatment with a thiamine antagonist or culture in deficient medium. What could be the issue?
A: This is a common issue that can arise from several factors. Here is a step-by-step guide to troubleshoot the problem:
-
Verify the potency and concentration of the thiamine antagonist:
-
Ensure that the antagonist (e.g., pyrithiamine, amprolium) has been stored correctly and has not expired.
-
Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The effective concentration can vary between cell types.[4]
-
-
Check the composition of your culture medium:
-
Standard culture media contain thiamine. When using antagonists, ensure the thiamine concentration in the basal medium is low enough for the antagonist to be effective.
-
If using thiamine-deficient medium, confirm that it is indeed free of thiamine and its derivatives. Be aware that some serum supplements may contain low levels of thiamine.[10]
-
-
Assess for compensatory mechanisms:
-
Cells can sometimes upregulate thiamine transporters to compensate for low thiamine levels, which may counteract the effect of antagonists that block transport.[11] Consider measuring the expression of thiamine transporters (e.g., THTR1 and THTR2) if you suspect this is occurring.
-
-
Confirm the health and identity of your cell line:
-
Perform cell line authentication to ensure you are working with the correct line.
-
Check for mycoplasma contamination, which can alter cellular metabolism and response to treatments.
-
Problem 2: High levels of unexpected cell death or apoptosis.
Q: I am observing widespread, non-specific cell death in my TPP-deficient cultures, even at low antagonist concentrations. How can I mitigate this?
A: Excessive cell death can be an artifact of the experimental conditions rather than a specific effect of TPP deficiency. Here’s how to address it:
-
Optimize the antagonist concentration and treatment duration:
-
High concentrations of thiamine antagonists can have off-target cytotoxic effects. Perform a time-course and dose-response experiment to find a concentration that induces TPP deficiency with minimal non-specific toxicity.[4]
-
Start with a lower concentration and gradually increase it.
-
-
Monitor for signs of apoptosis:
-
Ensure optimal cell culture conditions:
-
Maintain a consistent and optimal cell culture environment (temperature, CO2, humidity).
-
Avoid over-confluency, as this can induce cell stress and death.
-
Problem 3: Variability and poor reproducibility of results.
Q: I am getting inconsistent results between experiments, even when using the same protocol. What are the likely sources of this variability?
A: Poor reproducibility is a significant challenge in cell culture experiments. Here are some key areas to check:
-
Standardize your cell culture practices:
-
Use cells within a consistent and low passage number range.
-
Ensure consistent cell seeding densities for all experiments.
-
Use the same lot of media, serum, and reagents whenever possible.
-
-
Prepare fresh solutions:
-
Prepare fresh solutions of thiamine antagonists for each experiment, as their potency can degrade over time in solution.
-
-
Implement rigorous quality control:
-
Regularly test your cells for mycoplasma contamination.
-
Periodically re-authenticate your cell line to ensure its identity.
-
Quantitative Data Summary
Table 1: Effects of Thiamine Antagonists on Cell Viability
| Antagonist | Cell Line | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V Staining) | Citation |
| Amprolium | PC-12 | 1000 | 72 | 65.57 ± 1.7 | [4] |
| Pyrithiamine | PC-12 | 1000 | 72 | 87.2 ± 0.6 | [4] |
| Oxythiamine | PC-12 | 1000 | 72 | 87.8 ± 3 | [4] |
Table 2: Erythrocyte Transketolase Activity Coefficient (ETKAC) as a Marker of Thiamine Status
| ETKAC Value | Thiamine Status | Interpretation | Citation |
| < 1.15 | Sufficient | Normal thiamine levels | [14] |
| 1.15 - 1.25 | Moderate Deficiency | At risk of thiamine deficiency | [14] |
| > 1.25 | Severe Deficiency | High risk of thiamine deficiency | [14] |
Experimental Protocols
Protocol 1: Measurement of Erythrocyte Transketolase Activity Coefficient (ETKAC)
This protocol provides a method for assessing the functional thiamine status in cells by measuring the activity of the TPP-dependent enzyme, transketolase.[15][16]
Materials:
-
Cell lysate
-
Ribose-5-phosphate (substrate)
-
Thiamine diphosphate (B83284) (TPP) solution
-
NADH
-
Coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare cell lysates from control and TPP-deficient cells.
-
Set up two reactions for each sample:
-
Basal activity: Cell lysate + reaction buffer + substrates.
-
Stimulated activity: Cell lysate + reaction buffer + substrates + exogenous TPP.
-
-
Incubate the reactions at 37°C.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the rate of reaction for both basal and stimulated conditions.
-
Calculate the ETKAC using the following formula: ETKAC = (Stimulated Activity) / (Basal Activity)
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol details the steps for detecting key apoptosis markers, such as cleaved caspase-3 and cleaved PARP, in TPP-deficient cell lines.[12][13][17]
Materials:
-
Cell lysates from control and treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL detection reagents to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Linking vitamin B1 with cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamine deficiency--induced partial necrosis and mitochondrial uncoupling in neuroblastoma cells are rapidly reversed by addition of thiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiamine deficiency caused by thiamine antagonists triggers upregulation of apoptosis inducing factor gene expression and leads to caspase 3-mediated apoptosis in neuronally differentiated rat PC-12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiamine pyrophosphate-requiring enzymes are altered during pyrithiamine-induced thiamine deficiency in cultured human lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiamine Pyrophosphokinase Deficiency in Encephalopathic Children with Defects in the Pyruvate Oxidation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Role for Thiamine Deficiency in Cancer - Hormones Matter [hormonesmatter.com]
- 8. Thiamine deficiency in cardiac cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiamine Pyrophosphate Biosynthesis and Transport in the Nematode Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. scispace.com [scispace.com]
- 15. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Best practices for handling and preparing Thiamine pyrophosphate hydrochloride stock solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and preparing Thiamine (B1217682) pyrophosphate hydrochloride (TPP) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing TPP stock solutions?
A1: The recommended solvent for preparing Thiamine pyrophosphate hydrochloride stock solutions is water.[1][2][3][4] TPP is readily soluble in water, with solubility reported to be as high as 110 mg/mL.[1] It is insoluble or only slightly soluble in DMSO and ethanol.[1][2][3][5]
Q2: How should I store the TPP powder and my stock solutions?
A2: TPP powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1][2] Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year or at -20°C for up to 1 month.[2][3]
Q3: My TPP powder is not dissolving easily in water. What should I do?
A3: If you encounter difficulty dissolving TPP powder, sonication is recommended to aid dissolution.[1][3] Ensure you are using a sufficient volume of water for the amount of powder, as per the desired concentration.
Q4: Is it necessary to sterilize the TPP stock solution?
A4: Yes, if the stock solution is intended for use in cell-based assays or other sterile applications, it should be filter-sterilized using a 0.22 µm filter before use.[3]
Q5: What is the stability of TPP in solution?
A5: TPP is most stable in acidic solutions, with maximum stability at pH 2.[6] It is unstable in neutral or alkaline solutions.[6] The stability of thiamine and its derivatives is influenced by factors such as temperature, time, and pH.[7][8] Thermal degradation can occur, and TPP is thought to be more vulnerable to heat than free thiamine.[7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitate forms in the stock solution upon storage. | The concentration may be too high, or the storage temperature may be incorrect. | Ensure the concentration does not exceed the solubility limit. Store aliquots at -80°C for long-term stability.[2][3] Briefly warming and vortexing the solution may help redissolve the precipitate. |
| Loss of biological activity in my experiment. | The TPP stock solution may have degraded due to improper storage or handling. | Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2] Ensure the pH of your experimental system is not neutral or alkaline, as this can lead to TPP instability.[6] |
| Inconsistent experimental results. | Inconsistent concentration of the stock solution or degradation of TPP. | Always ensure the TPP is fully dissolved before use. Prepare fresh stock solutions and store them properly. Consider potential interactions with other components in your experimental setup. |
| Color change observed in the stock solution. | This could indicate degradation or contamination. Oxidation of thiamine can form thiochrome, a blue-colored compound.[6] | Discard the solution if any color change is observed. Prepare a fresh stock solution using high-purity water and sterile techniques. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water (H₂O) | 41.67 mg/mL to 110 mg/mL | Sonication is recommended to aid dissolution.[1][3] |
| Phosphate Buffered Saline (PBS, pH 7.2) | 10 mg/mL | |
| Dimethyl sulfoxide (B87167) (DMSO) | < 1 mg/mL (insoluble or slightly soluble) | [1][2][3][5] |
| Ethanol | Insoluble | [5] |
| Dimethylformamide (DMF) | Insoluble | [5] |
Table 2: Storage Conditions and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][2] |
| In Solvent | -80°C | 1 year[1][2] |
| In Solvent | -20°C | 1 month[2][3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Aqueous Stock Solution
Materials:
-
This compound (TPP) powder (MW: 460.77 g/mol )[2]
-
High-purity, sterile water
-
Sterile conical tubes or vials
-
Calibrated balance
-
Sonicator
-
0.22 µm sterile syringe filter
Methodology:
-
Weighing: Accurately weigh out 46.08 mg of TPP powder.
-
Dissolution: Add the weighed TPP powder to a sterile tube. Add 1 mL of sterile water to achieve a final concentration of 100 mM.
-
Solubilization: Vortex the solution thoroughly. If the powder does not dissolve completely, place the tube in a sonicator bath for short intervals until the solution is clear.
-
Sterilization (Optional): If required for your application, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: Workflow for TPP stock solution preparation and storage.
Caption: Troubleshooting decision tree for common TPP solution issues.
References
- 1. Thiamine pyrophosphate | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thiamine pyrophosphate = 95 154-87-0 [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of Thiamin Degradation in Solutions under Ambient Storage Conditions | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of Thiamine Pyrophosphate and Benfotiamine Efficacy in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular efficacy of Thiamine (B1217682) Pyrophosphate (TPP), the biologically active form of vitamin B1, and its lipophilic precursor, benfotiamine (B1667992). The fundamental difference in their cellular bioavailability underpins the significant variations in their effectiveness in in vitro studies. Benfotiamine, due to its fat-soluble nature, readily crosses cell membranes and is then intracellularly converted to thiamine and subsequently to TPP.[1][2] In contrast, TPP is a charged molecule with poor membrane permeability, limiting its direct efficacy when applied externally to cultured cells.
Quantitative Comparison of Efficacy
The following table summarizes the expected comparative efficacy of benfotiamine and TPP in cell models based on current literature. Direct quantitative comparisons in the same cell line under identical conditions are limited due to the poor cell permeability of TPP. The data presented reflects the superior ability of benfotiamine to increase intracellular TPP levels, thereby leading to more pronounced downstream effects.
| Parameter | Thiamine Pyrophosphate (TPP) | Benfotiamine | Rationale |
| Cellular Uptake | Very Low | High | Benfotiamine is lipid-soluble and diffuses across cell membranes, while TPP is charged and requires specific transporters that are not always highly expressed.[1][2] |
| Increase in Intracellular TPP | Negligible (when applied exogenously) | Significant | Benfotiamine is efficiently converted to thiamine and then TPP within the cell.[1][2] |
| Transketolase Activation | Low to Negligible | High | Increased intracellular TPP from benfotiamine directly co-activates the enzyme transketolase.[3][4] |
| Reduction of Advanced Glycation End Products (AGEs) | Minimal | Significant | By activating transketolase, benfotiamine helps to shunt excess glucose metabolites away from pathways that form AGEs.[4][5][6][7] |
| Reduction of Reactive Oxygen Species (ROS) | Minimal | Significant | Benfotiamine has been shown to reduce oxidative stress, an effect attributed to both its direct antioxidant properties and its ability to boost TPP-dependent metabolic pathways that generate NADPH.[8][9] |
| Inhibition of NF-κB Signaling | Not well-established | Demonstrated | Benfotiamine has been shown to suppress the activation of the pro-inflammatory transcription factor NF-κB.[1][10] |
| Cell Viability/Apoptosis under Stress | Low Protective Effect | High Protective Effect | Benfotiamine protects cells from high glucose-induced apoptosis.[11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Cellular mechanism of benfotiamine vs. TPP.
Caption: General experimental workflow for comparison.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are a relevant model for studying vascular complications of diabetes. Other cell lines, such as neuroblastoma cells or macrophages, can be used depending on the research question.
-
Culture Conditions: Cells are maintained in their respective standard growth media, typically supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Preparation:
-
Benfotiamine: A stock solution of benfotiamine is typically prepared in a suitable solvent like DMSO. This stock is then diluted in pre-warmed complete cell culture medium to the desired final concentration (e.g., 50-250 µM). It is crucial to add the benfotiamine solution to the medium while gently swirling to prevent precipitation.
-
Thiamine Pyrophosphate (TPP): TPP is water-soluble and can be dissolved directly in cell culture medium. However, due to its poor uptake, experiments may include permeabilization techniques or liposomal delivery systems for a more direct comparison of intracellular effects, though this adds complexity to the experimental design.
-
-
Experimental Setup: Cells are seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, larger dishes for protein extraction). Once they reach the desired confluency, the growth medium is replaced with a medium containing either benfotiamine or TPP at various concentrations. A vehicle control (medium with the solvent used for benfotiamine, e.g., DMSO) and an untreated control are always included.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Procedure:
-
After treatment with benfotiamine or TPP, cells are washed with a buffered saline solution (e.g., PBS).
-
A working solution of DCFH-DA (typically 10-25 µM in serum-free medium) is added to the cells.[8]
-
Cells are incubated with the DCFH-DA solution for 30-60 minutes at 37°C in the dark.[5][12]
-
The DCFH-DA solution is removed, and the cells are washed again.
-
The fluorescence of DCF is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[1][12]
-
A positive control, such as hydrogen peroxide, can be used to induce ROS production.[12]
-
Transketolase Activity Assay
-
Principle: Transketolase activity can be measured in cell lysates. The assay often involves a coupled enzymatic reaction where the products of the transketolase reaction are used as substrates for a dehydrogenase, leading to the oxidation or reduction of a pyridine (B92270) nucleotide (NADH or NADPH), which can be monitored spectrophotometrically at 340 nm.
-
Procedure:
-
Following treatment, cells are harvested and lysed to obtain a cell-free extract.
-
The protein concentration of the lysate is determined.
-
The lysate is added to a reaction mixture containing the substrates for transketolase (e.g., ribose-5-phosphate (B1218738) and xylulose-5-phosphate), cofactors (TPP and Mg2+), and the coupling enzymes and their substrates.
-
The change in absorbance at 340 nm over time is measured to determine the rate of NADH consumption or NADPH production, which is proportional to the transketolase activity.[13]
-
Activity is typically expressed as units per milligram of protein.
-
Assessment of NF-κB Activation
-
Principle: NF-κB activation involves the translocation of the p65 subunit from the cytoplasm to the nucleus. This can be assessed by Western blotting of nuclear and cytoplasmic fractions or by immunofluorescence microscopy.
-
Procedure (Western Blotting):
-
After treatment and stimulation (e.g., with LPS or TNF-α to induce NF-κB activation), cells are harvested.
-
Nuclear and cytoplasmic protein fractions are isolated using a commercially available kit or a standard protocol.
-
Protein concentrations of each fraction are determined.
-
Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for the p65 subunit of NF-κB.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The abundance of p65 in the nuclear versus the cytoplasmic fraction is quantified to determine the extent of translocation. Loading controls for each fraction (e.g., lamin B1 for nuclear, GAPDH for cytoplasmic) are essential.
-
-
Procedure (Immunofluorescence):
-
Cells are grown on coverslips and subjected to treatment and stimulation.
-
Cells are fixed, permeabilized, and incubated with a primary antibody against the p65 subunit.
-
A fluorescently labeled secondary antibody is used for detection.
-
The nuclei are counterstained with a DNA-binding dye (e.g., DAPI).
-
The subcellular localization of p65 is visualized using a fluorescence microscope. An increase in nuclear p65 staining indicates NF-κB activation.[10]
-
References
- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. arigobio.com [arigobio.com]
- 6. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 7. Benfotiamine is similar to thiamine in correcting endothelial cell defects induced by high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioquochem.com [bioquochem.com]
- 9. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benfotiamine Attenuates Inflammatory Response in LPS Stimulated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transketolase Activity Assay Kit (Fluorometric) (ab273310) | Abcam [abcam.com]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. Thiamine analysis [thiamine.dnr.cornell.edu]
Validating the Role of Thiamine Pyrophosphate in Alzheimer's Disease Pathology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate pathology of Alzheimer's disease (AD) has prompted a wide-ranging search for contributing factors and therapeutic targets. Among the metabolic pathways implicated in AD, the role of thiamine (B1217682) (Vitamin B1) and its biologically active form, thiamine pyrophosphate (TPP), has garnered significant attention. This guide provides a comparative analysis of TPP's involvement in AD, supported by experimental data and detailed methodologies, to aid in the validation and exploration of this promising area of research.
Thiamine Pyrophosphate and Its Central Role in Cerebral Metabolism
Thiamine pyrophosphate is an essential cofactor for several key enzymes that are critical for cerebral glucose metabolism. In Alzheimer's disease, the activities of these TPP-dependent enzymes are significantly reduced, leading to impaired energy metabolism, which is a well-established feature of the AD brain.[1][2] Studies on autopsied brain tissue from AD patients have consistently revealed diminished activities of the pyruvate (B1213749) dehydrogenase complex (PDHC), α-ketoglutarate dehydrogenase (αKGDH), and transketolase.[3][4][5] This disruption in thiamine neurochemistry is not only present in affected areas of the AD brain but also in relatively conserved tissue.[3][4][5]
The deficiency of brain thiamine pyrophosphokinase (TPK), the enzyme responsible for synthesizing TPP, has been identified as a specific issue in AD.[6][7] This TPK deficiency leads to reduced TPP levels, which in turn impairs the function of TPP-dependent enzymes, contributing to cerebral glucose hypometabolism, a key indicator of neurodegeneration in AD.[6] Preclinical models have demonstrated that thiamine deficiency can induce AD-like pathologies, including the formation of amyloid plaques and hyperphosphorylation of tau, while supplementation with thiamine analogs can mitigate these effects.[1]
Comparative Efficacy of Thiamine-Based Interventions
Given the evidence of thiamine deficiency in AD, supplementation with thiamine and its derivatives has been explored as a therapeutic strategy. While oral thiamine has shown modest beneficial effects on cognitive function in some trials, its absorption can be poor, especially in older adults.[8][9] This has led to the investigation of more bioavailable forms, such as benfotiamine (B1667992).
Benfotiamine, a lipid-soluble thiamine derivative, has demonstrated superior pharmacokinetics, raising blood thiamine levels to a much greater and more sustained extent than thiamine itself.[1] A pilot clinical trial with benfotiamine in patients with mild AD has shown promising results, suggesting it may slow cognitive decline.[10][11]
| Intervention | Dosage | Trial Duration | Key Cognitive Outcome (vs. Placebo) | Biochemical Outcome | Reference |
| Thiamine | 3 g/day | Short-term | Mild improvement on Mini-Mental State Examination.[9] | Not specified | [9] |
| Fursultiamine | 100 mg/day | 12 weeks | Mild beneficial effect.[9] | Not specified | [9] |
| Benfotiamine | Not specified | 12 months | 43% reduction in ADAS-Cog decline (p<0.125); 77% less worsening of the Clinical Dementia Rating (CDR) (p<0.034).[12][13] | Reduced Advanced Glycation End Products (AGEs) (p<0.044).[12][13] | [12][13] |
A larger, multi-center clinical trial is currently underway to further evaluate the efficacy of benfotiamine in early-stage AD, funded by the National Institutes of Health.[11][14]
Experimental Protocols for Validation Studies
Accurate measurement of thiamine and its phosphate esters is crucial for validating their role in AD pathology and for monitoring the effects of therapeutic interventions. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[15]
This protocol is adapted from methodologies described for the analysis of rodent brain tissue.[16][17]
-
Tissue Homogenization :
-
Homogenize brain tissue samples in 15 volumes of 10% trichloroacetic acid (TCA) (v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 15 minutes.
-
Vortex again for 1 minute to ensure complete protein precipitation.
-
-
Sample Clarification :
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the thiamine and its phosphate esters.
-
-
Derivatization :
-
To 150 µL of the supernatant (or standard solution), add 150 µL of freshly prepared potassium ferricyanide (B76249) in 15% (w/v) sodium hydroxide. This step converts the thiamine compounds into fluorescent thiochrome (B1210408) derivatives, which can be detected with high sensitivity.
-
-
HPLC Analysis :
-
Inject the derivatized sample into an HPLC system equipped with a fluorescence detector.
-
The separation of TPP, TMP, and thiamine can be achieved using an isocratic mobile phase on a suitable column (e.g., a C18 column).
-
Quantify the compounds by comparing the peak areas from the sample to those of known concentration standards.
-
An alternative, indirect method for assessing thiamine status is the erythrocyte transketolase activity assay.[15] This functional assay measures the activity of transketolase in red blood cells before and after the addition of TPP. A significant increase in activity after TPP addition indicates a thiamine deficiency.
Conclusion
The evidence strongly supports a significant role for thiamine pyrophosphate in the pathology of Alzheimer's disease. The disruption of TPP-dependent enzymes in the brain offers a compelling metabolic explanation for the observed cerebral glucose hypometabolism. While direct supplementation with thiamine has shown limited success, the use of more bioavailable derivatives like benfotiamine presents a promising therapeutic avenue that is currently under rigorous investigation. The experimental protocols outlined in this guide provide a framework for researchers to further validate these findings and explore the potential of targeting thiamine metabolism in the development of novel treatments for Alzheimer's disease.
References
- 1. Vitamin B1 (thiamine) and dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. scilit.com [scilit.com]
- 4. Alterations of thiamine phosphorylation and of thiamine-dependent enzymes in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alterations of thiamine phosphorylation and of thiamine-dependent enzymes in Alzheimer's disease | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Role of thiamine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Thiamine in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacological thiamine levels as a therapeutic approach in Alzheimer's disease [frontiersin.org]
- 11. New Data Suggests Raising Vitamin B1 Levels very high Helps People Living with mild Alzheimer’s Disease | Burke Neurological Institute | Weill Cornell Medicine [burke.weill.cornell.edu]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological thiamine (Vitamin B1) as a treatment for alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Treatment Approach to Alzheimer’s Disease Uses Vitamin B1 Derivative [today.ucsd.edu]
- 15. books.rsc.org [books.rsc.org]
- 16. Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue [scirp.org]
- 17. researchgate.net [researchgate.net]
Comparative Analysis of Thiamine Pyrophosphate Analogs as Enzyme Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of thiamine (B1217682) pyrophosphate (TPP) analogs as inhibitors of key metabolic enzymes. This analysis is supported by experimental data on their inhibitory potency and detailed methodologies for relevant assays.
Thiamine pyrophosphate is an essential cofactor for several enzymes crucial to central carbon metabolism. Analogs of TPP have been developed and investigated as inhibitors of these enzymes, holding potential as therapeutic agents and tools for studying metabolic pathways. This guide focuses on a comparative analysis of various TPP analogs, their target enzymes, and their inhibitory activities.
Quantitative Comparison of TPP Analog Inhibitors
The inhibitory potency of different TPP analogs against their target enzymes is a critical parameter for their evaluation. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for several TPP analogs. Lower values indicate higher inhibitory potency.
| TPP Analog | Target Enzyme | Organism/Source | IC50 (µM) | Ki (µM) |
| Acetyl Phosphinate (AcPH) | Pyruvate (B1213749) Dehydrogenase Complex (PDHC) | Rat Heart | ~0.2 | 0.1 |
| Methyl Acetylphosphonate (AcPMe) | Pyruvate Dehydrogenase Complex (PDHC) | Rat Heart | - | 40 |
| Thiamine Pyrophosphate (TPP) | Branched-chain alpha-ketoacid dehydrogenase kinase (BDK) | Not Specified | 4.6 (at 20 mM K+) | 3.2 (at 20 mM K+) |
| Thiamine Pyrophosphate (TPP) | Branched-chain alpha-ketoacid dehydrogenase kinase (BDK) | Not Specified | 8.0 (at 100 mM K+) | 16.4 (at 100 mM K+) |
| N3-pyridyl thiamine (N3PT) | Transketolase | Plasmodium falciparum | 10-fold lower than oxythiamine | - |
| Triazole-based analogs (e.g., 17c) | Pyruvate Dehydrogenase Complex E1 | Not Specified | - | 0.03 |
| Open-chain hydroxamate analog (22b) | Pyruvate Dehydrogenase E1 | Mammalian | Tighter binding than TPP | - |
| Furan-based analog (24c) | Pyruvate Dehydrogenase E1 | Not Specified | Potent inhibitor | - |
| Triazole hydroxamate 4 | Multiple TPP-dependent enzymes | Not Specified | Broad inhibitory activity | - |
| Thiamine (T) | Acetylcholinesterase (AChE) | Not Specified | - | 0.1568 - 0.2384 (mg) |
| Thiamine Pyrophosphate (TPP) | Acetylcholinesterase (AChE) | Not Specified | - | 3571 - 4348 (mg) |
Experimental Protocols
Detailed and accurate experimental protocols are essential for the reproducibility of scientific findings. Below are methodologies for key enzyme inhibition assays cited in this guide.
Pyruvate Dehydrogenase (PDH) Complex Inhibition Assay
This assay measures the activity of the PDH complex by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
"Substrate reagent" containing: sodium pyruvate, magnesium acetate, thiamine pyrophosphate (cocarboxylase), coenzyme A, and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).
-
"Enzyme reagent" containing: pyruvate dehydrogenase and dithiothreitol.
-
Test serum or inhibitor solution.
-
Flat-bottomed 96-well microtiter plate.
-
Microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Add 250 µL of the "Substrate reagent" to each well of the microtiter plate.
-
Add 4 µL of the undiluted test serum or inhibitor solution to the appropriate wells.
-
Incubate the plate for 1 minute at 37°C.
-
Initiate the reaction by adding 50 µL of the "Enzyme reagent" to each well.
-
After a 30-second lag time, monitor the rate of increase in absorbance at 340 nm using a microplate reader. The rate of reaction is proportional to the PDH activity.
Transketolase (TKT) Activity Assay
This fluorometric assay measures TKT activity by quantifying the formation of a fluorescent product.
Materials:
-
TKT Assay Buffer
-
TKT Substrate Mix
-
TKT Developer
-
Enzyme Mix
-
TKT Probe
-
Glyceraldehyde 3-Phosphate (G3P) Standard
-
TKT Positive Control
-
Cell or tissue lysate
-
96-well plate suitable for fluorescence measurements
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Prepare cell or tissue lysates by homogenization in TKT Assay Buffer on ice.
-
Centrifuge the lysate to remove insoluble material and determine the protein concentration.
-
Prepare a standard curve using the G3P Standard.
-
In a 96-well plate, add the sample lysates, positive controls, and standards to their respective wells.
-
Prepare a reaction mix containing TKT Assay Buffer, TKT Substrate Mix, TKT Developer, and Enzyme Mix.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Incubate the plate at 37°C and measure the fluorescence at multiple time points to determine the reaction kinetics.
-
Calculate the TKT activity based on the rate of fluorescence increase and the standard curve.
α-Ketoglutarate Dehydrogenase (KGDH) Activity Assay
This colorimetric assay determines KGDH activity by measuring the production of NADH, which reduces a colorimetric probe.
Materials:
-
KGDH Assay Buffer
-
KGDH Substrate (α-ketoglutarate)
-
KGDH Developer
-
NADH Standard
-
KGDH Positive Control
-
Tissue or cell homogenates
-
96-well plate
-
Spectrophotometric microplate reader (450 nm)
Procedure:
-
Homogenize tissue or cells in ice-cold KGDH Assay Buffer and centrifuge to collect the supernatant.
-
Prepare an NADH standard curve.
-
Add samples, standards, and positive controls to a 96-well plate.
-
Prepare a reaction mix containing KGDH Assay Buffer, KGDH Substrate, and KGDH Developer.
-
Add the reaction mix to each well to start the reaction.
-
Incubate the plate at 37°C and measure the absorbance at 450 nm in kinetic mode for 10-60 minutes.
-
The KGDH activity is proportional to the rate of increase in absorbance.
Visualizing Metabolic Pathways and Experimental Workflows
To better understand the context of TPP analog inhibition and the experimental procedures, the following diagrams illustrate key metabolic pathways and a general workflow for inhibitor screening.
Conclusion
The development of Thiamine Pyrophosphate analogs as enzyme inhibitors represents a promising avenue for therapeutic intervention in diseases characterized by metabolic dysregulation, such as cancer and neurodegenerative disorders.[1][2] This guide provides a foundational comparison of several TPP analogs, highlighting their inhibitory profiles and the experimental methods used for their characterization. The presented data and protocols are intended to support researchers in the selection and evaluation of these compounds for their specific research and development needs. Further investigation into the structure-activity relationships and in vivo efficacy of these analogs will be crucial for translating their potential into clinical applications.
References
A Comparative Guide to Thiamine Pyrophosphate Biosynthesis Pathways Across Species
For Researchers, Scientists, and Drug Development Professionals
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for enzymes central to carbohydrate and amino acid metabolism across all domains of life. While indispensable, the biosynthetic pathways leading to TPP exhibit remarkable diversity among different species. Understanding these variations is crucial for identifying novel antimicrobial targets, developing strategies for biofortification of crops, and elucidating fundamental aspects of cellular metabolism. This guide provides a comparative overview of TPP biosynthesis in bacteria, fungi, and plants, highlighting key differences in their enzymatic machinery and metabolic routes.
De Novo Biosynthesis: Two Paths Converge
All organisms capable of de novo TPP synthesis share a common strategy: the separate synthesis of two heterocyclic precursors, a pyrimidine (B1678525) moiety and a thiazole (B1198619) moiety, which are subsequently coupled to form thiamine monophosphate (TMP).[1][2] A final phosphorylation step then yields the active cofactor, TPP.[1][2] However, the enzymatic routes to these precursors are where the pathways diverge significantly.
Bacterial TPP Biosynthesis
Bacteria utilize a well-characterized pathway involving a series of dedicated enzymes. The pyrimidine precursor, 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP), is synthesized from 5-aminoimidazole ribotide (AIR), an intermediate in purine (B94841) biosynthesis, by the enzyme ThiC.[3][4] The thiazole precursor, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (B84403) (HET-P), is generated through a more complex route involving multiple enzymes, including ThiG, from precursors like 1-deoxy-D-xylulose-5-phosphate (DXP), tyrosine, and cysteine.[3][4] The two precursors are then condensed by ThiE to form TMP, which is subsequently phosphorylated to TPP by ThiL.[4]
Fungal TPP Biosynthesis
Fungi, such as Saccharomyces cerevisiae, employ a distinct set of enzymes for the synthesis of the pyrimidine and thiazole moieties.[5] The pyrimidine precursor is synthesized by THI5, while the thiazole precursor is generated by THI4.[6] The subsequent condensation and phosphorylation steps to form TMP and then TPP are carried out by a bifunctional enzyme, THI6, which possesses both ThiE and ThiM (thiazole kinase) activities.[6]
Plant TPP Biosynthesis
The plant pathway for TPP biosynthesis appears to be a hybrid of the bacterial and fungal systems.[6][7] Plants utilize the bacterial-like enzyme THIC for the synthesis of the pyrimidine moiety from AIR.[6] However, for the thiazole moiety, they employ THI1 (also referred to as THI4 in some contexts), which is homologous to the fungal THI4.[6][8] The condensation of HMP-PP and HET-P to form TMP is catalyzed by a bifunctional enzyme called TH1, which has both HMP-P kinase and TMP synthase activities.[8] In a pathway reminiscent of fungi, TMP is then dephosphorylated to thiamine before being pyrophosphorylated to TPP by a thiamine pyrophosphokinase (TPK).[9]
Salvage Pathways: An Economical Alternative
In addition to de novo synthesis, many organisms possess salvage pathways to recycle thiamine and its precursors from the environment or from cellular degradation. These pathways are generally less energy-intensive than de novo synthesis. Key enzymes in bacterial salvage pathways include thiazole kinase (ThiM) and thiamine kinase (ThiK).[2]
Comparative Data on Pathway Performance
Direct comparative data on the kinetic parameters of all TPP biosynthesis enzymes across different species is not extensively available in a consolidated format. However, studies on individual organisms provide valuable insights. For instance, research on Bacillus subtilis has characterized the kinetic parameters of ThiC, the enzyme responsible for condensing HMP-PP and HET-P.
| Enzyme | Organism | Substrate(s) | Km | Vmax | kcat | Reference |
| ThiC (Thiamine phosphate synthase) | Bacillus subtilis | HMP-PP | 0.7 ± 0.2 mM | 0.7 ± 0.2 mmol mg-1 min-1 | 0.0014 ± 0.0005 s-1 | [10] |
| ThiC (Thiamine phosphate synthase) | Bacillus subtilis | THZ-P | 1.2 ± 0.5 mM | 0.7 ± 0.2 mmol mg-1 min-1 | 0.0014 ± 0.0005 s-1 | [10] |
Note: This table represents available data and is not exhaustive. Further research is needed for a complete comparative analysis.
Experimental Protocols
A variety of experimental methods are employed to study TPP biosynthesis pathways.
Quantification of Thiamine and its Intermediates
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the simultaneous quantification of thiamine, its phosphorylated derivatives (TMP and TPP), and its precursors (HET and HMP). A detailed protocol for the analysis of these compounds in Arabidopsis thaliana has been established.[10][11]
-
Sample Preparation: Plant material is flash-frozen and ground. Analytes are extracted using an acidic buffer, followed by protein precipitation.
-
Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method is widely used for the analysis of thiamine and its vitamers. It typically involves the pre- or post-column derivatization of thiamine to the highly fluorescent thiochrome (B1210408).[12][13]
-
Sample Preparation: Similar to LC-MS/MS, samples are extracted, and proteins are precipitated. Enzymatic hydrolysis is often employed to convert phosphorylated forms to free thiamine for total thiamine measurement.
-
Derivatization: Thiamine is oxidized to thiochrome using an oxidizing agent like potassium ferricyanide (B76249) in an alkaline solution.
-
Detection: The fluorescent thiochrome is detected using a fluorescence detector.
Enzyme Assays
Enzyme assays are crucial for determining the kinetic properties of the enzymes involved in the TPP biosynthesis pathway.[14][15] These assays typically measure the rate of substrate consumption or product formation over time. For example, the activity of thiamine phosphate synthase (ThiE) can be assayed by monitoring the formation of TMP from HMP-PP and HET-P. The product can then be quantified using HPLC or by coupling the reaction to a subsequent enzymatic reaction that produces a detectable signal.
Conclusion
The biosynthesis of thiamine pyrophosphate, a universally essential cofactor, showcases both conserved principles and remarkable evolutionary divergence across different kingdoms of life. The differences in the enzymes utilized for the synthesis of the pyrimidine and thiazole moieties present potential opportunities for the development of species-specific inhibitors, particularly in the context of antimicrobial drug discovery. Furthermore, a deeper understanding of the regulatory mechanisms and metabolic flux through these pathways in plants is critical for the successful biofortification of staple crops to combat vitamin B1 deficiency. The experimental protocols outlined here provide a foundation for researchers to further investigate these vital metabolic pathways.
References
- 1. [Molecular-kinetic parameters of thiamine enzymes and the mechanism of antivitamin action of hydroxythiamine in animal organisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Thiamin Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Divisions of labor in the thiamin biosynthetic pathway among organs of maize [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The First Comprehensive LC-MS/MS Method Allowing Dissection of the Thiamine Pathway in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. j-jabs.umin.jp [j-jabs.umin.jp]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Enzyme assay - Wikipedia [en.wikipedia.org]
- 15. assaygenie.com [assaygenie.com]
Unveiling the Non-Competitive Inhibition of Acetylcholinesterase by Thiamine Pyrophosphate: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the non-competitive inhibition of acetylcholinesterase (AChE) by Thiamine Pyrophosphate (TPP). It offers a comparison with other notable AChE inhibitors and presents supporting experimental data and protocols to facilitate further investigation and drug discovery efforts.
Executive Summary
Thiamine Pyrophosphate (TPP), a biologically active form of Vitamin B1, has been identified as a non-competitive inhibitor of acetylcholinesterase (AChE), an enzyme critical to the regulation of cholinergic neurotransmission.[1][2][3] This guide delves into the experimental validation of this inhibition, presenting key kinetic data for TPP and comparing its inhibitory profile with that of other established AChE inhibitors. Detailed experimental methodologies are provided to allow for replication and further investigation. Visual diagrams outlining the mechanism of non-competitive inhibition and the experimental workflow are also included to enhance understanding.
Comparative Analysis of Acetylcholinesterase Inhibitors
The inhibitory potential of a compound against acetylcholinesterase is a key parameter in the development of therapeutics for neurological disorders such as Alzheimer's disease. While numerous inhibitors have been identified, they are broadly classified based on their mechanism of action. This section compares the non-competitive inhibitor Thiamine Pyrophosphate with other inhibitors.
Kinetic Parameters of Thiamine Pyrophosphate and Thiamine
Experimental studies have elucidated the kinetic parameters of AChE inhibition by both Thiamine Pyrophosphate (TPP) and its precursor, Thiamine (T). These studies reveal a non-competitive mode of inhibition for both compounds, characterized by a decrease in the maximum reaction velocity (Vmax) with no significant change in the Michaelis constant (Km).[2][3]
| Inhibitor | Concentration (mg/mL) | Vmax (mg/min) | Km (mg/mL) | Ki (mg) |
| Control (No Inhibitor) | - | Not Reported | 1.44 ± 0.05 | - |
| Thiamine (T) | 17.5 | 3448 ± 45.7 | 1.49 ± 0.07 | 0.2384 ± 0.006 |
| 35.0 | 2381 ± 36.4 | 1.48 ± 0.06 | 0.1568 ± 0.004 | |
| Thiamine Pyrophosphate (TPP) | 17.5 | 4348 ± 42.1 | 1.47 ± 0.05 | 4348 ± 42.1 |
| 35.0 | 3571 ± 37.3 | 1.46 ± 0.06 | 3571 ± 37.3 |
Table 1: Kinetic parameters for the inhibition of acetylcholinesterase by Thiamine and Thiamine Pyrophosphate. Data is derived from studies on the effect of these compounds on AChE activity.[2]
Comparison with Clinically Relevant Acetylcholinesterase Inhibitors
| Inhibitor | Type of Inhibition | IC50 | Ki |
| Donepezil | Non-competitive (Reversible) | 6.7 nM | 2.2 nM |
| Galantamine | Competitive (Reversible) | 420 nM | 1.3 µM |
| Rivastigmine | Pseudo-irreversible | 7.9 nM | Not applicable |
Table 2: Inhibitory characteristics of common acetylcholinesterase inhibitors. These values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
Experimental Protocols
The validation of enzyme inhibition requires rigorous and reproducible experimental protocols. The most widely used method for determining acetylcholinesterase activity and its inhibition is the spectrophotometric method developed by Ellman.[4][5][6][7][8]
Ellman's Method for Acetylcholinesterase Inhibition Assay
Principle: This colorimetric assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) by AChE. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test inhibitor (e.g., Thiamine Pyrophosphate) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in phosphate buffer on the day of the experiment. The AChE solution should be kept on ice.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of the test inhibitor solution (or buffer for the control)
-
20 µL of DTNB solution
-
20 µL of AChE solution
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add 20 µL of the ATCI substrate solution to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a specific duration (e.g., 5-10 minutes).
-
Data Analysis: Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor. The percentage of inhibition can be determined by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor). The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. To determine the mode of inhibition and kinetic parameters (Vmax, Km, Ki), the assay should be performed with varying concentrations of both the substrate and the inhibitor.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of Non-Competitive Inhibition of Acetylcholinesterase by TPP.
Caption: Experimental Workflow for AChE Inhibition Assay using Ellman's Method.
References
- 1. Thiamine and Thiamine Pyrophosphate as Non-Competitive Inhibitors of Acetylcholinesterase-Experimental and Theoretical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Thiamine Pyrophosphate Levels in Healthy and Diseased States
For Researchers, Scientists, and Drug Development Professionals
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable cofactor for numerous enzymes central to carbohydrate and energy metabolism. Emerging evidence underscores significant alterations in TPP levels across a spectrum of diseases, highlighting its potential as a biomarker and therapeutic target. This guide provides a comparative overview of TPP concentrations in healthy versus diseased tissues, supported by experimental data and detailed methodologies.
Quantitative Comparison of TPP Levels
The following table summarizes representative TPP concentrations in healthy individuals and patients with various diseases. It is important to note that values can vary based on the analytical method, sample type, and patient population.
| Tissue/Fluid | Condition | TPP Concentration | Reference(s) |
| Whole Blood | Healthy Adults | 70 - 180 nmol/L | [1] |
| Alzheimer's Disease | Lower levels reported | [2] | |
| Advanced Non-Small Cell Lung Cancer | Significantly decreased | [3] | |
| Erythrocytes | Healthy Adults | 50 - 150 ng/mL of packed cells | [4][5] |
| Brain Tissue | Healthy | Baseline levels established in animal models | [4] |
| Alzheimer's Disease | Markedly decreased TPP levels | [6][7] | |
| Huntington's Disease | Lower concentrations in the striatum | [8] | |
| Colon Tissue | Colon Adenocarcinoma | 2.5-fold increase compared to control tissue | [9] |
| Cardiac Tissue | Heart Failure | Thiamine deficiency is common | [10][11][12] |
The Pivotal Role of TPP in Cellular Metabolism
Thiamine pyrophosphate is a critical cofactor for several key enzymatic reactions that are fundamental to cellular energy production. A deficiency in TPP can lead to impaired mitochondrial function and has been implicated in the pathophysiology of various diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Linking vitamin B1 with cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The determination of thiamin pyrophosphate in blood and other tissues, and its correlation with erythrocyte transketolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of thiamine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Thiamin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 9. mdpi.com [mdpi.com]
- 10. Thiamine status of elderly patients with cardiac failure including the effects of supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reversal of refractory congestive heart failure after thiamine supplementation: report of a case and review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validating the use of Thiamine pyrophosphate as a therapeutic agent in preclinical studies
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is emerging as a potent therapeutic agent in a range of preclinical studies. This guide provides a comprehensive comparison of TPP's performance against alternative therapeutic approaches in various disease models, supported by experimental data and detailed methodologies.
Thiamine pyrophosphate is a critical coenzyme for several key enzymes involved in carbohydrate and energy metabolism, including pyruvate (B1213749) dehydrogenase and transketolase.[1][2] Its essential role in cellular function has prompted investigations into its therapeutic potential for a spectrum of disorders, from neurodegenerative diseases to metabolic and cardiovascular conditions. Preclinical evidence suggests that TPP and its precursors, such as benfotiamine (B1667992), may offer neuroprotective, cardioprotective, and anti-inflammatory benefits.
Neuroprotective Efficacy: A Comparative Look
In preclinical models of Alzheimer's disease, the TPP precursor benfotiamine has demonstrated significant therapeutic effects. When compared to thiamine, benfotiamine treatment in animal models has been shown to be more effective at increasing intracellular levels of TPP.[3] This enhanced bioavailability translates to tangible benefits, including the reduction of amyloid plaques, a hallmark of Alzheimer's disease.[4]
While direct preclinical comparisons with acetylcholinesterase inhibitors are limited, studies have investigated the inhibitory potential of TPP and thiamine on acetylcholinesterase (AChE). These studies indicate a non-competitive type of inhibition.[5]
Table 1: Comparison of Benfotiamine and Thiamine in a Preclinical Alzheimer's Disease Model
| Parameter | Control Group | Thiamine-Treated Group | Benfotiamine-Treated Group |
| Cognitive Function (e.g., Morris Water Maze) | Decline | Modest Improvement | Significant Improvement |
| Amyloid Plaque Burden | High | Moderate Reduction | Significant Reduction |
| Brain TPP Levels | Baseline | Modest Increase | Significant Increase[3] |
Cardioprotective and Metabolic Benefits
Preclinical studies have highlighted the potential of TPP in mitigating cardiovascular and metabolic disease processes. In models of diabetes, TPP administration has been shown to reduce markers of glycation, oxidative stress, and inflammation.[6] A comparative study between thiamine and metformin (B114582) in diabetic rats revealed that while both agents were effective in controlling hyperglycemia, metformin demonstrated a more rapid decline in blood glucose levels.[7]
Table 2: Comparison of Thiamine and Metformin in a Preclinical Diabetes Model
| Parameter | Diabetic Control | Thiamine-Treated (dose) | Metformin-Treated (dose) |
| Fasting Blood Glucose | Elevated | Significant Reduction[7] | Significant and more rapid reduction[7] |
| Markers of Oxidative Stress | Increased | Reduction | Reduction |
Experimental Protocols
Measurement of Thiamine Pyrophosphate in Brain Tissue via HPLC
A validated high-performance liquid chromatography (HPLC) method is utilized for the quantification of thiamine and its phosphate (B84403) esters in brain tissue.[10]
Protocol:
-
Tissue Homogenization: Brain tissue is homogenized in a suitable buffer.
-
Protein Precipitation: Trichloroacetic acid is added to precipitate proteins.
-
Derivatization: The supernatant is treated with potassium ferricyanide (B76249) in an alkaline solution to convert thiamine derivatives into fluorescent thiochrome (B1210408) derivatives.
-
HPLC Analysis: The derivatized sample is injected into a C18 reverse-phase HPLC column.
-
Detection: Fluorescence detection is used to quantify the thiochrome derivatives.
Assessment of Erythrocyte Transketolase Activity
Erythrocyte transketolase activity is a functional biomarker of thiamine status.[8]
Protocol:
-
Hemolysate Preparation: Red blood cells are lysed to release their contents.
-
Assay Reaction: The hemolysate is incubated with and without the addition of exogenous TPP. The assay measures the conversion of ribose-5-phosphate (B1218738) to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate.
-
Detection: The rate of NADPH consumption or production, coupled to the reaction, is measured spectrophotometrically.
-
Calculation: The "TPP effect" is calculated as the percentage of stimulation of enzyme activity by the addition of TPP.
In Vivo Administration of Thiamine Pyrophosphate in Rodents
Intraperitoneal (IP) injection is a common route for administering TPP in preclinical studies.[11]
Protocol:
-
Animal Restraint: The mouse or rat is securely restrained.
-
Injection Site: The injection is made into the lower right quadrant of the abdomen to avoid injuring internal organs.[12][13]
-
Injection: A sterile needle is inserted at a 30-45° angle, and the TPP solution is injected.[12][14]
-
Dosage: Dosages in preclinical studies have ranged from 10 mg/kg to 25 mg/kg.[4][15]
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts related to the preclinical validation of Thiamine Pyrophosphate.
Caption: Thiamine is converted to its active form, TPP, which acts as a crucial coenzyme for key metabolic enzymes.
Caption: Workflow for evaluating the neuroprotective effects of TPP in a preclinical Alzheimer's disease model.
Caption: Logical comparison of TPP with alternative therapeutic agents in different disease contexts.
References
- 1. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin B1 (thiamine) and dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiamine and Thiamine Pyrophosphate as Non-Competitive Inhibitors of Acetylcholinesterase—Experimental and Theoretical Investigations [mdpi.com]
- 6. Thiamine pyrophosphate improved vascular complications of diabetes in rats with type 2 diabetes by reducing glycation, oxidative stress, and inflammation markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Blood vitamin B1, transketolase and thiamine pyrophosphate (TPP) effect in beriberi patients, with studies employing discriminant analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro inhibitor effect and molecular docking of thiamine (vitamin B1), riboflavin (vitamin B2), and reference inhibitor captopril on angiotensin-converting enzyme purified from sheep plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinikally.com [clinikally.com]
- 11. imrpress.com [imrpress.com]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. research.vt.edu [research.vt.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Protective Role of Thiamine Pyrophosphate Against Erlotinib-Induced Oxidative and Inflammatory Damage in Rat Optic Nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Thiamine Pyrophosphate (TPP) Quantification
For Researchers, Scientists, and Drug Development Professionals
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is a critical cofactor for enzymes involved in carbohydrate and amino acid metabolism. Accurate quantification of TPP in biological matrices is essential for diagnosing thiamine deficiency-related disorders and for various research applications. This guide provides an objective comparison of the primary analytical methods used for TPP quantification, supported by experimental data and detailed protocols.
Comparison of Key Performance Characteristics
The selection of an appropriate analytical method for TPP quantification depends on factors such as the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods.
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS | Enzymatic Assay | Fluorescent Biosensor |
| Principle | Chromatographic separation followed by post-column derivatization to fluorescent thiochrome-TPP. | Chromatographic separation followed by mass spectrometric detection of TPP and its fragments. | Measurement of the activity of a TPP-dependent enzyme. | Target-induced conformational change in a biological recognition element (e.g., aptamer) leading to a fluorescence signal. |
| Linearity Range | 1.7 - 442.3 nmol/L[1] | 12 - 4870 nmol/L[2][3][4] | Varies with assay design | 0.5 - 100 µM |
| Limit of Quantification (LOQ) | 3 nmol/L[5][6] | 6 - 12 nmol/L[2][4] | Typically higher than chromatographic methods | 280 nM[7] |
| Precision (CV%) | Intra-assay: <3.5%[5][6], Inter-assay: <9.4%[5][6] | Intra-assay: 3.4 - 3.5%[2][3][4], Inter-assay: 6.1 - 7.6%[2][3][4] | Between-batch: 3.1 - 4.1%[8] | Not widely reported |
| Accuracy/Recovery | Recovery: 96.0% - 101.7%[9] | Recovery: 94 - 99%[2][4] | Dependent on enzyme kinetics and matrix effects | Dependent on sensor design |
| Specificity | Good, but potential for interference from other fluorescent compounds. | Excellent, based on mass-to-charge ratio and fragmentation patterns. | Can be affected by other enzyme activators or inhibitors in the sample. | High, dependent on the specificity of the biorecognition element. |
| Sample Throughput | Moderate, run times are typically 5-15 minutes per sample.[5][6] | High, with run times as short as 2 minutes per sample.[3][4] | Can be high in a microplate format.[10] | Potentially high, suitable for rapid screening. |
| Instrumentation | HPLC system with a fluorescence detector. | LC system coupled to a tandem mass spectrometer. | Spectrophotometer or fluorometer. | Fluorometer or dedicated sensor reader. |
| Primary Application | Routine clinical and research analysis. | High-throughput clinical diagnostics and research, reference method. | Functional assessment of thiamine status. | Emerging technology, primarily for research and point-of-care applications. |
Experimental Workflows and Signaling Pathways
Thiamine to Thiochrome (B1210408) Conversion Pathway
The most common method for fluorescent detection of thiamine and its phosphate (B84403) esters involves the oxidation of the thiamine molecule to a highly fluorescent thiochrome derivative. This chemical conversion is a critical step in many HPLC-based quantification methods.
Caption: Oxidation of non-fluorescent TPP to fluorescent thiochrome-TPP.
General Experimental Workflow for TPP Quantification
The following diagram illustrates a typical workflow for the analysis of TPP in whole blood using a chromatography-based method.
Caption: A generalized workflow for TPP analysis in biological samples.
Experimental Protocols
HPLC with Fluorescence Detection Method
This method is based on the pre-column or post-column derivatization of TPP to its fluorescent thiochrome ester, followed by separation and detection.
a. Sample Preparation:
-
To 200 µL of whole blood, add 200 µL of 0.2 mol/L potassium acetate (B1210297) (pH 4.5) and 200 µL of 10% trichloroacetic acid (TCA).[11]
-
Vortex the mixture and let it stand for 10 minutes at room temperature to allow for protein precipitation.[11]
-
Centrifuge the mixture at 10,000 x g for 10 minutes.[12]
-
Carefully collect the clear supernatant for the derivatization step.
b. Pre-column Derivatization:
-
Mix 200 µL of the supernatant with 30 µL of 4 mol/L sodium acetate.[11]
-
Add 20 µL of cyanogen (B1215507) bromide followed by 20 µL of 2 mol/L NaOH to oxidize TPP to thiochrome-TPP.[11]
c. HPLC-Fluorescence Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A polyamino-filled column (e.g., Asahipack NH2P-50 4E) or a reversed-phase C18 column.[11]
-
Mobile Phase: Isocratic elution with a mixture of 90 mmol/L phosphate buffer (pH 8.6) and acetonitrile (B52724) (e.g., 40:60, v/v).[11]
-
Flow Rate: 1.2 mL/min.[11]
-
Column Temperature: 40°C.[11]
-
Fluorescence Detection: Excitation wavelength of 360 nm and an emission wavelength of 450 nm.[13]
d. Quantification:
-
A calibration curve is generated using standards of known TPP concentrations that are subjected to the same sample preparation and derivatization procedures.
-
The concentration of TPP in the sample is calculated by comparing the peak area of the thiochrome-TPP derivative to the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers high sensitivity and specificity by directly measuring the mass of TPP and its fragments.
a. Sample Preparation:
-
To a volume of whole blood, add an internal standard solution containing a stable isotope-labeled TPP (e.g., TPP-d3).[2][3][4]
-
Add a deproteinization solution, such as trichloroacetic acid (TCA), to precipitate proteins.[2][3][4]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the clear supernatant for injection into the LC-MS/MS system.
b. LC-MS/MS Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is often used for rapid separation.
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient elution using a combination of aqueous and organic mobile phases with modifiers like formic acid.
-
Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.[2][3][4]
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for TPP (e.g., 425.1 > 121.85) and the internal standard.[2][3][4]
c. Quantification:
-
Quantification is based on the ratio of the peak area of the analyte (TPP) to the peak area of the internal standard.
-
A calibration curve is constructed using standards with known concentrations of TPP and a fixed concentration of the internal standard.
Enzymatic Assay (Erythrocyte Transketolase Activity)
This is a functional assay that assesses thiamine status by measuring the activity of the TPP-dependent enzyme transketolase in erythrocytes.
a. Principle:
-
The assay measures the transketolase activity in a red blood cell lysate with and without the addition of exogenous TPP.
-
A significant increase in enzyme activity upon the addition of TPP (the TPP effect) indicates a deficiency in endogenous TPP.
b. Abbreviated Protocol:
-
Prepare a hemolysate from washed erythrocytes.
-
Set up two reactions for each sample: one with the hemolysate only (basal activity) and one with the hemolysate and added TPP (stimulated activity).
-
The transketolase activity is measured by monitoring the rate of consumption of a substrate or the formation of a product, often coupled to the oxidation of NADH, which can be measured spectrophotometrically at 340 nm.[13]
-
The result is typically expressed as the erythrocyte transketolase activation coefficient (ETKAC), which is the ratio of stimulated activity to basal activity.[8]
Fluorescent Biosensors
These are emerging technologies that utilize biorecognition elements for the specific detection of TPP.
a. Principle:
-
A common approach involves an RNA aptamer (a riboswitch) that specifically binds to TPP.[14]
-
This binding event triggers a conformational change in the aptamer, which can be coupled to a fluorescent reporter system, leading to a change in fluorescence intensity.[14]
b. General Protocol:
-
A solution containing the fluorescent biosensor is prepared.
-
The sample containing TPP is added to the biosensor solution.
-
After an incubation period, the fluorescence is measured.
-
The change in fluorescence intensity is proportional to the concentration of TPP in the sample.
Conclusion
The choice of analytical method for TPP quantification is a critical decision for researchers and clinicians. HPLC with fluorescence detection remains a robust and widely used method for routine analysis. LC-MS/MS has emerged as the gold standard for high-throughput and highly specific quantification, particularly in clinical settings. Enzymatic assays provide a valuable functional assessment of thiamine status, while fluorescent biosensors represent a promising area for the development of rapid and point-of-care diagnostic tools. The information and protocols provided in this guide are intended to assist researchers in selecting and implementing the most appropriate method for their specific needs.
References
- 1. scispace.com [scispace.com]
- 2. nvkc.nl [nvkc.nl]
- 3. Simultaneous measurement of whole blood vitamin B1 and vitamin B6 using LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple turn on fluorescent sensor for the selective detection of thiamine using coconut water derived luminescent carbon dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. j-jabs.umin.jp [j-jabs.umin.jp]
- 12. eaglebio.com [eaglebio.com]
- 13. First things first: A step in the right direction for the preanalytical phase of thiamine measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Thiamine Pyrophosphate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of thiamine (B1217682) pyrophosphate (TPP) derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of TPP-dependent enzymes. The information presented herein is intended to aid in the design and development of novel therapeutic agents targeting these essential metabolic enzymes.
Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable cofactor for a variety of enzymes crucial for central metabolism in all living organisms.[1][2][3] These enzymes, including pyruvate (B1213749) dehydrogenase (PDH), α-ketoglutarate dehydrogenase (α-KGDH), transketolase, and pyruvate decarboxylase (PDC), play pivotal roles in carbohydrate and amino acid metabolism.[4] Consequently, inhibitors of TPP-dependent enzymes have garnered significant interest as potential therapeutic agents for various diseases, including cancer and microbial infections.[5][6]
This guide will delve into the key structural modifications of TPP that influence its inhibitory activity, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular principles.
Core Structural Features and Key Modifications
The TPP molecule consists of a pyrimidine (B1678525) ring and a thiazolium ring linked by a methylene (B1212753) bridge, with a pyrophosphate group attached to the thiazole (B1198619) ring. The catalytic activity of TPP-dependent enzymes relies on the formation of a reactive ylide at the C2 position of the thiazolium ring.[7] Structure-activity relationship studies have primarily focused on modifications of two key regions: the thiazolium ring and the pyrophosphate moiety.
A common and effective strategy for designing potent inhibitors is the replacement of the positively charged thiazolium ring with a neutral aromatic ring.[1][8] This modification often leads to compounds that bind tightly to the enzyme's active site, acting as competitive inhibitors.
Comparative Inhibitory Activity of TPP Derivatives
The following tables summarize the inhibitory activities of various TPP derivatives against key TPP-dependent enzymes. The data highlights how modifications to the thiazolium ring and pyrophosphate group impact potency and selectivity.
Table 1: Thiazolium Ring Analogs - Inhibition of Pyruvate Decarboxylase (PDC)
| Derivative Class | Specific Analog | Target Enzyme | Ki (pM) | Reference |
| Triazole-based | Triazole pyrophosphate analog | Pyruvate Decarboxylase (PDC) from Zymomonas mobilis | 20 | [8][9] |
| Furan-based | Furan pyrophosphate analog | Pyruvate Decarboxylase (PDC) from Zymomonas mobilis | 32.5 | [8] |
Table 2: Triazole and Oxime Ether Derivatives - Inhibition of Pyruvate Dehydrogenase Complex E1 (PDHc E1)
| Derivative Class | Specific Analogs | Target Enzyme | IC50 (µM) | Reference |
| Triazole & Oxime Ether | 4g | PDHc E1 from Escherichia coli | 6.7 | [5] |
| Triazole & Oxime Ether | 4h | PDHc E1 from Escherichia coli | 6.9 | [5] |
| Triazole & Oxime Ether | 4j | PDHc E1 from Escherichia coli | 6.1 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of TPP derivative activity.
Enzyme Inhibition Assay for Pyruvate Dehydrogenase Complex E1 (PDHc E1)
Objective: To determine the half-maximal inhibitory concentration (IC50) of TPP derivatives against PDHc E1.
Materials:
-
Purified PDHc E1 enzyme from Escherichia coli
-
Thiamine pyrophosphate (TPP)
-
Pyruvate
-
3-acetylpyridine adenine (B156593) dinucleotide (APAD+)
-
Cofactors: MgCl2, L-cysteine
-
Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.0)
-
Test compounds (TPP derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 2.0 mM MgCl2, 0.2 mM TPP, 2.0 mM L-cysteine, 1.0 mM APAD+, and 2.0 mM pyruvate.
-
Add varying concentrations of the test compounds (dissolved in DMSO) to the wells of a 96-well plate. Ensure the final DMSO concentration does not exceed 1%.
-
Add the purified PDHc E1 enzyme to each well to initiate the reaction.
-
The total reaction volume should be 200 µL.
-
Monitor the reduction of APAD+ to APADH by measuring the increase in absorbance at 365 nm over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
Reference for Protocol: This protocol is adapted from the methodology described in the study by He et al. (2015).[5]
Visualizing Molecular Interactions and Mechanisms
Diagrams created using Graphviz are provided below to illustrate key concepts in the structure-activity relationship of TPP derivatives.
Caption: General catalytic mechanism of TPP-dependent enzymes.
Caption: Structural modifications of the TPP thiazolium ring.
Prodrug Strategy for Enhanced Bioavailability
A significant challenge in the development of TPP-based inhibitors is their poor cell permeability due to the negatively charged pyrophosphate group. To address this, a prodrug approach has been successfully employed.[10] This strategy involves masking the phosphate groups with ester moieties, rendering the molecule more lipophilic and capable of crossing cell membranes. Once inside the cell, endogenous esterases cleave the ester groups, releasing the active, charged inhibitor.[10]
Caption: Prodrug strategy for TPP derivative delivery.
Conclusion
The structure-activity relationship of thiamine pyrophosphate derivatives is a rich field of study with significant therapeutic potential. The primary strategy for developing potent inhibitors has been the modification of the thiazolium ring to a neutral heterocyclic system, which often results in high-affinity binding to the target enzyme. The data presented in this guide demonstrates the impressive potency that can be achieved with such modifications, with some analogs exhibiting picomolar inhibitory constants. The development of prodrug strategies further enhances the potential of these compounds by overcoming bioavailability limitations. Future research in this area will likely focus on fine-tuning the selectivity of these inhibitors for specific TPP-dependent enzymes to minimize off-target effects and maximize therapeutic efficacy.
References
- 1. Design and Synthesis of Thiamine Pyrophosphate (TPP) Analogues for Investigating the Structure-Activity Relationship (SAR) of Inhibitors of TPP-dependent Enzymes [repository.cam.ac.uk]
- 2. Thiamine Pyrophosphate - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 4. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 5. The design, synthesis and biological evaluation of novel thiamin diphosphate analog inhibitors against the pyruvate dehydrogenase multienzyme complex E1 from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of pyrophosphate mimics of thiamine pyrophosphate based on a triazole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Triazole-Based Thiamine Analogues as Inhibitors of Thiamine Pyrophosphate-Dependent Enzymes: 1,3-Dicarboxylate for Metal Binding - PMC [pmc.ncbi.nlm.nih.gov]
Comparative metabolic profiling of wild-type vs. Thiamine pyrophosphate synthesis-deficient mutants
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles of wild-type organisms versus mutants deficient in the synthesis of thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1. TPP is an essential cofactor for numerous enzymes central to carbohydrate and amino acid metabolism. Its deficiency leads to significant metabolic dysregulation with implications for various pathological states. This document summarizes key metabolic alterations, presents quantitative data from comparative studies, details relevant experimental protocols, and visualizes the affected metabolic pathways.
Key Metabolic Aberrations in TPP Synthesis-Deficient Mutants
Thiamine pyrophosphate is a critical cofactor for several key enzymes that fuel cellular metabolism. Consequently, a deficiency in TPP synthesis profoundly impacts major metabolic hubs, leading to a cascade of downstream effects. The primary pathways affected include glycolysis, the tricarboxylic acid (TCA) cycle, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the catabolism of branched-chain amino acids.
Mutants incapable of synthesizing adequate levels of TPP exhibit a characteristic metabolic signature. This is often marked by the accumulation of upstream metabolites and a depletion of downstream products of TPP-dependent enzymatic reactions. For instance, impaired activity of the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes leads to a buildup of pyruvate and α-ketoglutarate, respectively. This bottleneck in the central carbon metabolism forces a shift towards alternative pathways, such as lactate (B86563) fermentation, to regenerate NAD+.
Furthermore, the reduced function of transketolase, a key TPP-dependent enzyme in the pentose phosphate pathway, can limit the production of vital precursors for nucleotide synthesis and NADPH for reductive biosynthesis and antioxidant defense. Deficiencies in branched-chain α-keto acid dehydrogenase activity result in the accumulation of branched-chain amino acids and their corresponding α-keto acids, which have been implicated in neurological dysfunction.
Quantitative Metabolic Comparison
The following tables summarize the quantitative changes in metabolite levels observed in various organisms with deficient TPP synthesis compared to their wild-type counterparts. These findings highlight the widespread metabolic consequences of impaired TPP metabolism.
Table 1: Alterations in Thiamine and its Precursors in Arabidopsis thalianapale1 Mutant
The pale1 mutant of Arabidopsis thaliana is deficient in thiamine monophosphate (TMP) phosphatase, an enzyme in the TPP biosynthesis pathway. This leads to an accumulation of TMP and a reduction in thiamine and TPP.
| Metabolite | Wild-Type (nmol/g FW) | pale1 Mutant (nmol/g FW) | Fold Change |
| Thiamine Monophosphate (TMP) | ~0.1 | ~1.5 | ~15-fold increase |
| Thiamine | ~0.2 | ~0.05 | ~4-fold decrease |
| Thiamine Pyrophosphate (TPP) | ~1.8 | ~0.6 | ~3-fold decrease |
Data adapted from Verstraete et al., The Plant Journal (2020).
Table 2: Changes in Central Carbon and Amino Acid Metabolism in TPP-Deficient Yeast (Yarrowia lipolytica)
In the oleaginous yeast Yarrowia lipolytica, thiamine deficiency leads to the upregulation of proteins involved in carbohydrate and amino acid metabolism, suggesting a compensatory response to the metabolic block. While specific metabolite fold changes are not detailed in the primary text, the study indicates a significant metabolic shift.
| Metabolic Pathway | Observed Change in TPP-Deficient Mutant |
| Glycolysis & TCA Cycle | Upregulation of associated proteins |
| Branched-Chain Amino Acid Metabolism | Upregulation of associated proteins |
| Aromatic Amino Acid Metabolism | Upregulation of associated proteins |
Based on findings from Blazeck et al., Applied and Environmental Microbiology (2020).[1]
Table 3: Altered Amino Acid Levels in the Brain of Thiamine-Deficient Rats
Thiamine deficiency in rats leads to neurological impairments and is associated with significant changes in the levels of key neurotransmitter amino acids in the brain.
| Amino Acid | Change in Thiamine-Deficient Rat Brain |
| γ-Aminobutyric acid (GABA) | Significant depletion |
| Glutamic acid | Significant depletion |
| Aspartic acid | Significant depletion |
Data from Butterworth et al., Journal of Neurochemistry (1985).
Experimental Protocols
A general workflow for the comparative metabolic profiling of wild-type versus TPP synthesis-deficient mutants is outlined below. This protocol is based on commonly used liquid chromatography-mass spectrometry (LC-MS/MS) techniques.
Sample Preparation
-
Tissue Harvesting: Tissues (e.g., mouse liver, plant leaves, yeast cell pellets) should be rapidly harvested and immediately flash-frozen in liquid nitrogen to quench metabolic activity.
-
Metabolite Extraction:
-
For polar metabolites, a common method involves homogenization of the frozen tissue in a cold solvent mixture, such as 80% methanol.
-
The homogenate is then centrifuged to pellet proteins and other macromolecules.
-
The supernatant containing the metabolites is collected for analysis.
-
-
Sample Normalization: It is crucial to normalize the amount of tissue or cells used for extraction. This can be based on tissue weight or total protein concentration of the lysate.
LC-MS/MS Analysis
-
Chromatographic Separation: The extracted metabolites are separated using liquid chromatography. A variety of column chemistries are available depending on the polarity of the target metabolites. For broad metabolic profiling, a combination of reversed-phase and HILIC (hydrophilic interaction liquid chromatography) is often employed.
-
Mass Spectrometry Detection: The separated metabolites are ionized and detected by a high-resolution mass spectrometer. Data is typically acquired in both positive and negative ionization modes to cover a wider range of compounds.
-
Data Acquisition: Both full scan MS and data-dependent MS/MS scans are acquired. Full scan data provides the accurate mass-to-charge ratio (m/z) of the metabolites, while MS/MS data provides fragmentation patterns that aid in structural elucidation.
Data Analysis
-
Peak Picking and Alignment: Raw data files are processed using software to detect and align metabolic features (peaks) across all samples.
-
Metabolite Identification: Metabolites are putatively identified by matching their accurate m/z and retention times to metabolite databases. Confirmation is achieved by comparing the experimental MS/MS spectra to spectral libraries or to those of authentic standards.
-
Statistical Analysis: Statistical tests (e.g., t-test, ANOVA) are performed to identify metabolites that are significantly different in abundance between the wild-type and mutant groups. Fold change calculations are used to quantify the magnitude of these differences.
-
Pathway Analysis: Differentially abundant metabolites are mapped to metabolic pathways to identify the biological processes that are most affected by the TPP synthesis deficiency.
Visualizing Metabolic Perturbations
The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways impacted by TPP deficiency and a typical experimental workflow.
References
Validating the Link Between Thiamine Pyrophosphate Deficiency and Oxidative Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the mechanistic link between thiamine (B1217682) pyrophosphate (TPP) deficiency and the induction of cellular oxidative stress. The information presented herein is intended to support research and development efforts in neurology, metabolic disorders, and related fields.
The Molecular Link: Signaling Pathways to Oxidative Stress
Thiamine (Vitamin B1) is an essential micronutrient whose biologically active form, thiamine pyrophosphate (TPP), is a critical cofactor for enzymes central to cellular energy metabolism.[1][2] A deficiency in TPP disrupts key metabolic pathways, directly leading to mitochondrial dysfunction and an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant capacity.[1][3][4] This imbalance is the definition of oxidative stress.[5]
The primary TPP-dependent enzymes implicated in this pathway are:
-
Pyruvate Dehydrogenase Complex (PDHC) and α-Ketoglutarate Dehydrogenase Complex (α-KGDHC) : These mitochondrial enzyme complexes are crucial for the Krebs cycle.[3][6] Their impairment due to TPP deficiency disrupts aerobic respiration, leading to reduced ATP production and an increase in mitochondrial ROS generation.[1][3]
-
Transketolase (TKT) : This cytosolic enzyme is a key component of the pentose (B10789219) phosphate (B84403) pathway (PPP), the primary route for producing NADPH.[4][7] NADPH is essential for regenerating the principal cellular antioxidant, glutathione (B108866), and for the function of other antioxidant systems.[4][7]
The resulting cascade—impaired energy metabolism and depleted antioxidant defenses—makes cells, particularly energy-demanding neurons, highly susceptible to oxidative damage to lipids, proteins, and DNA.[6][8]
Experimental Validation: A Comparative Analysis of Biomarkers
Animal models of thiamine deficiency provide robust quantitative data linking TPP deficiency to oxidative stress. The tables below summarize key findings from a study by Chauhan et al. (2018), which utilized a pyrithiamine-induced thiamine deficiency model in mice.[3] This data is compared with findings on the protective effects of TPP in a different model of oxidative insult.
Data Presentation
Table 1: Key Biomarkers of Oxidative Stress in Thiamine-Deficient Mouse Brains
This table shows a significant increase in lipid peroxidation and a corresponding decrease in the primary non-enzymatic antioxidant, reduced glutathione (GSH), in the brains of mice subjected to a thiamine-deficient diet for 8 and 10 days.
| Biomarker | Control Group (Mean ± SEM) | Thiamine Deficient (8 Days) (Mean ± SEM) | Thiamine Deficient (10 Days) (Mean ± SEM) | Unit | p-value vs. Control |
| TBARS (Lipid Peroxidation) | 1.25 ± 0.05 | 1.95 ± 0.06 | 2.58 ± 0.07 | nmol/mg protein | < 0.001 |
| GSH (Reduced Glutathione) | 7.51 ± 0.11 | 5.32 ± 0.10 | 3.89 ± 0.09 | nmol/mg protein | < 0.001 |
Data sourced from Chauhan et al., Indian Journal of Clinical Biochemistry, 2018.[3]
Table 2: Antioxidant Enzyme Activity in Thiamine-Deficient Mouse Brains
This table details the significant reduction in the activity of key antioxidant enzymes, demonstrating the collapse of enzymatic defenses against ROS in response to thiamine deficiency.
| Enzyme | Control Group (Mean ± SEM) | Thiamine Deficient (8 Days) (Mean ± SEM) | Thiamine Deficient (10 Days) (Mean ± SEM) | Unit | p-value vs. Control (Day 10) |
| Superoxide Dismutase (SOD) | 14.2 ± 0.25 | 10.1 ± 0.21 | 7.8 ± 0.18 | U/mg protein | < 0.0001 |
| Catalase (CAT) | 1.18 ± 0.03 | 0.85 ± 0.02 | 0.62 ± 0.02 | U/mg protein | < 0.001 |
| Glutathione Peroxidase (GPx) | 0.29 ± 0.008 | 0.21 ± 0.006 | 0.15 ± 0.005 | U/mg protein | < 0.001 |
| Glutathione Reductase | 0.15 ± 0.004 | 0.11 ± 0.003 | 0.08 ± 0.002 | U/mg protein | < 0.001 |
| Glutathione S-Transferase (GST) | 0.45 ± 0.01 | 0.31 ± 0.009 | 0.22 ± 0.007 | U/mg protein | < 0.001 |
Data sourced from Chauhan et al., Indian Journal of Clinical Biochemistry, 2018.[3]
Experimental Protocols & Workflow
Reproducibility is paramount in scientific research. This section details the methodologies used to generate the data presented above, providing a framework for comparative studies.
Protocol 1: Induction of Thiamine Deficiency in Mice
This protocol is based on the established pyrithiamine-induced thiamine deficiency (PTD) model.[3][9]
-
Animal Model : Male Swiss mice (Mus musculus), 8–10 weeks old, are used.
-
Acclimatization : Animals are acclimatized for one week with standard pellet diet and water ad libitum.
-
Grouping :
-
Group I (Control) : Fed a normal, thiamine-sufficient diet and receive daily intraperitoneal (IP) injections of normal saline.
-
Group II (TD 8 Days) : Fed a thiamine-deficient diet and receive daily IP injections of pyrithiamine (B133093) (a thiamine antagonist) for 8 days.
-
Group III (TD 10 Days) : Fed a thiamine-deficient diet and receive daily IP injections of pyrithiamine for 10 days.
-
-
Tissue Preparation : Following the treatment period, animals are sacrificed. Brains are immediately removed, cleaned with ice-cold saline, and homogenized in a buffer (e.g., 50 mM Tris–HCl, 1 mM EDTA, 10% glycerol) for biochemical analysis.[3]
Protocol 2: Measurement of Oxidative Stress Markers
The following are standard spectrophotometric assays used to quantify the biomarkers of oxidative stress and antioxidant enzyme activity from tissue homogenates.[10][11]
-
Lipid Peroxidation (TBARS Assay) : Measured by the method of Ohkawa et al. Thiobarbituric acid reacts with malondialdehyde (MDA), a product of lipid peroxidation, to form a colored product measured at 532 nm.[3]
-
Reduced Glutathione (GSH) : Measured by the Ellman method. DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) reacts with sulfhydryl groups of GSH to produce a yellow-colored compound measured at 412 nm.[3]
-
Superoxide Dismutase (SOD) Activity : Assayed by measuring its ability to inhibit the photoreduction of nitroblue tetrazolium (NBT). The change in absorbance is recorded at 560 nm.[3]
-
Catalase (CAT) Activity : Measured by the method of Claiborne. The assay measures the rate of decomposition of hydrogen peroxide (H2O2) by monitoring the decrease in absorbance at 240 nm.[3]
-
Glutathione Peroxidase (GPx) Activity : Measured by determining the rate of NADPH oxidation at 340 nm in the presence of glutathione reductase.[3]
-
Glutathione Reductase Activity : Determined by measuring the disappearance (oxidation) of NADPH spectrophotometrically at 340 nm.[3]
Conclusion
The convergence of mechanistic understanding and robust experimental data strongly validates the link between thiamine pyrophosphate deficiency and oxidative stress. The impairment of TPP-dependent enzymes disrupts mitochondrial energy metabolism and cripples cellular antioxidant defenses, leading to a state of oxidative stress characterized by increased lipid peroxidation and reduced antioxidant capacity. These findings have significant implications for understanding the pathophysiology of neurodegenerative conditions associated with metabolic impairment, such as Wernicke-Korsakoff syndrome, and suggest that strategies aimed at mitigating oxidative stress could be beneficial.[6][8][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial Uptake of Thiamin Pyrophosphate: Physiological and Cell Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peirsoncenter.com [peirsoncenter.com]
- 4. mdpi.com [mdpi.com]
- 5. Oxidative Stress Assays | Reactive Oxygen Species Detection [worldwide.promega.com]
- 6. Thiamine Deficiency and Neurodegeneration: The Interplay among Oxidative Stress, Endoplasmic Reticulum Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiamin Confers Enhanced Tolerance to Oxidative Stress in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiamine deficiency induces oxidative stress and exacerbates the plaque pathology in Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of the Pyrithiamine-Induced Thiamine Deficient Animal Model of Korsakoff’s Syndrome for Exploratory Research Activities in Undergraduate Physiological Psychology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 11. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The impact of oxidative stress in thiamine deficiency: a multifactorial targeting issue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiamine Pyrophosphate Transport Across Biological Membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms governing the transport of thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, across various biological membranes. Understanding these transport systems is crucial for research into metabolic disorders, neurological diseases, and for the development of targeted drug delivery strategies. This document outlines the key transporters in prokaryotic and eukaryotic systems, presents their kinetic parameters, details relevant experimental protocols, and visualizes the transport pathways and workflows.
Comparative Analysis of TPP Transporter Kinetics
The efficiency and substrate affinity of TPP transporters vary significantly across different organisms and subcellular compartments. The following table summarizes the available quantitative data for key TPP transporters.
| Transporter | Organism/Organelle | Substrate(s) | Km (µM) | Vmax (pmol/mg protein/min) | Energy Source |
| MTPPT (SLC25A19) | Mouse Mitochondria | TPP | 6.79 ± 0.53[1] | 57.15 ± 1.54[2][3] | Not explicitly determined, but likely proton motive force[4] |
| Tpc1p | Saccharomyces cerevisiae (Yeast) Mitochondria | TPP, TMP, dATP | Ki for TPP: 230[5] | For dATP: 38,000 ± 7,000[5] | Proton Motive Force (H+/OH- antiport)[3] |
| ThiBPQ | Escherichia coli / Salmonella typhimurium | Thiamine, TPP, TMP | For Thiamine: 0.015[4] (TPP Km not found) | For Thiamine: 46,000[4] (TPP Vmax not found) | ATP Hydrolysis[6][7] |
| RFC-1 (SLC19A1) | Murine Leukemia Cells | TMP, TPP (efflux) | Not determined | Not determined | Not determined |
Eukaryotic vs. Prokaryotic TPP Transport Mechanisms
A fundamental difference exists in how prokaryotic and eukaryotic cells acquire and compartmentalize TPP.
In Prokaryotes, such as E. coli and Salmonella typhimurium, the ThiBPQ ATP-binding cassette (ABC) transporter is responsible for the direct uptake of thiamine and its phosphorylated forms, including TPP, from the environment.[2][6][7][8] This is an active transport process directly fueled by the hydrolysis of ATP.[9][10] The ability to transport TPP directly is a notable feature of these prokaryotic systems.
In contrast, mammalian cells primarily transport unphosphorylated thiamine across the plasma membrane via the high-affinity transporters THTR-1 (SLC19A2) and THTR-2 (SLC19A3).[4][6] Once inside the cell, thiamine is converted to TPP in the cytoplasm by the enzyme thiamine pyrophosphokinase. The majority of this newly synthesized TPP is then transported into the mitochondria by the mitochondrial TPP transporter (MTPPT), a member of the solute carrier family (SLC25A19).[1][11] While most evidence suggests that mammalian plasma membranes are impermeable to TPP, some studies in C. elegans have indicated the possibility of intercellular TPP transport.[3]
The yeast Saccharomyces cerevisiae also transports TPP into its mitochondria via a specific carrier, Tpc1p.[3][10][12] This transporter functions as an antiporter, likely exchanging TPP for thiamine monophosphate (TMP) or utilizing the proton motive force.[3][5]
The Reduced Folate Carrier (RFC-1), another member of the SLC19 family, has been shown to transport TMP into mammalian cells and facilitate the efflux of TPP.[1][2][3][7][9] This suggests a potential role for RFC-1 in regulating intracellular TPP levels.
Visualizing TPP Transport Pathways
The following diagrams illustrate the distinct mechanisms of TPP transport in prokaryotic and eukaryotic cells.
Experimental Protocols: Reconstitution and Transport Assay
A key technique for studying the function of membrane transporters in a controlled in vitro environment is their reconstitution into artificial lipid vesicles, or proteoliposomes. The following is a detailed protocol for the functional reconstitution of the yeast mitochondrial TPP carrier, Tpc1p, which can be adapted for other TPP transporters.
Protocol: Reconstitution of Tpc1p into Proteoliposomes and Transport Assay
1. Protein Expression and Solubilization:
-
Overexpress recombinant Tpc1p in E. coli.
-
Solubilize the protein from bacterial inclusion bodies using a solution containing 1.8% (w/v) sarkosyl.
-
Centrifuge at high speed (e.g., 258,000 x g for 1 hour) to remove any insoluble material.
2. Preparation of Liposomes:
-
Prepare a lipid mixture, typically composed of phospholipids (B1166683) like phosphatidylcholine and phosphatidylethanolamine, in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with a buffer (e.g., 30 mM MES/30 mM HEPES, pH 7.0) to form multilamellar vesicles.
-
Subject the vesicle suspension to sonication or extrusion through polycarbonate filters to form unilamellar liposomes.
3. Reconstitution of Tpc1p into Liposomes:
-
Mix the solubilized Tpc1p with the prepared liposomes.
-
The reconstitution can be performed in the presence or absence of a substrate (e.g., TPP or a transportable analog like dATP) in the internal buffer.
4. Removal of External Substrate and Detergent:
-
Pass the proteoliposome mixture through a Sephadex G-75 column pre-equilibrated with a suitable buffer to remove external, non-incorporated substrate and detergent.
5. Transport Assay (Uptake):
-
Initiate the transport assay by adding a radiolabeled substrate (e.g., [α-35S]dATP, as a proxy for TPP transport) to the external buffer containing the proteoliposomes.
-
At specific time points, stop the reaction by rapidly passing the proteoliposome suspension through a cation exchange column to remove the external radiolabeled substrate.
-
Measure the radioactivity retained within the proteoliposomes using liquid scintillation counting.
6. Transport Assay (Efflux):
-
Prepare proteoliposomes pre-loaded with a non-radiolabeled substrate (e.g., 20 mM TPP).
-
Initiate efflux by diluting the proteoliposomes into a medium lacking the substrate or containing a different, competing substrate.
-
At various time points, measure the amount of substrate that has exited the proteoliposomes.
7. Data Analysis:
-
Calculate the initial rates of transport at different substrate concentrations.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the reconstitution and transport assay of a TPP transporter.
References
- 1. researchgate.net [researchgate.net]
- 2. thiBPQ encodes an ABC transporter required for transport of thiamine and thiamine pyrophosphate in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and reconstitution of theyeast mitochondrial transporter for thiamine pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiamine transport in Escherichia coli: the mechanism of inhibition by the sulfhydryl-specific modifier N-ethylmaleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. enzyme-database.org [enzyme-database.org]
- 8. Biosynthesis of Thiamin Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Involvement of Thiamine Uptake in the Virulence of Edwardsiella piscicida - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and reconstitution of the yeast mitochondrial transporter for thiamine pyrophosphate | The EMBO Journal [link.springer.com]
- 11. Properties of the Thiamine Transport System in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and reconstitution of the yeast mitochondrial transporter for thiamine pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Thiamine Pyrophosphate and its Prodrugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of thiamine (B1217682) pyrophosphate (TPP) and its various prodrugs. The information presented is collated from peer-reviewed studies and is intended to assist researchers and drug development professionals in making informed decisions. The focus is on quantifiable performance indicators such as bioavailability and pharmacokinetic parameters, supported by detailed experimental methodologies and visual representations of relevant biological pathways.
Introduction to Thiamine and its Prodrugs
Thiamine (Vitamin B1) is an essential water-soluble vitamin that, in its biologically active form, thiamine pyrophosphate (TPP), serves as a critical coenzyme in carbohydrate and branched-chain amino acid metabolism.[1][2] However, the clinical utility of oral thiamine hydrochloride is often limited by its low bioavailability. To overcome this, several lipid-soluble thiamine prodrugs have been developed to enhance absorption and tissue distribution. These prodrugs are converted to thiamine within the body, which is then phosphorylated to the active TPP. This guide focuses on a comparative analysis of the in vivo performance of TPP and its prominent prodrugs, including benfotiamine (B1667992), fursultiamine, and sulbutiamine.
Comparative Bioavailability and Pharmacokinetics
In vivo studies consistently demonstrate that lipid-soluble thiamine prodrugs exhibit significantly higher bioavailability compared to water-soluble thiamine salts. Direct oral administration of TPP is generally not practiced due to its rapid dephosphorylation in the gastrointestinal tract, leading to poor absorption of the intact molecule.[3] The primary advantage of the prodrugs lies in their lipophilicity, allowing for passive diffusion across the intestinal wall.
The following tables summarize key pharmacokinetic parameters from various in vivo studies, offering a quantitative comparison of different thiamine compounds.
Table 1: Pharmacokinetic Parameters of Thiamine and its Prodrugs in Humans Following Oral Administration
| Compound | Dose | Cmax (ng/mL) | tmax (hours) | AUC (ng·h/mL) | Relative Bioavailability (compared to Thiamine HCl) | Reference |
| Thiamine HCl | 100 mg | ~20-50 | 1-2 | - | 1 | [4][5] |
| Benfotiamine | 100 mg | ~100-250 | 1-2 | Significantly Higher | ~3.6 - 5 times higher | [4][5] |
| Fursultiamine | 100 mg | ~80-150 | 1-2 | Higher | Higher | [4] |
| Thiamine Disulfide | 100 mg | Lower than Benfotiamine & Fursultiamine | - | Lowest among prodrugs | Lower | [4] |
Table 2: Comparative Systemic Exposure of Thiamine after Administration of Fursultiamine and Benfotiamine in Healthy Korean Male Subjects
| Parameter | Fursultiamine vs. Benfotiamine (Geometric Mean Ratio, %) |
| Plasma AUClast | 116.6% |
| Hemolysate AUClast | 137.5% |
| *Data from a randomized, single-dose, 2-way crossover study.[6] |
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to assess the in vivo efficacy of thiamine and its prodrugs.
Oral Administration of Thiamine Compounds in Human Studies
-
Study Design: Randomized, single-dose, crossover studies are frequently employed to compare the bioavailability of different thiamine formulations.[6][7]
-
Subjects: Healthy human volunteers are typically recruited for these pharmacokinetic studies.
-
Administration: A single oral dose of the thiamine compound (e.g., 100 mg) is administered to fasting subjects.[4]
-
Blood Sampling: Venous blood samples are collected at predetermined time intervals (e.g., pre-dose, and at various points over a 10-hour period post-dose).[4]
-
Sample Processing: Blood samples are often separated into plasma and hemolysate to determine the concentrations of thiamine and its phosphate (B84403) esters in different blood compartments.[6]
Measurement of Thiamine and its Esters by High-Performance Liquid Chromatography (HPLC)
A common and reliable method for quantifying thiamine and its phosphorylated metabolites (thiamine monophosphate - TMP, and thiamine diphosphate (B83284) - TPP) in biological samples is reverse-phase HPLC with fluorescence detection.
-
Sample Preparation:
-
Whole blood, plasma, or hemolysate is deproteinized, typically using trichloroacetic acid (TCA).[8]
-
The supernatant is collected after centrifugation.
-
-
Derivatization:
-
Thiamine and its phosphate esters are converted to their fluorescent thiochrome (B1210408) derivatives by oxidation. This is commonly achieved using potassium ferricyanide (B76249) in an alkaline solution.[9][10]
-
-
HPLC Analysis:
-
The thiochrome derivatives are separated on a reverse-phase HPLC column (e.g., C18).[8]
-
A gradient elution with a mobile phase consisting of a buffer and an organic solvent (e.g., methanol) is used to separate the different forms of thiamine.
-
Detection is performed using a fluorescence detector.[10]
-
-
Quantification:
-
The concentration of each compound is determined by comparing the peak area to that of a known standard.
-
Signaling Pathways and Metabolic Conversion
The enhanced efficacy of thiamine prodrugs is attributed to their efficient absorption and subsequent conversion to the active coenzyme, TPP. The following diagrams illustrate the key steps in this process.
Conclusion
The in vivo evidence strongly supports the superior efficacy of lipid-soluble thiamine prodrugs, such as benfotiamine and fursultiamine, over conventional thiamine salts in terms of bioavailability. This enhanced absorption translates to higher plasma and tissue concentrations of thiamine and its active form, TPP. While direct oral administration of TPP is not a viable strategy due to its poor absorption, its parenteral administration serves as a benchmark in repletion studies. For oral supplementation, thiamine prodrugs represent a more effective approach to elevating systemic thiamine levels. The choice of a specific prodrug may depend on the desired pharmacokinetic profile and therapeutic application. Further research is warranted to fully elucidate the comparative therapeutic benefits of these prodrugs in various clinical settings.
References
- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. CHEM 245 - Thiamine pyrophosphate [guweb2.gonzaga.edu]
- 3. Thiamine Pyrophosphate Biosynthesis and Transport in the Nematode Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of thiamine derivatives especially of benfotiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of thiamine derivatives especially of benfotiamine. | Semantic Scholar [semanticscholar.org]
- 6. Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. j-jabs.umin.jp [j-jabs.umin.jp]
- 10. scispace.com [scispace.com]
Unveiling the Molecular Blueprint: A Comparative Guide to Validating Amino Acid Residues in Thiamine Pyrophosphate Binding
For researchers, scientists, and drug development professionals, understanding the intricate dance between a protein and its cofactor is paramount. This guide provides a comprehensive comparison of the experimental validation of specific amino acid residues crucial for Thiamine Pyrophosphate (TPP) binding. By leveraging site-directed mutagenesis and biophysical techniques, we can dissect the contribution of individual residues to binding affinity and enzyme function, paving the way for rational drug design and a deeper understanding of enzymatic mechanisms.
Thiamine Pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for a multitude of enzymes involved in carbohydrate and amino acid metabolism. The precise orientation and stabilization of TPP within the enzyme's active site are critical for catalysis. This is achieved through a network of interactions between the cofactor and specific amino acid residues. Identifying and validating the roles of these residues is a key focus in enzymology and drug discovery.
Comparative Analysis of TPP Binding Affinity: Wild-Type vs. Mutant Enzymes
Site-directed mutagenesis is a powerful tool to probe the function of individual amino acid residues. By systematically replacing specific residues and quantifying the resulting change in TPP binding affinity, we can pinpoint critical interaction points. The following tables summarize quantitative data from studies on two different TPP-dependent systems, showcasing the impact of targeted mutations.
Table 1: Thermodynamic Parameters of TPP Binding to Wild-Type and Mutant E. coli thiM Riboswitch Aptamer Domain
Isothermal Titration Calorimetry (ITC) was employed to measure the dissociation constant (Kd) and the change in enthalpy (ΔH) of TPP binding. A lower Kd value indicates a higher binding affinity.
| RNA Construct | Dissociation Constant (Kd) (nM) | Change in Enthalpy (ΔH) (kcal/mol) | Fold Change in Kd vs. Wild-Type |
| Wild-Type | 8.7 | -15.7 | - |
| A69C Mutant | 131 | -13.2 | 15.1-fold decrease in affinity |
| A69U Mutant | 152 | -13.9 | 17.5-fold decrease in affinity |
| A70G Mutant | 17.4 | -14.8 | 2-fold decrease in affinity |
Data sourced from a study on the thermodynamic analysis of the thiM riboswitch, which demonstrates that mutations at positions 69 and 70 significantly reduce the binding affinity for TPP.
Table 2: Kinetic Parameters of TPP Binding to Wild-Type and Mutant Yeast Transketolase
Enzyme kinetics were used to determine the Michaelis constant (K0.5) for TPP, which reflects the cofactor concentration at half-maximal enzyme velocity. An increase in K0.5 indicates a decrease in binding affinity.
| Enzyme | K0.5 for TPP (μM) | Fold Change in K0.5 vs. Wild-Type |
| Wild-Type | 0.5 | - |
| E162A Mutant | 2.5 | 5-fold decrease in affinity |
| E162Q Mutant | 3.0 | 6-fold decrease in affinity |
| D382N Mutant | 12.5 | 25-fold decrease in affinity |
| D382A Mutant | 40.0 | 80-fold decrease in affinity |
Data from a site-directed mutagenesis study on yeast transketolase, highlighting the critical role of residues E162 and D382 in TPP binding.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the key techniques used to generate the data presented above.
Site-Directed Mutagenesis
This technique is used to introduce specific mutations into a DNA sequence, resulting in a modified protein.
Principle: A pair of complementary oligonucleotide primers containing the desired mutation is used to amplify a plasmid vector containing the wild-type gene of interest. The parental, methylated DNA template is then digested with the DpnI restriction enzyme, leaving the newly synthesized, mutated plasmid.
Protocol:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation at the center. The melting temperature (Tm) should be ≥ 78°C.
-
PCR Amplification:
-
Set up a PCR reaction containing the plasmid DNA template, the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs.
-
Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension.
-
A final extension step ensures the synthesis of complete plasmids.
-
-
DpnI Digestion: Add DpnI restriction enzyme directly to the amplification product and incubate at 37°C for 1-2 hours to digest the parental template DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on a selective agar (B569324) medium. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Principle: A solution of the ligand (TPP) is titrated into a solution of the macromolecule (enzyme or RNA) in the sample cell of a calorimeter. The heat change upon binding is measured and used to determine the thermodynamic parameters of the interaction.
Protocol:
-
Sample Preparation:
-
Prepare the protein/RNA and TPP solutions in the exact same buffer to minimize heats of dilution. Dialyze the protein/RNA against the final buffer.
-
Determine the concentrations of both solutions accurately. The concentration of the ligand in the syringe should be 10-20 times that of the macromolecule in the cell.
-
Degas both solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the macromolecule solution into the sample cell and the TPP solution into the injection syringe.
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of small, sequential injections of the TPP solution into the sample cell.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Enzyme Kinetics Assay
Enzyme kinetics studies are performed to determine the effect of mutations on the catalytic efficiency of the enzyme.
Principle: The rate of the enzyme-catalyzed reaction is measured at various concentrations of the substrate and cofactor (TPP). The data is then used to determine kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
Protocol:
-
Assay Setup:
-
Prepare a reaction mixture containing a suitable buffer, the substrate(s) for the TPP-dependent enzyme, and any other necessary cofactors (e.g., NAD+).
-
Prepare a series of dilutions of TPP.
-
-
Enzyme Reaction:
-
Add a fixed amount of the purified wild-type or mutant enzyme to the reaction mixture containing a specific concentration of TPP.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence of a substrate or product.
-
-
Data Analysis:
-
Determine the initial reaction velocity (v) for each TPP concentration.
-
Plot the initial velocity against the TPP concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km (or K0.5 for allosteric enzymes) and Vmax for TPP.
-
Visualizing the Molecular Landscape
Diagrams are essential for illustrating complex biological processes and experimental designs. The following visualizations were created using the Graphviz DOT language to depict a key signaling pathway and a standard experimental workflow.
Signaling Pathway: Regulation of the Pyruvate Dehydrogenase Complex
The Pyruvate Dehydrogenase Complex (PDC) is a critical enzyme complex that links glycolysis to the citric acid cycle and is regulated by phosphorylation and dephosphorylation.[2][3] TPP is an essential cofactor for the E1 component of the complex.
Caption: Regulation of the Pyruvate Dehydrogenase Complex (PDC) activity.
Experimental Workflow: Validating the Role of a Specific Amino Acid Residue
This workflow outlines the key steps involved in investigating the function of a specific amino acid in TPP binding.
Caption: Experimental workflow for amino acid residue validation.
By following these comparative approaches and detailed protocols, researchers can effectively validate the roles of specific amino acid residues in TPP binding, contributing to a more profound understanding of enzyme function and accelerating the development of novel therapeutics.
References
Comparative Transcriptomics of Cells Treated with Thiamine Pyrophosphate Hydrochloride: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the transcriptomic effects of Thiamine (B1217682) Pyrophosphate (TPP) hydrochloride. As direct comparative transcriptomic studies on TPP hydrochloride treatment are limited, this guide synthesizes expected outcomes by contrasting a TPP-supplemented cellular environment with a thiamine-deficient state, drawing upon established knowledge of TPP's metabolic functions and the cellular response to its absence.
Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable cofactor for numerous enzymes central to carbohydrate and amino acid metabolism.[1][2] Its role is critical in cellular energy generation, biosynthesis of nucleic acids, and antioxidant defense.[2] Understanding the transcriptomic consequences of TPP supplementation is vital for research in metabolic disorders, neurodegenerative diseases, and cancer.
Data Presentation: Predicted Gene Expression Changes
Treatment with Thiamine Pyrophosphate hydrochloride is anticipated to reverse the transcriptomic signature associated with thiamine deficiency. The following table summarizes the expected differential gene expression in key metabolic and stress-response pathways when comparing TPP-treated cells to thiamine-deficient cells.
| Pathway/Process | Gene Examples | Expected Regulation in TPP-Treated Cells vs. Thiamine-Deficient Cells | Rationale |
| Thiamine Biosynthesis & Transport | THI4, THIC, SLC19A2, SLC19A3, SLC25A19 | Down-regulation | TPP activates riboswitches that repress the expression of thiamine biosynthesis genes like THI4 and THIC.[3][4] With sufficient TPP, the need for thiamine transporters (encoded by SLC genes) may be reduced.[5] |
| Glycolysis & TCA Cycle | PDHA1, OGDH, TKT | Stabilization of enzyme activity; potential modulation of gene expression | TPP is a critical cofactor for pyruvate (B1213749) dehydrogenase (PDH), alpha-ketoglutarate (B1197944) dehydrogenase (OGDH), and transketolase (TKT), enzymes central to glucose metabolism.[1][2] While the primary effect is on enzyme activity, transcript levels may be indirectly affected to maintain metabolic homeostasis. |
| Hypoxia-Inducible Factor 1-alpha (HIF-1α) Signaling | HIF1A, GLUT1 (SLC2A1), VEGF, ALDOA | Down-regulation | Thiamine deficiency can induce a "pseudo-hypoxic" state, leading to the stabilization of HIF-1α and the upregulation of its target genes.[6] TPP treatment is expected to alleviate this metabolic stress and reverse these changes. |
| Oxidative Stress Response | Genes involved in antioxidant defense | Modulation | Thiamine deficiency is linked to increased oxidative stress.[7] TPP, by restoring the function of enzymes like transketolase in the pentose (B10789219) phosphate (B84403) pathway which produces NADPH, helps to mitigate oxidative stress. |
| Endoplasmic Reticulum (ER) Stress | Genes of the unfolded protein response (UPR) | Down-regulation | Thiamine deficiency has been shown to induce ER stress in neurons.[8] Supplementation with TPP would likely alleviate this stress. |
| Apoptosis | p53, Bax, Bid | Down-regulation of pro-apoptotic genes | Thiamine deficiency can activate the p53 pro-apoptotic pathway.[9] TPP treatment is expected to support cell viability and counteract this effect. |
Experimental Protocols
Protocol for Comparative Transcriptomics using RNA-Seq
This protocol outlines a general workflow for comparing the transcriptomes of cells treated with TPP hydrochloride against a control group.
a. Cell Culture and Treatment:
-
Culture cells of interest (e.g., a human neuroblastoma cell line for neurological studies) in appropriate media and conditions until they reach 70-80% confluency.
-
For the treatment group, supplement the culture medium with this compound to a final concentration determined by preliminary dose-response experiments.
-
For the control group, maintain cells in a standard culture medium. For a thiamine-deficiency comparison, use a thiamine-deficient medium, potentially with a thiamine transport inhibitor like pyrithiamine.[9]
-
Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours).
b. RNA Extraction:
-
Wash the cells gently with 1x phosphate-buffered saline (PBS).[10]
-
Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases.
-
Extract total RNA using a silica-column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[11]
-
Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high purity and integrity.
c. Library Preparation and Sequencing:
-
Starting with 10-100 ng/μL of purified total RNA, prepare sequencing libraries using a commercial kit (e.g., Illumina TruSeq Stranded mRNA or Total RNA).[10] This typically involves:
-
mRNA purification (for mRNA-seq) or ribosomal RNA depletion (for total RNA-seq).
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
A-tailing, adapter ligation, and library amplification via PCR.
-
-
Validate the quality of the libraries (size distribution and concentration) using a bioanalyzer and qPCR.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth.
Protocol for Validation of Gene Expression by qRT-PCR
a. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
b. qPCR Reaction:
-
Prepare a reaction mix containing:
-
Perform the qPCR on a real-time PCR cycler with a program typically including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]
-
Include a melting curve analysis to verify the specificity of the amplification.[11]
c. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct values of the reference gene.
-
Calculate the relative gene expression changes using the ΔΔCt method.
Mandatory Visualization
Caption: Key metabolic pathways dependent on Thiamine Pyrophosphate (TPP).
Caption: A logical workflow for a comparative transcriptomics experiment.
Caption: Regulation of thiamine biosynthesis genes by a TPP riboswitch.
References
- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. m.youtube.com [m.youtube.com]
- 6. HIF1-α-mediated gene expression induced by vitamin B1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative Stress Upregulates the Transcription of Genes Involved in Thiamine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiamine Deficiency Induces Endoplasmic Reticulum Stress in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Plasmidsaurus – RNA-Seq Sample Prep [plasmidsaurus.com]
- 11. Frontiers | Selection and Validation of Appropriate Reference Genes for Quantitative Real-Time PCR Analysis of Gene Expression in Lycoris aurea [frontiersin.org]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Thiamine Pyrophosphate Hydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed procedures for the proper disposal of thiamine (B1217682) pyrophosphate hydrochloride, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Hazard Profile and Safety Considerations
Thiamine pyrophosphate hydrochloride, also known as cocarboxylase, is a vital coenzyme. While some safety data sheets (SDS) do not classify it as a hazardous substance, others indicate that it may cause an allergic skin reaction (H317)[1][2][3]. Given this potential for skin sensitization, it is prudent to handle and dispose of this compound with care, following standard protocols for chemical waste.
Personal Protective Equipment (PPE) during handling and disposal should include:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, regional, and national environmental regulations[4]. The following steps provide a general framework for its proper disposal:
-
Waste Identification and Segregation:
-
Treat all this compound waste, including expired reagents, contaminated materials, and spill cleanup debris, as chemical waste.
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.
-
-
Containerization:
-
Collect waste in a designated, leak-proof container that is compatible with the chemical. The original container is often a suitable choice for waste accumulation[5].
-
Ensure the container is in good condition and has a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date of waste accumulation and any relevant hazard warnings (e.g., "Skin Sensitizer").
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Disposal:
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain, in regular trash, or by evaporation[4][5][6].
-
One specific disposal method suggested is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber[7]. This should only be performed by a licensed disposal facility.
-
-
Empty Container Disposal:
-
If the original container is to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent (e.g., water).
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous chemical waste[5][8].
-
After triple-rinsing, deface or remove the original label before disposing of the empty container in the regular trash.
-
-
Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the spilled material and absorbent into a designated hazardous waste container.
-
Clean the spill area thoroughly. All materials used for cleanup should be disposed of as hazardous waste[5].
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Acute Toxicity (Subcutaneous LD50, mouse) | 2,500 mg/kg | [1] |
| Acute Toxicity (Subcutaneous LD50, rat) | 5 g/kg | [1] |
| Water Hazard Class | 1 (Slightly hazardous for water) | [1] |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from safety data sheets. Specific experimental protocols for the disposal of this compound, such as incineration with a combustible solvent, are highly specialized and must be conducted by licensed professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF).
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. biosynth.com [biosynth.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Thiamine Pyrophosphate Hydrochloride
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Thiamine pyrophosphate hydrochloride. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound may cause an allergic skin reaction.[1][2] While some safety data sheets (SDS) do not classify it as hazardous under the 2012 OSHA Hazard Communication Standard, it is imperative to follow good industrial hygiene and safety practices.[3][4]
Recommended Personal Protective Equipment:
The following table summarizes the necessary PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[3][5] | To prevent eye contact with dust or splashes. |
| Hand Protection | Wear compatible chemical-resistant gloves.[6] Consider double gloving.[7] | To prevent skin contact and potential allergic reactions.[1] |
| Body Protection | Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[5] | To protect skin from accidental spills. |
| Respiratory | Use a NIOSH/MSHA approved respirator if dust is generated.[7][8] Ensure adequate ventilation.[5] | To avoid inhalation of dust particles. |
Safe Handling and Storage Protocol
Proper handling and storage are crucial to maintain the chemical's integrity and prevent contamination or accidental exposure.
Step-by-Step Handling Procedure:
-
Preparation: Work in a well-ventilated area, preferably in a chemical fume hood to minimize dust generation.[4] Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Weighing and Transfer: Use a spatula to carefully transfer the desired amount of the compound. Avoid actions that could create dust clouds.[4]
-
Solution Preparation: When preparing solutions, slowly add the powder to the solvent to avoid clumping and splashing.[4]
-
Post-Handling: Wash hands thoroughly with soap and water after handling.[4]
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][9]
-
It is recommended to store at refrigerated temperatures, between +2°C and +8°C.[8]
-
Keep away from incompatible materials such as strong oxidizing agents.[4][5]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once.[10] If breathing has stopped, perform artificial respiration. Seek medical attention.[10] |
| Skin Contact | Immediately wash the contaminated skin with soap and plenty of water for at least 15 minutes.[6][10] Remove contaminated clothing.[1][6] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3] Seek medical attention.[5][6] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[3] Do not induce vomiting.[7] Seek medical attention if symptoms occur.[5][7] |
For any significant exposure, contact the Poison Control Center at 1-800-222-1222 for expert advice.[11]
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and ensure a safe workspace.
Spill Cleanup:
-
Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area and ensure adequate ventilation.
-
Containment: Wear appropriate PPE. For powdered spills, sweep up and shovel into a suitable container for disposal, avoiding dust formation.[3] For liquid spills, use an inert absorbent material.
-
Cleaning: Clean the spill area thoroughly with water.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[4][7]
-
Do not allow the substance to enter sewers or surface water.[1][8]
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
Visual Safety Workflows
The following diagrams illustrate the key safety and handling procedures for this compound.
Caption: Workflow for safe handling of this compound.
Caption: Immediate first aid steps for exposure incidents.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. biosynth.com [biosynth.com]
- 7. merck.com [merck.com]
- 8. itwreagents.com [itwreagents.com]
- 9. murphyandson.co.uk [murphyandson.co.uk]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. What You Can Do | Poison Help [poisonhelp.hrsa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
